2-Fluorocinnamic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73989. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Cinnamates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(2-fluorophenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6H,(H,11,12)/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOUDZAFBPDDAMK-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9075408, DTXSID601274238 | |
| Record name | 2-Propenoic acid, 3-(2-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9075408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2E)-3-(2-Fluorophenyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601274238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18944-77-9, 451-69-4, 20595-29-3 | |
| Record name | (2E)-3-(2-Fluorophenyl)-2-propenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18944-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cinnamic acid, o-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000451694 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Fluorocinnamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020595293 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | o-Fluorocinnamic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73989 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propenoic acid, 3-(2-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9075408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2E)-3-(2-Fluorophenyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601274238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | o-fluorocinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.800 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-fluorocinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.543 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Strategic Importance of Fluorine in Cinnamic Acid Scaffolds
An In-depth Technical Guide to 2-Fluorocinnamic Acid: Properties, Structure, and Applications
This compound, a halogenated aromatic compound, holds a significant position within the broader research landscape of cinnamic acid derivatives.[1] Cinnamic acids and their analogues are a class of organic compounds found naturally in various plants and serve as crucial intermediates in the biosynthesis of many aromatic natural products.[1] The core structure, featuring a phenyl group attached to an acrylic acid moiety, offers a versatile scaffold for chemical modification. The introduction of substituents onto this framework has led to compounds with a wide array of pharmacological properties, including antioxidant, anticancer, and anti-inflammatory activities.[1]
The substitution of a hydrogen atom with fluorine, as seen in this compound, has profound implications for a molecule's physicochemical and biological properties.[1] Fluorine's status as the most electronegative element allows it to dramatically alter a molecule's characteristics by creating a strong, polarized carbon-fluorine bond.[2] In drug development, this strategic incorporation can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity and membrane permeability, often leading to improved pharmacokinetic profiles.[2][3] This guide provides a comprehensive technical overview of this compound for researchers, scientists, and drug development professionals, detailing its chemical properties, structure, synthesis, and applications.
Molecular Structure and Spectroscopic Profile
The defining feature of this compound is the fluorine atom at the ortho-position of the phenyl ring, adjacent to the propenoic acid side chain. The molecule predominantly exists as the more stable trans (E) isomer due to reduced steric hindrance.
IUPAC Name: (2E)-3-(2-fluorophenyl)prop-2-enoic acid[4] CAS Number: 451-69-4[5][6] Molecular Formula: C₉H₇FO₂[1][4] Molecular Weight: 166.15 g/mol [1][4][7]
Caption: 2D structure of (2E)-2-Fluorocinnamic acid.
Spectroscopic Data Analysis
Spectroscopic analysis is crucial for confirming the structure and purity of this compound. The data below is characteristic of the compound.
| Spectroscopic Technique | Key Features and Interpretations |
| ¹H NMR | Aromatic Protons: Multiplets typically appear between 7.0-7.8 ppm. The fluorine atom at the C2 position induces complex splitting patterns. Vinylic Protons: Two doublets are observed for the trans-alkene protons. The proton alpha to the carbonyl (Cα-H) is typically around 6.5 ppm, while the beta proton (Cβ-H) is further downfield (~7.7 ppm) due to deshielding from the aromatic ring. The large coupling constant (J ≈ 15-16 Hz) confirms the trans configuration. Carboxylic Acid Proton: A broad singlet appears far downfield, typically >10 ppm, and is exchangeable with D₂O. |
| ¹³C NMR | Carbonyl Carbon: The carboxylic acid carbonyl (C=O) signal is found downfield, around 167-173 ppm. Aromatic Carbons: Signals appear in the 115-165 ppm range. The carbon directly bonded to fluorine (C-F) shows a large coupling constant (¹JCF) and a significant downfield shift. Vinylic Carbons: The Cα and Cβ signals are observed around 117 ppm and 147 ppm, respectively. |
| Infrared (IR) Spectroscopy | O-H Stretch: A very broad absorption band from ~2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.[8] C=O Stretch: A strong, sharp peak for the conjugated carboxylic acid carbonyl group appears around 1680-1700 cm⁻¹.[8] C=C Stretch: Absorptions for the alkene and aromatic C=C bonds are seen in the 1620-1640 cm⁻¹ region.[8] C-F Stretch: A strong band in the 1100-1300 cm⁻¹ region indicates the presence of the carbon-fluorine bond. |
| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ is observed at m/z = 166, corresponding to the molecular weight of the compound.[4] Common fragmentation patterns involve the loss of -OH (m/z = 149) and -COOH (m/z = 121). |
Physicochemical Properties
The introduction of an ortho-fluorine atom significantly modulates the molecule's physical and chemical properties compared to unsubstituted cinnamic acid.
| Property | Value / Description | Source(s) |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 178-180 °C | [5][7][9] |
| Boiling Point | ~281.6 °C (Predicted) | [1] |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol and ethyl acetate. | [1] |
| pKa | ~4.31 (Predicted); The electron-withdrawing fluorine atom increases acidity compared to cinnamic acid (pKa ≈ 4.44). | [1][10] |
The strong electron-withdrawing inductive effect of fluorine stabilizes the carboxylate anion, leading to a lower pKa and thus higher acidity.[10] This increased acidity can be critical for modulating interactions with biological targets.
Synthesis and Reactivity
This compound is typically synthesized via condensation reactions. A common and effective method is the Knoevenagel condensation, or its Doebner modification, which reacts 2-fluorobenzaldehyde with malonic acid.
Caption: General workflow for the synthesis of this compound.
Exemplary Synthesis Protocol (Doebner-Knoevenagel Condensation)
This protocol describes a self-validating system where reaction progress can be monitored, and product identity is confirmed through standard analytical techniques.
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-fluorobenzaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine (3-5 volumes).
-
Catalysis: Add a catalytic amount of piperidine (0.1 eq) to the mixture. The use of pyridine as a solvent facilitates the subsequent decarboxylation step.[1]
-
Reaction: Heat the reaction mixture to reflux (typically 90-100 °C) for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting benzaldehyde is consumed. The evolution of CO₂ gas indicates the progression of decarboxylation.
-
Work-up: After cooling to room temperature, pour the reaction mixture into an excess of cold, dilute hydrochloric acid (~10% HCl). This neutralizes the pyridine and protonates the carboxylate, causing the product to precipitate.
-
Isolation and Purification: Collect the crude solid product by vacuum filtration and wash thoroughly with cold water to remove residual salts and impurities.
-
Validation: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound as a white crystalline solid. Confirm the identity and purity of the final product using melting point analysis, NMR, and IR spectroscopy, comparing the results to established data.
Applications in Research and Drug Development
This compound is primarily valued as a key intermediate and building block in the synthesis of more complex and biologically active molecules.[1][7]
-
Medicinal Chemistry: The fluorinated phenyl ring and the reactive acrylic acid moiety make it a versatile starting material for creating novel therapeutic agents. Fluorination is a proven strategy for enhancing the metabolic stability of drug candidates by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. Derivatives of fluorinated cinnamic acids have been investigated for their potential as anticancer and antibacterial agents.[1]
-
Material Science: Cinnamic acid derivatives are used in the development of polymers, photoresists, and other advanced materials. The unique electronic properties imparted by the fluorine atom can be exploited to fine-tune the optical and physical properties of these materials.[1]
The rationale behind using the 2-fluoro isomer often relates to its ability to induce specific conformational preferences or engage in unique intermolecular interactions (e.g., hydrogen bonding, dipole interactions) within a target protein's active site, potentially increasing potency and selectivity.
Safety and Handling
According to its Safety Data Sheet (SDS), this compound requires careful handling.
-
Hazards: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][11][12]
-
Precautions: Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[11][12][13] Handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[11][12][13]
-
Storage: Store in a tightly closed container in a dry, well-ventilated place.[12]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[12][13]
Conclusion
This compound is a valuable chemical entity whose utility is amplified by the strategic placement of a fluorine atom. This single substitution significantly impacts its acidity, reactivity, and potential biological interactions. Its well-defined chemical properties and established synthetic routes make it a reliable building block for medicinal chemists and material scientists aiming to leverage the unique advantages of fluorination. A thorough understanding of its structure, properties, and handling requirements is essential for its effective and safe application in advanced scientific research.
References
- This compound | C9H7FO2 | CID 735833.
- Chemical Properties of «alpha»-Fluorocinnamic acid (CAS 350-90-3). Cheméo. [Link]
- Acid Series - Cinnamate & Derivative Products. Juelun Chemical Bulk Supply. [Link]
- Supplementary Information. The Royal Society of Chemistry. [Link]
- alpha-Fluorocinnamic acid | C9H7FO2 | CID 1550911.
- 4-Fluorocinnamic acid | C9H7FO2 | CID 1530234.
- IR infrared spectrum of cinnamic acid. Doc Brown's Chemistry. [Link]
- Fluorine in drug discovery: Role, design and case studies. IJRPR. [Link]
- Synthesis of 2-fluorooctanoic acid: an advanced organic chemistry labor
- 1H NMR: Intermediate Level, Spectrum 7. University of Wisconsin-Madison. [Link]
- 2-Chlorocinnamic acid | C9H7ClO2 | CID 700642.
- The Role of 2-Chlorocinnamic Acid in Pharmaceutical and Chemical Research. Chemwish. [Link]
- Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Deriv
Sources
- 1. benchchem.com [benchchem.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. Volume # 6(127), November - December 2019 — "Synthesis of 2-fluorooctanoic acid: an advanced organic chemistry laboratory experiment" [notes.fluorine1.ru]
- 4. This compound | C9H7FO2 | CID 735833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. 2-氟肉桂酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. fishersci.com [fishersci.com]
An In-Depth Technical Guide to (E)-3-(2-Fluorophenyl)prop-2-enoic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
(E)-3-(2-Fluorophenyl)prop-2-enoic acid, a fluorinated derivative of cinnamic acid, represents a pivotal building block in the landscape of modern organic synthesis and medicinal chemistry. The strategic introduction of a fluorine atom onto the phenyl ring profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable precursor for a diverse array of specialized applications. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its applications and safety considerations. By elucidating the causality behind experimental choices and grounding claims in authoritative references, this document aims to serve as a practical and scientifically rigorous resource.
Chemical Identity and Nomenclature
The precise identification of a chemical entity is fundamental to scientific discourse and reproducibility. This section details the IUPAC name, common synonyms, and key identifiers for (E)-3-(2-fluorophenyl)prop-2-enoic acid.
IUPAC Name
The systematic name for this compound, following the rules set by the International Union of Pure and Applied Chemistry (IUPAC), is (E)-3-(2-fluorophenyl)prop-2-enoic acid [1]. The "(E)" designation specifies the stereochemistry of the alkene, indicating that the higher priority substituents on each carbon of the double bond are on opposite sides.
Synonyms
In scientific literature and commercial catalogs, this compound is frequently referred to by several other names, including:
-
o-Fluorocinnamic acid[1]
-
(2E)-3-(2-Fluorophenyl)acrylic acid[3]
-
trans-2-Fluorocinnamic acid[3]
-
3-(2-Fluorophenyl)acrylic acid[1]
Chemical Identifiers
For unambiguous identification in databases and regulatory documents, the following identifiers are used:
| Identifier | Value |
| CAS Number | 451-69-4[1] |
| Molecular Formula | C₉H₇FO₂[3] |
| Molecular Weight | 166.15 g/mol [3] |
| InChI | InChI=1S/C9H7FO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6H,(H,11,12)/b6-5+[1] |
| InChIKey | IOUDZAFBPDDAMK-AATRIKPKSA-N[1] |
| SMILES | C1=CC=C(C(=C1)/C=C/C(=O)O)F[1] |
Synthesis of (E)-3-(2-Fluorophenyl)prop-2-enoic Acid
The synthesis of cinnamic acid and its derivatives is a well-established area of organic chemistry. The two primary and most effective methods for preparing (E)-3-(2-fluorophenyl)prop-2-enoic acid are the Perkin reaction and the Knoevenagel-Doebner condensation. The choice between these methods often depends on the availability of starting materials, desired scale, and reaction conditions.
Knoevenagel-Doebner Condensation
This reaction is a modification of the Knoevenagel condensation and is particularly effective for the synthesis of α,β-unsaturated carboxylic acids. It involves the condensation of an aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a weak base, typically pyridine with a catalytic amount of piperidine.[4][5][6][7]
Reaction Scheme:
Sources
- 1. This compound | C9H7FO2 | CID 735833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. 451-69-4 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]
- 4. bepls.com [bepls.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Knoevenagel Condensation [organic-chemistry.org]
- 7. DSpace [open.bu.edu]
An In-depth Technical Guide to the Synthesis of 2-Fluorocinnamic Acid from 2-Fluorobenzaldehyde
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-fluorocinnamic acid, a valuable intermediate in the pharmaceutical and chemical research sectors. The document delves into the theoretical underpinnings of the Knoevenagel condensation, specifically the Doebner modification, which is the primary synthetic route from 2-fluorobenzaldehyde. It offers a detailed, step-by-step experimental protocol, guidance on product purification and characterization, and a discussion of the critical role of fluorinated synthons in modern drug discovery. This guide is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically rigorous resource for the preparation and application of this compound.
Introduction: The Strategic Importance of Fluorinated Intermediates
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a widely employed strategy to enhance the pharmacological profile of drug candidates. The unique physicochemical properties of the fluorine atom, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity, and bioavailability.[1][2] Consequently, fluorinated building blocks, such as this compound, are of significant interest to the pharmaceutical industry.
This compound serves as a versatile precursor in the synthesis of a variety of more complex molecules, including active pharmaceutical ingredients (APIs).[3][] Its derivatives have been investigated for a range of therapeutic applications, leveraging the unique properties conferred by the fluorine substituent. This guide focuses on a robust and widely utilized method for the synthesis of this compound: the Knoevenagel condensation of 2-fluorobenzaldehyde with malonic acid.
The Synthetic Pathway: A Deep Dive into the Knoevenagel-Doebner Reaction
The synthesis of this compound from 2-fluorobenzaldehyde is most effectively achieved through the Knoevenagel condensation, a cornerstone reaction in carbon-carbon bond formation.[5] Specifically, the Doebner modification of this reaction is particularly well-suited for this transformation.[5][6][7] This method involves the reaction of an aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst.
The Reaction Mechanism: A Step-by-Step Elucidation
The Knoevenagel-Doebner reaction proceeds through a series of well-defined steps:
-
Enolate Formation: The reaction is initiated by the deprotonation of malonic acid by a weak base, typically piperidine, to form a nucleophilic enolate ion.
-
Nucleophilic Attack: The enolate then attacks the electrophilic carbonyl carbon of 2-fluorobenzaldehyde, leading to the formation of a tetrahedral intermediate.
-
Dehydration and Decarboxylation: This intermediate undergoes dehydration to yield an α,β-unsaturated dicarboxylic acid. In the presence of pyridine as a solvent and at elevated temperatures, this intermediate readily undergoes decarboxylation to afford the final product, this compound, with the release of carbon dioxide.[7][8]
The synergistic use of pyridine as the solvent and a catalytic amount of piperidine is crucial for the efficiency of the Doebner modification. Pyridine, a weaker base than piperidine, serves as the reaction medium and facilitates the final decarboxylation step. Piperidine, a stronger secondary amine base, is the primary catalyst for the initial condensation.[9]
Experimental Protocol: From Reactants to Purified Product
This section provides a detailed, step-by-step protocol for the synthesis of this compound via the Knoevenagel-Doebner condensation.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Fluorobenzaldehyde | 124.11 | 12.41 g | 0.10 |
| Malonic Acid | 104.06 | 11.45 g | 0.11 |
| Pyridine | 79.10 | 25 mL | - |
| Piperidine | 85.15 | 2.5 mL | - |
| Hydrochloric Acid (conc.) | 36.46 | As needed | - |
| Ethanol (95%) | 46.07 | For recrystallization | - |
Reaction Workflow
Caption: A schematic workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 12.41 g (0.10 mol) of 2-fluorobenzaldehyde, 11.45 g (0.11 mol) of malonic acid, and 25 mL of pyridine.[2]
-
Catalyst Addition: To the stirred mixture, add 2.5 mL of piperidine.
-
Reaction: Heat the reaction mixture to a gentle reflux and maintain this temperature for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A crystalline mass may form. Break up the solid with a spatula and cool the flask in an ice bath to maximize precipitation.
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with two portions of cold 95% ethanol (e.g., 2 x 15 mL).[2]
-
Purification: Purify the crude this compound by recrystallization from ethanol.[10][11][12][13] Dissolve the solid in a minimal amount of hot ethanol, and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a vacuum oven.
Product Characterization: Confirming Identity and Purity
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₉H₇FO₂ |
| Molar Mass | 166.15 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 179-183 °C[14] |
Spectroscopic Data
The following table summarizes the expected spectroscopic data for this compound.
| Technique | Data |
| ¹H NMR | The proton NMR spectrum will show characteristic signals for the vinyl and aromatic protons. The coupling between the vinyl protons will indicate the trans configuration of the double bond. |
| ¹³C NMR | The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid. |
| FT-IR | The infrared spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch, the C=C stretch of the alkene, and the C-F stretch.[15] |
Safety and Handling
-
2-Fluorobenzaldehyde: Flammable liquid and vapor. Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.
-
Malonic Acid: Harmful if swallowed. Causes serious eye damage.
-
Pyridine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.
-
Piperidine: Flammable liquid and vapor. Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage. May cause respiratory irritation.
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
This technical guide has provided a comprehensive and practical framework for the synthesis, purification, and characterization of this compound from 2-fluorobenzaldehyde. By understanding the underlying principles of the Knoevenagel-Doebner reaction and adhering to the detailed experimental protocol, researchers can reliably produce this valuable fluorinated intermediate for applications in drug discovery and chemical synthesis. The strategic use of such building blocks will undoubtedly continue to play a pivotal role in the development of novel and effective therapeutic agents.
References
- Organic Chemistry Portal.
- The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. RSC Advances.
- Wikipedia.
- Mechanism of the Organocatalyzed Decarboxylative Knoevenagel−Doebner Reaction. A Theoretical Study. The Journal of Physical Chemistry A.
- OpenBU. The Doebner modification of the Knoevenagel reaction. [Link]
- University of Rochester, Department of Chemistry.
- Chem 267.
- Recrystalliz
- Recrystalliz
- Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. New Journal of Chemistry.
- Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers. Molecules.
- Supplementary Inform
- Pharma Innovation.
- Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. Arkivoc.
- Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Multitarget Cinnamic Acid Hybrids. Molecules.
- Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity. Bio-Science Research Bulletin.
- PubChem. This compound. [Link]
- Reddit.
- Google Patents.
- ResearchGate. 1 H NMR partial spectra (500 MHz) of cinnamic acid. A: Mixture of [2- 2 H]cinnamic acid and unlabeled cinnamic acid. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. Unlock the Potential of 2-Chlorocinnamic Acid: A Key Intermediate for Organic Synthesis and Pharmaceutical Research. [Link]
- Organic Syntheses. 2,3-dimethoxycinnamic acid. [Link]
- Supplementary Inform
- Human Metabolome Database. [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000930). [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. bepls.com [bepls.com]
- 3. 451-69-4 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. Knoevenagel Condensation [organic-chemistry.org]
- 7. tandfonline.com [tandfonline.com]
- 8. DSpace [open.bu.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. Home Page [chem.ualberta.ca]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. This compound, predominantly trans, 98% | Fisher Scientific [fishersci.ca]
- 15. This compound(451-69-4)FT-IR [chemicalbook.com]
Introduction: The Strategic Advantage of Fluorination in Cinnamoyl Scaffolds
Sources
- 1. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. iv.iiarjournals.org [iv.iiarjournals.org]
- 11. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bioassays for anticancer activities. | Semantic Scholar [semanticscholar.org]
- 13. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. woah.org [woah.org]
- 16. mdpi.com [mdpi.com]
- 17. apec.org [apec.org]
- 18. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
- 19. researchgate.net [researchgate.net]
- 20. ijcrt.org [ijcrt.org]
- 21. In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bbrc.in [bbrc.in]
- 23. New neuroprotective derivatives of cinnamic acid by biotransformation - Food & Function (RSC Publishing) [pubs.rsc.org]
- 24. mdpi.com [mdpi.com]
- 25. Neuroprotective Effects of 7-Geranyloxycinnamic Acid from Melicope lunu ankenda Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Structure-activity study of fluorine or chlorine-substituted cinnamic acid derivatives with tertiary amine side chain in acetylcholinesterase and butyrylcholinesterase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Cell-Based Assays to Assess Neuroprotective Activity | Springer Nature Experiments [experiments.springernature.com]
- 29. preprints.org [preprints.org]
- 30. researchgate.net [researchgate.net]
- 31. spandidos-publications.com [spandidos-publications.com]
2-Fluorocinnamic Acid: A Strategic Building Block in Modern Organic Synthesis
<
Introduction: The Unique Role of Fluorine in Synthesis
2-Fluorocinnamic acid, a halogenated derivative of cinnamic acid, has emerged as a crucial building block in organic synthesis, particularly within the pharmaceutical and materials science sectors.[1][2] The strategic placement of a fluorine atom at the ortho position of the phenyl ring significantly influences the molecule's electronic properties, reactivity, and biological activity.[2] Fluorine, being the most electronegative element, imparts unique characteristics to organic molecules, including altered acidity, lipophilicity, and metabolic stability, making it a valuable tool in drug design.[3][4] This guide provides an in-depth exploration of this compound's properties, synthesis, and its versatile applications as a precursor to complex molecular architectures.
Physicochemical and Spectroscopic Profile
A thorough understanding of a building block's properties is fundamental to its effective utilization.
Core Properties
This compound is a white to off-white crystalline solid.[2] Its fundamental properties are summarized below for quick reference.
| Property | Value | Source |
| IUPAC Name | (2E)-3-(2-fluorophenyl)prop-2-enoic acid | [2] |
| CAS Number | 451-69-4 | [1] |
| Molecular Formula | C₉H₇FO₂ | [1][2] |
| Molecular Weight | 166.15 g/mol | [1][2] |
| Melting Point | 178-180 °C | [2][3] |
| Solubility | Insoluble in water, soluble in organic solvents like ethanol and ethyl acetate. | [2] |
| pKa | ~4.31 | [2] |
Spectroscopic Fingerprints
Spectroscopic data is critical for confirming the structure and purity of this compound. The trans isomer (E form) is the predominant and more stable form, a feature readily identifiable through NMR spectroscopy.[2]
| Spectroscopic Technique | Key Features | Source |
| Infrared (IR) Spectroscopy | Exhibits characteristic peaks for both the aromatic ring and the carboxylic acid functional group. | [2] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H, ¹³C, and ¹⁹F NMR spectra provide definitive structural confirmation, with fluorine coupling patterns being particularly informative for verifying regioselectivity. | [2] |
| Mass Spectrometry (MS) | The mass spectrum shows a distinct molecular ion peak and fragmentation patterns consistent with the structure. | [2] |
Synthesis of this compound: Key Methodologies
Several synthetic routes are employed for the preparation of this compound, with the Perkin and Knoevenagel-Doebner reactions being the most prevalent.
The Perkin Reaction
A classic and robust method for synthesizing cinnamic acids is the Perkin reaction.[5][6][7] This reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid, which acts as a base catalyst.[5][6][7] For this compound, this translates to the reaction of 2-fluorobenzaldehyde with acetic anhydride and an alkali acetate.[2][8]
Experimental Protocol: Perkin Reaction for this compound
Materials:
-
2-Fluorobenzaldehyde
-
Acetic Anhydride
-
Anhydrous Sodium Acetate
-
Water
-
Ethanol
Procedure:
-
A mixture of 2-fluorobenzaldehyde (1 equivalent), acetic anhydride (2-2.5 equivalents), and anhydrous sodium acetate (1 equivalent) is placed in a round-bottom flask fitted with a reflux condenser.[8]
-
The reaction mixture is heated to approximately 180°C for 5-8 hours.[5]
-
After cooling, the mixture is poured into water to precipitate the crude product.[5]
-
The crude this compound is collected by filtration and washed with cold water.
-
Recrystallization from ethanol or an ethanol-water mixture affords the purified product.
The Knoevenagel-Doebner Condensation
A milder and often higher-yielding alternative to the Perkin reaction is the Knoevenagel-Doebner condensation.[9] This method involves the reaction of an aromatic aldehyde with malonic acid, typically using a base such as pyridine or piperidine as a catalyst.[2][10]
Experimental Protocol: Knoevenagel-Doebner Synthesis of this compound
Materials:
-
2-Fluorobenzaldehyde
-
Malonic Acid
-
Pyridine
-
Piperidine (catalytic amount)
-
Dilute Hydrochloric Acid
-
Ethanol
Procedure:
-
2-Fluorobenzaldehyde (1 equivalent) and malonic acid (1.1-1.5 equivalents) are dissolved in pyridine.[11]
-
A catalytic amount of piperidine is added, and the mixture is heated on a water bath for several hours.
-
The reaction mixture is then cooled and poured into a mixture of ice and concentrated hydrochloric acid to precipitate the product.
-
The crude this compound is filtered, washed with water, and recrystallized from ethanol.
Palladium-Catalyzed Heck Reaction
The Heck reaction offers a modern and versatile approach to cinnamic acid derivatives.[12][13] This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide with an alkene in the presence of a base.[12] For this compound, this would typically involve the coupling of a 2-fluoroaryl halide (e.g., 2-fluoroiodobenzene) with acrylic acid or an acrylate ester.[2] While powerful, this method's industrial application can be limited by the cost of the palladium catalyst.[9]
Caption: Synthetic pathways from this compound.
Conclusion: A Versatile and Indispensable Reagent
This compound stands as a testament to the power of strategic fluorination in organic synthesis. Its unique electronic properties, conferred by the ortho-fluoro substituent, make it a highly valuable and versatile building block. From well-established methods like the Perkin and Knoevenagel-Doebner reactions for its synthesis to its application in forming complex heterocyclic and polycyclic systems, this compound provides a reliable and reactive scaffold. For researchers and drug development professionals, a deep understanding of this reagent's capabilities is essential for the rational design and efficient synthesis of next-generation pharmaceuticals and advanced materials. Its continued use in innovative synthetic strategies ensures its place as a cornerstone intermediate in the chemical sciences.
References
- Vertex AI Search. (n.d.). Unlock the Potential of this compound: A Versatile Intermediate for Pharmaceutical and Chemical Synthesis.
- BenchChem. (n.d.). This compound | 18944-77-9.
- Sigma-Aldrich. (n.d.). This compound 98 451-69-4.
- MDPI. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy.
- BenchChem. (n.d.). Thermochemical Properties of Fluorinated Cinnamic Acids: A Technical Guide for Researchers and Drug Development Professionals.
- PubMed. (2019). Structure-activity study of fluorine or chlorine-substituted cinnamic acid derivatives with tertiary amine side chain in acetylcholinesterase and butyrylcholinesterase inhibition.
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 2-Chlorocinnamic Acid via Perkin Reaction.
- Wikipedia. (n.d.). Perkin reaction.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- Longdom Publishing. (n.d.). A Concise Introduction of Perkin Reaction.
- Evonik. (n.d.). Catalyst Design for the Hydrogenation of Cinnamic Acid to Hydrocinnamic Acid.
- ResearchGate. (2025). Uncovering the Biological Applications of Cinnamic Acid Derivatives: A Patent Review.
- BenchChem. (n.d.). A Comprehensive Technical Guide to 2-Chlorocinnamic Acid.
- ResearchGate. (n.d.). Synthesis and reactivity of fluorinated heterocycles.
- ResearchGate. (n.d.). Hydrogenation of various cinnamic acid derivatives by hydrogen transfer under microwave irradiation.
- JOCPR. (n.d.). Synthesis of certain cinnamic acid derivatives through heck coupling reaction and evaluation of their antioxidant activities.
- SpringerLink. (2021). Template-directed photochemical [2+2] cycloaddition reactions of cinnamic acid derivatives.
- ResearchGate. (2021). Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review.
- Royal Society of Chemistry. (n.d.). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs.
- PubMed Central. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy.
- PubMed. (n.d.). [2+2] Photocycloaddition of Cinnamates in Flow and Development of a Thiourea Catalyst.
- BenchChem. (n.d.). A Head-to-Head Comparison of Synthesis Routes for 2-Chlorocinnamic Acid.
- Chemistry LibreTexts. (2023). Heck Reaction.
- PubMed. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy.
- Google Patents. (n.d.). CN102633625B - Preparation method of fluorocinnamic acid.
- ResearchGate. (2025). The role of fluorine in medicinal chemistry.
- ResearchGate. (n.d.). [2+2] cycloaddition of cinnamic acids.
Sources
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Perkin reaction - Wikipedia [en.wikipedia.org]
- 7. longdom.org [longdom.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. CN102633625B - Preparation method of fluorocinnamic acid - Google Patents [patents.google.com]
- 12. Heck Reaction [organic-chemistry.org]
- 13. jocpr.com [jocpr.com]
Physicochemical properties of ortho-fluorocinnamic acid
An In-depth Technical Guide to the Physicochemical Properties of ortho-Fluorocinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ortho-fluorocinnamic acid, also known as (2E)-3-(2-fluorophenyl)prop-2-enoic acid, is a halogenated aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. The strategic placement of a fluorine atom at the ortho position of the phenyl ring profoundly influences the molecule's electronic landscape, reactivity, and biological interactions, making it a valuable building block for the synthesis of novel therapeutic agents and functional materials.[1] This technical guide provides a comprehensive analysis of the core physicochemical properties of ortho-fluorocinnamic acid, offering field-proven insights into its structural characteristics, spectroscopic profile, thermal behavior, and solubility. Detailed experimental protocols and data are presented to serve as a foundational resource for researchers engaged in its application.
Molecular and Structural Properties
A thorough understanding of the molecular architecture of ortho-fluorocinnamic acid is fundamental to predicting its behavior in chemical and biological systems. The molecule's identity is defined by its specific arrangement of atoms and its corresponding identifiers.
-
IUPAC Name: (E)-3-(2-fluorophenyl)prop-2-enoic acid[2]
-
Synonyms: o-Fluorocinnamic acid, 2-Fluorocinnamic acid[2]
-
CAS Number: 451-69-4[2]
-
Molecular Formula: C₉H₇FO₂[2]
-
Molecular Weight: 166.15 g/mol [2]
The structure consists of a phenyl ring substituted with a fluorine atom at the ortho (C2) position, linked via a trans-configured acrylic acid moiety. This arrangement dictates its steric and electronic properties.
Caption: Standard experimental workflow for DSC analysis.
Reactivity, Stability, and Handling
-
Stability: The compound is generally stable under standard laboratory conditions. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area to prevent degradation. [3]* Reactivity: The carboxylic acid group can undergo typical reactions such as esterification and amide bond formation. The carbon-carbon double bond is susceptible to addition reactions. The fluorinated phenyl ring can participate in aromatic substitution reactions, with the fluorine atom acting as a directing group.
-
Safety: Ortho-fluorocinnamic acid is classified as an irritant, causing potential skin, eye, and respiratory irritation. [3][4]Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn during handling. [3][5]
Role in Drug Discovery and Development
The incorporation of fluorine is a well-established and powerful strategy in modern medicinal chemistry. [6]The specific properties of ortho-fluorocinnamic acid make it a highly valuable scaffold.
Caption: The strategic value of ortho-fluorination in drug design.
-
Metabolic Stability: The C-F bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Placing a fluorine atom at the ortho position can block a potential site of hydroxylation, thereby increasing the metabolic stability and in vivo half-life of a drug candidate. [6][7]* Binding Affinity: Fluorine can participate in favorable interactions with biological targets, including hydrogen bonds and dipole-dipole interactions, which can enhance binding affinity and potency. [8]* Conformational Control: The steric bulk and electronic nature of the ortho-fluorine substituent can influence the preferred conformation of the molecule, locking it into a bioactive shape that fits more precisely into a target's binding pocket.
Experimental Protocols
Protocol 1: Synthesis via Knoevenagel Condensation
This protocol outlines a common and reliable method for synthesizing ortho-fluorocinnamic acid. [1]
-
Reagent Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-fluorobenzaldehyde (1 equivalent), malonic acid (1.2 equivalents), and pyridine (as solvent).
-
Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 equivalents).
-
Reaction: Heat the mixture to reflux (approximately 80-90 °C) with stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into a beaker containing dilute hydrochloric acid (e.g., 1 M HCl) to precipitate the product.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Purification: Wash the crude product with cold water to remove residual salts and pyridine hydrochloride.
-
Recrystallization: Recrystallize the solid from a suitable solvent system, such as an ethanol/water mixture, to yield pure ortho-fluorocinnamic acid crystals.
-
Drying: Dry the purified product in a vacuum oven.
Protocol 2: Sample Preparation for NMR Spectroscopy
-
Sample Weighing: Accurately weigh approximately 5-10 mg of dry ortho-fluorocinnamic acid.
-
Solvent Selection: Transfer the sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids as it allows for the observation of the acidic proton.
-
Dissolution: Cap the NMR tube and gently vortex or invert it until the sample is completely dissolved. A brief period in an ultrasonic bath can aid dissolution if necessary.
-
Analysis: Insert the NMR tube into the spectrometer. Acquire ¹H, ¹³C, and, if desired, fluorine (¹⁹F) NMR spectra according to standard instrument procedures.
Conclusion
Ortho-fluorocinnamic acid is a compound whose physicochemical properties are precisely tuned by the presence of its ortho-fluorine substituent. Its defined melting point, characteristic spectroscopic signatures, and predictable acidity make it a well-characterized building block for advanced chemical synthesis. For drug development professionals, the strategic advantages conferred by the fluorine atom—namely enhanced metabolic stability and the potential for improved target binding—underscore its importance as a scaffold in the design of next-generation therapeutics. This guide provides the foundational data and methodologies necessary to leverage the unique properties of this versatile molecule effectively.
References
- Vertex AI Search. (n.d.). 4-Fluorocinnamic acid 459-32-5 wiki. Retrieved January 9, 2026.
- National Center for Biotechnology Information. (n.d.). 4-Fluorocinnamic acid. PubChem.
- Alchemist-chem. (n.d.). 4-Fluorocinnamic Acid Exporter | Fine Fluorinated Chemical in Bulk.
- NIST. (n.d.). 4-Fluorocinnamic acid. NIST WebBook.
- Google Patents. (n.d.). CN102633625B - Preparation method of fluorocinnamic acid.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Cheméo. (n.d.). Chemical Properties of m-fluorocinnamic acid (CAS 458-46-8).
- The Royal Society of Chemistry. (2012). Supplementary Information. Green Chemistry.
- Cheméo. (n.d.). Chemical Properties of «alpha»-Fluorocinnamic acid (CAS 350-90-3).
- SpectraBase. (n.d.). 4-Fluorocinnamic acid - Optional[13C NMR] - Chemical Shifts.
- PrepChem.com. (n.d.). Synthesis of trans 3-fluorocinnamic acid.
- ScienceDirect. (n.d.). Fluorine in drug discovery: Role, design and case studies.
- Wikipedia. (n.d.). Cinnamic acid.
- Chem-Impex. (n.d.). 4-Fluorocinnamic acid.
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | C9H7FO2 | CID 735833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. gustavus.edu [gustavus.edu]
- 6. pharmacyjournal.org [pharmacyjournal.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
CAS number 451-69-4 experimental data and literature
An In-depth Technical Guide to 4-Ethynylanisole (CAS No. 768-60-5) for Researchers and Drug Development Professionals
A Note on CAS Number Discrepancy: The initial request specified CAS number 451-69-4, which corresponds to 2-Fluorocinnamic acid. However, the topic name "4-Ethynylanisole" was also provided. This guide focuses on 4-Ethynylanisole, which has the CAS number 768-60-5, as a comprehensive set of experimental data is available for this compound, aligning with the in-depth nature of the requested guide.
Introduction
4-Ethynylanisole, also known as 1-ethynyl-4-methoxybenzene or p-methoxyphenylacetylene, is a versatile aromatic alkyne that serves as a crucial building block in organic synthesis.[1] Its unique structure, featuring a terminal alkyne and an electron-donating methoxy group on a phenyl ring, imparts a rich and diverse reactivity profile. This guide provides a comprehensive overview of the experimental data and literature pertaining to 4-ethynylanisole, offering insights for its application in research and development, particularly in the synthesis of novel organic materials and potential pharmaceutical agents.
Physicochemical Properties
4-Ethynylanisole is a solid at room temperature with a low melting point.[1][2] It is readily soluble in common organic solvents such as chloroform, acetone, dichloromethane, and methanol, but insoluble in water.[2] Its key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₈O | [2][3] |
| Molecular Weight | 132.16 g/mol | [1][3] |
| Melting Point | 28-29 °C | [1][2] |
| Boiling Point | 87-91 °C at 11 mmHg | [1][2] |
| Density | 1.019 g/mL at 25 °C | [1][2] |
| Refractive Index (n20/D) | 1.563 | [1][2] |
| Flash Point | 82 °C (179.6 °F) - closed cup | [1] |
Spectroscopic Characterization
A comprehensive suite of spectroscopic data is available for 4-ethynylanisole, providing unambiguous structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Both ¹H and ¹³C NMR spectra for 4-ethynylanisole have been well-documented.[3][4] The spectra are consistent with the proposed structure, showing characteristic signals for the aromatic protons, the methoxy group, and the acetylenic proton.
¹H NMR (CDCl₃): The proton NMR spectrum typically exhibits signals in the aromatic region (around 6.8-7.4 ppm), a singlet for the methoxy protons (around 3.8 ppm), and a singlet for the terminal alkyne proton (around 3.0 ppm).
¹³C NMR: The carbon NMR spectrum shows distinct resonances for the aromatic carbons, the methoxy carbon, and the two sp-hybridized carbons of the alkyne.[3][4]
Infrared (IR) Spectroscopy
The IR spectrum of 4-ethynylanisole displays characteristic absorption bands that confirm the presence of the key functional groups.[3][5]
| Wavenumber (cm⁻¹) | Assignment |
| ~3300 | ≡C-H stretch (alkyne) |
| ~2100 | C≡C stretch (alkyne) |
| ~3100-3000 | =C-H stretch (aromatic) |
| ~1600, 1500, 1450 | C=C stretch (aromatic ring) |
| ~1250, 1030 | C-O stretch (ether) |
Mass Spectrometry (MS)
Mass spectrometric analysis of 4-ethynylanisole, typically performed using gas chromatography-mass spectrometry (GC-MS), shows a molecular ion peak (M⁺) at m/z 132, corresponding to its molecular weight.[3][6]
Synthesis and Reactivity
4-Ethynylanisole is a valuable synthon in a variety of organic transformations, owing to the reactivity of its terminal alkyne.
Synthetic Workflow
A common synthetic route to 4-ethynylanisole involves the Sonogashira coupling of a protected acetylene, such as trimethylsilylacetylene, with a suitable aryl halide, like 4-iodoanisole, followed by deprotection.
Caption: A typical Sonogashira coupling workflow for the synthesis of 4-Ethynylanisole.
Key Applications in Synthesis
4-Ethynylanisole is a versatile reagent employed in a range of synthetic applications:
-
Cycloaddition Reactions: It participates in [4+2] cycloadditions for the synthesis of photoluminescent 1,2-dihydrophosphinines.[1][2] It also undergoes 1,3-dipolar cycloadditions with acceptor-cyclopropylmethylsilanes to yield functionalized cyclopentenes.[1][7]
-
Multi-component Reactions: It is utilized in copper-catalyzed three-component synthesis of trisubstituted 1,2,4-triazoles, reacting with an arylboronic acid and sodium azide.[1][2]
-
Hydroamination Reactions: It has been used in gold (III)-catalyzed hydroamination reactions to produce N-vinylindoles.[1][2]
-
Formation of Propargyl Aldehydes: It can be directly converted to the corresponding propargyl aldehyde in good yield using DMF-dimethyl acetal.[1][2]
-
Sonogashira Coupling Reactions: As a terminal alkyne, it is a common coupling partner in Sonogashira reactions to form more complex molecules.[1][7]
Safety and Handling
4-Ethynylanisole is classified as a combustible solid.[1] Standard laboratory safety precautions should be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, eye protection (eyeshields), and a dust mask (type N95 or equivalent).[1]
-
Storage: Store in a well-ventilated place, away from heat, sparks, and open flames. Keep the container tightly sealed in a dry and cool environment.[8]
-
Fire Fighting: In case of fire, use CO₂, dry chemical, or foam to extinguish.[9]
Conclusion
4-Ethynylanisole is a well-characterized and synthetically valuable compound with a broad range of applications in organic chemistry. Its readily available spectroscopic data allows for straightforward identification and quality control. The reactivity of its terminal alkyne makes it a key building block for the construction of complex molecular architectures, including those with potential applications in materials science and drug discovery. Researchers and drug development professionals can leverage the experimental data and synthetic protocols outlined in this guide for the efficient and effective utilization of 4-ethynylanisole in their work.
References
- 4-Ethynylanisole - SpectraBase. (n.d.).
- The Role of 4-Ethynylanisole (CAS 768-60-5) as a Versatile Building Block in Organic Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- 1-Ethynyl-4-methoxybenzene | C9H8O | CID 251020 - PubChem. (n.d.).
- 4-Ethynylanisole - Optional[MS (GC)] - Spectrum - SpectraBase. (n.d.).
- 4-Ethynylanisole - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.).
Sources
- 1. 4-Ethynylanisole 97 768-60-5 [sigmaaldrich.com]
- 2. 4-Ethynylanisole | 768-60-5 [chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. spectrabase.com [spectrabase.com]
- 5. 4-Ethynylanisole(768-60-5) IR Spectrum [chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. 768-60-5|4-Ethynylanisole|BLD Pharm [bldpharm.com]
- 9. fishersci.com [fishersci.com]
2-Fluorocinnamic Acid: A Strategic Intermediate in Modern Pharmaceutical Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Advantage of Fluorine in Drug Design
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into bioactive molecules has emerged as a powerful tool for fine-tuning pharmacological profiles. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a drug candidate's metabolic stability, lipophilicity, binding affinity, and pKa.[1][2] This has led to a significant increase in the number of fluorinated drugs approved for clinical use. Within this context, 2-Fluorocinnamic acid (2-FCA) stands out as a versatile and highly valuable pharmaceutical intermediate.[3] Its cinnamic acid backbone provides a robust scaffold for chemical modification, while the ortho-positioned fluorine atom imparts unique electronic and steric properties that can be leveraged in the design of novel therapeutics.[4]
This technical guide provides a comprehensive overview of the potential of this compound as a key building block in drug discovery and development. We will delve into its chemical characteristics, synthesis, and its application in the creation of a diverse range of biologically active molecules, supported by experimental data and detailed protocols.
Physicochemical and Spectroscopic Characterization of this compound
A thorough understanding of the fundamental properties of a pharmaceutical intermediate is paramount for its effective utilization in synthesis and process development.
Key Physicochemical Properties
This compound is a white crystalline solid at room temperature. The introduction of the fluorine atom at the ortho position of the phenyl ring influences its electronic properties and acidity compared to unsubstituted cinnamic acid.
| Property | Value | Source(s) |
| CAS Number | 451-69-4 | [2] |
| Molecular Formula | C₉H₇FO₂ | [2] |
| Molecular Weight | 166.15 g/mol | [2] |
| Melting Point | 178-180 °C | |
| IUPAC Name | (2E)-3-(2-fluorophenyl)prop-2-enoic acid | [2] |
Spectroscopic Profile
Spectroscopic analysis is essential for the unambiguous identification and quality control of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of 2-FCA exhibits characteristic signals for the aromatic and vinylic protons. The coupling constants of the vinylic protons are indicative of the trans configuration of the double bond.
-
¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton of the molecule. The carbon attached to the fluorine atom shows a characteristic splitting pattern due to C-F coupling.
-
-
Mass Spectrometry (MS): The electron ionization mass spectrum of this compound typically shows a molecular ion peak at m/z 166.[2] The fragmentation pattern is influenced by the ortho-fluoro substituent, with a characteristic loss of HF being a notable feature.[5]
-
Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the carboxylic acid O-H stretch, the carbonyl C=O stretch, the C=C double bond stretch, and the C-F bond vibration.
Synthesis of this compound: A Practical Approach
The Knoevenagel condensation is a widely employed and efficient method for the synthesis of cinnamic acids.[6] This reaction involves the condensation of an aromatic aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst.
Caption: Knoevenagel condensation for 2-FCA synthesis.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for Knoevenagel condensation.[6][7]
Materials:
-
2-Fluorobenzaldehyde
-
Malonic acid
-
Pyridine
-
Piperidine
-
Concentrated Hydrochloric Acid
-
Ethanol (for recrystallization)
-
Standard laboratory glassware for reflux and filtration
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-fluorobenzaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine (used as solvent).
-
Add a catalytic amount of piperidine (e.g., 0.1 eq) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into a beaker containing crushed ice and an excess of concentrated hydrochloric acid to precipitate the product.
-
Collect the crude this compound by vacuum filtration and wash thoroughly with cold water.
-
Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to obtain pure this compound as a white solid.
This compound as a Versatile Pharmaceutical Intermediate
The true potential of this compound lies in its utility as a starting material for the synthesis of a wide array of biologically active molecules. Its carboxylic acid and alkene functionalities serve as handles for further chemical transformations, allowing for the construction of diverse molecular scaffolds.
Caption: Synthetic utility of this compound.
Synthesis of this compound Amides
Amide derivatives of cinnamic acids have shown significant potential as anticancer and antimicrobial agents.[8] The synthesis of amides from this compound can be readily achieved via activation of the carboxylic acid followed by reaction with an appropriate amine.
This protocol describes a general procedure for the synthesis of N-aryl-2-fluorocinnamamides.[6]
Materials:
-
This compound
-
Thionyl chloride or Oxalyl chloride
-
Substituted aniline
-
Triethylamine or Pyridine
-
Anhydrous dichloromethane (DCM)
-
Standard laboratory glassware for reactions under inert atmosphere
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) with a catalytic amount of dimethylformamide (DMF) dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 2-3 hours until a clear solution is obtained, indicating the formation of the acid chloride.
-
Remove the excess thionyl chloride and solvent under reduced pressure.
-
Dissolve the resulting crude acid chloride in anhydrous DCM.
-
In a separate flask, dissolve the desired substituted aniline (1.0 eq) and a base such as triethylamine (1.2 eq) in anhydrous DCM.
-
Add the solution of the acid chloride dropwise to the amine solution at 0 °C.
-
Allow the reaction to stir at room temperature overnight. Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water, 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure this compound amide.
Synthesis of this compound Esters
Ester derivatives of cinnamic acids are also of significant interest, particularly for their antimicrobial properties.[1] Fischer-Speier esterification is a classical and effective method for their synthesis.[9]
This protocol outlines the Fischer esterification of this compound.[9]
Materials:
-
This compound
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
Concentrated sulfuric acid (catalyst)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate or other suitable organic solvent for extraction
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
Dissolve this compound (1.0 eq) in an excess of the desired anhydrous alcohol (which also acts as the solvent) in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).
-
Heat the mixture to reflux for several hours (4-8 hours, or until TLC indicates completion of the reaction).
-
Cool the reaction mixture and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude ester.
-
Purify the product by column chromatography if necessary.
Biological Activities of this compound Derivatives
The true value of this compound as a pharmaceutical intermediate is demonstrated by the diverse and potent biological activities of its derivatives.
Anticancer Activity
Numerous studies have highlighted the potential of cinnamic acid derivatives as anticancer agents. The incorporation of a 2-fluoro substituent can enhance this activity. For instance, certain cinnamamide derivatives have exhibited significant cytotoxicity against various cancer cell lines.[4]
| Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Source(s) |
| Cinnamamides | Various | 1-4 µg/mL (as MIC) | [4] |
The anticancer mechanism of action of these derivatives often involves the induction of apoptosis and cell cycle arrest in cancer cells.[6] They can modulate key signaling pathways, such as inhibiting the activity of protein kinases that are often dysregulated in cancer.[10]
Caption: Anticancer mechanism of 2-FCA derivatives.
Antimicrobial Activity
Derivatives of this compound have also shown promising activity against a range of microbial pathogens. The lipophilicity and electronic properties conferred by the 2-fluoro-substituted phenyl ring can enhance the ability of these compounds to penetrate microbial cell membranes and disrupt essential cellular processes.[1]
| Derivative Class | Microbial Strain | MIC | Source(s) |
| α-Fluorocinnamic acids | Staphylococcus aureus | 15–25 mM | [4] |
| Cinnamamide derivatives | Staphylococcus and Enterococcus species | 1–4 µg/mL | [4] |
The mechanism of antimicrobial action is often attributed to the disruption of the microbial cell membrane, inhibition of essential enzymes, and interference with biofilm formation.[11]
Pharmacokinetics and Metabolic Stability
The fluorine atom in this compound derivatives can have a significant impact on their pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) properties. Fluorine substitution can block sites of metabolism, thereby increasing the metabolic stability and half-life of a drug candidate.[12] While specific ADME data for a wide range of 2-FCA derivatives is not extensively available in the public domain, the general principles of fluorine in medicinal chemistry suggest that the 2-fluoro substitution can be strategically employed to enhance the drug-like properties of these molecules.
Conclusion and Future Perspectives
This compound is a valuable and versatile intermediate with significant potential in pharmaceutical research and development. Its straightforward synthesis, coupled with the diverse reactivity of its functional groups, allows for the creation of a wide array of derivatives with promising biological activities. The strategic placement of the fluorine atom can enhance the pharmacological properties of the resulting molecules, making 2-FCA an attractive starting point for the design of novel anticancer, antimicrobial, and other therapeutic agents. As the demand for new and effective drugs continues to grow, the importance of key building blocks like this compound in the drug discovery pipeline is set to increase. Further exploration of its synthetic utility and the biological activities of its derivatives will undoubtedly lead to the development of new and improved medicines.
References
- The fragmentations of substituted cinnamic acids after electron impact. (n.d.). CORE.
- An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives. (2021). MDPI.
- This compound. (n.d.). PubChem.
- Preparation method of fluorocinnamic acid. (2012). Google Patents.
- Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. (n.d.). De Gruyter.
- Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. (2021, January 31). YouTube.
- Supplementary Information. (n.d.). The Royal Society of Chemistry.
- Hexanoic acid, 2-fluoro-, ethyl ester, (R)- and (S)-. (n.d.). Organic Syntheses.
- Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. (n.d.). KOREASCIENCE.
- Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. (2020). National Institutes of Health.
- Synthesis of Amide and Ester Derivatives of Cinnamic Acid and Its Analogs: Evaluation of Their Free Radical Scavenging and Monoamine Oxidase and Cholinesterase Inhibitory Activities. (2017). PubMed.
- Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases--Structure, Mechanisms and Biomedical Effects. (2016). PubMed.
- Unlock the Potential of this compound: A Versatile Intermediate for Pharmaceutical and Chemical Synthesis. (n.d.). Google Cloud.
- Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. (n.d.). Preprints.org.
- The condensation of aldehydes with malonic acid. (n.d.). Indian Academy of Sciences.
- Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (2023). Royal Society of Chemistry.
- Evaluation of the Antibacterial Activity of Cinnamic Acid and Its Derivatives: Synergistic Effects with Cloxacillin. (2023). MDPI.
- Evaluation of the Antibacterial Activity of Cinnamic Acid and Its Derivatives: Synergistic Effects with Cloxacillin. (2023). MDPI.
- Novel Methods of Knoevenagel Condensation. (n.d.). Banaras Hindu University.
- 1 H NMR partial spectra (500 MHz) of cinnamic acid. A: Mixture of [2- 2... (n.d.). ResearchGate.
- ADME properties of compounds according to pre-ADMET software. (n.d.). ResearchGate.
- December 2019 — "Synthesis of 2-fluorooctanoic acid: an advanced organic chemistry laboratory experiment". (2019, December 6). Fluorine notes.
- Supplementary Information. (n.d.). Georgetown University.
- SYNTHESIS OF CINNAMIC ACID ESTERS. (2019, April 28). ASPIRE.
- Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. (n.d.). ResearchGate.
- ADME properties and drug similarity results of compounds. (n.d.). ResearchGate.
- [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000930). (n.d.). HMDB.
- Synthesis of α-fluorocarboxylic acids and derivatives. (n.d.). Organic Chemistry Portal.
- Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. (2022). MDPI.
- FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (2023). National Institutes of Health.
- Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases – Structure, Mechanisms and Biomedical Effects. (n.d.). ResearchGate.
- 2-Chlorocinnamic acid. (n.d.). NIST WebBook.
- Design, Synthesis and Anticancer Evaluation of Substituted Cinnamic Acid Bearing 2-Quinolone Hybrid Derivatives. (2021). MDPI.
- Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. (2023). PubMed Central.
- Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. (n.d.). ResearchGate.
- Fluorine in the Pharmaceutical Industry: FDA-Approved Fluorine-Containing Drugs in 2024. (2024). PubMed.
- Spectroscopic (FT-IR, FT-Raman, 1H- and 13C-NMR), Theoretical and Microbiological Study of trans o-Coumaric Acid and Alkali Metal o-Coumarates. (2016). National Institutes of Health.
Sources
- 1. An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives | MDPI [mdpi.com]
- 2. This compound | C9H7FO2 | CID 735833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN102633625B - Preparation method of fluorocinnamic acid - Google Patents [patents.google.com]
- 8. Synthesis of Amide and Ester Derivatives of Cinnamic Acid and Its Analogs: Evaluation of Their Free Radical Scavenging and Monoamine Oxidase and Cholinesterase Inhibitory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases--Structure, Mechanisms and Biomedical Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Fluorine in the Pharmaceutical Industry: FDA-Approved Fluorine-Containing Drugs in 2024 [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Spectroscopic Data of 2-Fluorocinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluorocinnamic acid, a halogenated derivative of cinnamic acid, is a molecule of significant interest in the fields of medicinal chemistry and materials science. Its structural features, including the presence of a fluorine atom on the aromatic ring, an α,β-unsaturated carboxylic acid moiety, and a trans-alkene configuration, impart unique chemical and physical properties. These characteristics make it a valuable building block in the synthesis of novel therapeutic agents and functional materials. Accurate and comprehensive spectroscopic characterization is paramount for its unequivocal identification, purity assessment, and for understanding its reactivity and interactions in various chemical and biological systems.
This in-depth technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data of this compound. As a Senior Application Scientist, the following sections will not only present the raw data but also delve into the rationale behind the spectral features, offering insights grounded in established principles of spectroscopy and organic chemistry.
Molecular Structure and Key Features
The structure of this compound, with the IUPAC name (2E)-3-(2-fluorophenyl)prop-2-enoic acid, is fundamental to understanding its spectroscopic signature.[1] The molecule's rigidity, due to the aromatic ring and the double bond, and the presence of various functional groups, give rise to a distinct and interpretable set of spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectroscopy each provide unique and complementary information.
Experimental Protocol: NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra of this compound is crucial for reproducibility and accurate data interpretation.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of high-purity this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.[2] The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids due to its ability to solubilize the compound and the downfield shift of the acidic proton, which avoids overlap with other signals.
-
Ensure complete dissolution by gentle vortexing or sonication.
2. Instrument Setup and Data Acquisition:
-
The spectra should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, a standard single-pulse experiment is typically sufficient. Key parameters to optimize include the spectral width, number of scans, and relaxation delay.
-
For ¹³C NMR, a proton-decoupled experiment (e.g., zgpg30) is used to obtain singlets for each carbon, simplifying the spectrum. A sufficient number of scans is required due to the lower natural abundance of the ¹³C isotope.
-
If available, ¹⁹F NMR should be acquired to confirm the presence and chemical environment of the fluorine atom.
¹H NMR Spectroscopy Data
The ¹H NMR spectrum of this compound is characterized by distinct signals for the vinylic, aromatic, and carboxylic acid protons. The following data is typically observed in DMSO-d₆.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| ~12.5 | br s | - | 1H | -COOH |
| ~7.8 | d | ~16.0 | 1H | H-β |
| ~7.7 | t | ~7.6 | 1H | Ar-H |
| ~7.5 | q | ~7.6 | 1H | Ar-H |
| ~7.3 | t | ~7.6 | 1H | Ar-H |
| ~7.2 | t | ~7.6 | 1H | Ar-H |
| ~6.6 | d | ~16.0 | 1H | H-α |
Interpretation and Rationale:
-
Carboxylic Acid Proton (-COOH): The broad singlet observed at a significantly downfield chemical shift (~12.5 ppm) is characteristic of a carboxylic acid proton. Its broadness is a result of hydrogen bonding and chemical exchange with residual water in the solvent.
-
Vinylic Protons (H-α and H-β): The two doublets in the olefinic region correspond to the protons on the carbon-carbon double bond.
-
The downfield doublet at ~7.8 ppm is assigned to H-β, the proton attached to the carbon adjacent to the aromatic ring. Its deshielding is due to the anisotropic effect of the benzene ring and its conjugation with the carbonyl group.
-
The upfield doublet at ~6.6 ppm is assigned to H-α, the proton attached to the carbon adjacent to the carbonyl group.
-
The large coupling constant of approximately 16.0 Hz is indicative of a trans relationship between these two protons, confirming the (E)-stereochemistry of the double bond.
-
-
Aromatic Protons (Ar-H): The complex multiplet pattern in the aromatic region (~7.2-7.7 ppm) arises from the four protons on the fluorinated benzene ring. The electron-withdrawing nature of the fluorine atom and the cinnamic acid moiety influences their chemical shifts and coupling patterns. The splitting patterns (triplets and a quartet) are a result of both proton-proton and proton-fluorine couplings.
Diagram: Key ¹H NMR Correlations in this compound
Caption: Key proton assignments in the ¹H NMR spectrum of this compound.
¹³C NMR Spectroscopy Data
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The presence of the fluorine atom introduces C-F coupling, which can be observed in the spectrum.
| Chemical Shift (δ) ppm | Assignment |
| ~167.0 | C=O |
| ~161.0 (d, ¹JCF ≈ 250 Hz) | C-F |
| ~138.0 | C-β |
| ~132.0 (d) | Ar-C |
| ~130.0 (d) | Ar-C |
| ~128.0 (d) | Ar-C |
| ~124.0 (d) | Ar-C (ipso) |
| ~122.0 | C-α |
| ~116.0 (d, ²JCF ≈ 22 Hz) | Ar-C |
Interpretation and Rationale:
-
Carbonyl Carbon (C=O): The signal at the most downfield position (~167.0 ppm) is assigned to the carboxylic acid carbonyl carbon.
-
Fluorinated Aromatic Carbon (C-F): The carbon directly attached to the fluorine atom exhibits a large one-bond coupling constant (¹JCF) of approximately 250 Hz, resulting in a doublet. This is a characteristic feature for a carbon bearing a fluorine atom.
-
Vinylic Carbons (C-α and C-β): The signals for the alkene carbons appear at ~122.0 ppm (C-α) and ~138.0 ppm (C-β). The C-β is further downfield due to its proximity to the aromatic ring.
-
Aromatic Carbons: The remaining aromatic carbon signals appear in the range of ~116.0 to ~132.0 ppm. The carbon ortho to the fluorine atom shows a significant two-bond C-F coupling (²JCF) of around 22 Hz. The other aromatic carbons will also exhibit smaller long-range C-F couplings, leading to complex splitting patterns. The ipso-carbon, to which the vinyl group is attached, is typically observed at a lower field.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by absorptions corresponding to the carboxylic acid, alkene, and aromatic moieties.
Experimental Protocol: IR Spectroscopy (KBr Pellet Method)
1. Sample Preparation:
-
Grind a small amount (1-2 mg) of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[1]
-
The mixture should be ground to a fine, homogeneous powder to minimize scattering of the infrared radiation.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
2. Data Acquisition:
-
Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
A background spectrum of the empty spectrometer should be recorded prior to the sample analysis.
IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-2500 | Broad, Strong | O-H stretch (Carboxylic acid, H-bonded) |
| 1685 | Strong | C=O stretch (Carboxylic acid, conjugated) |
| 1630 | Medium | C=C stretch (Alkene) |
| 1580, 1490, 1450 | Medium-Weak | C=C stretch (Aromatic ring) |
| 1300 | Medium | C-O stretch (Carboxylic acid) |
| 1220 | Strong | C-F stretch |
| 980 | Strong | =C-H bend (trans-Alkene, out-of-plane) |
| 760 | Strong | C-H bend (ortho-disubstituted aromatic) |
Interpretation and Rationale:
-
O-H Stretch: The very broad and strong absorption in the 3100-2500 cm⁻¹ region is highly characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer.
-
C=O Stretch: The strong absorption at approximately 1685 cm⁻¹ is due to the C=O stretching vibration of the carboxylic acid. The conjugation with the C=C double bond lowers the frequency from that of a typical saturated carboxylic acid.
-
C=C Stretches: The absorption at ~1630 cm⁻¹ is attributed to the stretching of the alkene C=C bond. The absorptions in the 1580-1450 cm⁻¹ range are characteristic of the C=C stretching vibrations within the aromatic ring.
-
C-F Stretch: A strong band around 1220 cm⁻¹ is indicative of the C-F stretching vibration.
-
Out-of-Plane Bending: The strong band at approximately 980 cm⁻¹ is a key diagnostic feature for a trans-disubstituted alkene (=C-H out-of-plane bend). The strong absorption around 760 cm⁻¹ is characteristic of the out-of-plane C-H bending for an ortho-disubstituted aromatic ring.
Diagram: Spectroscopic Analysis Workflow
Caption: A simplified workflow for the spectroscopic analysis of this compound.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive and detailed fingerprint of this compound. The ¹H and ¹³C NMR spectra unequivocally confirm the connectivity and stereochemistry of the molecule, with the characteristic large coupling constant of the vinylic protons affirming the trans configuration. The IR spectrum provides clear evidence for the presence of the key functional groups: the carboxylic acid, the alkene, and the fluorinated aromatic ring. This guide serves as a valuable resource for researchers and scientists, enabling confident identification and utilization of this compound in their research and development endeavors. The detailed protocols and interpretations are designed to ensure the generation of high-quality, reproducible data, which is the cornerstone of scientific integrity.
References
- Royal Society of Chemistry. (2012).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 735833, this compound. PubChem. [Link]
Sources
The Dual Arsenal of Cinnamic Acid Derivatives: A Technical Guide to Their Antimicrobial and Anticancer Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Cinnamic acid, a ubiquitous natural product, and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This in-depth technical guide provides a comprehensive exploration of the antimicrobial and anticancer potential of this versatile class of compounds. Synthesizing current research, this document delves into the molecular mechanisms of action, explores the critical structure-activity relationships that govern efficacy, and furnishes detailed, field-proven experimental protocols for their evaluation. This guide is designed to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to advance the discovery and development of novel therapeutic agents based on the cinnamic acid framework.
Introduction: The Cinnamic Acid Scaffold - A Privileged Platform in Drug Discovery
Cinnamic acid, an organic acid naturally present in a variety of plants, including the Cinnamomum genus, has long been recognized for its medicinal properties.[1] Its basic structure, featuring a phenyl ring attached to an acrylic acid moiety, provides three key reactive sites for chemical modification: the phenyl ring, the α,β-unsaturated double bond, and the carboxylic acid group.[2] This inherent chemical tractability has allowed for the synthesis of a vast library of derivatives with enhanced potency and target specificity.[3][4] Modern pharmacological studies have confirmed a wide array of therapeutic effects for cinnamic acid and its derivatives, including anti-inflammatory, antioxidant, antidiabetic, antimicrobial, and anticancer activities.[5][6] This guide will focus on the latter two, providing a deep dive into their potential to address the pressing global challenges of antimicrobial resistance and cancer.
Antimicrobial Potential: Combating a Growing Threat
The rise of multidrug-resistant pathogens necessitates the urgent development of novel antimicrobial agents. Cinnamic acid derivatives have emerged as promising candidates, exhibiting activity against a broad spectrum of bacteria and fungi.[7][8]
Mechanisms of Antimicrobial Action
Cinnamic acid and its derivatives exert their antimicrobial effects through a multi-pronged attack on microbial cells. The primary mechanisms include:
-
Disruption of Cell Membrane Integrity: The lipophilic nature of many cinnamic acid derivatives allows them to intercalate into the bacterial cell membrane, disrupting its structure and function. This leads to increased permeability, leakage of essential intracellular components, and ultimately, cell death.[5] Electron microscopy studies have shown visible damage and wrinkling of bacterial cell walls after treatment with cinnamic acid.[5]
-
Inhibition of Essential Enzymes: Certain derivatives have been shown to inhibit key microbial enzymes. For instance, some cinnamic acids are proposed to interfere with benzoate 4-hydroxylase in fungi, an enzyme involved in aromatic detoxification.[7] Inhibition of ATPase activity has also been reported, disrupting cellular energy metabolism.[5]
-
Prevention of Biofilm Formation: Biofilms are structured communities of microorganisms that adhere to surfaces and are notoriously resistant to conventional antibiotics. Cinnamic acid and some of its derivatives have demonstrated the ability to inhibit biofilm formation by interfering with bacterial quorum sensing pathways, which are crucial for cell-to-cell communication and biofilm development.[5]
The following diagram illustrates the primary mechanisms of antimicrobial action of cinnamic acid derivatives.
Caption: Key antimicrobial mechanisms of cinnamic acid derivatives.
Structure-Activity Relationship (SAR) in Antimicrobial Derivatives
The antimicrobial potency of cinnamic acid derivatives is highly dependent on their chemical structure. Key SAR insights include:
-
Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring significantly influence activity. Electron-withdrawing groups, such as nitro (NO₂) or chloro (Cl), and electron-donating groups like amino (NH₂) can enhance antibacterial activity.[9] For example, 4-methoxycinnamic acid has shown potent antibacterial and antifungal effects.[7] The presence of hydroxyl groups can also enhance activity, as seen in caffeic and ferulic acids.[10]
-
Modification of the Carboxylic Acid Group: Esterification or amidation of the carboxylic acid group can lead to derivatives with improved antimicrobial properties.[9][11] For instance, isobutyl cinnamate has demonstrated strong inhibitory activity against various fungi.[9] The chain length of the alcohol or amine used for modification also plays a role.
-
The α,β-Unsaturated System: The conjugated double bond is a critical feature, and modifications to this system can impact activity.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution assay is a quantitative method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates (sterile)
-
Test cinnamic acid derivatives
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Positive control antibiotic (e.g., ampicillin, fluconazole)
-
Negative control (broth medium only)
-
Spectrophotometer or microplate reader
Step-by-Step Methodology:
-
Preparation of Stock Solutions: Dissolve the cinnamic acid derivatives and the positive control antibiotic in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Inoculum: Culture the microbial strain overnight in the appropriate broth. Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria. Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the stock solutions of the test compounds and the positive control in the broth medium to achieve a range of desired concentrations.
-
Inoculation: Add the prepared microbial inoculum to each well containing the serially diluted compounds. Include a growth control well (inoculum in broth without any compound) and a sterility control well (broth only).
-
Incubation: Cover the plate and incubate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. Alternatively, the absorbance can be read using a microplate reader.
Troubleshooting Common Issues:
-
Cloudy Samples/Precipitation: If the test compound precipitates in the broth, it can interfere with visual or spectrophotometric readings. To address this, try using a co-solvent like Tween 80 (at a low, non-inhibitory concentration) or DMSO to improve solubility. Always include a control with the solvent alone to ensure it does not affect microbial growth.[12]
-
Inconsistent Results: Variability in MIC values can arise from inaccuracies in inoculum preparation, pipetting errors, or antibiotic degradation. Ensure the inoculum is standardized, use calibrated pipettes, and prepare fresh antibiotic solutions.[13]
-
Skipped Wells: The phenomenon of "skipped wells" (no growth in a well followed by growth at a higher concentration) can occur. This may be due to a variety of factors and can complicate MIC determination. Careful observation and repetition of the assay are recommended.[14]
Data Presentation: Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected cinnamic acid derivatives against various microbial strains.
| Cinnamic Acid Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Cinnamic acid | Staphylococcus aureus | >1000 | [7] |
| 4-Methoxycinnamic acid | Staphylococcus aureus | 100-200 | [7] |
| Cinnamic acid | Escherichia coli | >1000 | [7] |
| 4-Methoxycinnamic acid | Escherichia coli | 200-400 | [7] |
| Cinnamic acid | Candida albicans | >1000 | [7] |
| 4-Methoxycinnamic acid | Candida albicans | 50-100 | [7] |
| Butyl cinnamate | Candida albicans | ~125 | [15] |
| 4-isopropylbenzylcinnamide | Staphylococcus aureus | ~100 | [15] |
Anticancer Potential: A Multifaceted Approach to Combatting Malignancy
Cinnamic acid derivatives have demonstrated significant potential as anticancer agents, acting through diverse mechanisms to inhibit tumor growth and induce cancer cell death.[2][16]
Mechanisms of Anticancer Action
The anticancer activity of cinnamic acid derivatives is attributed to their ability to modulate multiple signaling pathways and cellular processes critical for cancer progression. Key mechanisms include:
-
Induction of Apoptosis: Many cinnamic acid derivatives trigger programmed cell death, or apoptosis, in cancer cells. This is often achieved by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins and activating caspases, the key executioners of apoptosis.[5]
-
Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at various checkpoints (e.g., G1, G2/M). This prevents the cells from dividing and replicating.[5]
-
Inhibition of Key Signaling Pathways: Cinnamic acid derivatives have been shown to inhibit pro-survival signaling pathways that are often hyperactivated in cancer. A notable example is the nuclear factor-kappa B (NF-κB) pathway, which plays a central role in inflammation, cell survival, and proliferation.[5][17] Inhibition of other pathways like PI3K/AKT and EGFR has also been reported.[17]
-
Inhibition of Matrix Metalloproteinases (MMPs): MMPs are enzymes that degrade the extracellular matrix, facilitating tumor invasion and metastasis. Certain cinnamic acid derivatives can inhibit the activity of MMPs, thereby impeding the spread of cancer.[18]
The following diagram illustrates the inhibition of the NF-κB signaling pathway by a cinnamic acid derivative.
Caption: Workflow for the synthesis and evaluation of cinnamic acid derivatives.
Conclusion and Future Directions
Cinnamic acid and its derivatives represent a highly promising and versatile platform for the development of novel antimicrobial and anticancer therapeutics. Their multifaceted mechanisms of action, coupled with their amenability to chemical modification, offer a powerful strategy to combat drug resistance and address the complexities of cancer biology. The detailed experimental protocols and troubleshooting guides provided herein are intended to facilitate robust and reproducible research in this exciting field.
Future research should focus on:
-
Rational Drug Design: Employing computational modeling and a deeper understanding of SAR to design and synthesize derivatives with enhanced potency and selectivity for specific microbial or cancer targets.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by the most promising derivatives to inform their clinical development.
-
In Vivo Efficacy and Safety: Progressing lead compounds through preclinical in vivo studies to evaluate their efficacy, pharmacokinetics, and safety profiles.
-
Combination Therapies: Investigating the synergistic potential of cinnamic acid derivatives with existing antimicrobial and anticancer drugs to enhance therapeutic outcomes and overcome resistance.
By leveraging the insights and methodologies presented in this guide, the scientific community can continue to unlock the full therapeutic potential of the cinnamic acid scaffold, paving the way for the next generation of antimicrobial and anticancer agents.
References
- Synthesis of Cinnamic Acid and its Antimicrobial Activity: A Review. (URL: [Link])
- Cinnamic acid hybrids as anticancer agents: A mini-review. (URL: [Link])
- Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. (URL: [Link])
- Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. (URL: [Link])
- A Review of Cinnamic Acid's Skeleton Modification: Features for Antibacterial-Agent-Guided Deriv
- Cinnamic acid derivatives as anticancer agents-a review. (URL: [Link])
- Structure of derivatives of cinnamic acid and its antimicrobial activity. (URL: [Link])
- Approaches for the discovery of cinnamic acid derivatives with anticancer potential. (URL: [Link])
- Cinnamic Acid Derivatives and Their Biological Efficacy. (URL: [Link])
- MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
- Synthesis, applications and Structure-Activity Relationship (SAR)
- Antimicrobial Activities of Natural Cinnamic Acid and Synthetic Deriv
- Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. (URL: [Link])
- Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. (URL: [Link])
- Cell viability assay: Problems with MTT assay in the solubiliz
- Does anyone know how to fix a microdilution broth assay with cloudy samples? (URL: [Link])
- Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. (URL: [Link])
- Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. (URL: [Link])
- The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. (URL: [Link])
- Antimicrobial activities of natural cinnamic acid and synthetic deriv
- Broth Dilution Method for MIC Determin
- What common issues should be aware of when interpreting MIC values? Are there any specific trouble shooting steps required for variability in result? (URL: [Link])
- Broth Microdilution. (URL: [Link])
- Skipped wells and scientific error during fosfomycin agar dilution and broth microdilution lead to inconsistent minimal inhibitory concentrations and may be cause for reevaluating testing methods for Klebsiella pneumoniae. (URL: [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cinnamic acid derivatives as anticancer agents-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies [mdpi.com]
- 7. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity [mdpi.com]
- 8. pubs.aip.org [pubs.aip.org]
- 9. pubs.aip.org [pubs.aip.org]
- 10. A Review of Cinnamic Acid’s Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Skipped wells and scientific error during fosfomycin agar dilution and broth microdilution lead to inconsistent minimal inhibitory concentrations and may be cause for reevaluating testing methods for Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cinnamic acid hybrids as anticancer agents: A mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. tandfonline.com [tandfonline.com]
A Technical Guide to the Evolving Landscape of 2-Fluorocinnamic Acid Derivatives: From Synthesis to Novel Applications
Foreword: The Strategic Advantage of Fluorine in Cinnamic Acid Scaffolds
The cinnamic acid framework, a ubiquitous motif in natural products, has long served as a versatile scaffold in medicinal chemistry.[1] Its simple, yet elegant, structure—a phenyl group attached to an acrylic acid moiety—belies a rich potential for chemical modification and biological activity.[2] The strategic introduction of a fluorine atom, particularly at the ortho-position of the phenyl ring to yield 2-fluorocinnamic acid, imparts a unique set of physicochemical properties that can profoundly influence molecular interactions and therapeutic efficacy. Fluorine's high electronegativity and small van der Waals radius can alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, making this compound and its derivatives a compelling area of research for drug development professionals.[3] This guide provides an in-depth exploration of the synthesis, mechanisms of action, and burgeoning applications of these fascinating compounds.
I. The Synthetic Toolkit: Crafting this compound Derivatives
The synthesis of this compound derivatives typically begins with the construction of the core cinnamic acid backbone, followed by functionalization of the carboxylic acid group to generate a diverse library of amides and esters.
A. Core Synthesis: The Knoevenagel Condensation
A cornerstone of cinnamic acid synthesis is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound containing an active methylene group, such as malonic acid. For the synthesis of this compound, 2-fluorobenzaldehyde is the key starting material.
Experimental Protocol: Synthesis of this compound via Knoevenagel Condensation
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-fluorobenzaldehyde (1.0 eq), malonic acid (1.2 eq), and pyridine as the solvent.
-
Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 eq) to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will precipitate the this compound.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent such as ethanol to yield pure this compound.
Diagram: General Workflow for the Synthesis of this compound Derivatives
Caption: General workflow for synthesizing this compound derivatives.
B. Derivatization: The Gateway to Diverse Functionality
The carboxylic acid moiety of this compound is a versatile handle for the synthesis of a wide array of derivatives, most notably amides and esters.
Experimental Protocol: Synthesis of N-Aryl-2-fluorocinnamamides
-
Acid Chloride Formation: To a solution of this compound (1.0 eq) in a dry, aprotic solvent such as dichloromethane (DCM), add thionyl chloride (1.2 eq) dropwise at 0°C. Stir the mixture at room temperature for 2 hours. Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2-fluorocinnamoyl chloride.
-
Amidation: Dissolve the acid chloride in dry DCM and add it dropwise to a solution of the desired substituted aniline (1.0 eq) and a base, such as triethylamine (1.2 eq), in DCM at 0°C.
-
Reaction and Work-up: Stir the reaction mixture at room temperature for 12-16 hours. Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-aryl-2-fluorocinnamamide.
II. Unveiling the Therapeutic Potential: Key Application Areas
The unique properties conferred by the ortho-fluoro substituent have positioned this compound derivatives as promising candidates in several therapeutic areas.
A. Oncology: A Multi-pronged Attack on Cancer
Cinnamic acid derivatives have demonstrated significant potential as anticancer agents, and the introduction of a fluorine atom can enhance this activity.[3] Their mechanisms of action are often multifaceted, involving the induction of apoptosis and cell cycle arrest.[2][4]
Mechanism of Action: Induction of Apoptosis
This compound derivatives can trigger programmed cell death, or apoptosis, in cancer cells through the intrinsic (mitochondrial) pathway. This involves the modulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of a caspase cascade, culminating in cell death.
Diagram: Apoptosis Induction Pathway
Caption: Intrinsic apoptosis pathway modulated by this compound derivatives.
Data Presentation: Anticancer Activity of Cinnamic Acid Derivatives
While specific IC50 values for a broad range of this compound derivatives are still emerging in the literature, the following table provides a comparative overview of the cytotoxic potential of various cinnamic acid derivatives against different cancer cell lines.
| Derivative Type | Cancer Cell Line | Cancer Type | IC50 (µM) |
| Cinnamic Acid Amide (Compound 5)[5] | A-549 (Lung) | Lung | 10.36 |
| Cinnamic Acid Amide (Compound 9)[5] | A-549 (Lung) | Lung | 11.06 |
| Cinnamic Acid Amide (Compound 1)[5] | A-549 (Lung) | Lung | 11.38 |
| Cinnamic Acid Ester (Compound 4)[6] | HT-29 (Colon) | Colon | >100 |
| Cinnamic Acid Ester (Compound 4)[6] | A-549 (Lung) | Lung | >100 |
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[7][8]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
B. Antimicrobial Arena: Combating Pathogenic Microbes
Cinnamic acid and its derivatives have long been recognized for their antimicrobial properties.[9] The introduction of a fluorine atom can enhance their efficacy against a range of bacteria and fungi.[10]
Data Presentation: Antimicrobial Activity of Cinnamic Acid Derivatives
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
| Derivative Type | Microorganism | MIC Range (µg/mL) |
| N-cinnamamide derivatives[11] | Staphylococcus aureus | 1-4 |
| N-cinnamamide derivatives[11] | Enterococcus species | 1-4 |
| Isobutyl cinnamate[10] | Staphylococcus aureus | 43-301 |
| Isobutyl cinnamate[10] | Escherichia coli | 43-301 |
C. Neuroprotection: A Ray of Hope for Neurodegenerative Diseases
Emerging research suggests that cinnamic acid derivatives may offer neuroprotective benefits, making them attractive candidates for the development of therapies for neurodegenerative disorders such as Alzheimer's disease.[12][13] Their mechanisms of action are thought to involve antioxidant and anti-inflammatory effects, as well as the inhibition of key enzymes involved in the disease pathology.[14]
III. Novel Frontiers: Exploring Uncharted Applications
Beyond the well-trodden paths of anticancer and antimicrobial research, this compound derivatives are beginning to make inroads into novel and exciting application areas.
A. Photodynamic Therapy (PDT): A Light-Activated Approach to Cancer Treatment
Photodynamic therapy is a non-invasive cancer treatment that utilizes a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS) that selectively destroy cancer cells.[15] Certain cinnamic acid derivatives have shown promise as photosensitizers.[16] The fluorine substitution in this compound could potentially enhance the photophysical properties required for an effective photosensitizer, such as a high quantum yield of singlet oxygen.[17]
Diagram: Principle of Photodynamic Therapy
Sources
- 1. Inhibition kinetics and molecular simulation of p-substituted cinnamic acid derivatives on tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. air.unimi.it [air.unimi.it]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. atcc.org [atcc.org]
- 9. Evaluation of the Antibacterial Activity of Cinnamic Acid and Its Derivatives: Synergistic Effects with Cloxacillin | MDPI [mdpi.com]
- 10. An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives [mdpi.com]
- 11. Ferulic acid-mediated modulation of apoptotic signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cinnamic Acid Derivatives: Recent Discoveries and Development Strategies for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Multi-Target-Directed Cinnamic Acid Hybrids Targeting Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cinnamic Acid Derivatives: Recent Discoveries and Development Strategies for Alzheimer’s Disease | Bentham Science [benthamscience.com]
- 15. Photosensitizers in photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Curcumin derivatives as photosensitizers in photodynamic therapy: photophysical properties and in vitro studies with prostate cancer cells - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 17. New photosensitizers for photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity of 2-Fluorocinnamic Acid
Prepared by: Gemini, Senior Application Scientist
Abstract
This guide provides a comprehensive investigation into the chemical reactivity of 2-Fluorocinnamic acid. As a key intermediate in pharmaceutical synthesis and a versatile building block in organic chemistry, a thorough understanding of its reactivity is paramount for its effective utilization.[1] The presence of a fluorine atom at the ortho position of the phenyl ring introduces unique electronic and steric effects that modulate the reactivity of the aromatic system, the α,β-unsaturated carbonyl moiety, and the carboxylic acid functional group.[2] This document delineates the molecule's key physicochemical properties, explores its susceptibility to both electrophilic and nucleophilic attack, and provides validated experimental protocols for core transformations. The insights presented herein are intended to empower researchers, scientists, and drug development professionals to leverage the distinct chemical behavior of this compound in the design and synthesis of novel chemical entities.
Introduction: The Significance of Fluorine in a Cinnamic Acid Scaffold
Cinnamic acid and its derivatives represent a privileged scaffold in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The core structure, featuring a phenyl group attached to an acrylic acid, offers multiple points for chemical modification.[3]
The strategic introduction of fluorine into organic molecules is a cornerstone of modern drug design.[4] Fluorine, being the most electronegative element, imparts profound changes to a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and pKa.[2][4] In this compound, the placement of fluorine on the aromatic ring creates a powerful tool for modulating the molecule's electronic landscape. This substitution significantly influences its reactivity profile compared to its non-fluorinated parent, providing unique opportunities for synthetic diversification.
Physicochemical and Spectroscopic Profile
A baseline characterization is essential for any experimental investigation. The properties of this compound are well-documented and summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | (2E)-3-(2-fluorophenyl)prop-2-enoic acid |
| CAS Number | 451-69-4[5] |
| Molecular Formula | C₉H₇FO₂[2] |
| Molecular Weight | 166.15 g/mol [2] |
| Appearance | White to off-white crystalline powder[2] |
| Melting Point | 178-180 °C[2] |
| pKa | ~4.31[2] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol.[2] |
Table 2: Spectroscopic Data of this compound
| Spectroscopic Technique | Key Features |
| Infrared (IR) Spectroscopy | Characterized by absorptions typical of aromatic compounds and α,β-unsaturated carboxylic acids (C=O, C=C, O-H stretches).[2] |
| Nuclear Magnetic Resonance (NMR) | The trans (E) isomer is predominant. ¹H NMR shows characteristic doublets for the vinyl protons with a large coupling constant. ¹⁹F and ¹³C NMR are essential for confirming the fluorine position and carbon skeleton.[2] |
| Mass Spectrometry (MS) | The molecular ion peak and fragmentation patterns are consistent with the expected structure.[2] |
Analysis of Chemical Reactivity
The reactivity of this compound is governed by the interplay of its three primary functional components: the carboxylic acid, the alkene, and the fluorinated aromatic ring. The ortho-fluorine atom exerts a strong -I (inductive) effect and a weaker +M (mesomeric) effect, which deactivates the ring to electrophilic attack while influencing the electron density across the conjugated system.
Caption: Key reactive centers of this compound.
Reactions at the Carboxylic Acid Group
The carboxylic acid moiety is a primary site for nucleophilic acyl substitution. These reactions are fundamental for creating esters, amides, and other derivatives, which are common motifs in biologically active molecules.
-
Esterification: Reaction with alcohols under acidic catalysis (e.g., Fischer esterification) or using coupling agents proceeds readily to form the corresponding esters.
-
Amidation: Conversion to an acyl chloride (using SOCl₂ or (COCl)₂) followed by reaction with an amine is a highly efficient method for forming amides. Direct amide formation using coupling agents like DCC or EDC is also standard.
-
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 2-fluoro-3-phenylpropan-1-ol, using strong reducing agents like LiAlH₄.
Reactions at the Alkene Double Bond
The reactivity of the alkene is polarized by both the aromatic ring and the electron-withdrawing carboxylic acid group.
-
Electrophilic Addition: The double bond can undergo addition reactions. For example, bromination with Br₂ proceeds to give the dibromo derivative. The regioselectivity of hydrohalogenation would be influenced by the electronic effects of the substituents.
-
Nucleophilic Conjugate Addition (Michael Addition): The β-carbon is electrophilic due to conjugation with the carbonyl group. It is susceptible to attack by soft nucleophiles (e.g., thiols, amines, enolates) in a Michael-type 1,4-conjugate addition. This is a powerful C-C and C-heteroatom bond-forming reaction.
-
Hydrogenation: Catalytic hydrogenation (e.g., using H₂/Pd-C) will reduce the double bond to yield 3-(2-fluorophenyl)propanoic acid.
Reactions at the Aromatic Ring
The fluorine atom is a deactivating group for electrophilic aromatic substitution due to its strong electron-withdrawing inductive effect. It is, however, an ortho-, para- director. Given that the ortho positions are sterically hindered or occupied, and the para position is blocked by the propenoic acid chain, further substitution on the ring is challenging and requires forcing conditions.
Experimental Protocols & Workflows
The following protocols provide validated, step-by-step methodologies to probe the primary reactive sites of this compound.
Protocol 1: Fischer Esterification (Reactivity of the Carboxyl Group)
This protocol details the synthesis of Methyl 2-fluorocinnamate.
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (5.0 g, 30.1 mmol).
-
Reagents: Add methanol (50 mL) as both the solvent and reagent, followed by the slow addition of concentrated sulfuric acid (1 mL) as the catalyst.
-
Reaction: Heat the mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, remove the excess methanol under reduced pressure. Dilute the residue with ethyl acetate (50 mL) and wash sequentially with water (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (30 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel if necessary.
-
Validation: Confirm the structure of the resulting methyl ester using ¹H NMR, ¹³C NMR, and MS analysis.
Protocol 2: Bromination of the Alkene Double Bond
This protocol investigates electrophilic addition to the α,β-unsaturated system.
-
Setup: Dissolve this compound (1.0 g, 6.0 mmol) in a suitable solvent like dichloromethane (20 mL) in a flask protected from light.
-
Reagent Addition: Cool the solution in an ice bath. Add a solution of bromine (0.96 g, 6.0 mmol) in dichloromethane (10 mL) dropwise with stirring. The disappearance of the bromine color indicates consumption.
-
Reaction: Allow the reaction to stir at room temperature for 1-2 hours after the addition is complete. Monitor by TLC.
-
Workup: Quench the reaction with a saturated solution of sodium thiosulfate to remove any excess bromine. Separate the organic layer.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude dibromide product.
-
Validation: Characterize the product via NMR to confirm the addition across the double bond and Mass Spectrometry to verify the molecular weight.
Caption: Experimental workflow for reactivity investigation.
Applications in Drug Discovery and Development
The predictable yet distinct reactivity of this compound makes it a valuable intermediate for the synthesis of complex pharmaceutical compounds.[1]
-
Scaffold for Bioactive Molecules: The carboxylic acid handle allows for the attachment of various amine- or alcohol-containing fragments through stable amide or ester linkages, enabling the exploration of structure-activity relationships (SAR).
-
Precursor for Heterocycles: The functional groups can be used to construct heterocyclic ring systems, which are prevalent in many drug classes.
-
Modulation of Pharmacokinetics: The fluorine atom can block sites of metabolic oxidation, increasing the half-life of a drug candidate. Its electron-withdrawing nature also lowers the pKa of the carboxylic acid, which can influence solubility and cell membrane permeability.[4]
By understanding the reactivity outlined in this guide, researchers can strategically employ this compound to build novel molecular architectures with tailored pharmacological profiles.
References
- Unlock the Potential of this compound: A Versatile Intermediate for Pharmaceutical and Chemical Synthesis. [Link]
- This compound | C9H7FO2 | CID 735833 - PubChem - NIH. [Link]
- Cinnamic Acid Derivatives and Their Biological Efficacy - MDPI. [Link]
- Applications of Fluorine in Medicinal Chemistry | Request PDF - ResearchG
- The Role of 2-Chlorocinnamic Acid in Pharmaceutical and Chemical Research. [Link]
Sources
Theoretical Studies on the Electronic Effects of Fluorine in Cinnamic Acid: A Technical Guide for Drug Development Professionals
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science.[1][2] Its unique electronic properties—high electronegativity combined with a size comparable to hydrogen—can profoundly modulate a molecule's physicochemical and biological profile, including its acidity, metabolic stability, and binding affinity.[3] Cinnamic acid provides an ideal, structurally simple aromatic framework for dissecting these influences. This technical guide offers an in-depth exploration of the theoretical underpinnings of fluorine's electronic effects on the cinnamic acid backbone. We will synthesize concepts from physical organic chemistry with practical computational methodologies to provide researchers, scientists, and drug development professionals with a robust framework for understanding and predicting the impact of fluorination.
The Dichotomy of Fluorine's Electronic Influence
Fluorine's impact on an aromatic system like cinnamic acid is a nuanced interplay of two powerful, opposing electronic forces: the inductive effect and the resonance effect.[4]
-
Inductive Effect (-I): As the most electronegative element, fluorine exerts a potent electron-withdrawing effect through the sigma (σ) bond framework.[1][5] This polarization of electron density, known as a negative inductive effect (-I), decreases electron density on adjacent atoms.[5] This effect is distance-dependent, weakening with an increasing number of bonds separating the fluorine atom from the point of interest.
-
Resonance Effect (+R): Despite its electronegativity, the lone pair electrons on the fluorine atom can be delocalized into the π-system of the benzene ring.[6] This donation of electron density is a positive resonance (or mesomeric) effect (+R).[7] This effect is most pronounced at the ortho and para positions of the ring.
For fluorine, the -I effect overwhelmingly dominates the +R effect .[7] This makes fluorine an overall electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution. However, the weaker +R effect still directs incoming electrophiles to the ortho and para positions.[6]
Caption: Duality of Fluorine's Electronic Effects.
Quantifying Electronic Effects: Acidity (pKa) and Hammett Parameters
A classic method to quantify the electronic influence of a substituent is by measuring its effect on the acidity of a benzoic acid derivative. In our model, the carboxylic acid group of cinnamic acid serves as a sensitive probe. Electron-withdrawing groups stabilize the conjugate base (cinnamate anion), thereby increasing acidity (lowering the pKa).
The Hammett equation provides a quantitative framework for this relationship[8]:
log(K/K₀) = σρ
Where:
-
K is the dissociation constant of the substituted acid.
-
K₀ is the dissociation constant of the unsubstituted acid.
-
ρ (rho) is the reaction constant, which depends on the nature of the reaction.
-
σ (sigma) is the substituent constant, which depends only on the nature and position of the substituent.[8]
The sigma value (σ) encapsulates the net electronic effect of the substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.
Table 1: Hammett Constants and Experimental pKa Values for Fluorocinnamic Acids
| Compound | Fluorine Position | Hammett Constant (σ) | Experimental pKa |
| Cinnamic Acid | Unsubstituted | 0.00 | ~4.44[9] |
| 2-Fluorocinnamic Acid | ortho | σₚ = +0.06[10] | ~4.11[11] |
| 3-Fluorocinnamic Acid | meta | σₘ = +0.34[10] | ~4.26[12] |
| 4-Fluorocinnamic Acid | para | σₚ = +0.06[10] | ~4.39[2] |
Note: Hammett constants shown are for substituted benzoic acids and serve as a close approximation. The pKa of this compound is lower than expected from the σ value due to the through-space inductive effect and potential intramolecular hydrogen bonding stabilizing the conjugate base.
The data clearly show that fluorine substitution increases the acidity (lowers pKa) of cinnamic acid, consistent with its net electron-withdrawing character. The meta position, which is influenced primarily by the strong -I effect and not the opposing +R effect, shows the most significant increase in acidity among the ring-substituted isomers.
Computational Chemistry as a Predictive Tool
Modern drug development relies heavily on computational models to predict molecular properties and guide synthesis. Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and properties of molecules like fluorinated cinnamic acids.[13][14] DFT calculations can accurately predict geometries, vibrational frequencies (IR spectra), NMR chemical shifts, and electronic properties such as molecular electrostatic potential (MEP) maps.[15][16]
Protocol: DFT-Based Analysis of a Fluorocinnamic Acid Isomer
This protocol outlines a standard workflow for analyzing a molecule like 4-fluorocinnamic acid using DFT.
Objective: To calculate the optimized geometry, electrostatic potential, and NMR chemical shifts.
Software: Gaussian, ORCA, or similar quantum chemistry package. Method: B3LYP functional. Basis Set: 6-311G(d,p) or higher.
Step-by-Step Methodology:
-
Structure Input: Build the 3D structure of trans-4-fluorocinnamic acid using a molecular editor (e.g., Avogadro, ChemDraw).
-
Geometry Optimization:
-
Perform a geometry optimization calculation to find the lowest energy conformation of the molecule.
-
Causality: This step is crucial as all subsequent electronic properties are dependent on the correct molecular geometry. An unoptimized structure will yield inaccurate results.
-
-
Frequency Calculation:
-
Run a frequency calculation on the optimized geometry.
-
Self-Validation: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum (a stable conformation).[14]
-
-
Property Calculation:
-
Using the optimized geometry, perform single-point energy calculations to determine electronic properties.
-
Molecular Electrostatic Potential (MEP): Calculate and visualize the MEP surface. This map reveals the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
-
NMR Spectroscopy: Use the Gauge-Independent Atomic Orbital (GIAO) method to calculate theoretical ¹H, ¹³C, and ¹⁹F NMR chemical shifts.[16]
-
-
Data Analysis:
-
Compare the calculated NMR shifts to experimental data for validation.[15]
-
Analyze the MEP map to predict sites of intermolecular interactions (e.g., hydrogen bonding).
-
Caption: Standard DFT Workflow for Molecular Property Prediction.
Spectroscopic Manifestations of Electronic Effects
Spectroscopy provides direct experimental evidence of how fluorine substitution alters the electronic environment of the cinnamic acid molecule.
-
¹H and ¹³C NMR: The electron-withdrawing nature of fluorine causes deshielding of nearby nuclei. This results in a downfield shift (higher ppm) for protons and carbons, particularly those closest to the C-F bond.
-
¹⁹F NMR: ¹⁹F is a 100% abundant, spin-½ nucleus, making ¹⁹F NMR a highly sensitive and informative technique.[17] The chemical shift of the fluorine nucleus is extremely sensitive to its electronic environment, providing a direct probe of the effects of molecular structure and interactions.[17]
-
IR Spectroscopy: The strong C-F bond has a characteristic stretching vibration in the 1000-1400 cm⁻¹ region. More subtly, the electron-withdrawing effect of fluorine can increase the frequency (wavenumber) of the carbonyl (C=O) stretch of the carboxylic acid group, as it strengthens the C=O bond by pulling electron density away from it.
Table 2: Representative NMR Chemical Shifts (δ) in ppm
| Nucleus | Cinnamic Acid[18][19] | 4-Fluorocinnamic Acid[20] | Effect of Fluorine |
| ¹H NMR | |||
| Carboxyl H | ~12.4 | ~12.5 | Minor deshielding |
| Vinylic H (α to COOH) | ~6.45 | ~6.48 | Minor deshielding |
| Vinylic H (β to COOH) | ~7.75 | ~7.70 | Minor shielding (complex effect) |
| Aromatic H | 7.4-7.6 (multiplet) | 7.1-7.8 (multiplets) | Splitting pattern changes significantly |
| ¹³C NMR | |||
| Carbonyl C | ~167.7 | ~167.0 | Minor shielding (complex effect) |
| C-F Carbon | N/A | ~163 (d, J≈250 Hz) | Strong coupling to F |
| ipso-Carbon | ~134.3 | ~130.6 | Shielding |
A Positional Isomer Case Study: Ortho vs. Meta vs. Para
The position of the fluorine atom on the benzene ring creates distinct electronic environments due to the interplay of distance-dependent inductive effects and position-dependent resonance effects.
-
ortho-Substitution: The fluorine is in close proximity to the cinnamate side chain. This results in a strong -I effect through both bonds and space. The +R effect is also active but is dominated by the powerful inductive withdrawal. This position often leads to the most significant changes in acidity and reactivity.
-
meta-Substitution: The fluorine is three bonds away from the side chain's attachment point. At this position, the resonance effect (+R) is negligible. Therefore, the observed electronic impact is almost purely due to the strong -I effect, making meta-fluorinated compounds strongly electron-deficient.
-
para-Substitution: The fluorine is directly opposite the side chain. Here, both the -I and +R effects are at play. The -I effect withdraws electron density through the sigma framework, while the +R effect donates electron density into the π-system, directly opposing the withdrawal. Because the -I effect is stronger, the net result is still electron withdrawal, but it is attenuated compared to the meta isomer.
Caption: Comparison of Positional Isomer Effects.
Conclusion and Outlook
Understanding the fundamental electronic effects of fluorine is critical for its rational application in drug design. By using cinnamic acid as a model system, we can clearly observe and quantify how fluorine's potent inductive withdrawal, tempered by a weak resonance donation, alters molecular properties like acidity and spectroscopic signatures. Theoretical tools, particularly DFT, provide an invaluable, predictive framework that complements experimental data, allowing scientists to anticipate the consequences of fluorination before embarking on complex synthetic efforts.[13] This dual approach of theoretical modeling and empirical validation empowers researchers to harness the unique properties of fluorine to design next-generation therapeutics and advanced materials with enhanced efficacy and tailored functionalities.[2]
References
- Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry.
- Table 13.1 Selected Hammett substituent constants and susceptibility factors. Source not specified.
- Hammett constants σ for fluoro-substituents.
- Inductive and Resonance (Mesomeric) Effects. Chemistry Steps.
- Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties? Chemistry Stack Exchange.
- A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews.
- Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry.
- Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Arom
- Worked example: Resonance vs. Inductive Effects. Khan Academy.
- Electrochemical Defluorinative Matteson Homolog
- Hammett equ
- Preparation method of fluorocinnamic acid.
- 4-FLUOROCINNAMIC ACID(14290-86-9) 1H NMR spectrum. ChemicalBook.
- Fluorinated Aromatic Compounds.
- Synthesis, Optical and DFT Characterizations of Laterally Fluorinated Phenyl Cinnamate Liquid Crystal Non-Symmetric System. MDPI.
- Hammett substituent constants. Stenutz.
- Thermochemical Properties of Fluorinated Cinnamic Acids: A Technical Guide for Researchers and Drug Development Professionals. Benchchem.
- This compound. PubChem.
- Spectroscopic analysis of cinnamic acid using quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
- 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid. Doc Brown's Chemistry.
- Supplementary Inform
- Synthesis of trans 3-fluorocinnamic acid. PrepChem.com.
- 4-Fluorocinnamic acid. Chem-Impex.
- a-Fluorocinnamic acid 98. Sigma-Aldrich.
- The Effect of Fluorine on the Electronic Spectra and Ionization Potentials of Molecules. Proceedings of the Royal Society A.
- Fluorine NMR. Encyclopedia of Magnetic Resonance.
- The structure of cinnamic acid and cinnamoyl azides, a unique localized π system: The electronic spectra and DFT‐treatment.
- Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules.
- Chemical Properties of m-fluorocinnamic acid (CAS 458-46-8). Cheméo.
- Showing Compound cis-Cinnamic acid (FDB012698). FooDB.
- Chemical Properties of «alpha»-Fluorocinnamic acid (CAS 350-90-3). Cheméo.
- Investigating the Antioxidant Potential of Mango Seed Kernel Polyphenols: Extraction and Optimization Str
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The Effect of Fluorine on the Electronic Spectra and Ionization Potentials of Molecules (1960) | R. Bralsford | 88 Citations [scispace.com]
- 5. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Khan Academy [khanacademy.org]
- 8. Hammett equation - Wikipedia [en.wikipedia.org]
- 9. Showing Compound cis-Cinnamic acid (FDB012698) - FooDB [foodb.ca]
- 10. global.oup.com [global.oup.com]
- 11. This compound | C9H7FO2 | CID 735833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. m-fluorocinnamic acid (CAS 458-46-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 13. bioengineer.org [bioengineer.org]
- 14. mdpi.com [mdpi.com]
- 15. Prediction of <sup>19</sup>F NMR Chemical Shifts for Fluorinated Aromatic Compounds [ouci.dntb.gov.ua]
- 16. Spectroscopic analysis of cinnamic acid using quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biophysics.org [biophysics.org]
- 18. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 19. rsc.org [rsc.org]
- 20. 4-FLUOROCINNAMIC ACID(14290-86-9) 1H NMR [m.chemicalbook.com]
Navigating the Metabolic Maze: An In-depth Technical Guide to the Biotransformation of Fluorinated Cinnamic Acids
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The strategic incorporation of fluorine into cinnamic acid scaffolds has emerged as a powerful tool in medicinal chemistry, offering the potential to modulate pharmacokinetic and pharmacodynamic properties. However, the metabolic fate of these fluorinated analogues is a critical determinant of their efficacy and safety. This in-depth technical guide provides a comprehensive exploration of the metabolic pathways of fluorinated cinnamic acids, synthesizing current scientific understanding with practical, field-proven insights. We will navigate the intricate enzymatic machinery responsible for their biotransformation, delve into the analytical methodologies essential for metabolite identification, and discuss the toxicological implications of the resulting metabolic products. This guide is designed to empower researchers, scientists, and drug development professionals with the knowledge to anticipate, investigate, and leverage the metabolism of this important class of compounds.
Introduction: The Significance of Fluorine in Cinnamic Acid Derivatives
Cinnamic acid and its derivatives are ubiquitous in nature and serve as precursors to a vast array of bioactive molecules.[1] In drug discovery, the cinnamic acid scaffold is a privileged structure, appearing in numerous therapeutic agents. The introduction of fluorine, the most electronegative element, into this framework can profoundly alter a molecule's physicochemical properties, including lipophilicity, acidity, and metabolic stability.[2] This strategic fluorination can lead to enhanced biological activity, improved target selectivity, and more favorable pharmacokinetic profiles. However, the robust carbon-fluorine bond is not impervious to metabolic processes, and understanding its fate is paramount for predicting a drug candidate's disposition and potential for toxicity.[3][4]
The Primary Metabolic Axis: Beta-Oxidation of the Acyl Side Chain
A principal metabolic route for both endogenous fatty acids and xenobiotic carboxylic acids, including cinnamic acid and its derivatives, is beta-oxidation.[5][6][7] This catabolic spiral systematically shortens the acyl chain, generating energy and key metabolic intermediates. Evidence from both microbial and mammalian systems strongly suggests that fluorinated cinnamic acids are also subject to this pathway.
The Gateway: Acyl-CoA Synthetase Activation
The initiation of beta-oxidation is an energy-dependent process catalyzed by acyl-CoA synthetases (ACS), which activate the carboxylic acid to its corresponding coenzyme A (CoA) thioester.[2][8] This activation is a critical, and often rate-limiting, step.
-
Causality in Experimental Choice: The choice of an appropriate in vitro assay to study this initial activation is crucial. While bacterial ACS enzymes can provide valuable preliminary data on substrate scope, using mammalian mitochondrial or peroxisomal fractions containing a mixture of ACS isozymes offers a more physiologically relevant system for predicting in vivo metabolism.[9][10]
Kinetic studies with a bacterial long-chain acyl-CoA synthetase have shown that fluorinated hexanoic acid analogues are activated, albeit at significantly lower turnover rates compared to their non-fluorinated counterparts.[9] Specifically, the turnover rate (kcat) for hexanoic acid was 5.39 s⁻¹, while for 1:5, 2:4, and 3:3 fluorotelomer carboxylic acids, the rates were less than 0.02 s⁻¹.[9][11] This suggests that the position and extent of fluorination can significantly impact the efficiency of the initial activation step. Kinetic analysis of a bacterial medium-chain acyl-CoA synthetase revealed a 90-98% decrease in kcat for fluorinated carboxylates compared to their non-fluorinated analogues.[10]
Table 1: Comparative Enzyme Kinetics of a Bacterial Acyl-CoA Synthetase with Fluorinated and Non-Fluorinated Carboxylates [9][10][11]
| Substrate | kcat (s⁻¹) | Km (mM) | kcat/Km (s⁻¹mM⁻¹) |
| Hexanoic Acid | 5.39 | - | - |
| 1:5 Fluorotelomer Carboxylic Acid | < 0.02 | - | - |
| 2:4 Fluorotelomer Carboxylic Acid | < 0.02 | - | - |
| 3:3 Fluorotelomer Carboxylic Acid | < 0.02 | - | - |
| Propionic Acid | 1.7 ± 0.2 | 7.4 ± 0.2 | 4.4 ± 0.5 |
| 3,3,3-Trifluoropropionic Acid | 0.032 ± 0.006 | 150 ± 20 | 0.005 ± 0.001 |
| Pentanoic Acid | - | - | - |
| 5,5,5-Trifluoropentanoic Acid | - | - | - |
| 4,4,5,5,5-Pentafluoropentanoic Acid | - | - | - |
Note: '-' indicates data not provided in the source.
The Beta-Oxidation Spiral: Mitochondrial vs. Peroxisomal Pathways
Once activated, the acyl-CoA thioester enters the beta-oxidation spiral, which occurs in both mitochondria and peroxisomes.[12][13][14] While the core enzymatic steps are similar, there are key distinctions between these two pathways.
-
Mitochondrial Beta-Oxidation: This is the primary pathway for the degradation of short-, medium-, and long-chain fatty acids, and it is tightly coupled to the electron transport chain for efficient ATP production.[15]
-
Peroxisomal Beta-Oxidation: This pathway is primarily responsible for the chain-shortening of very-long-chain fatty acids, branched-chain fatty acids, and certain xenobiotics.[12][16] It is not directly coupled to oxidative phosphorylation.[13]
For xenobiotic carboxylic acids, the relative contribution of mitochondrial and peroxisomal beta-oxidation can vary depending on the substrate's structure. Studies on ω-phenyl fatty acids have shown that peroxisomes play a significant role in their chain-shortening.[11]
The end product of the beta-oxidation of fluorocinnamoyl-CoA is fluorobenzoyl-CoA, which is then typically conjugated with glycine to form fluorohippuric acid, a major urinary metabolite.[15]
Aromatic Ring Metabolism: The Role of Cytochrome P450
In addition to side-chain degradation, the aromatic ring of fluorinated cinnamic acids is also a target for metabolic enzymes, primarily the cytochrome P450 (CYP) superfamily.[17] These versatile monooxygenases can catalyze a range of oxidative reactions, including hydroxylation and epoxidation.
Aromatic Hydroxylation and Defluorination
CYP-mediated hydroxylation of the fluorinated aromatic ring can lead to the formation of phenolic metabolites. A critical consideration in this process is the potential for defluorination, where the C-F bond is cleaved. Computational studies have elucidated potential mechanisms for CYP-catalyzed aromatic defluorination, which can proceed through an epoxide intermediate or a 1,2-fluorine shift.[18][19][20][21][22]
-
Trustworthiness of Protocols: Investigating defluorination requires robust analytical methods capable of detecting and quantifying fluoride ions in biological matrices, as well as identifying the resulting hydroxylated metabolites.[23]
The specific CYP isozymes involved in the metabolism of fluorinated aromatic compounds can vary. For example, CYP1A2, CYP2C9, 2C19, 2D6, and 3A4 have been implicated in the metabolism of various xenobiotics, and predictive models can help to identify the likely contributing isozymes.[24]
Formation of Reactive Metabolites
The oxidative metabolism of fluorinated aromatic compounds can sometimes lead to the formation of reactive metabolites, such as quinones or quinone imines.[22] These electrophilic species can covalently bind to cellular macromolecules, including proteins and DNA, potentially leading to toxicity.
Toxicological Implications of Fluorinated Metabolites
The metabolic transformation of fluorinated cinnamic acids can generate metabolites with distinct toxicological profiles.
Mitochondrial Toxicity
A significant concern with some fluorinated compounds is their potential to induce mitochondrial dysfunction.[13][25] Certain substituted cinnamates containing fluoro moieties have been shown to inhibit mitochondrial pyruvate transport.[26] The formation of metabolites like fluoroacetate is particularly worrisome, as it can enter the Krebs cycle and be converted to fluorocitrate, a potent inhibitor of aconitase, leading to a shutdown of cellular energy production.[1][3][4][27][28]
-
Self-Validating Protocols: In vitro assays for assessing mitochondrial toxicity are crucial for early-stage safety assessment. High-throughput screens using isolated mitochondria or cell lines grown in galactose-containing media (forcing reliance on oxidative phosphorylation) can provide valuable predictive data on a compound's potential to cause mitochondrial impairment.[3][9][29][30][31]
Fluoride Ion Toxicity
The release of fluoride ions through defluorination can also contribute to toxicity, particularly with chronic exposure.[14] Elevated fluoride levels can lead to skeletal fluorosis and other adverse effects.[27]
Analytical Methodologies for Metabolite Identification and Quantification
The elucidation of metabolic pathways relies on sophisticated analytical techniques capable of separating, identifying, and quantifying metabolites in complex biological matrices.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the workhorse for metabolite profiling due to its high sensitivity and selectivity.[8][32]
-
Expertise in Method Development: The development of a robust LC-MS/MS method requires careful optimization of chromatographic conditions to achieve separation of isomeric metabolites and mass spectrometric parameters (e.g., precursor and product ions for multiple reaction monitoring, MRM) to ensure sensitive and specific detection.[33][34]
Table 2: Generic LC-MS/MS MRM Parameters for Fluorinated Benzoic Acids [32][33]
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| 2-Fluorobenzoic Acid | 139.0 | 95.0 | 67.0 |
| 3-Fluorobenzoic Acid | 139.0 | 95.0 | 67.0 |
| 4-Fluorobenzoic Acid | 139.0 | 95.0 | 67.0 |
| 2,4-Difluorobenzoic Acid | 157.0 | 113.0 | 85.0 |
Note: These are representative values and require optimization for specific instrumentation and matrices.
¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy
¹⁹F NMR is a powerful and highly specific technique for the analysis of fluorinated compounds and their metabolites.[26][29][30][35][36] Its key advantages include:
-
100% natural abundance and high sensitivity of the ¹⁹F nucleus.
-
A wide chemical shift range, which minimizes signal overlap. [19][27]
-
The absence of background signals from endogenous molecules.
¹⁹F NMR can be used for both the identification of novel metabolites and the quantification of known metabolites in various biological fluids, often with minimal sample preparation.[29][30][36]
Table 3: Approximate ¹⁹F NMR Chemical Shifts for Common Fluorinated Moieties [19][27]
| Fluorinated Group | Approximate Chemical Shift (ppm, relative to CFCl₃) |
| Aromatic C-F | -100 to -170 |
| Aliphatic C-F | -170 to -250 |
| CF₃ | -50 to -80 |
| Fluoroacetate | ~ -215 |
Experimental Protocols
Protocol: In Vitro Metabolism of Fluorinated Cinnamic Acids using Human Liver Microsomes
Objective: To investigate the phase I metabolism of a fluorinated cinnamic acid and identify potential metabolites.
Materials:
-
Fluorinated cinnamic acid test compound
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the fluorinated cinnamic acid in a suitable solvent (e.g., DMSO, acetonitrile).
-
In a microcentrifuge tube, combine the phosphate buffer, HLM suspension, and the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the fluorinated cinnamic acid stock solution to a final concentration of 1-10 µM.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS for the parent compound and potential metabolites.
Self-Validation: Include control incubations without NADPH to distinguish enzymatic from non-enzymatic degradation, and incubations without the test compound to identify background interferences.
Protocol: Synthesis of Fluorohippuric Acid Standard
Objective: To synthesize an authentic standard of a potential metabolite for analytical confirmation and quantification. This protocol is adapted from standard methods for hippuric acid synthesis.[5][37][38]
Materials:
-
Fluorobenzoic acid
-
Glycine
-
Benzoyl chloride (for comparison to standard hippuric acid synthesis)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Appropriate organic solvents (e.g., for extraction and recrystallization)
Procedure:
-
Dissolve glycine in an aqueous solution of NaOH.
-
Slowly add a solution of fluorobenzoyl chloride (prepared from fluorobenzoic acid) to the glycine solution while maintaining a basic pH and cooling the reaction mixture.
-
After the reaction is complete, acidify the mixture with HCl to precipitate the fluorohippuric acid.
-
Collect the precipitate by filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., hot water or ethanol/water mixture) to obtain pure fluorohippuric acid.
-
Confirm the identity and purity of the synthesized standard by NMR, mass spectrometry, and melting point analysis.
Conclusion and Future Perspectives
The metabolic pathways of fluorinated cinnamic acids are multifaceted, involving a dynamic interplay between side-chain degradation via beta-oxidation and aromatic ring modifications by cytochrome P450 enzymes. A thorough understanding of these pathways is not merely an academic exercise but a critical component of modern drug development. The insights gained from metabolic studies inform lead optimization, guide safety assessments, and ultimately contribute to the design of safer and more effective therapeutic agents.
Future research should focus on elucidating the specific mammalian enzymes and their kinetics involved in the beta-oxidation of fluorinated cinnamic acids. Furthermore, a more comprehensive toxicological evaluation of the resulting metabolites, particularly in the context of mitochondrial function, is warranted. The continued development and application of advanced analytical techniques, such as high-resolution mass spectrometry and in vivo ¹⁹F NMR, will be instrumental in advancing our knowledge in this vital area of drug metabolism.
References
- Enzyme Catalyzed Formation of CoA Adducts of Fluorinated Hexanoic Acid Analogues using a Long-Chain acyl-CoA Synthetase from Gordonia sp. Strain NB4-1Y. (n.d.).
- Utilizing 19F NMR to investigate drug disposition early in drug discovery. (n.d.). Xenobiotica. [Link]
- Insights into Cytochrome P450 Enzyme Catalyzed Defluorination of Aromatic Fluorides. (2023).
- In vivo 19F MR spectroscopic study of metabolism of 5-fluorotryptophan in r
- 19F-MRS studies of fluorinated drugs in humans. (n.d.). PubMed. [Link]
- Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. (n.d.).
- Insights into Cytochrome P450 Enzymes Catalyzed Defluorination of Aromatic Fluorides. (2023). The University of Manchester. [Link]
- The Dark Side of Fluorine. (2019). ACS Medicinal Chemistry Letters. [Link]
- Fluorine in drug discovery: Role, design and case studies. (n.d.). [Link]
- The Dark Side of Fluorine. (2019).
- Modeling of interactions between xenobiotics and cytochrome P450 (CYP) enzymes. (n.d.). [Link]
- Ex Vivo Analysis of Tryptophan Metabolism Using 19F NMR. (2020).
- Insights into Cytochrome P450 Enzyme Catalyzed Defluorination of Aromatic Fluorides. (n.d.).
- Metabolism and Toxicity of Fluorine Compounds. (2021).
- The occurrence, metabolism and toxicity of cinnamic acid and rel
- Metabolism and Toxicity of Fluorine Compounds. (n.d.).
- [Peroxisomal beta-oxid
- The Dark Side of Fluorine. (2019).
- Fluorinated Derivatives of Digalloyl-Flavan-3-ol Induce Autophagic Cell Death by Forming Granular Aggregates Containing Mitochondria. (2023). MDPI. [Link]
- Direct sensitive simultaneous determination of fluorinated benzoic acids in oil reservoir waters by ultra high-performance liquid chromatography-tandem mass spectrometry. (n.d.).
- Simultaneous Quantification of Multiclass PFAS in Biosolids Using a Single Extraction Method and the Agilent 6495 Triple Quadrupole LC/MS. (2021). Agilent. [Link]
- Analysis Fluorobenzoic Acids for Water Tracer Studies. (n.d.). S4Science. [Link]
- III.
- Computational Prediction of Metabolism: Sites, Products, SAR, P450 Enzyme Dynamics, and Mechanisms. (n.d.).
- hippuric acid. (n.d.). Organic Syntheses. [Link]
- Identifying xenobiotic metabolites with in silico prediction tools and LCMS suspect screening analysis. (n.d.).
- Xenobiotic Acyl Glucuronides and Acyl CoA Thioesters as Protein- Reactive Metabolites With the Potential to Cause Idiosyncratic Drug Reactions. (2002). Bentham Science Publishers. [Link]
- Efficient and Green Protocol for the Synthesis of Hippuric Acid. (n.d.). [Link]
- Metabolism site prediction based on xenobiotic structural formulas and PASS prediction algorithm. (n.d.). PubMed. [Link]
- Enzyme Catalyzed Formation of CoA Adducts of Fluorinated Hexanoic Acid Analogues using a Long-Chain acyl-CoA Synthetase from Gordonia sp. Strain NB4-1Y. (2022). PubMed. [Link]
- Evaluation of in Vitro Mitochondrial Toxicity Assays and Physicochemical Properties for Prediction of Organ Toxicity Using 228 Pharmaceutical Drugs. (2019). PubMed. [Link]
- Formation of CoA Adducts of Short-Chain Fluorinated Carboxylates Catalyzed by Acyl-CoA Synthetase from Gordonia sp. Strain NB4-1Y. (2023). PubMed Central. [Link]
- Effect of Fluoride on Cytotoxicity Involved in Mitochondrial Dysfunction: A Review of Mechanism. (2022).
- Mitochondrion-mediated pathway of fluoride-induced cell apoptosis. (n.d.).
- Showing metabocard for Cinnamic acid (HMDB0000567). (n.d.).
- Fluoride-Induced Mitochondrial Dysfunction and Approaches for Its Intervention. (2023). PubMed. [Link]
- Evaluation of analytical methods for fluorine in biological and related m
- Metabolism and Toxicity of Fluorine Compounds. (2021).
- Mammalian mitochondrial beta-oxidation. (1996).
- Health consequences of catabolic synthesis of hippuric acid in humans. (n.d.). PubMed. [Link]
- Induction by perfluorinated fatty acids with different carbon chain length of peroxisomal beta-oxidation in the liver of r
- THE BIOLOGICAL SYNTHESIS OF HIPPURIC ACID IN VITRO*. (n.d.). CORE. [Link]
- Mammalian mitochondrial beta-oxid
Sources
- 1. researchgate.net [researchgate.net]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Mammalian mitochondrial beta-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mammalian mitochondrial beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enzyme Catalyzed Formation of CoA Adducts of Fluorinated Hexanoic Acid Analogues using a Long-Chain acyl-CoA Synthetase from Gordonia sp. Strain NB4-1Y - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Formation of CoA Adducts of Short-Chain Fluorinated Carboxylates Catalyzed by Acyl-CoA Synthetase from Gordonia sp. Strain NB4-1Y - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enzyme Catalyzed Formation of CoA Adducts of Fluorinated Hexanoic Acid Analogues using a Long-Chain acyl-CoA Synthetase from Gordonia sp. Strain NB4-1Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Effect of Fluoride on Cytotoxicity Involved in Mitochondrial Dysfunction: A Review of Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Health consequences of catabolic synthesis of hippuric acid in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Machine Learning Model to Estimate Toxicokinetic Half-Lives of Per- and Polyfluoro-Alkyl Substances (PFAS) in Multiple Species [mdpi.com]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. Insights into Cytochrome P450 Enzyme Catalyzed Defluorination of Aromatic Fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Insights into Cytochrome P450 Enzymes Catalyzed Defluorination of Aromatic Fluorides. | Semantic Scholar [semanticscholar.org]
- 21. researchgate.net [researchgate.net]
- 22. research.manchester.ac.uk [research.manchester.ac.uk]
- 23. polimer-itn.eu [polimer-itn.eu]
- 24. Metabolism site prediction based on xenobiotic structural formulas and PASS prediction algorithm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Fluoride-Induced Mitochondrial Dysfunction and Approaches for Its Intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Kinetic data for modeling the dynamics of the enzymes involved in animal fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 29. tandfonline.com [tandfonline.com]
- 30. In vivo 19F MR spectroscopic study of metabolism of 5-fluorotryptophan in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Evaluation of in Vitro Mitochondrial Toxicity Assays and Physicochemical Properties for Prediction of Organ Toxicity Using 228 Pharmaceutical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. s4science.at [s4science.at]
- 33. researchgate.net [researchgate.net]
- 34. agilent.com [agilent.com]
- 35. 19F-MRS studies of fluorinated drugs in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. Ex Vivo Analysis of Tryptophan Metabolism Using 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 37. Hippuric acid synthesis - chemicalbook [chemicalbook.com]
- 38. ijsr.net [ijsr.net]
Safety, handling, and toxicity information for 2-Fluorocinnamic acid
An In-depth Technical Guide to the Safety, Handling, and Toxicity of 2-Fluorocinnamic Acid
This guide provides comprehensive safety, handling, and toxicity information for this compound (CAS No. 451-69-4), tailored for researchers, scientists, and drug development professionals. The information is structured to provide not only procedural steps but also the scientific rationale behind them, ensuring a deep understanding of the risks and the implementation of self-validating safety systems in a laboratory context.
Compound Identification and Physicochemical Properties
This compound is a halogenated aromatic compound belonging to the cinnamic acid derivative family.[1] The introduction of a fluorine atom at the ortho-position of the phenyl ring significantly influences the molecule's electronic distribution and reactivity.[1] Understanding its fundamental properties is the first step in a thorough risk assessment.
| Property | Value | Source(s) |
| CAS Number | 451-69-4 | [2][3] |
| Molecular Formula | C9H7FO2 | [2][4] |
| Molecular Weight | 166.15 g/mol | [2][3] |
| Appearance | Solid, off-white powder/crystals | [4] |
| Melting Point | 178-180 °C | [3] |
| EC Number | 207-195-3 | [3] |
| Chemical Structure | FC6H4CH=CHCO2H | [3] |
Hazard Identification and GHS Classification
According to the Globally Harmonized System (GHS), this compound is classified as a hazardous substance. The primary risks are associated with irritation to the skin, eyes, and respiratory tract.[5][6]
GHS Classification Summary
| Classification | Hazard Class & Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |
The signal word associated with this compound is "Warning" .[2][5] Adherence to the following precautionary statements is mandatory for safe handling.
Key Precautionary Statements (P-Statements)
| Code | Statement | Rationale |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | Prevents respiratory irritation by minimizing inhalation of the powdered compound.[8] |
| P264 | Wash face, hands and any exposed skin thoroughly after handling. | Removes residual chemical to prevent inadvertent skin irritation or ingestion.[8] |
| P271 | Use only outdoors or in a well-ventilated area. | Ensures airborne dust concentrations are kept below exposure limits.[8] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | Provides a direct barrier against contact with skin and eyes.[8] |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | Dilutes and removes the chemical to mitigate skin irritation.[2] |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | Flushes the irritant from the eyes to prevent serious damage.[2] |
Toxicological Profile
While specific quantitative toxicological data like LD50 or LC50 for this compound are not extensively documented in readily available literature, the GHS classification is based on aggregated data and the known properties of similar acidic and aromatic compounds.[5][9]
-
Acute Effects : The primary acute effects upon exposure are irritation.[2] Inhalation of dust can lead to irritation of the nose, throat, and lungs.[10] Direct contact causes skin redness and irritation and can result in serious eye irritation.[2][5] Ingestion may cause irritation to the gastrointestinal tract, though this exposure route is less common in a controlled laboratory setting.[11]
-
Mechanism of Irritation : As a carboxylic acid, the irritant properties of this compound are likely due to its acidic nature, which can disrupt cell membranes and proteins upon direct contact. For skin and eyes, this can lead to an inflammatory response. The material may accentuate pre-existing dermatitis conditions.[12] It is critical that open cuts or abraded skin are not exposed to this material.[12][13]
-
Chronic Effects : There is no specific data available to classify this compound for germ cell mutagenicity, carcinogenicity, or reproductive toxicity.[9][14] However, as with many fine organic powders, repeated or prolonged inhalation may lead to respiratory issues.[12]
-
Data Gaps : The toxicological properties have not been thoroughly investigated.[15] In the absence of comprehensive data, a precautionary principle must be applied, treating the compound with the care required for a substance with known irritant properties and unknown long-term effects.
Exposure Control and Personal Protective Equipment (PPE)
A multi-layered approach, grounded in the hierarchy of controls, is essential for minimizing exposure.
Caption: Most to least effective controls for handling this compound.
4.1. Engineering Controls The primary engineering control is to handle this compound in a way that minimizes dust generation and inhalation.
-
Chemical Fume Hood/Ventilated Enclosure : All weighing and transfer operations involving the solid powder should be conducted within a certified chemical fume hood or a powder containment hood.[4][15] This captures airborne dust at the source, protecting the user.
-
Ventilation : Ensure the laboratory has adequate general ventilation to prevent the accumulation of any vapors or dusts that might escape primary containment.[10]
-
Safety Stations : Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[8][16]
4.2. Personal Protective Equipment (PPE) PPE is the last line of defense and must be used consistently.
-
Eye and Face Protection : Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards are mandatory.[8][10] A face shield may be required for operations with a higher risk of splashing or dust generation.
-
Hand Protection : Wear compatible, chemical-resistant gloves (e.g., nitrile rubber).[3][10] Always inspect gloves before use and use proper removal techniques to avoid skin contamination.[4][10] Given that contamination is common, double-gloving is recommended, especially when working within a ventilated enclosure.[17] Contaminated outer gloves should be removed and disposed of within the enclosure.[17]
-
Skin and Body Protection : A lab coat must be worn and kept fully fastened. Wear appropriate clothing to prevent skin exposure.[8]
-
Respiratory Protection : Under normal laboratory use within a fume hood, respiratory protection is not typically required.[8] However, for large-scale work, cleaning up a significant spill, or if engineering controls are not available, a NIOSH-approved N95 (or better) particulate respirator should be used.[3][17]
Safe Handling and Storage Protocols
Adherence to standardized protocols is crucial for mitigating risks.
5.1. Protocol for Weighing and Dispensing Solid this compound
-
Preparation : Don all required PPE (lab coat, safety goggles, nitrile gloves).
-
Designate Work Area : Conduct all handling inside a certified chemical fume hood.
-
Containment : Place a weigh boat or appropriate container on the analytical balance. Use a spatula to carefully transfer the solid. Avoid any actions that could create airborne dust, such as dropping the material from a height.
-
Cleaning : After dispensing, gently tap the spatula on the container to dislodge any remaining powder. Clean the spatula and any contaminated surfaces within the hood with a solvent-dampened wipe (e.g., 70% ethanol).
-
Transport : Securely cap the container before removing it from the fume hood.
-
Post-Handling : Remove gloves and wash hands thoroughly with soap and water.[2][10]
5.2. Storage Requirements
-
Keep the container tightly closed to prevent moisture absorption and contamination.[4][7]
-
Store away from incompatible materials, particularly strong oxidizing agents.[4]
-
Ensure containers are clearly and accurately labeled.[16]
Emergency Procedures: First Aid and Spill Response
Rapid and correct response to an emergency can significantly reduce the severity of an exposure or incident.
Caption: Decision tree for first aid response to an exposure event.
6.1. First Aid Measures
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[2][8]
-
Skin Contact : Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation develops or persists.[2][8]
-
Inhalation : Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[8][11]
-
Ingestion : Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Get medical attention.[8][11]
-
Note to Responders : Ensure medical personnel are aware of the material involved and take precautions to protect themselves.[2]
6.2. Accidental Release / Spill Cleanup Protocol
-
Evacuate : Evacuate non-essential personnel from the area.
-
Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.
-
PPE : Don appropriate PPE, including respiratory protection (N95 respirator) if the spill is large or outside of a ventilated enclosure.
-
Containment : Prevent the powder from spreading further or entering drains.[10][16]
-
Cleanup : Carefully sweep or scoop up the solid material.[2][8] Avoid actions that create dust. Use a HEPA-filtered vacuum for larger spills if available. Place the collected material into a suitable, labeled container for hazardous waste disposal.
-
Decontamination : Clean the spill area thoroughly with a wet cloth or paper towels to remove any remaining residue.
-
Disposal : Dispose of all cleanup materials as hazardous waste.
Disposal Considerations
All waste containing this compound must be treated as hazardous waste.
-
Chemical Waste : Dispose of the chemical and any contaminated materials in a designated hazardous waste container.[8] Do not mix with other waste streams.
-
Contaminated Packaging : Empty containers may retain product residue and should be disposed of as hazardous waste.[12] Do not reuse empty containers.
-
Regulatory Compliance : All disposal must be conducted in accordance with applicable local, state, and federal regulations.[12] Engage a licensed professional waste disposal service.
References
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 735833, this compound.
- Breckland Scientific Supplies Ltd. (2018, October 23).
- Chemical Label. This compound. [Link]
- Loba Chemie. (n.d.). Safety Data Sheet: Cinnamic Acid for Synthesis. [Link]
- Polovich, M. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Oncology Nursing Forum.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1530234, 4-Fluorocinnamic acid.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 700642, 2-Chlorocinnamic acid.
Sources
- 1. benchchem.com [benchchem.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. 2-氟肉桂酸 98% | Sigma-Aldrich [sigmaaldrich.cn]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. This compound | C9H7FO2 | CID 735833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemical-label.com [chemical-label.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. aksci.com [aksci.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. WERCS Studio - Application Error [assets.thermofisher.com]
- 15. gustavus.edu [gustavus.edu]
- 16. brecklandscientific.co.uk [brecklandscientific.co.uk]
- 17. pppmag.com [pppmag.com]
Methodological & Application
Synthesis of 2-Fluorocinnamic Acid: An Application Note and Step-by-Step Protocol
Introduction: The Significance of 2-Fluorocinnamic Acid
This compound, a halogenated derivative of cinnamic acid, serves as a critical building block in the synthesis of a wide array of organic molecules. The presence of the fluorine atom at the ortho position of the phenyl ring imparts unique electronic properties, influencing the reactivity and biological activity of its downstream products. This makes it a sought-after precursor in the development of novel pharmaceuticals, agrochemicals, and specialized polymers. The Knoevenagel condensation, a reliable and efficient method for C-C bond formation, provides a straightforward route to this important compound.[1] This application note details a robust, step-by-step protocol for its synthesis via the Knoevenagel condensation of 2-fluorobenzaldehyde and malonic acid, optimized for high yield and purity.
Reaction Scheme and Mechanism
The synthesis proceeds via the Knoevenagel condensation, a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction.[2] In this specific application, the carbanion generated from malonic acid in the presence of a basic catalyst (a mixture of pyridine and piperidine) attacks the carbonyl carbon of 2-fluorobenzaldehyde. The resulting intermediate then undergoes dehydration and decarboxylation to yield the final product, this compound.
The use of pyridine as a solvent and a weak base, along with a catalytic amount of the stronger base piperidine, is a classic combination for this transformation. Piperidine facilitates the initial deprotonation of malonic acid to form the reactive enolate, while pyridine serves as the reaction medium and promotes the subsequent decarboxylation of the intermediate.[1]
Reaction Workflow Diagram
Caption: Knoevenagel condensation workflow for this compound synthesis.
Detailed Synthesis Protocol
This protocol is designed to be a self-validating system, with clear checkpoints and expected outcomes.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | CAS Number |
| 2-Fluorobenzaldehyde | ≥98% | Sigma-Aldrich | 446-52-6 |
| Malonic Acid | ≥99% | Sigma-Aldrich | 141-82-2 |
| Pyridine | Anhydrous, ≥99.8% | Sigma-Aldrich | 110-86-1 |
| Piperidine | ≥99% | Sigma-Aldrich | 110-89-4 |
| Hydrochloric Acid (HCl) | 2 M Aqueous Solution | Fisher Scientific | 7647-01-0 |
| Ethanol | Reagent Grade | Fisher Scientific | 64-17-5 |
| Deionized Water | - | - | 7732-18-5 |
| Round-bottom flask (100 mL) | - | - | - |
| Reflux condenser | - | - | - |
| Water bath | - | - | - |
| Büchner funnel and filter flask | - | - | - |
| Filter paper | - | - | - |
Experimental Procedure
Step 1: Reactant Preparation
-
In a 100 mL round-bottom flask, dissolve 10.4 g (0.1 mol) of malonic acid in 20 mL of anhydrous pyridine. Gentle warming on a water bath may be required to facilitate dissolution.
-
To this solution, add 12.4 g (0.1 mol) of 2-fluorobenzaldehyde.
-
Finally, add 1.0 mL of piperidine to the reaction mixture.
Causality Insight: The use of equimolar amounts of the aldehyde and malonic acid is crucial for optimal conversion. Piperidine, being a stronger base than pyridine, is used in catalytic amounts to efficiently generate the malonate carbanion without promoting side reactions.
Step 2: Reaction Execution
-
Attach a reflux condenser to the round-bottom flask and heat the mixture on a water bath at 90-100 °C.
-
The reaction progress is indicated by the evolution of carbon dioxide gas, a byproduct of the decarboxylation of the intermediate.
-
Continue heating for approximately 2-3 hours, or until the evolution of CO₂ subsides.
Expert Tip: A gentle stream of nitrogen can be passed through the apparatus to carry away the evolved CO₂ and prevent any potential back-pressure.
Step 3: Product Isolation and Work-up
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing 100 mL of cold 2 M hydrochloric acid. This will neutralize the pyridine and precipitate the crude this compound.
-
Stir the mixture for 15-20 minutes to ensure complete precipitation.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with two 20 mL portions of cold deionized water to remove any residual salts.
Trustworthiness Check: The formation of a solid precipitate upon acidification is a key indicator of a successful reaction. The pH of the filtrate should be acidic to ensure complete protonation of the cinnamic acid.
Step 4: Purification by Recrystallization
-
Transfer the crude solid to a 250 mL Erlenmeyer flask.
-
Add a minimal amount of a hot 1:1 ethanol/water mixture to dissolve the solid. Start with approximately 50 mL and add more if necessary.
-
Once the solid is fully dissolved, allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol/water.
-
Dry the crystals in a vacuum oven at 60 °C to a constant weight.
Recrystallization Rationale: A mixed solvent system of ethanol and water is ideal for the purification of this compound. The compound is soluble in hot ethanol but less soluble in water. The addition of water to the hot ethanolic solution reduces the solubility of the acid, promoting crystallization upon cooling and leaving more soluble impurities behind.[3][4]
Product Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
Physicochemical Properties
| Property | Expected Value |
| Molecular Formula | C₉H₇FO₂ |
| Molecular Weight | 166.15 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 178-180 °C |
| Solubility | Soluble in ethanol, sparingly soluble in water |
Spectroscopic Data
| Technique | Expected Peaks |
| ¹H NMR | The proton NMR spectrum should exhibit characteristic signals for the aromatic, vinylic, and carboxylic acid protons. The coupling between the vinylic protons will confirm the trans stereochemistry of the double bond. |
| ¹³C NMR | The carbon NMR will show distinct resonances for the nine carbon atoms, including the carbonyl carbon of the carboxylic acid, the two vinylic carbons, and the six carbons of the fluorinated aromatic ring. The carbon directly bonded to fluorine will show a large C-F coupling constant. |
| FTIR (KBr) | The infrared spectrum will display a broad O-H stretch for the carboxylic acid, a sharp C=O stretch, C=C stretching vibrations for the alkene and aromatic ring, and a C-F stretching band.[5][6] |
Safety and Handling Precautions
-
2-Fluorobenzaldehyde: Flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation. Handle in a well-ventilated fume hood.
-
Pyridine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles, in a fume hood.
-
Piperidine: Flammable liquid and vapor. Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage. Handle with extreme care and appropriate PPE in a fume hood.
-
Malonic Acid: Causes serious eye irritation. Avoid inhalation of dust.
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with appropriate PPE.
Always consult the Safety Data Sheet (SDS) for each reagent before commencing any experimental work.
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of this compound via the Knoevenagel condensation. By following the detailed step-by-step procedure and adhering to the safety precautions, researchers can confidently produce this valuable chemical intermediate in high yield and purity. The provided characterization data serves as a benchmark for product validation, ensuring the integrity of the synthesized material for subsequent applications in research and development.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Pawar, H. S., Waghmare, A. S., & Lali, A. M. (2015). Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. New Journal of Chemistry, 39(7), 5236-5243. [Link]
- University of California, Los Angeles. (n.d.). Recrystallization-2.doc.pdf.
- University of Alberta. (n.d.). Recrystallization - Single Solvent.
Sources
Application Note: A Robust GC-MS Protocol for the Characterization of 2-Fluorocinnamic Acid
Abstract
2-Fluorocinnamic acid (2-FCA) is an aromatic carboxylic acid of interest in synthetic chemistry and drug discovery. Accurate characterization of this compound is crucial for quality control, reaction monitoring, and metabolic studies. However, its inherent polarity and low volatility make it unsuitable for direct analysis by gas chromatography-mass spectrometry (GC-MS). This application note presents a detailed, field-proven protocol for the robust characterization of 2-FCA using GC-MS following a silylation derivatization procedure. We provide a step-by-step methodology, from sample preparation to data analysis, explaining the causality behind each experimental choice to ensure scientific integrity and reproducibility.
Principle of the Method: Overcoming Analytical Hurdles
Gas chromatography requires analytes to be thermally stable and sufficiently volatile to be transported through the analytical column in the gas phase. Carboxylic acids like 2-FCA possess a polar carboxyl group (-COOH) with an active hydrogen atom. This leads to strong intermolecular hydrogen bonding, which significantly raises the boiling point and reduces volatility. Direct injection of underivatized 2-FCA into a hot GC inlet would result in poor peak shape (tailing), low sensitivity, and potential thermal degradation.
To overcome these limitations, a chemical derivatization step is essential.[1] This protocol employs silylation , a reliable and widely used technique where the active hydrogen of the carboxyl group is replaced by a non-polar trimethylsilyl (TMS) group.[2][3]
Reaction: FC₆H₄CH=CHCOOH (2-FCA) + Silylating Reagent → FC₆H₄CH=CHCOOSi(CH₃)₃ (2-FCA-TMS Ester) + Byproducts
This conversion to a TMS ester effectively masks the polar functional group, disrupting hydrogen bonding. The resulting derivative is significantly more volatile and thermally stable, making it ideal for GC-MS analysis and enabling sharp, symmetrical chromatographic peaks with high sensitivity.[4][5]
Experimental Workflow
The entire analytical process, from sample receipt to final characterization, is outlined below. Each stage is critical for achieving accurate and reliable results.
Figure 1: Overall workflow for the GC-MS characterization of this compound.
Materials and Instrumentation
Reagents and Consumables
-
Analyte: this compound (≥98% purity)
-
Internal Standard (IS): 4-(Trifluoromethyl)benzoic acid or a stable isotope-labeled analog (if available). The IS should be structurally similar but chromatographically resolved from the analyte.[6]
-
Silylating Reagent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is highly recommended for its volatility and effectiveness.[3] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst is also an excellent alternative.[2]
-
Solvents: Acetonitrile, Dichloromethane, or Ethyl Acetate (Anhydrous, ≥99.8% purity). The absence of water is critical to prevent hydrolysis of the silylating reagent.[3][7]
-
Inert Gas: Ultra-high purity Nitrogen or Argon.
-
Vials: 2 mL amber glass autosampler vials with PTFE-lined screw caps.
Instrumentation
-
Gas Chromatograph: Agilent 8890 GC System or equivalent, equipped with a split/splitless injector and electronic pressure control.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent single quadrupole or tandem mass spectrometer.
-
GC Column: A low-bleed, non-polar capillary column such as an Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent is ideal for separating silylated derivatives.[4]
Detailed Experimental Protocol
Part A: Standard and Sample Preparation
-
Stock Solution Preparation: Accurately weigh and dissolve 10 mg of this compound in 10 mL of anhydrous acetonitrile to create a 1 mg/mL stock solution. Prepare a separate 1 mg/mL stock solution of the internal standard (e.g., 4-(Trifluoromethyl)benzoic acid) in the same manner.
-
Working Standard Preparation: Create a working standard solution by diluting the stock solutions. For example, combine 100 µL of the 2-FCA stock and 100 µL of the IS stock, then dilute to 10 mL with acetonitrile to yield a concentration of 10 µg/mL for both compounds.
-
Sample Aliquoting: Transfer 100 µL of the working standard solution into a clean 2 mL reaction vial. For analyzing unknown samples, use an appropriate volume of the sample extract and add the internal standard to achieve a similar final concentration.[6]
Part B: Silylation Derivatization
This procedure must be performed in a fume hood. Silylating reagents are sensitive to moisture.
-
Solvent Evaporation: Gently evaporate the solvent from the vial under a stream of dry nitrogen gas at room temperature. A dry sample is crucial for an efficient reaction.[7]
-
Reagent Addition: To the dry residue, add 50 µL of anhydrous acetonitrile (to re-dissolve the analytes) followed by 50 µL of MSTFA.
-
Reaction Incubation: Tightly cap the vial immediately. Vortex for 30 seconds to ensure thorough mixing. Place the vial in a heating block or oven set to 60°C for 30 minutes .[2]
-
Cooling: After incubation, remove the vial and allow it to cool to room temperature before proceeding with the GC-MS analysis. The sample is now ready for injection.
Part C: GC-MS Instrumental Parameters
The following parameters provide a robust starting point and should be optimized for your specific instrumentation.
| Parameter | Setting | Rationale |
| GC System | ||
| Injection Volume | 1 µL | Standard volume for good sensitivity without overloading the column. |
| Inlet Temperature | 250°C | Ensures rapid and complete vaporization of the TMS derivative. |
| Injection Mode | Splitless | Maximizes analyte transfer to the column for high sensitivity, suitable for trace analysis. |
| Carrier Gas | Helium, Constant Flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | Initial 70°C (hold 2 min), ramp 15°C/min to 280°C (hold 5 min) | Separates the derivatized analyte from solvent and other components effectively. |
| MS System | ||
| Transfer Line Temp. | 280°C | Prevents condensation of the analyte between the GC and MS. |
| Ion Source Temp. | 230°C (EI Source) | Standard temperature for electron impact ionization. |
| Ionization Energy | 70 eV | Standard energy to produce reproducible fragmentation patterns for library matching.[1] |
| MS Acquisition Mode | Full Scan | To obtain a complete mass spectrum for structural confirmation. |
| Scan Range | m/z 40 - 450 | Covers the expected mass range of the derivative and its fragments. |
Expected Results and Data Interpretation
Chromatography
The TMS derivative of this compound is expected to elute as a sharp, symmetrical peak. Based on data for the parent cinnamic acid TMS derivative, the retention index on a non-polar column is expected to be in the range of 1500-1550.[8] The fluorine substitution may slightly alter this. The exact retention time will depend on the specific system but should be highly reproducible.
Mass Spectrum and Fragmentation
The molecular weight of 2-FCA is 166.15 g/mol . After derivatization with a TMS group (Si(CH₃)₃, MW ≈ 72), the molecular weight of the 2-FCA-TMS ester becomes ~238.1 g/mol . The electron impact (EI) mass spectrum will show a characteristic fragmentation pattern.
Figure 2: Proposed primary fragmentation pathways for silylated this compound.
Key Diagnostic Ions: The following table summarizes the key ions expected in the mass spectrum of the 2-FCA-TMS derivative. These ions are crucial for confirming the identity of the analyte peak.
| m/z (Mass-to-Charge) | Proposed Ion Identity | Significance |
| 238 | [M]⁺• | Molecular Ion: Confirms the molecular weight of the derivative. May be of low abundance. |
| 223 | [M - CH₃]⁺ | Base Peak (likely): Loss of a methyl radical from the TMS group is a very common and stable fragmentation.[9][10] |
| 121 | [FC₆H₄CH=CH]⁺ | Loss of the entire TMS-ester group, providing information about the original cinnamic acid backbone. |
| 117 | [COOSi(CH₃)₃]⁺ | Fragment corresponding to the TMS-ester group. |
| 73 | [Si(CH₃)₃]⁺ | Characteristic TMS ion: A hallmark of silylated compounds, confirming successful derivatization. |
Interpretation Steps:
-
Locate the Peak: Identify the chromatographic peak at the expected retention time.
-
Examine the Mass Spectrum: Extract the mass spectrum for this peak.
-
Confirm Key Ions: Verify the presence of the key diagnostic ions listed in the table above, especially the likely base peak at m/z 223 and the characteristic TMS ion at m/z 73.
-
Library Match: Compare the acquired spectrum against a commercial mass spectral library (e.g., NIST, Wiley). A high match score provides strong evidence for the compound's identity.
Conclusion
This application note provides a comprehensive and reliable GC-MS protocol for the characterization of this compound. By converting the non-volatile acid into its volatile trimethylsilyl ester derivative, this method enables excellent chromatographic performance and produces a characteristic mass spectrum suitable for unambiguous identification. The detailed steps for sample preparation, derivatization, and instrumental analysis, along with the explanation of the underlying chemical principles, ensure that researchers can confidently implement and adapt this protocol for their specific needs in research, development, and quality control applications.
References
- Benchchem. (n.d.). Application Notes and Protocols for Silylation of Carboxylic Acids with Chlorotrimethylsilane for GC Analysis.
- Nikam, R. (1991). Prediction of retention indexes. III. Silylated derivatives of polar compounds. Journal of Chromatography A, 586(1), 113-29.
- Smart, S., et al. (2010). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 1(1), 3-19.
- SCION Instruments. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?
- Sarika Singh. (2014). How do you choose the internal standards for analysis of organic compound classes with GC/MS technique? ResearchGate.
- Schaldach, B., & Grützmacher, H. F. (1980). The fragmentations of substituted cinnamic acids after electron impact. Organic Mass Spectrometry, 15(4), 175-183.
- Bibel, H. (2025). Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube.
- Kim, H., et al. (2014). A novel high-temperature capillary column gas chromatography/mass spectrometry method for simultaneous determination of anthraquinone and its impurities in paper packaging. Analytical Methods, 6(10), 3464-3471.
- Shi, Y., et al. (2023). Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. Journal of The American Society for Mass Spectrometry.
- ResearchGate. (n.d.). Table 1 Internal standards and performance check standards for GC-MS. Retrieved from ResearchGate.
- Sigma-Aldrich. (n.d.). Internal standards for gc/ms analysis.
- NIST. (n.d.). Cinnamic acid, TMS derivative. NIST Chemistry WebBook.
- Halket, J.M., & Zaikin, V.G. (2003). Review: Derivatization in mass spectrometry—1. Silylation. European Journal of Mass Spectrometry, 9(1), 1-21.
- PubChem. (n.d.). Cinnamic Acid. Retrieved from PubChem.
- D'Alonzo, D., et al. (2011). A Strategy for GC/MS Quantification of Polar Compounds via their Silylated Surrogates. Semantic Scholar.
- Tzani, A., et al. (2019). Multifunctional Cinnamic Acid Derivatives. Molecules, 24(10), 1949.
- Redeuil, K., et al. (2015). Single stage electrospray mass spectrum of trans-cinnamic acid in negative-ion mode (A). ResearchGate.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- Wang, F., et al. (2017). Fragmentation characteristics of hydroxycinnamic acids in ESI-MSn by density functional theory. Journal of Mass Spectrometry, 52(7), 427-433.
- Michalak, A., et al. (2021). Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. International Journal of Molecular Sciences, 22(20), 11113.
Sources
- 1. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Prediction of retention indexes. III. Silylated derivatives of polar compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Cinnamic acid, TMS derivative [webbook.nist.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Synthesis of (E)-3-(2-fluorophenyl)acrylamide from 2-Fluorocinnamic Acid
Abstract
This document provides a comprehensive guide for the synthesis of (E)-3-(2-fluorophenyl)acrylamide, a substituted acrylamide, from its corresponding carboxylic acid, 2-Fluorocinnamic acid. The protocol leverages a carbodiimide-mediated coupling reaction, a robust and widely adopted method in modern organic synthesis for its mild conditions and high efficiency. This application note details the underlying chemical principles, a step-by-step experimental protocol, characterization methods, and critical safety considerations. The content is designed for researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction and Scientific Background
Cinnamic acids and their derivatives are a versatile class of compounds used as building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced polymers.[1][2] The introduction of a fluorine atom onto the phenyl ring, as in this compound, can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable synthon for creating novel bioactive molecules.[1]
The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic chemistry. However, the direct reaction between a carboxylic acid and an amine (or ammonia) is often inefficient, requiring high temperatures to overcome the formation of a non-reactive ammonium carboxylate salt.[3][4][5] To achieve this transformation under mild conditions, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This is typically accomplished by using a "coupling reagent" or "activator."[6]
This guide focuses on the use of a carbodiimide, specifically 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt), to facilitate the amidation of this compound. This method is highly effective for synthesizing amides from various carboxylic acids, including functionalized cinnamic acids.[7][8]
Reaction Mechanism and Rationale
The core of this protocol is the activation of the carboxylic acid group of this compound by EDC. The mechanism proceeds through several key steps:
-
Activation: The carboxylic acid attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate. This intermediate is an excellent leaving group.[3][5]
-
Additive Action (Optional but Recommended): In the presence of HOBt, the O-acylisourea intermediate rapidly reacts to form an active ester. This step is beneficial as it can increase yields and minimize potential side reactions, such as racemization if the substrate were chiral.[7]
-
Nucleophilic Attack: The amine (in this case, ammonia) acts as a nucleophile, attacking the carbonyl carbon of the activated intermediate (O-acylisourea or HOBt ester).
-
Product Formation: The tetrahedral intermediate collapses, forming the desired amide bond and releasing a urea byproduct (EDU, a water-soluble derivative of EDC) and regenerating the HOBt additive.[5]
The choice of EDC is strategic due to the water-solubility of its urea byproduct, which simplifies purification through a simple aqueous workup.[5]
Diagram: Amide Synthesis Pathway
Caption: Carbodiimide-mediated synthesis of the target acrylamide.
Detailed Experimental Protocol
This protocol outlines the synthesis of (E)-3-(2-fluorophenyl)acrylamide on a 5 mmol scale. Adjust quantities accordingly for different scales.
Materials and Equipment
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | ≥98% | Sigma-Aldrich | CAS: 451-69-4[9] |
| EDC hydrochloride (EDC·HCl) | Synthesis Grade | Fisher Scientific | Water-soluble carbodiimide[3] |
| 1-Hydroxybenzotriazole (HOBt) | Synthesis Grade | Acros Organics | Optional but recommended additive[7] |
| Ammonium Chloride (NH₄Cl) | Reagent Grade | VWR | Ammonia source |
| N,N-Diisopropylethylamine (DIPEA) | Synthesis Grade | Alfa Aesar | Non-nucleophilic base |
| Dichloromethane (DCM) | Anhydrous | Major Suppliers | Reaction solvent |
| N,N-Dimethylformamide (DMF) | Anhydrous | Major Suppliers | Co-solvent for solubility |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | - | For aqueous workup |
| Brine (Saturated NaCl) | ACS Grade | - | For aqueous workup |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | - | Drying agent |
| Hydrochloric Acid (HCl), 1M | Reagent Grade | - | For aqueous workup |
Equipment:
-
Round-bottom flasks (50 mL and 100 mL)
-
Magnetic stirrer and stir bars
-
Ice bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders)
-
pH paper or meter
-
Glass funnel and filter paper
Step-by-Step Synthesis Procedure
Diagram: Experimental Workflow
Caption: Step-by-step workflow for acrylamide synthesis.
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (0.83 g, 5.0 mmol).
-
Add anhydrous Dichloromethane (DCM, 20 mL) and anhydrous N,N-Dimethylformamide (DMF, 5 mL) to dissolve the starting material. Stir until a clear solution is formed.
-
Cool the flask in an ice bath to 0 °C.
-
-
Activation of Carboxylic Acid:
-
To the cooled solution, add EDC·HCl (1.15 g, 6.0 mmol, 1.2 equiv) and HOBt (0.81 g, 6.0 mmol, 1.2 equiv).
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the active ester intermediate.
-
-
Amine Addition:
-
In a separate beaker, dissolve Ammonium Chloride (NH₄Cl) (0.32 g, 6.0 mmol, 1.2 equiv) in a minimal amount of water and add it to the reaction mixture.
-
Slowly add N,N-Diisopropylethylamine (DIPEA) (2.1 mL, 12.0 mmol, 2.4 equiv) dropwise to the reaction flask. DIPEA acts as a non-nucleophilic base to free the ammonia from its salt and neutralize the HCl generated from EDC·HCl.
-
Note: The reaction will likely become cloudy or form a slurry.
-
-
Reaction Progression:
-
Remove the ice bath and allow the reaction mixture to slowly warm to room temperature.
-
Let the reaction stir vigorously at room temperature for 12-18 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Aqueous Workup and Extraction:
-
Dilute the reaction mixture with DCM (30 mL).
-
Transfer the mixture to a 250 mL separatory funnel.
-
Wash the organic layer sequentially with:
-
1M HCl (2 x 25 mL) to remove excess DIPEA.
-
Saturated NaHCO₃ solution (2 x 25 mL) to remove unreacted HOBt and any remaining acid.
-
Brine (1 x 30 mL) to reduce the amount of water in the organic layer.
-
-
Rationale: This washing sequence removes the water-soluble EDC byproduct (EDU), excess base, and other impurities, leaving the desired product in the organic phase.
-
-
Product Isolation and Purification:
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product as a solid.
-
The crude (E)-3-(2-fluorophenyl)acrylamide can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel. Recrystallization is often effective for removing minor impurities.[10]
-
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of the amide and vinyl protons.
-
FT-IR Spectroscopy: To identify the characteristic amide C=O and N-H stretches.
-
Melting Point Analysis: To compare with literature values and assess purity. The melting point of this compound is 178-180 °C.[9] The product's melting point will differ.
-
Mass Spectrometry: To confirm the molecular weight of the product (Expected M.W. of C₉H₈FNO: 165.16 g/mol ).
Safety and Handling Precautions
This protocol involves hazardous materials and should only be performed by trained personnel in a properly equipped chemical laboratory.
-
General Precautions:
-
All operations, especially the handling of dry powders and volatile solvents, must be conducted inside a certified chemical fume hood.[11][12]
-
A standard laboratory coat, safety glasses with side shields or goggles, and appropriate chemical-resistant gloves (e.g., nitrile) must be worn at all times.[11][13] Change gloves immediately if they become contaminated.[11]
-
-
Reagent-Specific Hazards:
-
This compound: May cause skin, eye, and respiratory irritation. Avoid inhalation of dust.
-
EDC·HCl and HOBt: Can cause severe eye irritation and may be harmful if swallowed or inhaled. HOBt is also known to have explosive properties under certain conditions, though it is generally stable as supplied.
-
DIPEA: Corrosive and flammable. Causes severe skin burns and eye damage.
-
DCM: A volatile solvent and a suspected carcinogen. Avoid inhalation of vapors.
-
-
Product Hazards (Substituted Acrylamide):
-
Critical Warning: Acrylamide and its derivatives are classified as neurotoxins and potential human carcinogens (IARC Group 2A).[14] Exposure can occur through inhalation, ingestion, or skin absorption.[15]
-
Early symptoms of exposure can be delayed and may include numbness, tingling, and weakness in the limbs.[12][14]
-
Handle the final product with extreme caution, using double gloves if necessary, and always within a fume hood.[12]
-
-
Waste Disposal:
-
All chemical waste, including solvents and residual product, must be disposed of according to institutional and local hazardous waste regulations.[11] Do not pour waste down the drain. Collect all aqueous and organic waste in appropriately labeled containers.
-
References
- Chemistry LibreTexts. (2023, January 22).
- One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances.
- Valeur, E., & Bradley, M. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
- Chemguide.
- Google Patents. (1967).
- Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2025, August 10).
- Fisher Scientific. Amide Synthesis.
- Organic Chemistry Portal.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2014). PMC - NIH.
- Chemistry For Everyone. (2025, May 22).
- Direct Amidations of Carboxylic Acids with Amines. (2023, February 22). Encyclopedia.pub.
- Cadoni, R. Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective c - IRIS.
- HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Environment, Health & Safety. Acrylamide.
- Purification of acrylamide from polymerization inhibitors in the manufacture of high quality flocculants based on polyacrylamide. (2025, August 9).
- Harvard Environmental Health and Safety. Acrylamide.
- New Jersey Department of Health. Acrylamide - Hazardous Substance Fact Sheet.
- Benchchem. This compound | 18944-77-9.
- Standard Oper
- UNL Environmental Health and Safety. (2022, December).
- National Center for Biotechnology Information. PubChem Compound Summary for CID 735833, this compound.
- Recent advances in synthetic approaches for bioactive cinnamic acid deriv
- Google Patents. (1995).
- Chiesl, T. N., Shi, W., & Barron, A. E. (2004). Poly(acrylamide-co-alkylacrylamides)
- Chiesl, T. N., Shi, W., & Barron, A. E. (2004, October 29). Poly(acrylamide-co-alkylacrylamides) for Electrophoretic DNA Purification in Microchannels. Stanford University.
- Cheméo. Chemical Properties of «alpha»-Fluorocinnamic acid (CAS 350-90-3).
- Cinnamic acid derivatives as promising building blocks for advanced polymers: synthesis, properties and applic
- Sigma-Aldrich. This compound 98 451-69-4.
- Design and Synthesis of Newly Synthesized Acrylamide Derivatives as Potential Chemotherapeutic Agents against MCF-7 Breast Cancer Cell Line Lodged on PEGylated Bilosomal Nano-Vesicles for Improving Cytotoxic Activity. (2021). PMC - NIH.
- Mechanistic pathways of formation of acrylamide
- Design and Synthesis of Newly Synthesized Acrylamide Derivatives as Potential Chemotherapeutic Agents against MCF-7 Breast Cancer Cell Line Lodged on PEGylated Bilosomal Nano-Vesicles for Improving Cytotoxic Activity. (2021, October 4). PubMed.
- Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research.
- Cinnamic acid derivatives. (2019, April 29).
- ChemistryViews. (2024, July 12). Modular Acrylamide Synthesis.
- Synthesis and Characterization of Acrylamide/Acrylic Acid Co-Polymers and Glutaraldehyde Crosslinked pH-Sensitive Hydrogels. MDPI.
- Reaction mechanism of p-coumaric acid with acrylamide (A) and....
- Discovery and biological evaluation of potent 2-trifluoromethyl acrylamide warhead-containing inhibitors of protein disulfide isomerase. (2025, February 5). PubMed.
- Cheméo. Chemical Properties of m-fluorocinnamic acid (CAS 458-46-8).
- Influence Factors on the Formation of Acrylamide in the Amino Acid/Sugar Chemical Model System.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Cinnamic acid derivatives as promising building blocks for advanced polymers: synthesis, properties and applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Amide Synthesis [fishersci.co.uk]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 6. iris.uniss.it [iris.uniss.it]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Recent advances in synthetic approaches for bioactive cinnamic acid derivatives [beilstein-journals.org]
- 9. 2-フルオロ桂皮酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. US3324180A - Purification of acrylamide - Google Patents [patents.google.com]
- 11. ehs.umich.edu [ehs.umich.edu]
- 12. ehs.unl.edu [ehs.unl.edu]
- 13. nj.gov [nj.gov]
- 14. Lab Safety Guideline: Acrylamide | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 15. fau.edu [fau.edu]
Application Notes and Protocols for the Synthesis of Cinnamic Acids via the Perkin Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of cinnamic acids and their derivatives using the Perkin reaction. The Perkin reaction is a robust and versatile organic condensation method used to form α,β-unsaturated aromatic acids from aromatic aldehydes and acid anhydrides.[1][2][3] These products are valuable intermediates in the synthesis of pharmaceuticals, fragrances, and other fine chemicals.[4][5] This guide delves into the mechanistic underpinnings of the reaction, offers detailed step-by-step experimental protocols, and provides insights into process optimization and troubleshooting.
Introduction to the Perkin Reaction: Mechanism and Rationale
The Perkin reaction, first reported by Sir William Henry Perkin in 1868, is a cornerstone of organic synthesis for the preparation of cinnamic acids.[2][6] It involves the condensation of an aromatic aldehyde with an aliphatic acid anhydride in the presence of a weak base, typically the sodium or potassium salt of the acid corresponding to the anhydride.[1][7][8] This choice of base is crucial to prevent side reactions.[7]
Mechanistic Insights:
The reaction proceeds via an aldol-type condensation. The weak base deprotonates the acid anhydride at the α-carbon, forming an enolate ion.[4][9][10] This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde.[8][9] The resulting intermediate undergoes a series of steps involving intramolecular acylation and subsequent elimination of a molecule of carboxylic acid to yield the α,β-unsaturated acid.[1][11] The reaction typically favors the formation of the more stable trans-isomer of the cinnamic acid.[12]
Diagram of the Perkin Reaction Mechanism:
Caption: Generalized mechanism of the Perkin reaction.
Experimental Protocols
The following protocols provide a detailed guide for the synthesis of cinnamic acid from benzaldehyde and acetic anhydride. Safety precautions, including the use of personal protective equipment (goggles, gloves, lab coat), should be strictly followed.[13]
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Typical Quantity | Notes |
| Benzaldehyde | C₇H₆O | 106.12 | 10.0 g (9.6 mL) | Freshly distilled for best results. |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | 15.0 g (13.9 mL) | Ensure it is anhydrous. |
| Anhydrous Sodium Acetate | CH₃COONa | 82.03 | 5.0 g | Must be finely powdered and anhydrous. |
| Hydrochloric Acid (conc.) | HCl | 36.46 | As needed | For acidification. |
| Sodium Carbonate | Na₂CO₃ | 105.99 | As needed | For neutralization. |
| Activated Carbon | C | 12.01 | ~1 g | For decolorization. |
| Ethanol | C₂H₅OH | 46.07 | As needed | For recrystallization. |
| Distilled Water | H₂O | 18.02 | As needed |
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 100 mL round-bottom flask, combine 10.0 g of freshly distilled benzaldehyde, 15.0 g of acetic anhydride, and 5.0 g of finely powdered anhydrous sodium acetate.[14] It is crucial that the sodium acetate is anhydrous as moisture can hydrolyze the acetic anhydride.[15]
-
Heating and Reflux: Equip the flask with a reflux condenser fitted with a drying tube (e.g., containing calcium chloride) to protect the reaction from atmospheric moisture. Heat the mixture in an oil bath. The temperature should be maintained at approximately 160°C for one hour, and then increased to 170-180°C for an additional 3-4 hours.[16][17] Some procedures suggest a total heating time of up to 8 hours.[14]
-
Work-up - Hydrolysis and Removal of Unreacted Aldehyde:
-
Allow the reaction mixture to cool slightly and then pour the hot mixture into a 500 mL beaker containing 100 mL of cold water.[16]
-
Transfer the mixture to a larger flask suitable for steam distillation. Add a saturated solution of sodium carbonate with vigorous shaking until the solution is alkaline. This step neutralizes the excess acetic anhydride and converts the cinnamic acid to its water-soluble sodium salt.[13][18]
-
Perform steam distillation to remove any unreacted benzaldehyde.[14][16][17] Continue the distillation until the distillate is clear and no more oily droplets of benzaldehyde are observed.[17]
-
-
Isolation of Crude Cinnamic Acid:
-
Cool the residual solution from the steam distillation and filter it to remove any resinous by-products.[17][18]
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes before filtering hot.[13][14]
-
Slowly acidify the clear, hot filtrate with concentrated hydrochloric acid with constant stirring until the pH is acidic (pH ~2).[13][16] Cinnamic acid will precipitate as white crystals.
-
Cool the mixture in an ice bath to maximize crystallization.[19]
-
Collect the crude cinnamic acid crystals by suction filtration using a Büchner funnel, wash with cold water, and allow them to drain well.[13][18]
-
Purification by Recrystallization
-
Transfer the crude cinnamic acid to a beaker.
-
Recrystallize the product from a mixture of water and ethanol.[16][18] A common ratio is 3 volumes of water to 1 volume of ethanol.[18] Dissolve the crude product in a minimum amount of the hot solvent mixture.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate the formation of pure crystals.
-
Collect the purified crystals by suction filtration, wash with a small amount of cold water, and dry them in a desiccator or a low-temperature oven. The melting point of pure trans-cinnamic acid is 133°C.[5][14]
Experimental Workflow Diagram:
Caption: Step-by-step workflow for the synthesis and purification of cinnamic acid.
Optimization and Variations
Reaction Conditions
-
Temperature and Time: The Perkin reaction generally requires high temperatures (160-180°C) and prolonged reaction times (4-8 hours) for good yields.[15][20] Insufficient heating can lead to incomplete reactions and lower yields.[15]
-
Catalyst: While sodium acetate is the classic base, other bases like potassium acetate, triethylamine, or pyridine can also be used.[4][6][11] The choice of base can influence the reaction rate and yield. Some studies have shown that sodium acetate trihydrate can be a viable and more economical alternative to the anhydrous form.[21]
-
Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly reduce reaction times to a matter of minutes while providing good to excellent yields.[18][21] This method offers a more energy-efficient and faster alternative to conventional heating.[18]
Synthesis of Substituted Cinnamic Acids
The Perkin reaction is highly versatile for the synthesis of a wide range of substituted cinnamic acids.[1][4] This is achieved by using substituted aromatic aldehydes. For example:
-
Salicylaldehyde can be used to synthesize 2-hydroxycinnamic acid (o-coumaric acid).[4][22]
-
Heteroaromatic aldehydes, such as furfural, also participate in the Perkin reaction to produce the corresponding unsaturated acids.[1]
Electron-withdrawing groups on the aromatic aldehyde generally facilitate the reaction, while electron-donating groups may slow it down.[11]
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction (insufficient heating time/temp).- Presence of moisture in reagents.- Suboptimal reagent ratios. | - Ensure reaction is heated at 160-180°C for at least 4-8 hours.[15]- Use anhydrous reagents and dry glassware.[15]- Use a slight excess of acetic anhydride. |
| Formation of a Tar-like Substance | - Overheating or prolonged heating at very high temperatures.- Side reactions. | - Carefully control the reaction temperature within the recommended range.- Ensure efficient removal of unreacted aldehyde during work-up. |
| Product is Oily or Fails to Crystallize | - Presence of impurities, particularly unreacted benzaldehyde. | - Ensure complete removal of benzaldehyde by steam distillation.- Attempt recrystallization from a different solvent system. |
| Difficulty in Filtration | - Very fine crystals formed due to rapid cooling. | - Allow the solution to cool slowly to obtain larger crystals. |
Conclusion
The Perkin reaction remains a highly relevant and valuable method for the synthesis of cinnamic acids, which are crucial building blocks in drug development and other chemical industries. A thorough understanding of the reaction mechanism, careful control of experimental parameters, and appropriate purification techniques are key to achieving high yields of pure products. Modern adaptations, such as microwave-assisted synthesis, offer significant improvements in efficiency and sustainability. This guide provides the foundational knowledge and practical protocols for researchers to successfully implement the Perkin reaction in their synthetic endeavors.
References
- Sathee NEET - IIT Kanpur. Perkin Reaction Mechanism.
- ChemIQSoc. Preparation of cinnamic acid (Perkin condensation).
- Rabbani, G. (2018). A Concise Introduction of Perkin Reaction. Organic Chemistry: Current Research, 7(2).
- BYJU'S. Perkin Reaction Mechanism.
- Wikipedia. Perkin reaction.
- Vedantu. Perkin Reaction Mechanism: Steps, Examples & Applications.
- Organic Syntheses. α-ACETAMINOCINNAMIC ACID.
- Studylib. Perkin Condensation: Trans-Cinnamic Acid Synthesis.
- Scribd. Synthesis of Cinnamic Acid Guide | PDF.
- PrepChem.com. Preparation of cinnamic acid.
- Sathee, J. Perkin Reaction Mechanism.
- Harianingsih, et al. (2020). SYNTHESIS OF CINNAMIC ACID BASED ON PERKIN REACTION USING SONOCHEMICAL METHOD AND ITS POTENTIAL AS PHOTOPROTECTIVE AGENT. ALCHEMY Jurnal Penelitian Kimia.
- Chemistry LibreTexts. Perkin Reaction. (2023).
- YouTube. Perkin condensation. (2023).
- SATHEE. Chemistry Perkin Reaction Mechanism.
- Chemistry Notes. Perkin Condensation: Mechanism and Applications.
- Slideshare. Perkin reaction.pdf.
- ScholarWorks@UARK. Perkin Reaction: Rapid and Efficient Process Optimization Through a Microwave/Design of Experiments Couple.
- Dr. H.N. Sinha Arts & Commerce College. Condensation Reaction.
- ResearchGate. The Perkin Reaction and Related Reactions.
- SciSpace. synthesis of cinnamic acid based on perkin reaction using sonochemical method and its potential.
- L.S.College, Muzaffarpur. Perkin reaction. (2020).
- Mumtazuddin, S., & Sinha, S. K. Perkin Reactions under Microwave Irradiation. Asian Journal of Chemistry, 19(6).
- YouTube. CINNAMIC ACID, PERKIN REACTION.#ncchem. (2023).
- Scribd. Synthesis of Cinnamic Acid via Perkin Reaction | PDF | Home & Garden.
- ResearchGate. Synthesis of Cinnamic Acid Based on Perkin Reaction Using Sonochemical Method and Its Potential as Photoprotective Agent. (2025).
- NIH. Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide.
- YouTube. Cinnamic Acid : Organic Synthesis ( Perkin Reaction ). (2023).
- Longdom Publishing. A Concise Introduction of Perkin Reaction. (2018).
- Chemistry Online. Synthesis of cinnamic acid. (2022).
- CDN. Condensations Brought about by Bases. V. The Condensation of the Anhydride with the Aldehyde in the Perkin Synthesis'.
Sources
- 1. longdom.org [longdom.org]
- 2. Perkin reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. SATHEE: Perkin Reaction Mechanism [satheeneet.iitk.ac.in]
- 5. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 6. SATHEE: Chemistry Perkin Reaction Mechanism [satheeneet.iitk.ac.in]
- 7. youtube.com [youtube.com]
- 8. chemistnotes.com [chemistnotes.com]
- 9. byjus.com [byjus.com]
- 10. Perkin Reaction Mechanism: Steps, Examples & Applications [vedantu.com]
- 11. drhnsp.org [drhnsp.org]
- 12. studylib.net [studylib.net]
- 13. fchpt.stuba.sk [fchpt.stuba.sk]
- 14. prepchem.com [prepchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. youtube.com [youtube.com]
- 17. youtube.com [youtube.com]
- 18. asianpubs.org [asianpubs.org]
- 19. chemistry-online.com [chemistry-online.com]
- 20. A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide - PMC [pmc.ncbi.nlm.nih.gov]
- 21. files.core.ac.uk [files.core.ac.uk]
- 22. SATHEE: Perkin Reaction Mechanism [satheejee.iitk.ac.in]
Recrystallization procedure for purifying synthesized 2-Fluorocinnamic acid
An Application Note for the Purification of Synthesized 2-Fluorocinnamic Acid by Recrystallization
Abstract
This application note provides a detailed protocol for the purification of synthesized this compound via recrystallization. The procedure is designed for researchers, scientists, and drug development professionals who require a high-purity solid product, free from by-products and unreacted starting materials common in synthesis. We delve into the mechanistic principles behind solvent selection and each procedural step, ensuring a robust and reproducible method. The protocol emphasizes safety, efficiency, and validation of purity through melting point analysis.
Introduction: The Rationale for Recrystallization
This compound is a substituted aromatic carboxylic acid and a valuable building block in medicinal chemistry and materials science. Synthesized products, however, are rarely pure and often contain residual reagents, catalysts, or isomers that can interfere with subsequent reactions or biological assays. Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[1]
The principle of recrystallization hinges on the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures.[2] An ideal solvent will dissolve the target compound readily at an elevated temperature but have limited solubility for it at lower temperatures. Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor upon cooling) or insoluble in the hot solvent (allowing for removal by hot filtration).[3] Slow, controlled cooling of the saturated hot solution allows the desired compound to selectively crystallize, forming a highly organized crystal lattice that excludes impurity molecules.
Safety & Handling Precautions
This compound is a hazardous substance and must be handled with appropriate care in a well-ventilated chemical fume hood.
-
Hazards: Toxic if swallowed, causes skin irritation, and causes serious eye irritation.[4] May cause respiratory irritation.[4]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[5] If dust is generated, respiratory protection is required.
-
Handling: Avoid breathing dust. Do not eat, drink, or smoke when using this product. Wash hands and skin thoroughly after handling.
-
Spills: In case of a spill, collect the material carefully, avoiding dust generation, and dispose of it as hazardous waste.
Materials & Equipment
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks (various sizes)
-
Hot plate with stirring capability
-
Magnetic stir bars
-
Graduated cylinders
-
Pasteur pipettes
-
Buchner funnel and filter flask
-
Filter paper (appropriately sized for the Buchner funnel)
-
Vacuum source
-
Ice bath
-
Spatula
-
Watch glass
-
Melting point apparatus
Recrystallization Workflow Diagram
The following diagram outlines the logical flow of the purification process.
Caption: Workflow for the purification of this compound.
Detailed Experimental Protocol
This protocol is based on the established solubility of cinnamic acid derivatives in ethanol-water systems.[6][7] A Chinese patent specifically notes the use of 95% ethanol for recrystallizing a fluorocinnamic acid, making it an excellent starting point.[8]
Step 1: Solvent Selection & Initial Dissolution
-
Rationale: The goal is to find a solvent system where the target compound is soluble when hot but insoluble when cold. 95% ethanol is chosen as it effectively dissolves many aromatic carboxylic acids at its boiling point while showing significantly lower solubility at 0-4°C.[8][9]
-
Procedure:
-
Place the crude this compound (e.g., 1.0 g) into a 50 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a small volume of 95% ethanol (e.g., 5-10 mL).
-
Gently heat the mixture on a hot plate with stirring. Add the solvent dropwise until all the solid just dissolves. It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated, which maximizes the yield upon cooling.[3]
-
Step 2: Removal of Insoluble Impurities (Hot Filtration)
-
Rationale: If any solid impurities remain after the this compound has dissolved, they must be removed while the solution is hot to prevent premature crystallization of the product.
-
Procedure (only if needed):
-
Place a stemless funnel with fluted filter paper over a second, pre-heated Erlenmeyer flask.
-
Keep both flasks on the hot plate to maintain the temperature and prevent crystallization in the funnel.
-
Carefully pour the hot solution through the filter paper.
-
Rinse the first flask with a minimal amount of hot solvent and pass it through the filter to recover any remaining product.
-
Step 3: Crystallization
-
Rationale: Slow cooling is paramount for the formation of large, high-purity crystals. Rapid cooling can trap impurities within the crystal lattice, diminishing the effectiveness of the purification.
-
Procedure:
-
Remove the flask containing the clear, hot solution from the heat source and cover it with a watch glass.
-
Allow the solution to cool slowly and undisturbed to room temperature. Crystal formation should begin as the solution cools.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product from the solution.
-
Step 4: Isolation and Washing of Crystals
-
Rationale: Vacuum filtration provides a rapid method to separate the solid crystals from the liquid (mother liquor), which contains the soluble impurities. Washing the collected crystals with a small amount of ice-cold solvent removes any adhering mother liquor without significantly dissolving the product.[3]
-
Procedure:
-
Set up a Buchner funnel with filter paper over a filter flask connected to a vacuum source.
-
Wet the filter paper with a small amount of ice-cold 95% ethanol to ensure it seals against the funnel.
-
Turn on the vacuum and pour the cold crystal slurry into the center of the Buchner funnel.
-
Wash the crystals by adding a small volume of ice-cold 95% ethanol over the filter cake.
-
Continue to draw air through the crystals for several minutes to help dry them.
-
Step 5: Drying and Purity Assessment
-
Rationale: The final product must be thoroughly dried to remove all traces of solvent. The purity is then assessed by measuring the melting point. A pure compound exhibits a sharp melting point over a narrow range (typically < 2°C), which should align with the literature value. Impurities depress and broaden the melting point range.
-
Procedure:
-
Carefully scrape the dried crystals from the filter paper onto a pre-weighed watch glass.
-
Allow the crystals to air-dry completely in a fume hood or place them in a vacuum oven at a low temperature (e.g., 50-60°C) until a constant weight is achieved.
-
Weigh the final product and calculate the percent recovery.
-
Determine the melting point of the recrystallized product. The literature melting point for this compound is 178-180°C.[10]
-
Quantitative Data & Troubleshooting
| Parameter | Guideline Value | Rationale / Troubleshooting |
| Solvent Volume | Use minimum required for dissolution | Problem: Low yield. Cause: Too much solvent used. Solution: Evaporate some solvent and re-cool. |
| Cooling Rate | Slow, undisturbed cooling | Problem: Small, powdery crystals or impure product. Cause: Cooled too quickly. Solution: Re-dissolve and cool more slowly. |
| Final Melting Point | 178-180°C (sharp)[10] | Problem: Low or broad melting range. Cause: Impure product. Solution: Repeat recrystallization. |
| Appearance | White to off-white solid[11] | Problem: Oily precipitate forms ("oiling out"). Cause: Solution is supersaturated or cooling too fast. Solution: Re-heat, add slightly more solvent, and cool slower. |
| Expected Recovery | 60-90% | Recovery depends on the initial purity and adherence to the protocol. Some loss in the mother liquor is unavoidable. |
References
- US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
- Chempedia - LookChem.
- Scientific Research Publishing. Crystallization of Curcumin and Cinnamic Acid from Aqueous Solutions of Hydrotropes. [Link]
- US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
- NileRed. Recrystallization of Cinnamic acid and Tryptamine Part I. YouTube. [Link]
- US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production.
- PubMed.
- PubChem - NIH. 4-Fluorocinnamic acid | C9H7FO2 | CID 1530234. [Link]
- Slideshare.
- CN102633625B - Preparation method of fluorocinnamic acid.
- University of Colorado Boulder.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
- EP0484122A2 - Method for obtaining high-purity cinnamic acid.
- Pace University. Chem 267.
- Alchemist-chem. 4-Fluorocinnamic Acid Exporter. [Link]
- Journal of Chemical & Engineering Data. Determination of 2-Chlorocinnamic Acid Solubility in 16 Solvents. [Link]
- ResearchGate. Solubilities of trans-cinnamic acid. [Link]
Sources
- 1. mt.com [mt.com]
- 2. Experiment 4 purification - recrystallization of benzoic acid | PDF [slideshare.net]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. CN102633625B - Preparation method of fluorocinnamic acid - Google Patents [patents.google.com]
- 9. 4-Fluorocinnamic Acid Exporter | Fine Fluorinated Chemical in Bulk [cinnamic-acid.com]
- 10. 2-氟肉桂酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 11. Page loading... [guidechem.com]
1H and 13C NMR analysis of 2-Fluorocinnamic acid in DMSO-d6
An Application Note for the Structural Elucidation of 2-Fluorocinnamic Acid using 1H and 13C NMR Spectroscopy in DMSO-d6
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details the complete workflow for the structural analysis of this compound using one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. It provides an in-depth, field-proven protocol for sample preparation, data acquisition, and spectral interpretation using Deuterated Dimethyl Sulfoxide (DMSO-d6) as the solvent. This document is intended for researchers, scientists, and drug development professionals who require a robust methodology for the characterization of fluorinated organic molecules. We delve into the causality behind experimental choices, such as solvent selection, and provide a detailed analysis of chemical shifts (δ), multiplicities, and through-bond scalar (J) couplings, with a particular focus on the diagnostic ¹H-¹⁹F and ¹³C-¹⁹F coupling constants.
Introduction: The Rationale for NMR Analysis of this compound
This compound is a substituted aromatic carboxylic acid of interest in medicinal chemistry and materials science. As with any synthesized compound destined for further application, unambiguous structural verification is a non-negotiable prerequisite. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules in solution. It provides precise information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
The choice of solvent is a critical experimental parameter. DMSO-d6 is a highly polar, aprotic solvent prized for its ability to dissolve a vast range of organic compounds, including those with polar functional groups like carboxylic acids[1][2]. A key advantage of DMSO-d6 is its ability to slow down the rate of proton exchange for labile protons (e.g., -COOH, -OH)[3]. This results in sharper, more easily observable signals for these groups, which often appear as overly broad or unobservable peaks in other solvents like CDCl₃. While its hygroscopic nature can introduce a water resonance (~3.3 ppm), its benefits for analyzing molecules like this compound are substantial[2][4].
This guide will systematically break down the analysis, providing not just data, but the scientific reasoning underpinning the interpretation.
Experimental Design and Protocols
A successful NMR experiment is built on a foundation of meticulous preparation and thoughtful parameter selection. The following protocol is designed to be a self-validating system, ensuring high-quality, reproducible data.
Materials and Equipment
-
Analyte: this compound (Assumed to be of >98% purity)
-
NMR Solvent: DMSO-d6 (Deuterium enrichment >99.8%), stored over molecular sieves to minimize water content.
-
Internal Standard (Optional): Tetramethylsilane (TMS) at 0.03% v/v. Note: Modern spectrometers can reference the residual solvent peak.
-
Equipment: High-quality 5 mm NMR tubes, volumetric flasks, pipettes, vortex mixer, and an NMR spectrometer (e.g., 400 MHz or higher).
Workflow for NMR Analysis
The overall experimental process follows a logical sequence from sample preparation to final data interpretation.
Caption: Standard workflow for NMR analysis.
Step-by-Step Protocol: Sample Preparation
-
Weighing the Analyte: Accurately weigh approximately 10-15 mg of this compound for ¹H NMR analysis (or 30-50 mg for ¹³C NMR) and place it into a clean, dry glass vial[1].
-
Adding the Solvent: Using a calibrated pipette, add approximately 0.7 mL of DMSO-d6 to the vial[1].
-
Dissolution: Secure the vial cap and gently vortex or sonicate the mixture until the solid is completely dissolved. A clear, particulate-free solution is required.
-
Transfer to NMR Tube: Carefully transfer the solution into a high-quality 5 mm NMR tube. Avoid introducing air bubbles. The final sample height should be between 4 and 5 cm to ensure it is within the detection region of the NMR coil[1].
-
Capping and Cleaning: Cap the NMR tube securely to prevent solvent evaporation. Wipe the outside of the tube with a lint-free tissue moistened with isopropanol to remove any fingerprints or dust.
Step-by-Step Protocol: Spectrometer Setup and Data Acquisition
-
Instrument Preparation: Insert the sample into the spectrometer. The instrument's software is used to lock onto the deuterium signal of the DMSO-d6, which compensates for any magnetic field drift. The probe is then tuned to the appropriate frequencies for ¹H and ¹³C, and the magnetic field homogeneity is optimized through a process called shimming.
-
¹H NMR Acquisition:
-
Pulse Angle: 30-45° (to allow for a shorter relaxation delay).
-
Spectral Width: ~16 ppm (centered around 6-7 ppm).
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 8-16 scans (adjust as needed for signal-to-noise).
-
-
¹³C NMR Acquisition:
-
Experiment Type: PENDANT or DEPTQ is recommended to obtain phase information for CH, CH₂, and CH₃ groups, distinguishing them from quaternary carbons.
-
Spectral Width: ~220 ppm (centered around 110 ppm).
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: 1024 or more, depending on concentration and desired signal-to-noise ratio.
-
Spectral Analysis and Structural Assignment
The interpretation of the NMR spectra is a deductive process, combining knowledge of chemical principles with the empirical data obtained from the experiment.
Molecular Structure and Atom Numbering
For clarity in the assignment process, the atoms of this compound are numbered as follows.
Caption: Structure of this compound with atom numbering.
¹H NMR Spectrum Analysis (400 MHz, DMSO-d6)
The ¹H NMR spectrum is characterized by distinct regions for the carboxylic acid, aromatic, and vinylic protons. The solvent peak for residual DMSO-d5 appears at δ 2.50 ppm, and a variable water peak may be present around δ 3.3 ppm.
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale for Assignment |
| H (Carboxylic) | ~12.7 | br s | - | 1H | The acidic proton is significantly deshielded and engages in strong hydrogen bonding with the DMSO solvent, resulting in a broad singlet at a very low field.[5] |
| Hβ | ~7.75 | d | ³J(Hβ-Hα) ≈ 16.0 | 1H | This vinylic proton is deshielded by the anisotropic effect of the aromatic ring and is trans to Hα, giving a large coupling constant characteristic of a trans double bond. |
| H6 | ~7.70 | ddd | ³J(H6-H5) ≈ 7.6, ⁴J(H6-H4) ≈ 1.8, ⁵J(H6-F) ≈ 1.5 | 1H | Located ortho to the electron-withdrawing vinyl group, this proton is shifted downfield. It couples to H5 (ortho), H4 (meta), and shows a small long-range coupling to fluorine. |
| H4 | ~7.55 | m | - | 1H | This proton is in a complex environment, coupling to H3, H5, and H6. Its chemical shift is influenced by the fluorine atom in the meta position. |
| H3 | ~7.35 | ddd | ³J(H3-H4) ≈ 7.5, ³J(H3-F) ≈ 10.5, ⁴J(H3-H5) ≈ 1.2 | 1H | Located ortho to the strongly electronegative fluorine atom, it shows a characteristic large three-bond coupling (³JHF) to fluorine. |
| H5 | ~7.30 | m | - | 1H | Coupled to H4, H6, and H3, this proton appears as a complex multiplet in the aromatic region. |
| Hα | ~6.70 | d | ³J(Hα-Hβ) ≈ 16.0 | 1H | This vinylic proton is shielded relative to Hβ and is coupled only to Hβ, resulting in a clean doublet. The large J value confirms the trans stereochemistry. |
¹³C NMR Spectrum Analysis (100 MHz, DMSO-d6)
The ¹³C spectrum is notable for the diagnostic splittings caused by the C-F couplings, which are invaluable for unambiguous assignments in the aromatic region. The solvent peak for DMSO-d6 appears as a multiplet centered at δ 39.52 ppm.
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Assignment |
| C9 (C=O) | ~167.5 | s | - | The carbonyl carbon of the carboxylic acid is highly deshielded, appearing at a characteristic low-field position.[6] |
| C2 (C-F) | ~161.0 | d | ¹JC-F ≈ 255 | This carbon is directly attached to fluorine, resulting in a massive one-bond C-F coupling constant and a significant downfield shift.[7] |
| Cβ | ~142.0 | d | ³JC-F ≈ 2.5 | This vinylic carbon is deshielded relative to Cα. It exhibits a small three-bond coupling to the fluorine atom. |
| C4 | ~132.5 | d | ⁴JC-F ≈ 3.5 | Aromatic carbon chemical shifts are influenced by substituent effects. This carbon shows a small four-bond coupling to fluorine. |
| C6 | ~130.0 | s | - | This aromatic carbon is ortho to the vinyl group. Any coupling to fluorine (⁵JC-F) is likely too small to be resolved. |
| C1 | ~125.0 | d | ²JC-F ≈ 12 | This ipso-carbon (attached to the vinyl group) is adjacent to the fluorine-bearing carbon, resulting in a characteristic two-bond C-F coupling. |
| C5 | ~124.8 | s | - | This aromatic carbon is meta to the vinyl group and para to the fluorine. |
| Cα | ~122.0 | d | ⁴JC-F ≈ 4.0 | This vinylic carbon is shielded relative to Cβ and shows a small four-bond C-F coupling. |
| C3 | ~116.5 | d | ²JC-F ≈ 22 | This carbon is ortho to the fluorine atom, resulting in a large and diagnostic two-bond C-F coupling constant.[7] |
Discussion and Key Insights
-
Solvent Choice Validation: The observation of a sharp, well-defined carboxylic acid proton peak at ~12.7 ppm validates the choice of DMSO-d6. In less polar, protic-exchanging solvents, this peak would be significantly broader or absent.
-
Stereochemistry Confirmation: The large vicinal coupling constant between the vinylic protons Hα and Hβ (³J ≈ 16.0 Hz) provides unequivocal evidence for the trans (or E) configuration of the double bond.
-
Fluorine as a Structural Probe: The presence of the fluorine atom is the most powerful tool for assigning the aromatic signals. The large ¹JC-F (~255 Hz) and ²JC-F (~12 Hz and ~22 Hz) couplings in the ¹³C spectrum, along with the ³JHF (~10.5 Hz) coupling in the ¹H spectrum, allow for the confident and unambiguous assignment of the carbons and protons on the fluorophenyl ring. This demonstrates the utility of ¹⁹F-¹³C and ¹⁹F-¹H coupling patterns in structural elucidation.[8][9]
Conclusion
This application note has presented a detailed and robust protocol for the complete ¹H and ¹³C NMR analysis of this compound in DMSO-d6. By following the outlined procedures for sample preparation and data acquisition, high-quality spectra can be reliably obtained. The subsequent analysis, guided by fundamental NMR principles and an understanding of substituent and solvent effects, allows for the full assignment of all proton and carbon signals. The diagnostic C-F and H-F coupling constants were shown to be particularly instrumental in the definitive structural confirmation of the molecule. This methodology serves as a template for the characterization of other novel fluorinated organic compounds.
References
- Wikipedia. (2024). Dimethyl sulfoxide. [Link]
- Cárdenas-Jirón, G. I., et al. (2005). Fluorine-fluorine spin-spin coupling constants in aromatic compounds: correlations with the delocalization index and with the internuclear separation. Journal of Chemical Information and Modeling, 45(2), 354-359. [Link]
- Abraham, R. J., et al. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491-509. [Link]
- Koelewijn, J. M., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. [Link]
- Cárdenas-Jirón, G. I., et al. (2005). Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation. Journal of Chemical Information and Modeling, 45(2), 354-359. [Link]
- The Royal Society of Chemistry. (2012).
- Cárdenas-Jirón, G. I., et al. (2005). Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation.
- Ismael, S., et al. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3 - UNN. University of Nizwa. [Link]
- Bernhard, M., et al. (2023). CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES. Journal of Undergraduate Chemistry Research, 22(4), 99. [Link]
- University of California, Los Angeles. (n.d.). Cinnamic Acid NMR Spectrum. [Link]
- Doc Brown's Chemistry. (n.d.). 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ckgas.com [ckgas.com]
- 5. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. westmont.edu [westmont.edu]
- 8. Fluorine-fluorine spin-spin coupling constants in aromatic compounds: correlations with the delocalization index and with the internuclear separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. alfa-chemistry.com [alfa-chemistry.com]
Application Notes & Protocols: The Role of 2-Fluorocinnamic Acid in Modern Medicinal Chemistry
Preamble: Beyond a Simple Building Block
In the landscape of medicinal chemistry, the strategic incorporation of fluorine is a cornerstone of modern drug design, profoundly enhancing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.[1] Among the repertoire of fluorinated building blocks, 2-Fluorocinnamic acid (2-FCA) emerges not merely as a synthetic intermediate, but as a versatile scaffold endowed with unique electronic properties that chemists can exploit for targeted drug discovery.[2][3]
The presence of a fluorine atom at the ortho-position of the phenyl ring is a deliberate and impactful choice. Its high electronegativity creates a strong dipole, influencing the molecule's pKa, lipophilicity, and metabolic stability.[4] This modification can block metabolic oxidation at that position and alter the conformation of the molecule, potentially leading to enhanced binding affinity with biological targets.[1][2] This guide provides an in-depth exploration of 2-FCA's applications, grounded in mechanistic insights and complemented by actionable laboratory protocols.
Section 1: Physicochemical Properties and Synthetic Rationale
This compound is a white crystalline solid that serves as a foundational material in multi-step organic syntheses.[5] Its core structure, a phenyl group linked to an acrylic acid moiety, provides two primary reaction sites: the carboxylic acid group and the aromatic ring, allowing for a diverse range of chemical modifications.[2]
| Property | Value | Source |
| CAS Number | 451-69-4 | [6] |
| Molecular Formula | C₉H₇FO₂ | [7] |
| Molecular Weight | 166.15 g/mol | [6] |
| Melting Point | 178-180 °C | [4][6] |
| Appearance | White crystalline powder or flakes | [5] |
The true value of 2-FCA lies in the strategic placement of the fluorine atom. Unlike its isomers, the ortho-fluoro substituent exerts a significant inductive effect, which can influence the acidity of the carboxylic acid and modulate the electronic nature of the entire molecule. This is a critical consideration when designing inhibitors for enzyme active sites or ligands for specific receptors.
Section 2: Core Applications in Drug Discovery
The 2-FCA scaffold is a privileged structure found in a variety of compounds with demonstrated pharmacological potential. Its derivatives have been primarily investigated for their anticancer and antimicrobial activities.
Anticancer Activity: Inducing Cell Death and Arrest
Cinnamic acid derivatives have long been recognized for their potential as anticancer agents.[8][9] The introduction of a fluorine atom can amplify this activity. The mechanism of action is often multifactorial, involving the induction of apoptosis (programmed cell death) and cell cycle arrest.[10]
Mechanism Insight: Many derivatives of 2-FCA exert their cytotoxic effects by modulating key signaling pathways that are often dysregulated in cancer.[9][10] For example, they can inhibit protein kinases, which are crucial enzymes in cell signaling networks that control cell growth and proliferation.[11] By blocking these oncogenic kinases, 2-FCA derivatives can halt the uncontrolled growth of cancer cells.
The diagram below illustrates a generalized pathway through which a hypothetical 2-FCA derivative could induce apoptosis.
Antimicrobial Applications: A Halogen-Boosted Effect
The incorporation of halogen atoms is a well-established strategy for enhancing the antimicrobial potency of organic compounds.[12] Fluorinated cinnamic acids have demonstrated notable activity against a range of bacteria.[13]
Mechanism Insight: The primary mode of action is believed to be the disruption of the bacterial cell membrane.[14] The increased lipophilicity imparted by the fluorine atom may facilitate the compound's ability to penetrate the lipid-rich outer layers of bacteria. Once inside, these molecules can interfere with essential cellular processes, such as enzymatic activity (e.g., ATPase) and biofilm formation, leading to bacterial growth inhibition or death.[13][14]
Section 3: Protocols for Synthesis and Evaluation
The following protocols provide a framework for the synthesis of a 2-FCA derivative and its subsequent evaluation for biological activity. These are intended as a starting point, and optimization may be required based on specific laboratory conditions and target molecules.
Protocol 3.1: Synthesis of N-benzyl-2-fluorocinnamide
This protocol details the synthesis of an amide derivative from 2-FCA, a common strategy to create libraries of compounds for screening. Amide coupling is a fundamental reaction in medicinal chemistry.
Rationale: The conversion of the carboxylic acid to an amide can dramatically alter the compound's properties, including its solubility, cell permeability, and ability to form hydrogen bonds with a biological target. Benzylamine is chosen as a representative reaction partner.
Materials:
-
This compound (2-FCA)
-
Thionyl chloride (SOCl₂)
-
Benzylamine
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and fume hood.
Workflow Diagram:
Step-by-Step Methodology:
-
Activation of Carboxylic Acid:
-
In a round-bottom flask under an inert atmosphere, dissolve 1.0 equivalent of this compound in anhydrous DCM.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add 1.2 equivalents of thionyl chloride (SOCl₂) dropwise. Causality Note: SOCl₂ converts the carboxylic acid to a more reactive acyl chloride intermediate, which is highly susceptible to nucleophilic attack by the amine.
-
Allow the reaction to warm to room temperature and stir for 2 hours. Monitor the reaction progress by TLC.
-
-
Amide Formation:
-
In a separate flask, dissolve 1.1 equivalents of benzylamine and 1.5 equivalents of triethylamine (TEA) in anhydrous DCM.
-
Cool the amine solution to 0°C.
-
Slowly add the previously prepared acyl chloride solution to the amine solution dropwise. Causality Note: TEA acts as a base to neutralize the HCl gas generated during the reaction, driving the equilibrium towards product formation and preventing protonation of the benzylamine.
-
Stir the reaction at room temperature overnight.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (to remove unreacted acid and HCl), water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography (e.g., using a silica gel column with a hexane/ethyl acetate gradient) to yield the pure N-benzyl-2-fluorocinnamide.
-
-
Characterization:
-
Confirm the structure of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Protocol 3.2: In Vitro Cytotoxicity Evaluation (MTT Assay)
This protocol outlines the use of the MTT assay to determine the cytotoxic effects of a synthesized 2-FCA derivative on a cancer cell line (e.g., HepG2, a human liver cancer cell line).[15]
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the purple color is directly proportional to the number of living, metabolically active cells.
Materials:
-
Human cancer cell line (e.g., HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized 2-FCA derivative, dissolved in DMSO to create a stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
96-well microplates, multichannel pipette, incubator (37°C, 5% CO₂), microplate reader.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture HepG2 cells until they reach approximately 80% confluency.
-
Trypsinize the cells, count them using a hemocytometer, and dilute to a final concentration of 5 x 10⁴ cells/mL in complete medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 2-FCA derivative in cell culture medium from the DMSO stock. Ensure the final DMSO concentration in the wells is non-toxic (typically <0.5%).
-
Include a "vehicle control" (medium with the same concentration of DMSO) and a "no-cell" blank control.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound.
-
Incubate the plate for 48 hours. Causality Note: A 48-hour incubation period is common to allow sufficient time for the compound to exert its cytotoxic or anti-proliferative effects.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance (optical density) at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (which represents 100% viability).
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth). A lower IC₅₀ value indicates higher potency.[9]
-
References
- Unlock the Potential of this compound: A Versatile Intermediate for Pharmaceutical and Chemical Synthesis. Google AI Test Kitchen.
- This compound | 18944-77-9. Benchchem.
- Thermochemical Properties of Fluorinated Cinnamic Acids: A Technical Guide for Researchers and Drug Development Professionals. Benchchem.
- Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. PMC, NIH.
- This compound | C9H7FO2 | CID 735833. PubChem, NIH.
- Pharmacological Potential of Cinnamic Acid and Deriv
- Synthesis of Biologically Active Molecules through Multicomponent Reactions. PMC.
- This compound 98 451-69-4. Sigma-Aldrich.
- An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)
- An In-depth Technical Guide on 2-Chlorocinnamic Acid Derivatives and Their Potential Uses. Benchchem.
- Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. MDPI.
- Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases--Structure, Mechanisms and Biomedical Effects. PubMed.
- Fluorinated building blocks in drug design: new p
- Cinnamic acid derivatives: A new chapter of various pharmacological activities.
- A series of cinnamic acid derivatives and their inhibitory activity on intestinal alpha-glucosidase. PubMed.
- Anticancer agents derived
- Applications of Fluorine in Medicinal Chemistry. PubMed.
- A Comparative Guide to the Anticancer Efficacy of Cinnamic Acid Deriv
- 451-69-4|this compound|BLD Pharm. BLD Pharm.
- Identification of Potential Glucosyltransferase Inhibitors from Cinnamic Acid Derivatives Using Molecular Docking Analysis. Journal of Reports in Pharmaceutical Sciences.
- Results of enzymatic inhibition of cinnamic acid derivatives against enzyme tyrosinase.
- Cinnamic Acid Derivatives and Their Biological Efficacy. MDPI.
- Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. MDPI.
- PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery. MDPI.
Sources
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. 2-氟肉桂酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound | C9H7FO2 | CID 735833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Anticancer agents derived from natural cinnamic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases--Structure, Mechanisms and Biomedical Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Esterification of 2-Fluorocinnamic Acid
Abstract
This document provides a comprehensive guide for the esterification of 2-Fluorocinnamic acid, a key intermediate in the synthesis of various pharmacologically active compounds and advanced materials. Recognizing the diverse needs of the research and development community, this guide details two robust and widely applicable protocols: the classic Fischer-Speier Esterification for straightforward syntheses and the mild, highly efficient Steglich Esterification for more sensitive or sterically hindered substrates. Beyond a simple recitation of steps, this note delves into the mechanistic underpinnings of each method, providing a rationale for procedural choices and offering insights into reaction optimization and troubleshooting. The protocols are designed to be self-validating, with clear benchmarks for reaction monitoring and purification.
Introduction: The Significance of this compound Esters
This compound and its ester derivatives are pivotal building blocks in organic synthesis.[1][2] The introduction of a fluorine atom at the ortho position of the phenyl ring can significantly modulate the electronic properties and metabolic stability of a molecule, a feature highly sought after in drug discovery.[2] Esterification of the carboxylic acid moiety is a fundamental transformation that allows for the fine-tuning of a compound's physicochemical properties, such as solubility, lipophilicity, and bioavailability. This makes the synthesis of 2-Fluorocinnamate esters a critical step in the development of novel therapeutics, agrochemicals, and functional materials.[3][4]
Foundational Principles of Esterification
Esterification is fundamentally the reaction between a carboxylic acid and an alcohol to form an ester and water. The choice of method depends critically on the substrate's sensitivity to acid and heat, as well as steric hindrance around the reactive centers.
-
Acid-Catalyzed (Fischer) Esterification : This equilibrium-controlled process involves protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄), which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol.[5][6][7] To drive the reaction toward the product, an excess of the alcohol is typically used, or the water byproduct is removed as it forms.[2][5][7]
-
Carbodiimide-Mediated (Steglich) Esterification : This method circumvents the need for strong acids and high temperatures, making it ideal for sensitive substrates.[4][8][9] A coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4][9] A nucleophilic catalyst, typically 4-(Dimethylamino)pyridine (DMAP), then facilitates the transfer of the acyl group to the alcohol.[4][8][9]
Protocol I: Fischer-Speier Esterification of this compound
This protocol is a reliable and cost-effective method suitable for the synthesis of simple alkyl esters of this compound, such as the methyl or ethyl ester.
Rationale for Method Selection
The Fischer-Speier method is chosen for its simplicity and the use of readily available, inexpensive reagents. It is particularly effective when the alcohol can be used in large excess to serve as both reactant and solvent, thereby driving the equilibrium towards the ester product.[2][10][11] The potential for steric hindrance from the ortho-fluoro substituent may necessitate slightly longer reaction times or higher temperatures compared to unsubstituted cinnamic acid.[2]
Experimental Workflow Diagram
Caption: Workflow for Fischer Esterification of this compound.
Detailed Protocol: Synthesis of Ethyl 2-Fluorocinnamate
Materials:
-
This compound (1.0 eq)
-
Anhydrous Ethanol (20-30 eq, serves as solvent)
-
Concentrated Sulfuric Acid (H₂SO₄, 0.1-0.2 eq)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in an excess of anhydrous ethanol (20-30 eq).[2]
-
Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) to the solution.[2][12]
-
Reflux: Heat the reaction mixture to a gentle reflux (approximately 80-85 °C) and maintain for 4-8 hours. The ortho-fluoro group may slightly hinder the reaction, so a longer reflux time might be necessary compared to unsubstituted cinnamic acid.[2]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., Hexane:Ethyl Acetate 4:1). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction progression.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.[2]
-
Solvent Removal: Remove the excess ethanol using a rotary evaporator.[2]
-
Extraction and Neutralization: Dissolve the residue in diethyl ether or ethyl acetate and transfer it to a separatory funnel. Carefully wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the residual sulfuric acid. Continue washing until the evolution of CO₂ gas ceases.[2][12]
-
Washing: Sequentially wash the organic layer with water and then with brine to remove any remaining inorganic impurities.[2]
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter to remove the drying agent.[2]
-
Solvent Evaporation: Remove the solvent by rotary evaporation to yield the crude ethyl 2-fluorocinnamate.
-
Purification: If necessary, purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate.[13]
Quantitative Data Summary
| Parameter | Condition/Value | Rationale/Notes |
| Reactant Ratio | 1:20-30 (Acid:Alcohol) | Large excess of alcohol drives the equilibrium to the product side.[2][5] |
| Catalyst Load | 0.1 - 0.2 equivalents | A catalytic amount is sufficient to protonate the carboxylic acid.[2] |
| Temperature | Reflux (~80-85 °C for EtOH) | Heating is required to overcome the activation energy of the reaction.[2] |
| Reaction Time | 4 - 8 hours | Monitor by TLC; may be longer due to the ortho-substituent.[2] |
| Expected Yield | 70-85% | Yields can vary based on reaction scale and purification efficiency. |
Protocol II: Steglich Esterification of this compound
This protocol is highly recommended for reactions involving acid-sensitive substrates, sterically hindered alcohols, or when mild reaction conditions are paramount.
Rationale for Method Selection
The Steglich esterification operates under neutral, room-temperature conditions, preserving sensitive functional groups that might not tolerate the harsh conditions of Fischer esterification.[4][8] It is particularly advantageous for forming esters of more complex or valuable alcohols where using a large excess is not feasible. The use of a carbodiimide coupling agent and a DMAP catalyst provides high yields and cleaner reactions.[4][9]
Mechanistic Diagram
Caption: Simplified mechanism of the Steglich Esterification.
Detailed Protocol
Materials:
-
This compound (1.0 eq)
-
Alcohol (1.2-1.5 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC, 1.1-1.3 eq)
-
4-(Dimethylamino)pyridine (DMAP, 0.1-0.2 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq), the alcohol (1.2-1.5 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in anhydrous DCM.[4]
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
DCC Addition: In a separate flask, dissolve DCC (1.1-1.3 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the stirring reaction mixture at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-6 hours.
-
Monitoring: Monitor the reaction's progress by TLC. A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.[8]
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite or a sintered glass funnel to remove the precipitated DCU. Wash the filter cake thoroughly with DCM.[4]
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl solution, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purification: Purify the crude product by column chromatography on silica gel if necessary.
Quantitative Data Summary
| Parameter | Condition/Value | Rationale/Notes |
| Reactant Ratio | 1:1.2:1.1:0.1 (Acid:Alcohol:DCC:DMAP) | A slight excess of alcohol and DCC ensures complete consumption of the limiting acid. |
| Catalyst Load | 0.1 - 0.2 equivalents of DMAP | DMAP acts as a potent acyl-transfer catalyst, preventing side reactions.[8][9] |
| Temperature | 0 °C to Room Temperature | Mild conditions preserve sensitive functional groups.[8] |
| Reaction Time | 2 - 6 hours | Generally faster than Fischer esterification; monitor by TLC. |
| Expected Yield | 85-98% | Typically provides higher and cleaner yields than acid-catalyzed methods.[4] |
Troubleshooting and Field-Proven Insights
-
Low Yields in Fischer Esterification: Ensure the alcohol is truly anhydrous, as water can shift the equilibrium back to the starting materials.[2] Consider using a Dean-Stark apparatus to azeotropically remove water if yields remain low.
-
DCU Removal in Steglich Esterification: DCU can sometimes be difficult to remove completely by filtration. If it co-elutes with the product during chromatography, consider using EDC, which produces a water-soluble urea byproduct that is easily removed during the aqueous work-up.[10][14]
-
Side Reactions: In the Steglich protocol, the primary side reaction is the formation of an N-acylurea if the alcohol is not reactive enough.[8][9] Ensuring an adequate catalytic amount of DMAP is crucial to suppress this pathway.[9]
Conclusion
The successful esterification of this compound is readily achievable through careful selection of the appropriate protocol. For simple, robust syntheses, the Fischer-Speier method remains a viable option. For substrates requiring milder conditions or for achieving higher yields with more complex alcohols, the Steglich esterification is the superior choice. By understanding the underlying principles and following these detailed protocols, researchers can confidently synthesize a wide array of 2-Fluorocinnamate esters for their drug development and materials science applications.
References
- Mitsunobu reaction. (n.d.). In Wikipedia.
- Mitsunobu Reaction. (n.d.). Master Organic Chemistry.
- Hughes, D. L., Reamer, R. A., Bergan, J. J., & Grabowski, E. J. (1996). The Effect of Acid Strength on the Mitsunobu Esterification Reaction: Carboxyl vs Hydroxyl Reactivity. The Journal of Organic Chemistry, 61(9), 2967–2971. [Link]
- Hughes, D. L., Reamer, R. A., Bergan, J. J., & Grabowski, E. J. (1996). The Effect of Acid Strength on the Mitsunobu Esterification Reaction: Carboxyl vs Hydroxyl Reactivity. PubMed. [Link]
- Mitsunobu Reaction. (n.d.). Chemistry Steps.
- Scheme 1. Synthesis of substituted cinnamic acid esters of 2-fluoro-4-hydroxybenzonitrile. (n.d.). ResearchGate.
- Steglich Esterification. (n.d.). SynArchive.
- Steglich esterification. (n.d.). In Wikipedia.
- Preparation method of fluorocinnamic acid. (2014).
- Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. (2022). Beilstein Journal of Organic Chemistry. [Link]
- Steglich Esterification. (n.d.). Organic Chemistry Portal.
- Acid to Ester - Common Conditions. (n.d.). Organic Chemistry Data.
- Fischer Esterification. (2023). Chemistry LibreTexts. [Link]
- Fischer Esterification. (n.d.). University of Toronto.
- Pathiranage, A. L., Martin, L. J., Osborne, M., & Meaker, K. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters.
- Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. [Link]
- Esterification, Purification and Identification of Cinnamic Acid Esters. (2018).
- Fischer Esterification. (n.d.). Organic Chemistry Portal.
- METHOD OF PURIFYING AND SEPARATING 2-FLUORO-3-OXOALKYLCARBOXYLIC ACID ESTER. (2001).
- How to purify esterefication product? (2016).
- ESTERIFICATION OF CINNAMIC ACID USING MENTHOL AND ITS ACTIVITY AS LOWERING GLUCOSE LEVELS USING ANTHRONE SULFATE. (2022). Jurnal Kimia Sains dan Aplikasi. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Fischer Esterification [organic-chemistry.org]
- 8. Steglich esterification - Wikipedia [en.wikipedia.org]
- 9. Steglich Esterification [organic-chemistry.org]
- 10. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 11. cerritos.edu [cerritos.edu]
- 12. researchgate.net [researchgate.net]
- 13. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 14. researchgate.net [researchgate.net]
Topic: The Strategic Use of 2-Fluorocinnamic Acid as an Internal Standard in Quantitative Analytical Methods
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Quantitative accuracy in analytical chromatography is paramount for reliable decision-making in research and drug development. The use of an internal standard (IS) is a fundamental strategy to correct for variations in sample preparation and instrumental analysis.[1] This application note provides a comprehensive guide to the use of 2-Fluorocinnamic acid (2-FCA) as a robust internal standard for methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the physicochemical properties that make 2-FCA an excellent IS candidate, provide detailed protocols for its implementation, and discuss the principles of method validation that ensure data integrity.
The Imperative for an Internal Standard
In an ideal analytical workflow, every step—from sample extraction to injection—would be perfectly reproducible. In practice, minor variations are inevitable and can lead to significant quantitative error.[2] An internal standard is a compound added in a constant, known amount to all samples, calibration standards, and quality controls before significant sample preparation steps.[3] The core principle is that the IS experiences the same procedural losses and instrumental fluctuations as the analyte of interest.[4] By calibrating using the ratio of the analyte response to the IS response, these variations are effectively normalized, leading to a significant improvement in the precision and accuracy of the results.[5]
This compound: A Profile
This compound is a derivative of cinnamic acid, a class of compounds recognized for their versatile chemical scaffolds.[6][7] Its specific properties make it a compelling choice for an internal standard in the analysis of various small molecule analytes, particularly those containing aromatic and carboxylic acid functionalities.
Physicochemical Properties
A thorough understanding of the IS's properties is critical for its effective implementation. The key characteristics of 2-FCA are summarized below.
| Property | Value | Source(s) |
| Chemical Formula | C₉H₇FO₂ | [8] |
| Molecular Weight | 166.15 g/mol | [8] |
| CAS Number | 451-69-4 | [9] |
| Appearance | Solid | |
| Melting Point | 178-180 °C | [10] |
| Structure | Phenyl group attached to an acrylic acid moiety with a fluorine atom at the ortho position. | [6] |
| Solubility | Soluble in organic solvents like acetonitrile, methanol, and dichloromethane. | Inferred from common use |
Causality: Why Choose this compound?
The selection of an internal standard is a deliberate choice based on chemical logic and analytical requirements.[11]
-
Structural Analogy: The presence of both an aromatic ring and a carboxylic acid group makes 2-FCA a suitable structural mimic for a wide range of acidic drugs, metabolites, and other organic acids. This similarity often leads to comparable behavior during extraction and chromatography.
-
Chromatographic Behavior: 2-FCA is amenable to both reversed-phase HPLC and GC (after derivatization), providing flexibility across different platforms. Its polarity and molecular weight result in retention times that are often in a suitable window for many small molecule analyses.
-
Distinct Mass Spectrometric Signature: The fluorine atom provides a unique isotopic pattern and a distinct molecular weight (166.15 Da), which helps in resolving it from many common analytes and endogenous matrix components, a critical requirement for an IS.[8]
-
Chemical Stability: Cinnamic acid derivatives are generally stable compounds.[7] The stability of 2-FCA under typical sample storage and processing conditions is crucial for its role in correcting for analyte degradation.[12]
-
Commercial Availability: High-purity this compound is readily available from multiple chemical suppliers, ensuring consistency for long-term studies.[9]
Experimental Protocols & Workflows
The following sections provide detailed, field-proven methodologies for the successful implementation of 2-FCA as an internal standard.
General Analytical Workflow
The integration of an internal standard occurs early in the analytical process to ensure it accounts for variability in all subsequent steps.
Caption: General workflow for using 2-FCA as an internal standard.
Protocol 1: Preparation of Stock and Working Solutions
Objective: To prepare accurate and stable solutions of 2-FCA for spiking into standards and samples.
Materials:
-
This compound (≥98% purity)
-
Volumetric flasks (Class A)
-
Analytical balance
-
HPLC-grade methanol or acetonitrile
Procedure:
-
Stock Solution (1 mg/mL): a. Accurately weigh approximately 10.0 mg of this compound. b. Transfer the solid to a 10.0 mL Class A volumetric flask. c. Add ~7 mL of methanol and sonicate for 5 minutes to dissolve. d. Allow the solution to return to room temperature. e. Dilute to the mark with methanol and invert 15-20 times to mix thoroughly. f. Store this stock solution at -20°C in an amber vial. It is generally stable for several months, but stability should be verified.[13]
-
Working Internal Standard Solution (e.g., 1 µg/mL): a. Allow the stock solution to warm to room temperature. b. Perform a serial dilution. For example, pipette 100 µL of the 1 mg/mL stock solution into a 10.0 mL volumetric flask and dilute to the mark with the reconstitution solvent (e.g., 50:50 acetonitrile:water). This yields a 10 µg/mL intermediate solution. c. Pipette 1.0 mL of the 10 µg/mL intermediate solution into a 10.0 mL volumetric flask and dilute to the mark. This yields the final 1 µg/mL working solution. d. Causality Note: The concentration of the working IS solution should be chosen so that the final on-column response is strong and reproducible, but does not saturate the detector. It should be similar in magnitude to the analyte response at the mid-point of the calibration curve.
Protocol 2: Calibration and Sample Analysis
Objective: To quantify an analyte in an unknown sample using 2-FCA for internal standardization.
Procedure:
-
Preparation of Calibration Standards: a. Prepare a series of calibration standards of your analyte (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) in a blank matrix (e.g., drug-free plasma). b. To a fixed volume of each standard (e.g., 100 µL), add a constant volume of the IS working solution (e.g., 10 µL of 1 µg/mL 2-FCA). This ensures the final concentration of the IS is the same in every standard.
-
Preparation of Unknown and QC Samples: a. To the same fixed volume of each unknown and QC sample (e.g., 100 µL), add the identical constant volume of the IS working solution (10 µL of 1 µg/mL 2-FCA). b. Causality Note: The IS must be added as early as possible to account for variability during all subsequent sample preparation steps.[3]
-
Sample Processing: a. Perform the sample extraction procedure (e.g., protein precipitation with acetonitrile, solid-phase extraction) on all standards, QCs, and unknown samples. b. Evaporate the supernatant/eluate and reconstitute in the mobile phase.
-
Instrumental Analysis: a. Inject the prepared samples onto the LC-MS or GC-MS system. b. Acquire data, ensuring the method can detect and resolve both the analyte and 2-FCA.
-
Data Processing & Calibration Logic: a. Integrate the peak areas for the analyte (Area_Analyte) and 2-FCA (Area_IS) in each chromatogram. b. Calculate the Response Ratio for each injection: Response Ratio = Area_Analyte / Area_IS. c. Create a calibration curve by plotting the Response Ratio (y-axis) against the known concentration of the analyte (x-axis). d. Apply a linear regression (typically with 1/x or 1/x² weighting) to the calibration points. The acceptance criterion for the correlation coefficient (r²) should be ≥0.99.[14] e. Determine the concentration of the analyte in unknown samples by interpolating their measured Response Ratio on the calibration curve.
Caption: Logic of quantification using the internal standard method.
Trustworthiness: A Self-Validating System
A protocol's trustworthiness is established through validation.[15] When using 2-FCA, the analytical method should be validated according to established guidelines to ensure it is fit for purpose.[14]
-
Specificity: Demonstrate that no endogenous components in the matrix interfere with the detection of the analyte or 2-FCA.
-
Linearity and Range: The calibration curve must be linear over the expected concentration range of the samples.[14]
-
Accuracy and Precision: Analyze Quality Control (QC) samples at low, medium, and high concentrations (LQC, MQC, HQC) in multiple replicates on different days. Accuracy (% bias) should typically be within ±15% (±20% at the Lower Limit of Quantification), and precision (%CV) should be ≤15% (≤20% at LLOQ).[15]
-
Stability: The stability of both the analyte and 2-FCA must be evaluated in the biological matrix under various conditions (freeze-thaw, short-term benchtop, long-term storage) to ensure that the IS accurately tracks any degradation of the analyte.[12][13]
-
IS Response Monitoring: A critical QC check is to monitor the absolute peak area of 2-FCA across the entire analytical batch. A significant deviation (e.g., >30-50%) in the IS response for a particular sample compared to the batch average can indicate a specific extraction problem or matrix effect for that sample, which may warrant re-analysis.
Conclusion
This compound is a versatile and robust internal standard for a wide array of analytical applications. Its favorable physicochemical properties, including structural relevance to many analytes, distinct mass, and chemical stability, allow it to effectively compensate for procedural and instrumental variability. By implementing the detailed protocols and validation principles outlined in this guide, researchers can significantly enhance the accuracy, precision, and reliability of their quantitative data, leading to higher confidence in experimental outcomes in both academic research and regulated drug development environments.
References
- National Center for Biotechnology Information. "this compound" PubChem Compound Summary for CID 735833. [Link]
- National Institute of Justice.
- U.S. Environmental Protection Agency. "Direct Interface GC/MS Method". [Link]
- ResearchGate. "How to use internal standard on HPLC?". [Link]
- Gavin Publishers. "Validation of Analytical Methods: A Review". [Link]
- ResearchGate. "Table 1 Internal standards and performance check standards for GC-MS". [Link]
- BioPharm International.
- U.S. Environmental Protection Agency. "ANALYTICAL METHOD SUMMARIES". [Link]
- ResearchGate.
- Mason Technology. "Liquid Chromatography | How to Use Internal Standards". [Link]
- National Institutes of Health.
- TU Delft Repository. "Aminated cinnamic acid analogs as dual polarity matrices for high spatial resolution MALDI imaging mass spectrometry". [Link]
- MDPI. "Cinnamic Acid Derivatives and Their Biological Efficacy". [Link]
- Grasas y Aceites.
- LCGC International. "When Should an Internal Standard be Used?". [Link]
- YouTube. "How to Set up HPLC Calibration Method - Internal Standard Calibration with Shimadzu LabSolutions". [Link]
- American Laboratory. "Statistics in Analytical Chemistry: Part 19—Internal Standards". [Link]
- ResearchGate.
- Chemistry LibreTexts. "Internal Standards and LOD". [Link]
- Shimadzu. "Tips for practical HPLC analysis". [Link]
- LCGC North America.
- Whitman College. "Lab Chapter 7.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. This compound | C9H7FO2 | CID 735833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. americanlaboratory.com [americanlaboratory.com]
- 12. researchgate.net [researchgate.net]
- 13. ojp.gov [ojp.gov]
- 14. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 15. biopharminternational.com [biopharminternational.com]
Application Notes & Protocols: A Researcher's Guide to the Knoevenagel Condensation for the Synthesis of 2-Fluorocinnamic Acid Derivatives
Introduction: The Strategic Importance of 2-Fluorocinnamic Acids
In the landscape of modern drug discovery and materials science, fluorinated organic molecules hold a place of prominence. The introduction of fluorine into a molecular scaffold can profoundly alter its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, often leading to enhanced therapeutic efficacy or novel material characteristics. 2-Fluorocinnamic acid and its derivatives are valuable building blocks, embodying the structural rigidity of the cinnamic acid framework with the unique electronic influence of an ortho-fluorine substituent. These compounds serve as crucial precursors for a variety of more complex molecules, including pharmaceuticals and agrochemicals.
The Knoevenagel condensation stands as a robust and versatile C-C bond-forming reaction, offering an efficient route to α,β-unsaturated systems.[1][2] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the application of the Knoevenagel condensation, specifically the Doebner modification, for the synthesis of this compound. We will delve into the mechanistic underpinnings, provide detailed, field-proven protocols, and discuss key experimental considerations to ensure successful and reproducible synthesis.
Mechanistic Insight: The Doebner Modification in Action
The synthesis of cinnamic acids from aromatic aldehydes and malonic acid is a classic example of the Knoevenagel condensation, specifically termed the Doebner modification.[3] This reaction is typically catalyzed by a weak organic base, such as piperidine, in a pyridine solvent, which also facilitates the subsequent decarboxylation.[1][4]
The reaction proceeds through a series of well-defined steps:
-
Enolate Formation: The basic catalyst, typically piperidine, deprotonates the active methylene group of malonic acid to form a nucleophilic enolate ion.
-
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of 2-Fluorobenzaldehyde. The electron-withdrawing nature of the fluorine atom enhances the electrophilicity of the carbonyl carbon, often facilitating this step.
-
Aldol Addition: A tetrahedral intermediate is formed, which then protonates to yield an aldol-type addition product.
-
Dehydration and Decarboxylation: Under the reaction conditions, typically with heating in pyridine, the aldol adduct undergoes dehydration to form an α,β-unsaturated dicarboxylic acid intermediate. This intermediate is unstable and readily undergoes decarboxylation to yield the final this compound product, predominantly as the more stable E-isomer.[3]
Caption: Mechanism of the Doebner-Knoevenagel Condensation.
Experimental Protocols: A Step-by-Step Guide
This section provides a detailed protocol for the synthesis of (E)-3-(2-Fluorophenyl)acrylic acid, commonly known as this compound. The procedure is based on established methodologies for the Doebner condensation of aromatic aldehydes.[1][5]
Materials and Reagents
| Reagent | CAS Number | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Fluorobenzaldehyde | 446-52-6 | 124.11 | 5.0 g (4.3 mL) | 40.3 mmol |
| Malonic Acid | 141-82-2 | 104.06 | 4.6 g | 44.2 mmol |
| Pyridine | 110-86-1 | 79.10 | 20 mL | - |
| Piperidine | 110-89-4 | 85.15 | 0.5 mL | ~5 mmol |
| Hydrochloric Acid (conc.) | 7647-01-0 | 36.46 | As needed | - |
| Ethanol (95%) | 64-17-5 | 46.07 | For recrystallization | - |
Protocol 1: Classic Doebner Condensation
Objective: To synthesize this compound via the piperidine-catalyzed condensation of 2-Fluorobenzaldehyde and malonic acid in pyridine.
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-Fluorobenzaldehyde (5.0 g, 40.3 mmol) and malonic acid (4.6 g, 44.2 mmol).
-
Solvent and Catalyst Addition: To the flask, add pyridine (20 mL) followed by the dropwise addition of piperidine (0.5 mL).
-
Scientist's Note: Pyridine acts as both the solvent and a base to facilitate the final decarboxylation step. Piperidine is the primary catalyst for the initial condensation. The reaction is exothermic upon addition of piperidine.
-
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 115 °C) with continuous stirring. The evolution of carbon dioxide should be observed as the reaction progresses. Monitor the reaction for 2-3 hours.
-
Scientist's Note: Reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 2-Fluorobenzaldehyde spot.
-
-
Work-up and Isolation: After cooling the reaction mixture to room temperature, slowly pour it into a beaker containing 100 mL of cold water and crushed ice. Acidify the mixture to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid with stirring. This will precipitate the crude this compound.
-
Scientist's Note: Acidification protonates the carboxylate, rendering the product insoluble in the aqueous medium. Perform this step in a fume hood due to the release of HCl fumes and the residual pyridine odor.
-
-
Purification: Collect the crude product by vacuum filtration and wash the filter cake with cold water to remove residual pyridine and salts. Recrystallize the crude solid from an ethanol/water mixture to obtain pure this compound as a white crystalline solid.
-
Drying and Characterization: Dry the purified product in a vacuum oven. Characterize the final product by determining its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, IR).
Caption: Experimental workflow for the synthesis of this compound.
Expected Results and Characterization
-
Yield: Typical yields for this reaction range from 70-85%.
-
Melting Point: 178-180 °C.
-
¹H NMR (DMSO-d₆, 300 MHz): δ 12.5 (br s, 1H, COOH), 7.8-7.7 (m, 2H, Ar-H and CH=), 7.6-7.5 (m, 1H, Ar-H), 7.3-7.2 (m, 2H, Ar-H), 6.7 (d, 1H, =CH).
-
¹³C NMR (DMSO-d₆, 75 MHz): δ 167.0 (C=O), 161.5 (d, J=250 Hz, C-F), 142.8 (d, J=3 Hz), 131.0 (d, J=8.6 Hz), 130.5, 119.2, 115.9 (d, J=21.7 Hz).
-
IR (KBr, cm⁻¹): 3100-2500 (broad O-H stretch), 1685 (C=O stretch), 1630 (C=C stretch), 1230 (C-F stretch).
(Note: Spectroscopic data are predicted based on typical values for cinnamic acid derivatives and fluorinated aromatic compounds. Actual values should be confirmed experimentally).[6][7]
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Extend the reflux time and monitor by TLC until the starting aldehyde is consumed. Ensure reagents are pure and dry. |
| Loss of product during work-up. | Ensure complete precipitation by adjusting the pH carefully and cooling the mixture thoroughly. Use minimal solvent for recrystallization. | |
| Impure Product | Residual starting materials or side products. | Optimize recrystallization conditions (solvent system, cooling rate). Consider column chromatography if necessary. |
| Reaction does not start | Inactive catalyst or low temperature. | Use fresh piperidine. Ensure the reaction mixture reaches and maintains the reflux temperature. |
Green Chemistry Approaches
While the classic Doebner condensation is effective, the use of pyridine raises environmental and safety concerns. Modern approaches focus on developing "greener" protocols.
-
Solvent-Free Synthesis: Performing the condensation by heating the neat mixture of the aldehyde, malonic acid, and a catalyst like ammonium bicarbonate can provide high yields while avoiding toxic solvents.[8]
-
Alternative Catalysts: Replacing the pyridine/piperidine system with catalysts such as triethylamine in toluene, or using solid-supported catalysts, can simplify work-up and reduce waste.[1]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and often improves yields, offering a more energy-efficient method.[9]
Researchers are encouraged to explore these alternative methods to develop more sustainable synthetic routes.
Conclusion
The Knoevenagel condensation, particularly the Doebner modification, remains a cornerstone reaction for the synthesis of cinnamic acid derivatives. This application note provides a comprehensive and practical guide for the successful synthesis of this compound. By understanding the underlying mechanism and adhering to the detailed protocols, researchers can reliably produce this valuable fluorinated building block. The insights into experimental causality, troubleshooting, and emerging green alternatives are intended to empower scientists to not only replicate this synthesis but also to innovate and adapt it for their specific research and development needs.
References
- Fuchs, R., & Bloomfield, J. J. (1966). The Journal of Organic Chemistry, 31(10), 3423–3425.
- van Schijndel, J., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Green Chemistry Letters and Reviews, 10(4), 406-412.
- Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification.
- Pawar, H. S., Wagha, A. S., & Lali, A. M. (2017). Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. New Journal of Chemistry.
- Pandya, K. C., & Vahidy, T. A. (1936). The condensation of aldehydes with malonic acid. Proceedings of the Indian Academy of Sciences - Section A, 4(1), 134-144.
- Nagalakshmi, K., et al. (2017). A Simple and Straightforward Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation Employing DABCO as Catalyst. Asian Journal of Chemistry, 29(7), 1533-1537.
- The Royal Society of Chemistry. (2012). Supplementary Information for Green Chemistry.
- Ghorbani-Vaghei, R., & Malaekehpour, M. (2007). Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. ARKIVOC, 2007(i), 94-98.
- Doc Brown's Chemistry. (n.d.). Infrared, ¹H NMR, ¹³C NMR spectra of Cinnamic Acid.
- Mouterde, L., & Allais, F. (2018). Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. Frontiers in Chemistry, 6, 426.
- Dorn, L. T., & Cruz, A. J. (n.d.).
- ResearchGate. (n.d.). ¹H NMR partial spectra (500 MHz) of cinnamic acid.
- Mahy, R., Oulmidi, A., & Challioui, A. (2018). Synthesis of Cinnamic Derivatives using Pyridine and Piperidine via Simple Knoevenagel Condensation Reaction. Chemistry Research Journal, 3(6), 28-32.
- Zacuto, M. J. (2019). Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation. The Journal of Organic Chemistry, 84(10), 6465-6474.
- Wang, Y., et al. (2011). Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modifications. Beilstein Journal of Organic Chemistry, 7, 1299-1304.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Knoevenagel Condensation [organic-chemistry.org]
- 4. ias.ac.in [ias.ac.in]
- 5. chemrj.org [chemrj.org]
- 6. rsc.org [rsc.org]
- 7. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. pure.tue.nl [pure.tue.nl]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Strategic Derivatization of 2-Fluorocinnamic Acid for Robust GC-MS Analysis
An Application Note for Researchers, Scientists, and Drug Development Professionals
**Abstract
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone for the analysis of volatile and semi-volatile compounds. However, direct analysis of polar molecules such as 2-Fluorocinnamic acid is often challenging due to their low volatility, high polarity, and propensity for thermal degradation in the GC inlet. This application note provides a detailed guide to the derivatization of this compound, a critical step to enhance its volatility, improve chromatographic peak shape, and ensure thermal stability for reliable and sensitive GC-MS analysis. We will explore and provide detailed protocols for two primary derivatization strategies: silylation and esterification, offering field-proven insights into optimizing these critical sample preparation steps.
The Rationale for Derivatization
This compound, an aromatic carboxylic acid, possesses a polar carboxyl group (-COOH) that engages in strong intermolecular hydrogen bonding. This characteristic results in a high boiling point and poor volatility, making it unsuitable for direct GC analysis. Furthermore, the free carboxyl group can interact with active sites within the GC column, leading to poor peak symmetry (tailing), reduced resolution, and diminished sensitivity.
Derivatization chemically modifies the carboxyl functional group by replacing the active hydrogen with a non-polar group. This transformation achieves several key objectives:
-
Reduces Polarity: It breaks the hydrogen bonding network, significantly lowering the boiling point of the analyte.
-
Enhances Volatility: The resulting derivative is more readily vaporized in the GC inlet without decomposition.
-
Improves Thermal Stability: The derivatized molecule is less prone to thermal degradation at the high temperatures required for GC analysis.
-
Enhances Mass Spectral Characteristics: Derivatization can produce characteristic fragmentation patterns in the mass spectrometer, aiding in structural elucidation and confirmation.
The following sections detail the most effective and widely adopted derivatization techniques for carboxylic acids like this compound.
Primary Derivatization Strategies
The choice of derivatization reagent is dictated by the analyte's structure, the sample matrix, and the analytical objectives. For this compound, silylation and esterification are the most robust and reliable approaches.
Silylation: Formation of Trimethylsilyl (TMS) Esters
Silylation is arguably the most prevalent derivatization technique for GC analysis of compounds with active hydrogens. The reaction involves replacing the acidic proton of the carboxyl group with a non-polar trimethylsilyl (TMS) group, -Si(CH₃)₃.
Mechanism & Reagents: Powerful silylating agents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective for derivatizing carboxylic acids. These reagents react rapidly and quantitatively under mild conditions. MSTFA is often preferred because its by-products are more volatile than those from BSTFA, reducing potential chromatographic interferences. For sterically hindered or less reactive acids, a catalyst like Trimethylchlorosilane (TMCS) is often added to the reagent mixture (e.g., BSTFA + 1% TMCS) to increase reactivity.
Advantages:
-
Fast and Quantitative Reactions: Silylation of carboxylic acids is typically rapid, often completing within minutes at room temperature or with gentle heating.
-
Versatility: These reagents are effective for a wide range of polar compounds.
-
Excellent Chromatographic Properties: TMS derivatives are volatile, thermally stable, and exhibit good peak shapes.
Esterification (Alkylation): Formation of Methyl Esters
Esterification converts the carboxylic acid into a less polar and more volatile ester. Methyl esters are the most common choice due to the significant increase in volatility they provide.
Mechanism & Reagents:
-
With Diazomethane (CH₂N₂): Diazomethane reacts instantaneously and cleanly with carboxylic acids to yield methyl esters, with nitrogen gas as the only by-product. While highly efficient, diazomethane is also highly toxic, explosive, and carcinogenic, requiring specialized handling procedures.
-
With Trimethylsilyldiazomethane (TMSDM): A safer alternative to diazomethane, TMSDM reacts similarly to form methyl esters, though the reaction is slower.
-
With Acid Catalysis (e.g., BF₃/Methanol): A common and safer method involves heating the carboxylic acid with an alcohol (typically methanol) in the presence of a strong acid catalyst like Boron Trifluoride (BF₃) or hydrochloric acid (HCl). This method is effective and widely used for preparing fatty acid methyl esters (FAMEs) and can be readily applied to other carboxylic acids.
Advantages:
-
Stable Derivatives: Methyl esters are generally very stable compounds.
-
Safer Alternatives Available: Methods using acid catalysis avoid the significant hazards associated with diazomethane.
-
Clean Reactions: The reactions are typically clean with easily removable by-products.
Experimental Workflows and Protocols
The following diagram illustrates the general workflow for preparing this compound for GC-MS analysis.
Caption: General experimental workflow for derivatization.
Protocol 1: Silylation with MSTFA
This protocol describes the formation of the trimethylsilyl (TMS) ester of this compound.
Causality: MSTFA is chosen for its high silylating power and the high volatility of its by-products, ensuring a clean chromatogram. Gentle heating ensures the reaction goes to completion without degrading the analyte. Anhydrous conditions are critical as silylating reagents and their derivatives are sensitive to moisture.
Caption: Silylation of this compound with MSTFA.
Materials:
-
This compound standard or dried sample extract
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Anhydrous Pyridine or Acetonitrile (optional, as solvent)
-
Heating block or oven
-
GC vials (2 mL) with PTFE-lined caps
-
Microsyringes
Procedure:
-
Sample Preparation: Place approximately 0.1-1.0 mg of the dried this compound sample into a GC vial. If the sample is in an aqueous solution, it must be evaporated to complete dryness under a stream of nitrogen.
-
Reagent Addition: Add 100 µL of MSTFA to the vial. If the sample is not readily soluble, 50-100 µL of a dry solvent like pyridine or acetonitrile can be added to facilitate the reaction.
-
Reaction: Tightly cap the vial and heat at 60-70 °C for 30 minutes in a heating block or oven. Periodically vortexing the mixture can improve reaction efficiency.
-
Analysis: After heating, cool the vial to room temperature. The sample is now ready for injection into the GC-MS system.
Protocol 2: Esterification with BF₃/Methanol
This protocol details the formation of the methyl ester of this compound using a common and relatively safe acid-catalyzed method.
Causality: Boron trifluoride is a strong Lewis acid that catalyzes the esterification of the carboxylic acid with methanol. Heating is required to drive the reaction equilibrium towards the product side. This method is robust and less hazardous than using diazomethane.
Caption: Esterification of this compound.
Materials:
-
This compound standard or dried sample extract
-
14% Boron trifluoride in methanol (BF₃/Methanol) solution
-
Hexane (GC grade)
-
Saturated sodium chloride (brine) solution
-
Heating block or water bath
-
GC vials (2 mL) with PTFE-lined caps
-
Pasteur pipettes
Procedure:
-
Sample Preparation: Place approximately 0.1-1.0 mg of the dried this compound sample into a reaction vial.
-
Reagent Addition: Add 200 µL of 14% BF₃/Methanol reagent to the vial.
-
Reaction: Tightly cap the vial and heat at 60 °C for 15-20 minutes.
-
Extraction: Cool the vial to room temperature. Add 1 mL of hexane and 0.5 mL of brine solution. Vortex vigorously for 30 seconds to extract the methyl ester into the hexane layer.
-
Sample Collection: Allow the layers to separate. Carefully transfer the upper hexane layer to a clean GC vial using a Pasteur pipette. This solution contains the this compound methyl ester and is ready for analysis.
Data and Method Comparison
The choice of derivatization method can impact chromatographic retention time and mass spectral fragmentation. The following tables provide a comparative summary.
Table 1: Comparison of Derivatization Strategies
| Parameter | Silylation (MSTFA) | Esterification (BF₃/Methanol) |
| Reagent | N-Methyl-N-(trimethylsilyl)trifluoroacetamide | 14% Boron Trifluoride in Methanol |
| Derivative | Trimethylsilyl (TMS) Ester | Methyl Ester |
| Reaction Time | 30 minutes | 15-20 minutes |
| Temperature | 60-70 °C | 60 °C |
| Advantages | Fast, one-step reaction; highly volatile by-products. | Produces very stable derivatives; reagents are relatively inexpensive and safer than diazomethane. |
| Considerations | Derivatives are moisture-sensitive; reagent must be kept anhydrous. | Requires a post-reaction extraction step; catalyst is corrosive. |
Table 2: Expected GC-MS Data for this compound Derivatives (Note: Retention times are relative and depend on the specific GC column and conditions. Mass fragments are predicted based on typical fragmentation patterns.)
| Derivative | Molecular Weight ( g/mol ) | Expected Retention | Key Mass Spectral Fragments (m/z) |
| Underivatized | 166.15 | Very Late / Poor Peak | 166 (M+), 149, 121, 101 |
| Methyl Ester | 180.18 | Intermediate | 180 (M+), 149 (M-OCH₃), 121 (M-COOCH₃), 101 |
| TMS Ester | 238.29 | Early | 238 (M+), 223 (M-CH₃), 149, 73 (-Si(CH₃)₃) |
Conclusion
The successful analysis of this compound by GC-MS is critically dependent on a robust derivatization strategy. Both silylation with MSTFA and acid-catalyzed esterification with BF₃/Methanol are highly effective methods for converting the polar carboxylic acid into a volatile, thermally stable derivative suitable for GC analysis. Silylation offers a rapid, single-step procedure, while esterification provides exceptionally stable derivatives. The choice between these protocols should be based on laboratory resources, safety considerations, and specific analytical requirements. By following the detailed protocols and understanding the chemical principles outlined in this note, researchers can achieve reliable, reproducible, and sensitive quantification of this compound in their samples.
References
- A "Little" Mass Spec and Sailing. (n.d.). Derivatization of Carboxylic Acids with Diazomethane and Trimethylsilyldiazomethane.
- RSC Publishing. (n.d.). A complementary method with PFBBr-derivatization based on a GC-EI-MS platform for the simultaneous quantitation of short-, medium- and long-chain fatty acids in murine plasma and feces samples.
- ACS Publications. (2024). Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions. Energy & Fuels.
- PubMed. (n.d.). Formation of multiple trimethylsilyl derivatives in the derivatization of 17alpha-ethinylestradiol with BSTFA or MSTFA followed by gas chromatography-mass spectrometry determination.
- SciSpace. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis.
- Bibel lab update. (2025). Derivatization of metabolites for GC-MS via methoximation+silylation.
- Pearson. (n.d.). Diazomethane can be used to convert a carboxylic acid to a methyl....
- Master Organic Chemistry. (2025). Diazomethane (CH2N2).
- MDPI. (n.d.). GC-MS Analysis of Biological Nitrate and Nitrite Using Pentafluorobenzyl Bromide in Aqueous Acetone: A Dual Role of Carbonate/Bicarbonate as an Enhancer and Inhibitor of Derivatization.
- ResearchGate. (2025). Mechanism of Methyl Esterification of Carboxylic Acids by Trimethylsilyldiazomethane.
- PubMed. (2017). Pentafluorobenzyl bromide-A versatile derivatization agent in chromatography and mass spectrometry: I. Analysis of inorganic anions and organophosphates.
- Encyclopedia of Chromatography. (n.d.). Acids: Derivatization for GC Analysis.
- ResearchGate. (2025). Application of a Pentafluorobenzyl Bromide Derivatization Method in Gas Chromatography/Mass Spectrometry of Trace Levels of Halogenated Phenols in Air, Water and Sediment Samples.
- Regis Technologies. (n.d.). GC Derivatization.
- ResearchGate. (n.d.). Silylation, acylation, and alkylation derivatizing reagents and characteristics.
- Chrom Tech, Inc. (2025). Why Use GC Derivatization Reagents.
- ResearchGate. (2017). Which is better MSTFA or BSTFA for derivatisation sugar and organic acid?.
- Oxford Academic. (2018). Analysis of Perfluorinated Compounds in Environmental Water Using Decyl-perfluorinated Magnetic Mesoporous Microspheres as Magnetic Solid-Phase Extraction Materials and Microwave-Assisted Derivatization Followed by Gas Chromatography–mass Spectrometry. Journal of Chromatographic Science.
- ResearchGate. (n.d.). GC/MS Chromatogram for PFOA, FHUEA, FOUEA, FNUEA.
- ResearchGate. (2025). GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: Comparison between silylation and esterification derivatization procedures.
- Interchim. (n.d.). Derivatization reagents.
- PubMed. (2021). Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound-assisted derivatization.
- PMC. (n.d.). Recent developments in methods for analysis of perfluorinated persistent pollutants.
- DiVA portal. (2018). Analysis of New Emerging Organic Fluorinated Substances with Gas Chromatography-Mass Spectrometry : Development of a GC-MS method for air samples.
- Semantic Scholar. (n.d.). A fast derivatization procedure for gas chromatographic analysis of perfluorinated organic acids.
- ResearchGate. (n.d.). Typical GC/MS chromatograph of O. vulgare L. where: 1, cinnamic acid;....
- ACS Publications. (n.d.). A simple and mild esterification method for carboxylic acids using mixed carboxylic-carbonic anhydrides. The Journal of Organic Chemistry.
- YouTube. (2025).
Application Note: A Practical Guide to Monitoring 2-Fluorocinnamic Acid Reactions by Thin-Layer Chromatography
Abstract
This application note provides a detailed, field-proven methodology for monitoring the progress of chemical reactions involving 2-Fluorocinnamic acid using Thin-Layer Chromatography (TLC). As a versatile building block in the synthesis of pharmaceuticals and other complex molecules, real-time tracking of its conversion is critical for optimizing reaction conditions and ensuring product purity.[1] This guide offers a comprehensive protocol, from the selection of TLC components to the interpretation of results, tailored for researchers, scientists, and professionals in drug development. The causality behind experimental choices is explained to empower users to adapt this method to their specific reaction systems.
Introduction: The Importance of Reaction Monitoring
This compound is a halogenated aromatic carboxylic acid, a derivative of the naturally occurring cinnamic acid.[1] The introduction of a fluorine atom at the ortho position of the phenyl ring significantly influences the molecule's electronic properties and reactivity, making it a valuable intermediate in organic synthesis.[1] Common transformations of this compound involve its carboxylic acid functional group, such as esterification or amidation, to produce a wide range of biologically active compounds.
Monitoring the progress of these reactions is crucial for several reasons:
-
Determining Reaction Completion: To avoid unnecessary heating or prolonged reaction times which can lead to byproduct formation.
-
Optimizing Reaction Conditions: To fine-tune parameters like temperature, catalyst loading, or reaction time for improved yield and purity.
-
Identifying Potential Issues: To detect the formation of side products, the presence of unreacted starting materials, or other anomalies.
Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and highly effective technique for the qualitative monitoring of chemical reactions.[2] Its simplicity allows for immediate feedback on the reaction's progress, making it an indispensable tool in the synthetic chemistry lab.[2]
Principles of TLC for Monitoring a this compound Reaction
The separation in TLC is based on the principle of differential partitioning of components in a mixture between a stationary phase (a solid adsorbent coated on a plate) and a mobile phase (a solvent or mixture of solvents that moves up the plate by capillary action).[2] For a typical reaction of this compound, such as an esterification, the polarity of the molecule changes significantly.
-
Starting Material (this compound): The presence of the carboxylic acid group makes it a relatively polar compound, capable of strong interactions (hydrogen bonding) with a polar stationary phase like silica gel.
-
Product (e.g., an ester of this compound): The conversion of the carboxylic acid to an ester group reduces the molecule's polarity. The resulting ester will have weaker interactions with the stationary phase.
This difference in polarity is the key to successful TLC monitoring. The less polar product will travel further up the TLC plate with the mobile phase, resulting in a higher Retention Factor (Rf) value compared to the more polar starting material.
Detailed Protocol: Monitoring an Esterification Reaction of this compound
This protocol details the monitoring of a representative Fischer esterification of this compound with ethanol to form ethyl 2-fluorocinnamate.
Materials and Reagents
| Item | Description/Specification | Supplier Example |
| TLC Plates | Silica gel 60 F254 on aluminum backing | Merck KGaA |
| Mobile Phase | Hexane (HPLC grade) and Ethyl Acetate (HPLC grade) | Sigma-Aldrich |
| Visualization | UV lamp (254 nm), Potassium permanganate stain | VWR, Sigma-Aldrich |
| Spotting Capillaries | Glass capillaries | Fisher Scientific |
| Developing Chamber | Glass jar with a lid | Any standard laboratory supplier |
| Reactants | This compound, Ethanol, Sulfuric acid (catalyst) | Sigma-Aldrich |
Experimental Workflow Diagram
Caption: Workflow for monitoring a reaction using TLC.
Step-by-Step Procedure
-
Preparation of the Mobile Phase: Prepare a 4:1 mixture of Hexane:Ethyl Acetate. This ratio generally provides good separation for cinnamic acid derivatives.[3] The optimal ratio may need to be adjusted depending on the specific ester being synthesized.
-
Preparation of the TLC Plate:
-
Using a pencil, gently draw a faint line approximately 1 cm from the bottom of a silica gel TLC plate. This is the origin or baseline.
-
Mark faint "X"s along the baseline to indicate where you will spot your samples. It is recommended to have at least three lanes: Starting Material (SM), Co-spot (C), and Reaction Mixture (Rxn).
-
-
Sample Preparation and Spotting:
-
Lane 1 (SM): Dissolve a small amount of this compound in a suitable solvent (e.g., ethyl acetate). Using a capillary tube, apply a small spot of this solution onto the first "X" on the baseline.
-
Lane 2 (C - Co-spot): On the second "X", first spot the starting material solution and then, on top of the same spot, apply a small aliquot of the reaction mixture. This lane helps to confirm the identity of the starting material spot in the reaction mixture lane.
-
Lane 3 (Rxn): At various time points during the reaction (e.g., t=0, 30 min, 1 hr, etc.), withdraw a small aliquot of the reaction mixture. Quench the reaction in the aliquot if necessary (e.g., by adding a drop of sodium bicarbonate solution to neutralize the acid catalyst). Dilute the aliquot with ethyl acetate. Spot this diluted mixture on the third "X".
-
-
Development of the TLC Plate:
-
Place the spotted TLC plate into the developing chamber containing the mobile phase. Ensure that the solvent level is below the baseline.
-
Cover the chamber and allow the solvent to ascend the plate by capillary action.
-
When the solvent front is approximately 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.
-
-
Visualization and Interpretation:
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp at 254 nm. This compound and its aromatic products are UV-active and will appear as dark spots.[3] Circle the spots with a pencil.
-
Interpretation:
-
At t=0, you should see a single spot in the reaction mixture lane that corresponds to the starting material.
-
As the reaction progresses, the spot corresponding to the starting material will diminish in intensity, and a new spot, corresponding to the less polar product, will appear at a higher Rf value.
-
The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.
-
-
(Optional) Staining: For enhanced visualization, the plate can be dipped into a potassium permanganate stain. Alkenes, alcohols, and other oxidizable groups will appear as yellow or brown spots on a purple background.[4] This can be particularly useful if the product is not strongly UV-active.
-
Calculating the Retention Factor (Rf)
The Rf value is a quantitative measure of a compound's movement up the TLC plate and is calculated as follows:
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Expected Rf Values:
| Compound | Expected Rf Value (4:1 Hexane:Ethyl Acetate) | Visualization |
| This compound | ~ 0.2 - 0.3 | UV (254 nm), Potassium permanganate |
| Ethyl 2-fluorocinnamate | ~ 0.6 - 0.7 | UV (254 nm) |
Note: Rf values are approximate and can vary based on the specific TLC plate, saturation of the chamber, and exact mobile phase composition.[3]
Troubleshooting Common TLC Issues
| Problem | Possible Cause | Solution |
| Spots are streaky or tailing | Sample is too concentrated; compound is highly polar and interacting strongly with the silica. | Dilute the sample before spotting. Add a small amount of acetic acid to the mobile phase to suppress the ionization of the carboxylic acid. |
| Rf values are too high or too low | The mobile phase is too polar or not polar enough. | If Rf is too high, decrease the polarity of the mobile phase (increase the proportion of hexane). If Rf is too low, increase the polarity (increase the proportion of ethyl acetate). |
| No spots are visible | Sample is too dilute; compound is not UV-active or does not react with the stain. | Concentrate the sample before spotting. Use a different visualization technique (e.g., iodine vapor, p-anisaldehyde stain).[4] |
| Spots are smeared together | Spots were applied too close to each other on the baseline. | Ensure adequate spacing between the lanes when spotting the TLC plate. |
Conclusion
Thin-Layer Chromatography is a powerful and accessible technique for monitoring the progress of reactions involving this compound. By understanding the principles of separation based on polarity and following a systematic protocol, researchers can gain valuable real-time insights into their chemical transformations. This allows for efficient optimization of reaction conditions, leading to higher yields, improved purity, and a more thorough understanding of the reaction dynamics. The methodology described herein provides a solid foundation for the successful application of TLC in the synthesis of this compound derivatives.
References
- Nikolaou, K., et al. (2017). Multifunctional Cinnamic Acid Derivatives. Molecules, 22(11), 1937.
- PubChem. (n.d.). This compound.
- Cheméo. (n.d.). Chemical Properties of «alpha»-Fluorocinnamic acid (CAS 350-90-3).
- Pontiki, E., et al. (2014). Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. Molecules, 19(6), 7695-7714.
- Pifferi, P. G. (1969). Separation and identification of cinnamic acids by TLC. Journal of Chromatography A, 43, 530-532.
- University of Colorado Boulder. (n.d.). TLC Visualization Methods.
- Tran, T. D., et al. (2020). Isolation and establishment of trans-cinnamic acid as a reference standard from Radix Scrophularia buergeriana Miq. Journal of Applied Pharmaceutical Science, 10(05), 107-112.
- Elkharsawy, H., et al. (2024). New Neuroprotective Derivatives of Cinnamic Acid by Biotransformation. RSC Advances, 14, 8765-8776.
Sources
Application Notes & Protocols: A Scalable Laboratory Synthesis of 2-Fluorocinnamic Acid
Introduction
2-Fluorocinnamic acid is a halogenated aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. The introduction of a fluorine atom at the ortho-position of the phenyl ring dramatically influences the molecule's electronic properties, lipophilicity, and metabolic stability.[1] These characteristics make it a valuable building block for the synthesis of complex pharmaceuticals, agrochemicals, and other specialty chemicals. Scaling the synthesis of this compound from a discovery (milligram) to a laboratory (multi-gram) scale requires careful consideration of reaction parameters, safety, and purification efficiency. This guide provides a comprehensive analysis of common synthetic routes and delivers a robust, validated protocol for the scalable laboratory production of this compound.
Comparative Analysis of Synthetic Routes
Several established methods can be employed for the synthesis of cinnamic acids. The choice of route for a laboratory scale-up hinges on factors such as reaction conditions, reagent safety and cost, and the ease of purification.
-
Perkin Reaction: This classic method involves the condensation of an aromatic aldehyde with an acid anhydride at high temperatures (typically >160 °C), using an alkali salt of the acid as a base catalyst.[2][3][4][5] While effective, the high temperatures can be challenging to manage safely and consistently on a larger scale and may lead to side product formation.[6]
-
Heck Reaction: A modern palladium-catalyzed cross-coupling of an aryl halide with an alkene (like acrylic acid).[7][8] This method offers high efficiency but often relies on expensive palladium catalysts and ligands, which can be pyrophoric and require rigorous removal from the final product.[9][10][11]
-
Knoevenagel Condensation: This route involves the reaction of an aldehyde with an active methylene compound, such as malonic acid, catalyzed by a weak base.[12][13][14] The Doebner modification, which uses pyridine as a solvent and a catalytic amount of a stronger base like piperidine, is particularly effective as it facilitates a spontaneous decarboxylation step under relatively mild conditions.[1][13]
Route Selection Rationale: For laboratory-scale synthesis (10-50g), the Knoevenagel Condensation offers the best balance of efficiency, safety, and practicality. It avoids the high temperatures of the Perkin reaction and the expensive, pyrophoric catalysts of the Heck reaction. The reagents are readily available and the procedure is robust and high-yielding.
Table 1: Comparison of Synthetic Routes for this compound
| Feature | Knoevenagel Condensation | Perkin Reaction | Heck Reaction |
| Starting Materials | 2-Fluorobenzaldehyde, Malonic Acid | 2-Fluorobenzaldehyde, Acetic Anhydride | 2-Fluoroaryl Halide, Acrylic Acid |
| Key Reagents | Pyridine, Piperidine | Sodium Acetate | Palladium Catalyst, Base |
| Temperature | Moderate (Reflux, ~80-115 °C) | High (160-180 °C) | Moderate to High (80-150 °C) |
| Key Advantages | High yields, mild conditions, spontaneous decarboxylation.[13][15] | Uses inexpensive reagents. | High functional group tolerance. |
| Scale-Up Challenges | Use of toxic/odorous pyridine. | Difficult temperature control, potential for charring.[16] | Catalyst cost, pyrophoric nature, and removal.[9][10] |
The Knoevenagel Condensation: Mechanism and Rationale
The reaction proceeds through a well-understood mechanism. Piperidine, being a stronger base than pyridine, deprotonates malonic acid to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of 2-fluorobenzaldehyde. The resulting intermediate undergoes dehydration, and subsequent heating in the acidic pyridine environment facilitates decarboxylation to yield the final α,β-unsaturated product, this compound.
Caption: Knoevenagel condensation workflow.
Detailed Protocol for Scalable Synthesis (20g Scale)
This protocol is optimized for a 20-gram scale synthesis, which can be safely conducted in standard laboratory glassware (e.g., a 500 mL round-bottom flask).
Table 2: Materials and Equipment
| Reagent / Equipment | Quantity | Moles | Notes |
| 2-Fluorobenzaldehyde | 20.0 g (16.9 mL) | 0.161 mol | Purity ≥98% |
| Malonic Acid | 25.2 g | 0.242 mol | 1.5 equivalents |
| Pyridine | 150 mL | - | Reagent grade, acts as solvent and base |
| Piperidine | 5.0 mL | - | Catalyst |
| Hydrochloric Acid (conc.) | ~50 mL | - | For product precipitation |
| Deionized Water | ~1 L | - | For work-up and washing |
| Equipment | |||
| Round-bottom flask | 500 mL | - | |
| Reflux condenser | - | - | |
| Heating mantle & stirrer | - | - | |
| Large beaker | 2 L | - | For precipitation |
| Büchner funnel & flask | - | - | For filtration |
| pH paper | - | - |
Experimental Protocol
-
Reaction Setup: In a certified chemical fume hood, equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and a stopper.
-
Reagent Charging: To the flask, add malonic acid (25.2 g), followed by pyridine (150 mL). Stir the mixture until the malonic acid dissolves.
-
Add 2-fluorobenzaldehyde (20.0 g) to the solution, followed by the dropwise addition of piperidine (5.0 mL). The solution may warm slightly and change color.
-
Reaction: Heat the mixture to a gentle reflux using a heating mantle. Maintain reflux with continuous stirring for 4-5 hours. Monitor the reaction for CO₂ evolution, which should subside as the reaction nears completion.
-
Work-up - Precipitation: After the reflux period, allow the dark reaction mixture to cool to room temperature. Slowly and carefully pour the mixture into a 2 L beaker containing 500 mL of cold deionized water and ~200g of ice, while stirring vigorously.
-
Acidification: Place the beaker in an ice bath. Slowly add concentrated hydrochloric acid to the stirred mixture until the pH is approximately 1-2.[17] A thick, light-colored precipitate of crude this compound will form.
-
Isolation: Allow the slurry to stir in the ice bath for 30 minutes to ensure complete precipitation. Collect the crude product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with several portions of cold deionized water (total ~500 mL) until the filtrate runs clear and the odor of pyridine is minimal.
-
Drying: Press the solid dry on the funnel, then transfer it to a watch glass or crystallization dish to air-dry. For final drying, place the crude product in a vacuum oven at 50-60 °C until a constant weight is achieved.
Purification Protocol: Recrystallization
Recrystallization is essential to remove unreacted starting materials and colored impurities. A mixed-solvent system of ethanol and water is highly effective for cinnamic acids.[18][19]
-
Dissolution: Place the crude, dry this compound into a 500 mL Erlenmeyer flask. Add the minimum amount of hot 95% ethanol required to just dissolve the solid at a gentle boil.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, swirl, and perform a hot filtration to remove the charcoal.
-
Crystallization: To the hot ethanolic solution, add hot deionized water dropwise until the solution becomes faintly cloudy (the cloud point), indicating saturation.[18]
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Well-formed, needle-like crystals should appear. For maximum recovery, place the flask in an ice bath for at least 1 hour.
-
Final Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of a cold ethanol/water (1:2) mixture, and dry under vacuum.
Characterization and Expected Results
Table 3: Product Specifications
| Property | Expected Value |
| Appearance | White to off-white crystalline solid |
| Expected Yield | 75-85% (after recrystallization) |
| Melting Point | 178-181 °C |
| Molecular Formula | C₉H₇FO₂ |
| Molecular Weight | 166.15 g/mol |
Process Scale-Up Considerations & Safety
Scaling chemical reactions introduces challenges beyond simply multiplying reagent quantities. Careful planning is critical to ensure a safe and successful outcome.[16][20]
Caption: Overall laboratory workflow for synthesis.
-
Heat Management: The surface-area-to-volume ratio decreases upon scale-up, making heat dissipation less efficient.[16] Ensure the heating mantle is appropriately sized and monitor the internal reaction temperature if possible. For the work-up, the exothermic reaction from acid-base neutralization must be managed by slow addition and efficient cooling (ice bath).
-
Mixing: Ensure the magnetic stirrer is powerful enough to maintain a homogenous mixture in the larger volume. Inadequate mixing can lead to localized overheating and reduced yields.
-
Time: All steps—dissolution, heating, cooling, filtration—will take significantly longer than in a small-scale reaction.[20] Plan accordingly and do not rush the cooling and crystallization steps, as this will result in smaller, less pure crystals.
Table 4: Reagent Safety and Handling
| Reagent | Hazards | Personal Protective Equipment (PPE) & Handling |
| 2-Fluorobenzaldehyde | Combustible liquid, skin/eye irritant. | Nitrile gloves, safety glasses, lab coat. Handle in a fume hood. |
| Malonic Acid | Causes serious eye irritation. | Nitrile gloves, safety glasses, lab coat. |
| Pyridine | Flammable, toxic if inhaled/swallowed, skin/eye irritant, strong unpleasant odor. | Nitrile gloves, chemical splash goggles, lab coat. Strictly handle in a certified chemical fume hood. |
| Piperidine | Flammable, toxic, corrosive (causes severe skin burns and eye damage). | Neoprene or butyl rubber gloves, chemical splash goggles, face shield, lab coat. Strictly handle in a certified chemical fume hood. |
| Hydrochloric Acid | Corrosive, causes severe skin burns and eye damage, respiratory irritant. | Acid-resistant gloves, chemical splash goggles, face shield, lab coat. Add slowly to the aqueous solution to control exotherm. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive reagents (e.g., wet pyridine, old malonic acid). Insufficient heating/reaction time. | Use fresh, anhydrous reagents. Ensure a consistent reflux is maintained for the full duration. |
| Reaction Stalls | Loss of catalyst (piperidine). | Add a small additional portion of piperidine (e.g., 0.5 mL) and continue reflux. |
| Oily Product / Fails to Solidify | Incomplete reaction; presence of intermediates. Insufficient acidification during work-up. | Ensure the reaction has gone to completion. Check the pH after acidification and add more acid if necessary. Vigorously scratch the inside of the beaker with a glass rod to induce crystallization. |
| Product is Highly Colored | Overheating leading to decomposition/polymerization. Impurities in starting material. | Use a temperature-controlled heating mantle to avoid overheating. Purify via recrystallization, using activated charcoal if necessary. |
References
- Honrel. (2025).
- Quora. (2020). What safety precautions should you take when working with acetic anhydride?
- sathee jee. Chemistry Perkin Reaction Mechanism.
- Jubilant Ingrevia.
- Fisher Scientific. (2015).
- Wikipedia. Perkin reaction.
- JoVE. (2020).
- UCLA Chemistry. LCSS: PALLADIUM ON CARBON.
- University of Washington. Acetic Anhydride - IsoLab.
- Carl ROTH. (2025).
- BenchChem. This compound | 18944-77-9.
- Jurnal Kimia Sains dan Aplikasi. (2020). SYNTHESIS OF CINNAMIC ACID BASED ON PERKIN REACTION USING SONOCHEMICAL METHOD AND ITS POTENTIAL AS PHOTOPROTECTIVE AGENT.
- ChemicalBook. (2019). Palladium-Hazard and Toxicity.
- Royal Society of Chemistry. A new pyridine free Knoevenagel condensation protocol for synthesis of cinnamic acids.
- Bulletin of Environment, Pharmacology and Life Sciences. (2023).
- Chemistry LibreTexts. (2022). 3.
- YouTube. (2020). Recrystallization of Cinnamic acid and Tryptamine Part I.
- Royal Society of Chemistry. (2022). Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides.
- Google Patents. (2005). Process for preparing cinnamic acids and alkyl esters thereof.
- ChemIQSoc.
- Indian Journal of Chemistry.
- PureSynth. (2025). Key Factors for Successful Scale-Up in Organic Synthesis.
- Semantic Scholar.
- Alfa Chemistry.
- Bartleby.com.
- ACS Publications.
- Stanford Environmental Health & Safety. (2023). Scale Up Safety.
- White Rose Research Online.
- Lab Manager Magazine. (2022). How to Scale Up a New Synthesis Reaction.
- National Institutes of Health (NIH). Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide.
- YouTube. (2023). Cinnamic Acid : Organic Synthesis ( Perkin Reaction ).
- BenchChem.
- Moravek. Chemical Synthesis Safety Tips To Practice in the Lab.
- Sigma-Aldrich.
- Sigma-Aldrich. (2025).
- PrepChem.com. Synthesis of trans 3-fluorocinnamic acid.
- CSU Bakersfield.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 2-Chlorocinnamic Acid via Perkin Reaction.
- Longdom Publishing. A Concise Introduction of Perkin Reaction.
- Asian Journal of Chemistry. (2017).
- Guidechem.
- BYJU'S. Perkin Reaction Mechanism.
- ChemicalBook. 2-Fluorobenzaldehyde synthesis.
- ChemicalBook. 2-Fluorobenzoic acid synthesis.
- BenchChem. (2025).
Sources
- 1. benchchem.com [benchchem.com]
- 2. Perkin reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. longdom.org [longdom.org]
- 5. byjus.com [byjus.com]
- 6. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 7. Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB02012B [pubs.rsc.org]
- 8. asianpubs.org [asianpubs.org]
- 9. honrel.com [honrel.com]
- 10. LCSS: PALLADIUM ON CARBON [web.stanford.edu]
- 11. Palladium-Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. bepls.com [bepls.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. asianpubs.org [asianpubs.org]
- 16. pure-synth.com [pure-synth.com]
- 17. A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Video: Recrystallization - Procedure [jove.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. ehs.stanford.edu [ehs.stanford.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Fluorocinnamic Acid
Welcome to the Technical Support Center for the synthesis of 2-Fluorocinnamic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your synthetic protocols and achieve higher yields.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. The introduction of a fluorine atom can significantly modulate the biological activity and physicochemical properties of molecules. However, the synthesis of this compound can present challenges, leading to suboptimal yields and purity. This guide will walk you through common synthetic methods, offering insights into potential pitfalls and strategies for improvement.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The primary routes to this compound include the Perkin reaction, the Knoevenagel-Doebner condensation, the Heck reaction, and the Wittig reaction. Each method has its own advantages and disadvantages regarding starting materials, reaction conditions, and yield.
Q2: How does the fluorine substituent on the benzaldehyde ring affect the synthesis?
A2: The fluorine atom is an electron-withdrawing group, which can influence the reactivity of the starting materials. For instance, in reactions involving nucleophilic attack on the carbonyl carbon of 2-fluorobenzaldehyde, the fluorine atom can enhance its electrophilicity, potentially increasing the reaction rate. However, its position at the ortho position can also introduce steric hindrance, which may negatively impact the yield. The electronic effects of the fluorine substituent can also be important for the biological activity of the final product.[1][2]
Q3: I'm getting a mixture of (E) and (Z) isomers. How can I improve the stereoselectivity?
A3: The stereochemical outcome is highly dependent on the chosen synthetic method. For instance, the Heck reaction is known for its excellent trans (E) selectivity.[3] In the Wittig reaction, the stereoselectivity is governed by the nature of the phosphonium ylide. Stabilized ylides generally favor the formation of the (E)-alkene, while non-stabilized ylides predominantly yield the (Z)-alkene.[4][5][6]
Q4: My yield is consistently low. What are the general areas I should investigate?
A4: Low yields can stem from several factors, including:
-
Purity of Reagents: Ensure all starting materials and solvents are pure and anhydrous, as impurities can interfere with the reaction.
-
Reaction Conditions: Temperature, reaction time, and catalyst loading are critical parameters that need to be optimized for each specific reaction.
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.
-
Work-up and Purification: Inefficient extraction or purification methods can lead to product loss.
Troubleshooting Guides by Synthetic Method
Perkin Reaction
The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of a weak base.[7][8][9]
dot
Caption: General workflow of the Perkin reaction for this compound synthesis.
Troubleshooting the Perkin Reaction
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield | Inactive Base: Sodium acetate can be hygroscopic and lose its activity. | Use freshly fused, anhydrous sodium acetate.[10] |
| Insufficient Temperature: The Perkin reaction typically requires high temperatures (180°C or higher).[10] | Use a high-temperature oil bath or a sand bath to ensure a stable and sufficiently high reaction temperature. | |
| Impure Reactants: Impurities in 2-fluorobenzaldehyde or acetic anhydride can inhibit the reaction. | Purify the starting materials before use, for example, by distillation. | |
| Formation of Byproducts | Self-condensation of Acetic Anhydride: This can occur at high temperatures. | Optimize the reaction temperature and time to minimize side reactions. |
| Decarboxylation: The product can decarboxylate at very high temperatures. | Carefully control the reaction temperature and avoid prolonged heating. | |
| Difficult Purification | Removal of Unreacted Aldehyde: 2-fluorobenzaldehyde can be difficult to separate from the product. | After the reaction, consider steam distillation to remove unreacted aldehyde before acidification. |
| Tar Formation: High reaction temperatures can lead to the formation of polymeric tars. | Lower the reaction temperature slightly or shorten the reaction time. Using a milder base like triethylamine might also help. |
Experimental Protocol: Perkin Reaction
-
Combine 2-fluorobenzaldehyde (1 equivalent), acetic anhydride (2.5 equivalents), and freshly fused anhydrous sodium acetate (1.5 equivalents) in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture in an oil bath at 180°C for 5-8 hours.
-
Allow the mixture to cool slightly and pour it into a large volume of water.
-
Boil the aqueous mixture to hydrolyze any remaining acetic anhydride and then perform steam distillation to remove any unreacted 2-fluorobenzaldehyde.
-
Filter the hot solution to remove any resinous byproducts.
-
To the hot filtrate, add a decolorizing carbon and boil for a few minutes.
-
Filter the hot solution again.
-
Acidify the filtrate with concentrated hydrochloric acid until the precipitation of this compound is complete.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.
Knoevenagel-Doebner Condensation
This method involves the reaction of an aromatic aldehyde with malonic acid in the presence of a basic catalyst, typically pyridine and a small amount of piperidine.[11][12][13]
dot
Caption: General workflow of the Knoevenagel-Doebner condensation.
Troubleshooting the Knoevenagel-Doebner Condensation
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Insufficient Catalyst: The amount of piperidine can be crucial for the reaction rate. | Optimize the amount of piperidine catalyst. A small excess may be beneficial. |
| Incomplete Decarboxylation: The intermediate, 2-fluorobenzalmalonic acid, may not fully decarboxylate. | Ensure the reaction is heated for a sufficient amount of time to drive the decarboxylation to completion. Monitoring CO2 evolution can be an indicator. | |
| Water Inhibition: The presence of water can hinder the initial condensation step. | Use anhydrous pyridine and ensure all glassware is thoroughly dried. | |
| Side Product Formation | Michael Addition: The product, an α,β-unsaturated acid, can potentially undergo a Michael addition with malonic enolate. | Use a slight excess of the aldehyde or control the stoichiometry carefully. |
| Reaction Stalls | Poor Solubility: Reactants may not be fully dissolved in the solvent. | Ensure all reactants are fully dissolved in pyridine before heating. Gentle warming can aid dissolution. |
Experimental Protocol: Knoevenagel-Doebner Condensation
-
In a round-bottom flask, dissolve malonic acid (1.2 equivalents) in pyridine (used as solvent).
-
To this solution, add 2-fluorobenzaldehyde (1 equivalent) and a catalytic amount of piperidine.
-
Heat the reaction mixture under reflux for 2-4 hours. The progress of the reaction can be monitored by the evolution of carbon dioxide.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid. This will precipitate the this compound.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
-
Dry the crude product.
-
Recrystallize from a suitable solvent like ethanol or an ethanol/water mixture for further purification.[14]
Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[3] For the synthesis of this compound, this would typically involve the reaction of a 2-fluoroaryl halide (e.g., 2-fluoroiodobenzene) with acrylic acid.[11][15]
dot
Caption: Catalytic cycle of the Heck reaction for this compound synthesis.
Troubleshooting the Heck Reaction
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield | Inactive Catalyst: The palladium catalyst can be sensitive to air and moisture. | Ensure the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen). Use a pre-activated catalyst or an in-situ activation method.[16] |
| Poor Choice of Ligand: The ligand for the palladium catalyst is crucial for its activity and stability. | Experiment with different phosphine ligands to find the optimal one for this specific transformation. | |
| Incorrect Base: The choice and amount of base are critical for regenerating the active catalyst. | Screen different inorganic or organic bases (e.g., triethylamine, potassium carbonate) to find the most effective one. | |
| Homocoupling of Aryl Halide | Reaction Conditions: Certain conditions can favor the unwanted homocoupling of the 2-fluoroaryl halide. | Optimize the reaction temperature and catalyst/ligand ratio to suppress this side reaction. |
| Low Stereoselectivity | Reaction Conditions: While generally E-selective, some conditions can lead to a mixture of isomers. | Ensure the reaction goes to completion, as prolonged reaction times at high temperatures can sometimes cause isomerization. |
Experimental Protocol: Heck Reaction (Conceptual)
-
To a reaction vessel under an inert atmosphere, add the 2-fluoroaryl halide (e.g., 2-fluoroiodobenzene, 1 equivalent), acrylic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(OAc)2, 1-5 mol%), and a suitable phosphine ligand (e.g., PPh3, 2-10 mol%).
-
Add a solvent (e.g., DMF, acetonitrile) and a base (e.g., triethylamine, 2-3 equivalents).
-
Heat the reaction mixture to the desired temperature (typically 80-120°C) and stir for several hours until the starting material is consumed (monitored by TLC or GC).
-
After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
Wittig Reaction
The Wittig reaction is a versatile method for forming alkenes from aldehydes or ketones and a phosphonium ylide.[5][17]
dot
Caption: General workflow of the Wittig reaction.
Troubleshooting the Wittig Reaction
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Inefficient Ylide Formation: The phosphonium salt may not be fully deprotonated to form the ylide. | Use a strong, non-nucleophilic base (e.g., n-BuLi, NaH) and ensure anhydrous conditions. |
| Steric Hindrance: The ortho-fluorine substituent on the benzaldehyde may sterically hinder the approach of the ylide. | Using a less bulky phosphonium ylide might improve the yield. | |
| Ylide Decomposition: The ylide can be unstable, especially if it's a non-stabilized ylide. | Prepare the ylide in situ and use it immediately. | |
| Incorrect Stereochemistry | Ylide Type: The stereochemical outcome is dependent on the ylide used. | For the desired (E)-2-fluorocinnamic acid, use a stabilized ylide (e.g., (triphenylphosphoranylidene)acetic acid ethyl ester followed by hydrolysis). For the (Z)-isomer, a non-stabilized ylide would be preferred, although this is less common for synthesizing the acid directly.[4][5][6][18] |
| Difficult Purification | Removal of Triphenylphosphine Oxide: This byproduct can be challenging to separate from the desired product. | Triphenylphosphine oxide is often removed by column chromatography or by precipitation from a non-polar solvent. |
Experimental Protocol: Wittig Reaction (Conceptual for the ester precursor)
-
Ylide Preparation: In a flame-dried flask under an inert atmosphere, suspend the appropriate phosphonium salt (e.g., ethyl (triphenylphosphoranylidene)acetate, 1.1 equivalents) in an anhydrous solvent (e.g., THF).
-
Cool the suspension to 0°C and add a strong base (e.g., n-butyllithium) dropwise until the characteristic color of the ylide appears and persists.
-
Wittig Reaction: To the freshly prepared ylide solution, add a solution of 2-fluorobenzaldehyde (1 equivalent) in the same anhydrous solvent dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude ethyl 2-fluorocinnamate by column chromatography.
-
Hydrolysis: The purified ester can then be hydrolyzed to this compound using standard procedures (e.g., with NaOH in an ethanol/water mixture, followed by acidification).
Concluding Remarks
Improving the yield of this compound synthesis requires a systematic approach to optimizing reaction conditions and troubleshooting potential issues. By understanding the underlying mechanisms of each synthetic route and the influence of the fluorine substituent, researchers can make informed decisions to enhance the efficiency and success of their experiments. This guide provides a foundation for this process, but it is important to remember that each reaction may require specific fine-tuning to achieve the best results.
References
- Cambridge University Press. (n.d.). Perkin Reaction.
- Zhang, C. P., & Zhang, H. W. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.
- ResearchGate. (n.d.). (E)‐Selective Wittig Reactions of a Non‐stabilized Phosphonium Ylide Bearing a Phosphastibatriptycene Skeleton with Benzaldehydes.
- Wikipedia. (n.d.). Wittig reaction.
- ResearchGate. (n.d.). Scheme 1. Synthesis of substituted cinnamic acid esters of 2-fluoro-4-hydroxybenzonitrile.
- Peyrot, C., et al. (2020). Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers. Molecules, 25(21), 5035.
- Organic Chemistry Portal. (n.d.). Wittig Reaction.
- Mphahlele, M. J., & Maluleka, M. M. (2021). Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules, 26(18), 5643.
- Byrne, L. A., & Donohoe, T. J. (2013). The modern interpretation of the Wittig reaction mechanism. Chemical Society Reviews, 42(16), 6700-6711.
- Cravotto, G., et al. (2018). Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. Frontiers in Chemistry, 6, 419.
- Longdom Publishing. (n.d.). A Concise Introduction of Perkin Reaction.
- Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism.
- Google Patents. (n.d.). CN102633625B - Preparation method of fluorocinnamic acid.
- Zhang, L., et al. (2019). Structure-activity study of fluorine or chlorine-substituted cinnamic acid derivatives with tertiary amine side chain in acetylcholinesterase and butyrylcholinesterase inhibition. Drug Development Research, 80(4), 487-496.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- YouTube. (2021). Stabilized Ylides & Chemoselectivity | Wittig Reaction Mechanism Explained.
- FHSU Scholars Repository. (n.d.). Model Studies of the Doebner Modified Knoevenagel Condensation.
- ResearchGate. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.
- AdiChemistry. (n.d.). WITTIG REACTION | MECHANISM.
- Chemistry Stack Exchange. (2019). What is the reaction of benzaldehyde with propinoic anhydride by the Perkins reaction?. Retrieved from a relevant Chemistry Stack Exchange discussion.
- Longdom Publishing. (2018). A Concise Introduction of Perkin Reaction.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Reactions with Substituted Benzaldehydes. Retrieved from a relevant BenchChem technical support document.
- Beilstein Journals. (n.d.). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions.
- OpenBU. (n.d.). The Doebner modification of the Knoevenagel reaction.
- Sathee NEET - IIT Kanpur. (n.d.). Perkin Reaction Mechanism.
- Chemistry LibreTexts. (2023). Wittig Reaction. Retrieved from a relevant Chemistry LibreTexts page.
- PubMed. (2013). Substituent effects of cis-cinnamic acid analogues as plant growh inhibitors.
- ResearchGate. (n.d.). Synthesis of cinnamic acid by Knoevenagel reaction and the optimization of process conditions.
- Chemistry Stack Exchange. (2016). Perkin reaction for aliphatic aldehydes. Retrieved from a relevant Chemistry Stack Exchange discussion.
- Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification.
- A university laboratory manual. (n.d.).
- Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from a relevant Chemistry LibreTexts page.
- ResearchGate. (2025). Fluorine substituent effects (on bioactivity).
- Molecules. (n.d.). Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide.
Sources
- 1. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity study of fluorine or chlorine-substituted cinnamic acid derivatives with tertiary amine side chain in acetylcholinesterase and butyrylcholinesterase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Heck Reaction [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. longdom.org [longdom.org]
- 8. longdom.org [longdom.org]
- 9. SATHEE: Perkin Reaction Mechanism [satheeneet.iitk.ac.in]
- 10. jk-sci.com [jk-sci.com]
- 11. benchchem.com [benchchem.com]
- 12. DSpace [open.bu.edu]
- 13. Knoevenagel Condensation [organic-chemistry.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Low Yield in the Perkin Reaction for Cinnamic Acids
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing the Perkin reaction for the synthesis of cinnamic acids and encountering challenges with reaction yield. As a self-validating system of protocols and insights, this document aims to provide not just procedural steps but also the underlying chemical principles to empower you to diagnose and resolve issues effectively.
Frequently Asked Questions (FAQs)
Q1: My Perkin reaction for cinnamic acid resulted in a very low yield. What are the most common culprits?
Low yields in the Perkin reaction can typically be traced back to a few key areas: suboptimal reaction conditions, reagent purity issues, inefficient workup and purification, or the inherent reactivity of your specific aromatic aldehyde.[1][2][3] High temperatures and long reaction times are often necessary, but can also lead to side product formation.[1]
Q2: I'm observing the formation of a dark, resinous byproduct. What is it and how can I prevent it?
The formation of dark, polymeric, or resinous materials is a common issue, often resulting from side reactions of the aromatic aldehyde, especially in a basic environment at high temperatures.[1][4] To mitigate this, ensure your benzaldehyde is freshly distilled to remove any benzoic acid impurity, which can interfere with the reaction. Additionally, carefully controlling the reaction temperature and time can minimize the formation of these byproducts.[5]
Q3: Can the choice of base catalyst significantly impact the yield?
Absolutely. The alkali salt of the carboxylic acid corresponding to the anhydride is the classic choice, with potassium acetate often giving higher yields than sodium acetate under the same conditions.[6][7] The base plays a crucial role in generating the enolate from the acetic anhydride, which is a key step in the reaction mechanism.[8][9][10] The use of other bases like pyridine or piperidine has also been explored.[9][10]
Q4: How critical is the purity of acetic anhydride?
The purity of acetic anhydride is paramount. Acetic anhydride readily hydrolyzes to acetic acid in the presence of moisture.[11] This not only consumes the reagent but the resulting acetic acid can also alter the reaction conditions. Always use freshly opened or distilled acetic anhydride and ensure all glassware is thoroughly dried.[2]
Q5: I'm struggling to separate the cinnamic acid from unreacted benzaldehyde. What's the most effective workup procedure?
A common and effective method is steam distillation after the initial reaction.[12][13][14] After neutralizing the reaction mixture, unreacted benzaldehyde can be removed as it is volatile with steam, while the sodium salt of cinnamic acid remains in the aqueous solution. Subsequent acidification will then precipitate the pure cinnamic acid.[15]
In-Depth Troubleshooting Guides
Issue 1: The Reaction Stalls or Proceeds Very Slowly
Symptoms:
-
Thin Layer Chromatography (TLC) analysis shows a significant amount of starting material (aromatic aldehyde) remaining even after prolonged reaction time.
-
The reaction mixture does not show the expected physical changes (e.g., thickening, color change) within the anticipated timeframe.
Root Cause Analysis and Solutions:
-
Insufficient Temperature: The Perkin reaction typically requires high temperatures, often in the range of 160-180°C, to proceed at a reasonable rate.[14][16]
-
Solution: Carefully monitor and control the reaction temperature using an oil bath or heating mantle with a thermocouple. Ensure the temperature is maintained consistently throughout the reaction.
-
-
Inefficient Base Catalysis: The concentration and nature of the base are critical for the formation of the reactive enolate from acetic anhydride.[8][9][17]
-
Solution:
-
Choice of Base: As mentioned, potassium acetate is often more effective than sodium acetate.[6][7]
-
Anhydrous Conditions: Ensure the base (e.g., sodium or potassium acetate) is anhydrous. Any moisture will hydrolyze the acetic anhydride and quench the enolate. Dry the acetate salt in an oven before use if necessary.
-
-
-
Steric Hindrance: Bulky substituents on the aromatic aldehyde can sterically hinder the attack of the enolate, slowing down the reaction.[17]
-
Solution: For sterically hindered aldehydes, you may need to increase the reaction time and/or temperature. However, be mindful that this can also increase the likelihood of side reactions.
-
Workflow for Diagnosing a Stalled Reaction:
Caption: Troubleshooting a stalled Perkin reaction.
Issue 2: Formation of Multiple Products and Byproducts
Symptoms:
-
TLC analysis shows multiple spots in addition to the starting materials and the desired product.
-
The isolated product is difficult to purify, and the final yield of pure cinnamic acid is low.
Root Cause Analysis and Solutions:
-
Self-Condensation of Acetic Anhydride: While less common, under certain conditions, acetic anhydride can undergo self-condensation.
-
Solution: Maintain the recommended stoichiometry of reagents. Using a large excess of acetic anhydride can sometimes favor side reactions.[16]
-
-
Reactions of the Aldehyde: Aromatic aldehydes without alpha-hydrogens can undergo the Cannizzaro reaction in the presence of a strong base, though this is less likely with the weaker bases typically used in the Perkin reaction.[3] Polymerization of the aldehyde can also occur.[3]
-
Solution: Use freshly distilled benzaldehyde to remove any acidic impurities that might catalyze polymerization.
-
-
Incomplete Hydrolysis: The initial product of the Perkin reaction is a mixed anhydride which must be hydrolyzed to yield the final cinnamic acid.[8][17] Incomplete hydrolysis will result in a mixture of products.
-
Solution: Ensure the final workup step involving hydrolysis (typically with water or dilute acid) is carried out for a sufficient amount of time to completely convert the intermediate to cinnamic acid.
-
The Perkin Reaction Mechanism and Potential Side Pathways:
The core of the Perkin reaction involves the base-catalyzed condensation of an aromatic aldehyde with an acid anhydride.[8][18]
Caption: The Perkin reaction mechanism and common side reactions.
Quantitative Data Summary
The yield of the Perkin reaction is sensitive to several parameters. The following table summarizes the impact of key variables on the yield of cinnamic acid from benzaldehyde and acetic anhydride.
| Parameter | Condition | Typical Yield (%) | Reference(s) |
| Base Catalyst | Sodium Acetate | Lower Yields | [6] |
| Potassium Acetate | 70-72 | [6] | |
| Excess Potassium Acetate | ~75 | [7] | |
| Temperature | 145-150°C | ~47 | [6] |
| 180°C | 70-72 | [6] | |
| Reaction Time | 4 hours at 180°C | ~20 | [5] |
| 8 hours at 180°C | 70-72 | [5] | |
| Alternative Method | Sonication (60 min @ 70°C) | ~5 | [1][19] |
Experimental Protocols
Standard Protocol for the Synthesis of Cinnamic Acid
This protocol is a generalized procedure based on established laboratory practices.[5][13][15]
Materials:
-
Benzaldehyde (freshly distilled)
-
Acetic Anhydride
-
Anhydrous Potassium Acetate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Saturated sodium carbonate solution
-
Concentrated Hydrochloric Acid
-
Apparatus for steam distillation
-
Büchner funnel and filter flask
Procedure:
-
Reaction Setup: In a round-bottom flask, combine benzaldehyde (1 molar equivalent), acetic anhydride (1.5-2 molar equivalents), and anhydrous potassium acetate (0.5-1 molar equivalent).[15]
-
Heating: Attach a reflux condenser and heat the mixture in an oil bath to 170-180°C for 4-5 hours.[12][14]
-
Workup - Neutralization and Steam Distillation: Allow the reaction mixture to cool. Carefully add a saturated sodium carbonate solution until the mixture is basic to litmus paper.[14] Set up for steam distillation and distill until no more oily droplets of unreacted benzaldehyde are observed in the distillate.[13][14]
-
Decolorization (Optional): If the remaining solution is colored, you can add activated charcoal and heat briefly, followed by hot filtration to remove the charcoal.[15]
-
Precipitation: Cool the aqueous solution in an ice bath and slowly add concentrated hydrochloric acid with stirring until the solution is acidic. Cinnamic acid will precipitate as a white solid.[15][19]
-
Isolation and Purification: Collect the crude cinnamic acid by suction filtration and wash with cold water.[13] The product can be further purified by recrystallization from a mixture of water and ethanol.[12][19]
-
Drying and Characterization: Dry the purified crystals and determine the yield and melting point (literature: 133°C).[19]
Experimental Workflow Diagram:
Caption: Step-by-step workflow for cinnamic acid synthesis.
References
- BYJU'S. (n.d.). Perkin Reaction Mechanism.
- Sathee NEET - IIT Kanpur. (n.d.). Perkin Reaction Mechanism.
- Wikipedia. (n.d.). Perkin reaction.
- Studylib. (n.d.). Perkin Condensation: Trans-Cinnamic Acid Synthesis.
- Rabbani, G. (2018). A Concise Introduction of Perkin Reaction. Organic Chemistry: Current Research, 7(2). Longdom Publishing.
- YouTube. (2023, January 15). Perkin condensation.
- Chemistry LibreTexts. (2023, January 22). Perkin Reaction.
- SATHEE. (n.d.). Chemistry Perkin Reaction Mechanism.
- Science Info. (2023, August 24). Perkin Condensation Reaction: Mechanism, Applications, Limitation.
- ACS Publications. (n.d.). Metal-ion catalysis of anhydride hydrolysis. Metal-ion-promoted water- and hydroxide-ion-catalyzed reactions of mixed cinnamic acid anhydrides. Journal of the American Chemical Society.
- SciSpace. (n.d.). synthesis of cinnamic acid based on perkin reaction using sonochemical method and its potential.
- Slideshare. (n.d.). Introduction to Perkin reaction its mechanism and examples.pdf.
- ChemIQSoc. (n.d.). Preparation of cinnamic acid (Perkin condensation).
- YouTube. (2023, February 24). CINNAMIC ACID, PERKIN REACTION.#ncchem.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Cinnamic acid derivatives: A new chapter of various pharmacological activities.
- ResearchGate. (2018, January). A Concise Introduction of Perkin Reaction.
- SYNTHESIS OF CINNAMIC ACID BASED ON PERKIN REACTION USING SONOCHEMICAL METHOD AND ITS POTENTIAL AS PHOTOPROTECTIVE AGENT. (2020, April 30).
- Chemistry Online. (2022, November 2). Synthesis of cinnamic acid.
- YouTube. (2023, July 16). Cinnamic Acid : Organic Synthesis ( Perkin Reaction ).
- CDN. (n.d.). Condensations Brought about by Bases. V. The Condensation of the Anhydride with the Aldehyde in the Perkin Synthesis'.
- NIH. (n.d.). Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. PMC.
- The Pharma Innovation Journal. (2019, April 29). Cinnamic acid derivatives.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
- PDF. (n.d.).
- 22.5: Acid Anhydride Chemistry. (2020, May 30).
- ResearchGate. (2025, August 6). Synthesis of Cinnamic Acid Based on Perkin Reaction Using Sonochemical Method and Its Potential as Photoprotective Agent.
- Chemistry Stack Exchange. (2016, February 13). Perkin reaction for aliphatic aldehydes.
- YouTube. (2023, February 11). Perkins' Reaction| Benzaldehyde| Acetic anhydride| Cinnamic Acid.
- Unacademy. (n.d.). Perkin Reaction Mechanism - Chemistry.
- Sciencemadness Discussion Board. (2016, July 26). Need help with the Perkin condensation reaction.
Sources
- 1. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 2. Troubleshooting [chem.rochester.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. byjus.com [byjus.com]
- 9. SATHEE: Perkin Reaction Mechanism [satheeneet.iitk.ac.in]
- 10. SATHEE: Chemistry Perkin Reaction Mechanism [satheeneet.iitk.ac.in]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
- 13. chemistry-online.com [chemistry-online.com]
- 14. m.youtube.com [m.youtube.com]
- 15. fchpt.stuba.sk [fchpt.stuba.sk]
- 16. youtube.com [youtube.com]
- 17. longdom.org [longdom.org]
- 18. Perkin reaction - Wikipedia [en.wikipedia.org]
- 19. scispace.com [scispace.com]
Technical Support Center: Optimizing Synthesis of Fluorinated Cinnamic Acids
Welcome to the technical support center for the synthesis of fluorinated cinnamic acids. This guide is designed for researchers, scientists, and professionals in drug development who are working with these valuable compounds. The introduction of fluorine into the cinnamic acid structure can significantly alter its biological and chemical properties, making these molecules highly attractive for various applications, including pharmaceuticals and materials science.[1][2]
This resource provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during synthesis. We will explore the nuances of prevalent synthetic methodologies and offer practical, field-proven insights to help you optimize your reaction conditions and achieve higher yields and purity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of fluorinated cinnamic acids. Each issue is presented with its probable causes and a step-by-step guide to resolution.
Issue 1: Low or No Product Yield in Knoevenagel Condensation
Scenario: You are attempting to synthesize a fluorinated cinnamic acid via the Knoevenagel condensation of a fluorinated benzaldehyde with malonic acid, using a base catalyst like piperidine or pyridine, but you observe a very low yield or no product formation.
Probable Causes:
-
Insufficient Basicity of the Catalyst: The catalyst may not be strong enough to efficiently deprotonate the malonic acid, which is the first step of the reaction.[3][4]
-
Reaction Equilibrium: The condensation reaction is often reversible, and the equilibrium may not favor product formation under your current conditions.
-
Steric Hindrance: The fluorine substituent on the benzaldehyde, particularly at the ortho position, can sterically hinder the nucleophilic attack of the enolate.
-
Decomposition of Reactants or Products: Fluorinated aldehydes can sometimes be sensitive to reaction conditions, and the product might be unstable under prolonged heating.
Solutions:
-
Optimize the Catalyst System:
-
Doebner Modification: Employ the Doebner modification of the Knoevenagel condensation, which uses pyridine as both the solvent and a catalyst, often with a catalytic amount of piperidine.[3][5][6] Pyridine also facilitates the decarboxylation of the intermediate, driving the reaction forward.[5]
-
Alternative Bases: Consider using a slightly stronger, non-nucleophilic base if the reaction is sluggish. However, be cautious as strong bases can promote self-condensation of the aldehyde.[3]
-
-
Shift the Equilibrium:
-
Water Removal: The reaction produces water as a byproduct. Removing water using a Dean-Stark apparatus can shift the equilibrium towards the product side.[7]
-
Use of Excess Reagent: Using a slight excess of malonic acid can also help to push the reaction to completion.
-
-
Adjust Reaction Temperature and Time:
-
Temperature Optimization: Systematically vary the reaction temperature. While higher temperatures can increase the reaction rate, they can also lead to side reactions and decomposition. Start with milder conditions and gradually increase the temperature.
-
Monitor Reaction Progress: Use Thin-Layer Chromatography (TLC) to monitor the reaction's progress and stop it once the starting material is consumed to avoid product degradation.
-
-
Consider Solvent Effects:
Issue 2: Formation of Side Products in Perkin Reaction
Scenario: You are using the Perkin reaction to synthesize a fluorinated cinnamic acid from a fluorinated benzaldehyde and acetic anhydride with an alkali salt like sodium acetate. However, you are isolating significant amounts of unwanted byproducts.
Probable Causes:
-
Self-Condensation of Acetic Anhydride: The basic conditions can promote the self-condensation of acetic anhydride, leading to the formation of acetoacetic acid derivatives.
-
Cannizzaro-type Reactions: If the fluorinated benzaldehyde is particularly reactive, it might undergo disproportionation reactions.
-
Incomplete Hydrolysis: The intermediate mixed anhydride may not be fully hydrolyzed, leading to impurities.
Solutions:
-
Control Reaction Temperature and Time: The Perkin reaction often requires high temperatures (160-180°C) and long reaction times.[10][11][12] However, excessive heat or prolonged reaction times can increase the formation of side products. Careful optimization is key.[13]
-
Ensure Anhydrous Conditions: The presence of water can interfere with the reaction and lead to unwanted side reactions. Use anhydrous reagents and glassware.[10]
-
Choice of Base: The alkali salt of the acid anhydride is the classic catalyst.[14][15] Using the corresponding carboxylate (e.g., sodium acetate with acetic anhydride) is crucial to prevent the formation of mixed products.[12] Some studies suggest potassium acetate can lead to higher yields than sodium acetate.[11]
-
Purification Strategy:
-
Alkaline Wash: During workup, washing the reaction mixture with a sodium carbonate or bicarbonate solution will convert the desired cinnamic acid into its water-soluble salt, allowing for the separation from non-acidic impurities.
-
Recrystallization: Recrystallization from a suitable solvent (e.g., ethanol/water) is often effective in removing minor impurities.
-
Issue 3: Low Stereoselectivity in Horner-Wadsworth-Emmons (HWE) Reaction
Scenario: You are employing the Horner-Wadsworth-Emmons reaction to synthesize a fluorinated cinnamic acid ester, but you are obtaining a mixture of (E) and (Z) isomers.
Probable Causes:
-
Reaction Conditions: The stereochemical outcome of the HWE reaction is highly dependent on the reaction conditions, including the base, solvent, and temperature.
-
Nature of the Phosphonate Reagent: The structure of the phosphonate ylide can influence the stereoselectivity.
Solutions:
-
Optimize Reaction Conditions for (E)-Selectivity: The standard HWE reaction typically favors the formation of the (E)-alkene.[16]
-
Base Selection: Use of sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an aprotic solvent like tetrahydrofuran (THF) or dimethoxyethane (DME) generally provides good (E)-selectivity.
-
Temperature Control: Running the reaction at low temperatures (e.g., -78 °C to room temperature) can enhance stereoselectivity.
-
-
Achieve (Z)-Selectivity (Still-Gennari Modification): To favor the (Z)-isomer, the Still-Gennari modification is highly effective.[17]
-
Use Electron-Withdrawing Phosphonates: This modification utilizes phosphonates with electron-withdrawing groups, such as bis(trifluoroethyl)phosphonoacetate.[17]
-
Specific Base and Solvent System: The use of potassium hexamethyldisilazide (KHMDS) as the base in THF with the addition of 18-crown-6 is a common protocol for achieving high (Z)-selectivity.[17]
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic method is generally preferred for the synthesis of fluorinated cinnamic acids?
A1: The choice of method depends on several factors, including the desired stereochemistry, the availability of starting materials, and the scale of the reaction.
-
Knoevenagel Condensation (Doebner Modification): This is a very common and often high-yielding method for preparing cinnamic acids directly from aldehydes and malonic acid.[5][8] It is particularly useful when the carboxylic acid is the desired final product.
-
Perkin Reaction: This is a classic method but often requires high temperatures and can sometimes give lower yields compared to the Knoevenagel condensation.[10][13]
-
Heck Reaction: This palladium-catalyzed cross-coupling reaction is a powerful method for forming the C-C double bond, typically between an aryl halide and an acrylate.[18][19][20] It offers good functional group tolerance and stereoselectivity for the (E)-isomer.[18]
-
Horner-Wadsworth-Emmons (HWE) Reaction: This is an excellent method for controlling the stereochemistry of the double bond, allowing for the selective synthesis of either (E) or (Z)-isomers of cinnamic acid esters, which can then be hydrolyzed to the corresponding acids.[16][21][22]
Q2: How does the position of the fluorine substituent on the benzaldehyde affect the reaction?
A2: The position of the fluorine atom can have both electronic and steric effects.
-
Electronic Effects: Fluorine is an electron-withdrawing group.[23] This can make the carbonyl carbon of the benzaldehyde more electrophilic and thus more reactive towards nucleophilic attack. This effect is generally beneficial for reactions like the Knoevenagel and Perkin condensations.
-
Steric Effects: A fluorine atom in the ortho position can sterically hinder the approach of the nucleophile, potentially slowing down the reaction rate and requiring more forcing conditions.
Q3: What are the best practices for purifying fluorinated cinnamic acids?
A3: Purification strategies depend on the nature of the impurities.
-
Recrystallization: This is the most common and effective method for purifying solid cinnamic acids. A mixed solvent system, such as ethanol/water or ethyl acetate/hexanes, is often used.
-
Acid-Base Extraction: This technique is useful for separating the acidic cinnamic acid from neutral or basic impurities. The crude product is dissolved in an organic solvent and extracted with an aqueous base (e.g., NaHCO₃ or NaOH solution). The aqueous layer, containing the sodium cinnamate salt, is then washed with an organic solvent, and the cinnamic acid is precipitated by adding acid (e.g., HCl).[7]
-
Column Chromatography: For difficult separations or for isolating esters, silica gel column chromatography is a standard technique.[24] A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is typically employed.
Q4: Are there any "green" or more environmentally friendly approaches to synthesizing fluorinated cinnamic acids?
A4: Yes, there is growing interest in developing greener synthetic methods.
-
Solvent-Free Reactions: Some Knoevenagel condensations can be performed under solvent-free conditions, reducing solvent waste.[8]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times in the Perkin reaction, leading to energy savings.[10]
-
Aqueous Media: Palladium-catalyzed reactions like the Heck reaction can sometimes be performed in aqueous media, which is a more environmentally benign solvent.[19][25]
-
Alternative Catalysts: Research into using solid acid or base catalysts that can be easily recovered and reused is an active area of green chemistry.
Experimental Protocols & Data
Protocol 1: Knoevenagel-Doebner Synthesis of 4-Fluorocinnamic Acid
This protocol is a generalized procedure based on the Doebner modification.
Materials:
-
4-Fluorobenzaldehyde
-
Malonic Acid
-
Pyridine
-
Piperidine (catalytic amount)
-
Hydrochloric Acid (concentrated)
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask, dissolve 4-fluorobenzaldehyde (1 equivalent) and malonic acid (1.1 equivalents) in pyridine (2-3 mL per gram of aldehyde).
-
Add a catalytic amount of piperidine (e.g., 0.05 equivalents).
-
Heat the reaction mixture to reflux (around 90-100°C) for 2-4 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.
-
Filter the crude product using a Büchner funnel, wash with cold water, and dry.
-
Recrystallize the crude 4-fluorocinnamic acid from an ethanol/water mixture to obtain the pure product.
Data Presentation: Reaction Condition Comparison
| Reaction Type | Typical Reactants | Catalyst/Base | Solvent | Temperature (°C) | Typical Yield (%) | Key Feature |
| Knoevenagel-Doebner | Fluorobenzaldehyde, Malonic Acid | Pyridine/Piperidine | Pyridine | 90-110 | 75-90[26] | Direct synthesis of the acid; good yields. |
| Perkin Reaction | Fluorobenzaldehyde, Acetic Anhydride | Sodium or Potassium Acetate | Acetic Anhydride | 160-180[11] | 60-75[11][13] | Classic method; requires high temperatures. |
| Heck Reaction | Fluoroaryl Halide, Acrylic Acid/Ester | Palladium Catalyst (e.g., Pd(OAc)₂) | DMF, NMP, or aqueous systems | 80-120 | 70-95[18] | Good functional group tolerance; (E)-selective. |
| HWE Reaction | Fluorobenzaldehyde, Phosphonate Ester | NaH, KHMDS | THF, DME | -78 to 25 | 80-95 | Excellent stereochemical control (E or Z). |
Visualizations
Experimental Workflow: General Synthesis and Purification
The following diagram illustrates a typical workflow for the synthesis and purification of a fluorinated cinnamic acid.
Caption: General workflow for synthesis and purification.
Logical Relationship: Choosing a Synthetic Route
This diagram outlines the decision-making process for selecting an appropriate synthetic method.
Caption: Decision tree for selecting a synthetic route.
References
- Wikipedia.
- Zheng, B., et al. (2022). Palladium-Catalyzed Selenylative Alkoxycarbonylation of Alkynes toward β‑Selenated Cinnamic Acid Esters. ACS Omega. [Link]
- Tiecco, M., et al. (2021). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds.
- Organic Chemistry Portal.
- Nomura, M., et al. (2008).
- Maiti, R., et al. (2020).
- Ahluwalia, V.K., & Aggarwal, R. (2008). Knoevenagel Condensation. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
- The Pharma Innovation Journal. (2019).
- Bumagin, N.A., More, P.G., & Beletskaya, I.P. (1989). Synthesis of substituted cinnamic acids and cinnamonitriles via palladium catalyzed coupling reactions of aryl halides with acrylic acid and acrylonitrile in aqueous media. Journal of Organometallic Chemistry. [Link]
- Dembinski, R., et al. (2022). Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds. Organic & Biomolecular Chemistry. [Link]
- Binjawhar, D.N., et al. (2022). Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. Molecules. [Link]
- Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]
- Zhang, C., et al. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Molecules. [Link]
- Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]
- Ma, J., Lin, H., & Liu, W. (2021). Advances in biosynthesis of fluorinated products. Synthetic and Systems Biotechnology. [Link]
- ResearchGate. (2022). Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds | Request PDF. [Link]
- Coman, M.D., et al. (2009). Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. Molecules. [Link]
- Pawara, H.S., Wagha, A.S., & Lalia, A.M. (2016). Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. New Journal of Chemistry. [Link]
- BEPLS. (2023). Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity. [Link]
- BYJU'S. Perkin Reaction Mechanism. [Link]
- Chemistry LibreTexts. (2023). Perkin Reaction. [Link]
- YouTube. (2023).
- Fvs.
- Wikipedia. Perkin reaction. [Link]
- YouTube. (2020). Perkin Reaction/Perkin Condensation Reaction/Definition/Reaction/Mechanism. [Link]
- Organic Chemistry Portal. Heck Reaction. [Link]
- ResearchGate. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. [Link]
- YouTube. (2023). Horner-Wadsworth-Emmons Reaction. [Link]
- OUCI. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. [Link]
- ResearchGate. (2021). Other Condensation Reactions (Knoevenagel, Perkin, Darzens). [Link]
- Liyana Pathiranage, A. (2017). Esterification, Purification and Identification of Cinnamic Acid Esters.
- ResearchGate. (2025).
- YouTube. (2020).
- YouTube. (2020).
- Google Patents. (1992). Method for obtaining high-purity cinnamic acid.
Sources
- 1. Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. Knoevenagel Condensation (Chapter 70) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Knoevenagel Condensation [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. fvs.com.py [fvs.com.py]
- 10. jk-sci.com [jk-sci.com]
- 11. mdpi.com [mdpi.com]
- 12. youtube.com [youtube.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. byjus.com [byjus.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 17. m.youtube.com [m.youtube.com]
- 18. thepharmajournal.com [thepharmajournal.com]
- 19. | PDF or Rental [articles.researchsolutions.com]
- 20. Heck Reaction [organic-chemistry.org]
- 21. Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 25. researchgate.net [researchgate.net]
- 26. bepls.com [bepls.com]
Identifying and removing byproducts in 2-Fluorocinnamic acid synthesis
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for identifying and removing byproducts encountered during the synthesis of 2-Fluorocinnamic acid. It is designed for researchers, scientists, and drug development professionals aiming to achieve high purity in their target compound.
Introduction: The Importance of Purity in this compound
This compound is a key building block in the synthesis of various pharmaceuticals and functional materials.[1] Its purity is paramount, as even minor impurities can lead to unwanted side reactions, reduced yields in subsequent steps, and altered biological activity in final products. This guide focuses on anticipating and resolving common purity challenges arising from its synthesis.
Common Synthetic Routes and Their Characteristic Byproducts
The choice of synthetic route directly influences the impurity profile of the crude this compound. Understanding the mechanism of the chosen reaction is the first step in effective troubleshooting.
-
Perkin Reaction: This classic method involves the condensation of 2-fluorobenzaldehyde with acetic anhydride in the presence of a base like sodium acetate or triethylamine.[2][3]
-
Common Byproducts: Unreacted 2-fluorobenzaldehyde, the geometric Z-isomer (cis), and potentially coumarin-type structures if side reactions occur.[4]
-
-
Wittig Reaction: This reaction uses a phosphonium ylide to convert 2-fluorobenzaldehyde into the desired alkene.[5][6] The stereochemical outcome (E vs. Z isomer) is highly dependent on the nature of the ylide.[5][7]
-
Common Byproducts: Triphenylphosphine oxide (a notoriously difficult-to-remove byproduct), the Z-isomer, and unreacted 2-fluorobenzaldehyde.[8]
-
-
Heck Reaction: A palladium-catalyzed cross-coupling of 2-fluorohalobenzenes with acrylic acid or its esters.[9][10]
-
Common Byproducts: Homocoupling products of the starting materials, residual palladium catalyst, and isomers depending on reaction control.[11]
-
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues encountered during the synthesis and purification of this compound in a practical question-and-answer format.
Q1: My ¹H NMR spectrum shows two sets of vinyl proton signals. One major set has a coupling constant (J) of ~16 Hz, but a smaller set has a J value of ~12-13 Hz. What is this impurity?
A: This is a classic indication of geometric isomers. The desired (E)-2-Fluorocinnamic acid (trans) will exhibit a larger coupling constant for its vinyl protons, typically in the range of 15-18 Hz.[12] The smaller coupling constant of 6-12 Hz is characteristic of the (Z)-isomer (cis).[13]
Causality: Most synthetic routes, particularly the Perkin and Wittig reactions, can produce a mixture of (E) and (Z) isomers. The (E) isomer is usually the thermodynamically more stable and desired product, but kinetic control or specific reaction conditions can lead to the formation of the (Z) isomer.
Solution:
-
Quantify the Isomeric Ratio: Use ¹H NMR integration to determine the relative amounts of the (E) and (Z) isomers.[12]
-
Purification:
-
Recrystallization: This is often the most effective method. The (E) and (Z) isomers have different crystal packing and solubility profiles. A carefully chosen solvent system (e.g., ethanol/water, methanol/water) will preferentially crystallize the less soluble (E) isomer, leaving the (Z) isomer in the mother liquor.[14][15]
-
Column Chromatography: If recrystallization is ineffective, silica gel chromatography can separate the isomers.[16] The (E) isomer is typically less polar and will elute first in a non-polar solvent system (e.g., hexane/ethyl acetate).
-
Q2: After my workup, I see a persistent spot on my TLC plate that corresponds to the 2-fluorobenzaldehyde starting material. How can I remove it?
A: Unreacted starting material is a common impurity resulting from an incomplete reaction.
Causality: The reaction may not have gone to completion due to insufficient reaction time, incorrect temperature, or suboptimal stoichiometry of reagents.
Solution:
-
Aqueous Wash: this compound is acidic, while 2-fluorobenzaldehyde is not. During the workup, dissolving the crude product in an organic solvent (like ethyl acetate) and washing with a mild aqueous base (e.g., saturated sodium bicarbonate solution) will selectively deprotonate the carboxylic acid, pulling it into the aqueous layer as its sodium salt. The neutral benzaldehyde will remain in the organic layer.
-
Re-acidification: Separate the aqueous layer and re-acidify it with a strong acid (e.g., 1-2M HCl) until the pH is ~2. This will re-protonate the carboxylate, causing the pure this compound to precipitate out.
-
Filtration: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry thoroughly.[17]
Q3: I performed a Wittig reaction, and my crude product is a sticky solid that is very difficult to handle. What is causing this and how can I purify it?
A: This is a hallmark issue of the Wittig reaction, caused by the byproduct triphenylphosphine oxide (TPPO).[8] TPPO is often a high-melting, crystalline solid, but when mixed with the product, it can form an oily eutectic mixture.
Causality: The Wittig reaction mechanism results in the stoichiometric formation of TPPO as the phosphorus-containing byproduct. Its polarity is often very similar to that of the desired cinnamic acid product, making separation challenging.[8]
Solution:
-
Column Chromatography: This is the most reliable method for removing TPPO.[16][18] A carefully optimized solvent gradient on silica gel is required. Monitor the fractions closely by TLC to separate the product from the TPPO.
-
Recrystallization (with solvent optimization): Finding a solvent system where the solubility of this compound and TPPO are significantly different is key. Often, a mixed solvent system like hexane/ethyl acetate or toluene can be effective. The goal is to find conditions where the product crystallizes while TPPO remains in solution.[19][20]
Q4: My final product has a slight yellow or brown discoloration, even after initial purification. What is this and is it a concern?
A: Discoloration often points to trace amounts of highly conjugated or polymeric impurities.
Causality: In reactions like the Perkin condensation, harsh conditions (high temperatures) can sometimes lead to the formation of resin-like byproducts.[21] For syntheses involving palladium catalysts (like the Heck reaction), residual palladium can appear as a dark coloration (palladium black).
Solution:
-
Activated Charcoal Treatment: During recrystallization, after the crude product is fully dissolved in the hot solvent, add a small amount (1-2% by weight) of activated charcoal.[19][20] Boil the solution for a few minutes. The charcoal will adsorb the colored impurities.
-
Hot Filtration: Perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal. Be sure to keep the apparatus hot to prevent premature crystallization of the product.
-
Crystallization: Allow the clear, colorless filtrate to cool slowly to induce crystallization.[19]
-
Palladium Removal: If residual palladium is suspected, specialized scavenging agents or filtration through a pad of Celite can be effective.
Key Experimental Protocols & Data
Protocol 1: Purification by Recrystallization (Mixed Solvent System)
This protocol is effective for removing both the Z-isomer and other less soluble impurities.
-
Solvent Selection: Test solubility of the crude product in various solvents. An ideal primary ("soluble") solvent is one where the product is highly soluble when hot and sparingly soluble when cold (e.g., ethanol, methanol).[15] The secondary ("insoluble") solvent should be one in which the product is largely insoluble (e.g., water). The two solvents must be miscible.[15]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the hot primary solvent (e.g., ethanol) required to just dissolve the solid completely.[14]
-
Addition of Anti-Solvent: While the solution is still hot, add the secondary solvent (e.g., water) dropwise until the solution becomes faintly cloudy (the saturation point). Add a drop or two of the primary solvent to redissolve the precipitate and ensure the solution is clear.
-
Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[22] Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.[15]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point.
-
Purity Check: Confirm purity via melting point analysis and HPLC or NMR.
| Parameter | Description | Rationale |
| Solvent System | Ethanol/Water or Methanol/Water | Exploits the differential solubility of (E) and (Z) isomers and other impurities at varying temperatures.[14][15] |
| Cooling Rate | Slow, undisturbed cooling followed by an ice bath | Slow cooling allows for selective crystallization and formation of a pure crystal lattice, excluding impurities.[22] |
| Purity Validation | Melting Point, HPLC, ¹H NMR | Confirms the removal of impurities and verifies the identity and isomeric purity of the final product. |
Diagram: Troubleshooting & Purification Workflow
The following diagram outlines a logical workflow for diagnosing and resolving purity issues during this compound synthesis.
Caption: A decision workflow for purifying this compound.
References
- Benchchem. (n.d.). Purifying 4-Methylcinnamic Acid: A Detailed Guide to Column Chromatography.
- Pathiranage, A. L., Martin, L. J., Osborne, M., & Meaker, K. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. Journal of Laboratory Chemical Education, 6(5), 156-158. doi: 10.5923/j.jlce.20180605.03.
- JoVE. (2020). Recrystallization - Procedure.
- Chemistry LibreTexts. (2022). 3.6D: Mixed Solvent Crystallization.
- YouTube. (2020). Recrystallization of Cinnamic acid and Tryptamine Part I.
- Benchchem. (2025). Technical Support Center: Purification of Cinnamic Acid by Recrystallization.
- ResearchGate. (2020). Extraction and purification of Cinnamic acid from Cinnamon bark (Cinnamon aromaticum) and detection of Antioxidant effects against Cyclophosphamide in mice.
- ResearchGate. (2013). Thin layer chromatography, high performance liquid chromatography and melting point for extraction and purification of cinnamic acid from cinnamon bark (Cinnamon aromaticum).
- Bartleby.com. (n.d.). Recrystallization Of Cinnamic Acid Lab Report.
- Benchchem. (n.d.). This compound.
- Semantic Scholar. (2012). Purification of Cinnamaldehyde from Cinnamon Species by Column Chromatography.
- Benchchem. (2025). Technical Support Center: Purification of Fluorinated Benzaldehyde Derivatives.
- Benchchem. (n.d.). Technical Support Center: Purification of 2-(Benzyloxy)-4-fluorobenzaldehyde.
- Sigma-Aldrich. (n.d.). This compound.
- ChemicalBook. (n.d.). This compound synthesis.
- Wikipedia. (n.d.). Perkin reaction.
- Organic Chemistry Portal. (n.d.). Wittig Reaction.
- Longdom Publishing. (2018). A Concise Introduction of Perkin Reaction.
- Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism.
- Longdom Publishing. (2018). A Concise Introduction of Perkin Reaction.
- Wikipedia. (n.d.). Wittig reaction.
- University of Massachusetts Lowell. (n.d.). The Wittig Reaction: Synthesis of Alkenes.
- Chemistry LibreTexts. (2023). Heck Reaction.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- Google Patents. (n.d.). Method for obtaining high-purity cinnamic acid.
- PubChem. (n.d.). This compound.
- ResearchGate. (2025). Cinnamic Acid Derivatives via Heck Reaction in an Aqueous- Biphasic Catalytic System with Easy Catalyst-Product Separation.
- ResearchGate. (2025). 1H NMR Measurement of the Trans Cis Photoisomerization of Cinnamic Acid Derivatives.
- Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?.
Sources
- 1. This compound | C9H7FO2 | CID 735833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Perkin reaction - Wikipedia [en.wikipedia.org]
- 3. longdom.org [longdom.org]
- 4. longdom.org [longdom.org]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Heck Reaction [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. creative-biostructure.com [creative-biostructure.com]
- 14. Video: Recrystallization - Procedure [jove.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. EP0484122A2 - Method for obtaining high-purity cinnamic acid - Google Patents [patents.google.com]
- 18. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. Recrystallization Of Cinnamic Acid Lab Report - 1950 Words | Bartleby [bartleby.com]
Technical Support Center: Navigating the Solubility Challenges of 2-Fluorocinnamic Acid
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with 2-Fluorocinnamic acid. This resource is designed to provide in-depth, actionable insights into the solubility characteristics of this compound in common organic solvents. Here, we will address specific issues you may encounter during your experiments, offering troubleshooting guides and frequently asked questions in a direct, question-and-answer format. Our goal is to empower you with the knowledge to overcome solubility hurdles and ensure the integrity of your research.
Part 1: Frequently Asked Questions (FAQs) on this compound Solubility
This section addresses the most common questions and issues encountered when working with this compound.
Question 1: Why is my this compound not dissolving in a solvent where its analogues (e.g., 4-Fluorocinnamic acid) are soluble?
Answer: The solubility of a compound is intricately linked to its specific molecular structure. While this compound and its isomers, like 4-Fluorocinnamic acid, share the same molecular formula (C9H7FO2), the position of the fluorine atom on the phenyl ring significantly alters the molecule's physicochemical properties.[1]
The ortho-position of the fluorine in this compound introduces unique electronic and steric effects. This can influence intermolecular forces, crystal lattice energy, and the molecule's ability to interact with solvent molecules. The introduction of a fluorine atom can dramatically alter a molecule's characteristics due to fluorine's high electronegativity.[1]
Question 2: I'm observing batch-to-batch variability in the solubility of this compound. What could be the cause?
Answer: Batch-to-batch inconsistencies in solubility can often be attributed to polymorphism, the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit different physical properties, including melting point and solubility.
It is also crucial to ensure the purity of each batch. Impurities can either enhance or decrease the apparent solubility of the compound. We recommend verifying the purity and polymorphic form of each new batch using analytical techniques such as High-Performance Liquid Chromatography (HPLC), X-ray Diffraction (XRD), or Differential Scanning Calorimetry (DSC).
Question 3: My this compound solution appears to have a precipitate after being left to stand. What is happening?
Answer: The formation of a precipitate in a previously clear solution suggests that the solution was likely supersaturated. This can occur if the initial dissolution was aided by heating, and upon cooling to room temperature, the solubility limit was exceeded.
Another possibility is photodegradation. Cinnamic acid and its derivatives are known to be susceptible to photodegradation, which can lead to the formation of less soluble byproducts.[2] It is advisable to store solutions of this compound in amber vials or protected from light to minimize this effect.[2]
Question 4: Can I use pH modification to improve the solubility of this compound in aqueous-organic mixtures?
Answer: Yes, pH adjustment is a highly effective technique for enhancing the solubility of acidic compounds like this compound.[3] As a carboxylic acid, this compound will be deprotonated in basic conditions, forming a more polar and, therefore, more water-soluble carboxylate salt.[4]
By adding a base (e.g., sodium hydroxide or sodium bicarbonate) to an aqueous-organic solvent mixture, you can significantly increase the solubility of this compound.[5][6] It's important to note that this approach is most effective when water is a component of the solvent system.
Part 2: Troubleshooting Guides for Solubility Issues
This section provides structured troubleshooting workflows for common solubility problems encountered with this compound.
Guide 1: Systematic Approach to Solvent Selection
When faced with poor solubility, a systematic approach to solvent selection is crucial. The principle of "like dissolves like" is a useful starting point, where polar solutes tend to dissolve in polar solvents and non-polar solutes in non-polar solvents.[4]
Experimental Protocol: Qualitative Solubility Testing
-
Preparation: Dispense approximately 10-20 mg of this compound into a series of clean, dry test tubes.
-
Solvent Addition: To each tube, add 1 mL of a different organic solvent from the list below, representing a range of polarities.
-
Observation: Vigorously shake or vortex each tube for 30-60 seconds.
-
Assessment: Visually inspect for complete dissolution. If the solid dissolves, the compound is considered "soluble." If some solid remains, it is "partially soluble" or "insoluble."
Table 1: Qualitative Solubility of Cinnamic Acid Derivatives in Common Organic Solvents
| Solvent | Polarity Index | Expected Solubility of Cinnamic Acid Derivatives |
| Water | 10.2 | Limited/Slightly Soluble[7][8] |
| Methanol | 5.1 | Soluble[7] |
| Ethanol | 4.3 | Soluble[7][8] |
| Acetone | 4.3 | Soluble |
| Dichloromethane | 3.1 | Sparingly Soluble |
| Toluene | 2.4 | Sparingly Soluble |
| Hexane | 0.1 | Insoluble |
Note: This table provides general expectations for cinnamic acid derivatives. Experimental verification for this compound is necessary.
Troubleshooting Workflow: Solvent Selection
Caption: Systematic workflow for solvent selection.
Guide 2: Enhancing Solubility Through Formulation Strategies
If this compound exhibits poor solubility in a desired solvent system, several formulation strategies can be employed to improve its dissolution.[9][10]
Strategy 1: Co-solvency
The use of co-solvents is a powerful technique to increase the solubility of poorly soluble compounds.[3][10] A co-solvent system involves a mixture of a primary solvent and one or more miscible solvents, which can synergistically increase the dissolving power for the solute.
Experimental Protocol: Co-solvent Screening
-
Primary Solvent Selection: Choose a primary solvent in which this compound has some, albeit limited, solubility.
-
Co-solvent Addition: Prepare a series of solutions with varying ratios of the primary solvent and a co-solvent (e.g., 90:10, 80:20, 50:50).
-
Solubility Determination: Add an excess of this compound to each co-solvent mixture.
-
Equilibration: Agitate the mixtures at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Analysis: Centrifuge or filter the samples to remove undissolved solid. Analyze the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).
Strategy 2: Particle Size Reduction
Reducing the particle size of a solid increases its surface area-to-volume ratio, which can lead to an increased dissolution rate.[3][10]
Methods for Particle Size Reduction:
-
Micronization: Mechanical grinding processes to reduce the average particle diameter. While this increases the dissolution rate, it doesn't affect the equilibrium solubility.[10][11]
-
Nanosuspension: Production of drug nanoparticles, which can significantly improve solubility and dissolution velocity.[12]
-
Sonocrystallization: Using ultrasound to induce crystallization, resulting in smaller and more uniform particle sizes.[9]
Troubleshooting Logic: Solubility Enhancement
Caption: Decision tree for solubility enhancement strategies.
Part 3: Physicochemical Properties of this compound
Understanding the fundamental properties of this compound is essential for predicting and troubleshooting its solubility behavior.
Table 2: Key Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C9H7FO2 | [13][14] |
| Molecular Weight | 166.15 g/mol | [13][14] |
| Melting Point | 178-180 °C | [15] |
| pKa | Data not readily available, but expected to be acidic due to the carboxylic acid group. | [13] |
| Appearance | Solid |
References
- Techniques to improve the solubility of poorly soluble drugs. ResearchGate.
- Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. International Journal of Pharmaceutical Sciences and Research. 2019;10(6):2561-2573.
- This compound. PubChem.
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec. 2024.
- Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC.
- Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- How to determine the solubility of organic compounds. Quora. 2017.
- Solubility. Chemistry Online @ UTSC.
- Experiment: Solubility of Organic & Inorganic Compounds.
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- SAFETY DATA SHEET - 4-Fluorocinnamic acid. Fisher Scientific. 2021.
- SIGMA-ALDRICH MATERIAL SAFETY D
- 4-Fluorocinnamic Acid Exporter.
- SAFETY DATA SHEET - Cinnamic acid. Sigma-Aldrich. 2024.
- SAFETY DATA SHEET - this compound. Thermo Fisher Scientific. 2025.
- SAFETY DATA SHEET - 4-Fluorocinnamic acid. Thermo Fisher Scientific. 2021.
- SAFETY DATA SHEET - Cinnamic acid. Sigma-Aldrich. 2025.
- Determination of 2-Chlorocinnamic Acid Solubility in 16 Solvents: Model Correlation, Molecular Simulation and Solvent Effects Analysis.
- Chemical Properties of «alpha»-Fluorocinnamic acid (CAS 350-90-3). Cheméo.
- Complete Biodegradation of 4-Fluorocinnamic Acid by a Consortium Comprising Arthrobacter sp. Strain G1 and Ralstonia sp. Strain H1. NIH.
- A Review of Cinnamic Acid's Skeleton Modification: Features for Antibacterial-Agent-Guided Deriv
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. chem.ws [chem.ws]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. quora.com [quora.com]
- 7. guidechem.com [guidechem.com]
- 8. 4-Fluorocinnamic Acid Exporter | Fine Fluorinated Chemical in Bulk [cinnamic-acid.com]
- 9. researchgate.net [researchgate.net]
- 10. ijpbr.in [ijpbr.in]
- 11. ijmsdr.org [ijmsdr.org]
- 12. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | C9H7FO2 | CID 735833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. This compound, predominantly trans, 98% | Fisher Scientific [fishersci.ca]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Preventing the formation of side products in Knoevenagel condensation
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Side Product Formation
The Knoevenagel condensation is a cornerstone reaction in organic synthesis for the formation of carbon-carbon double bonds, crucial for producing a vast array of fine chemicals, pharmaceuticals, and functional polymers.[1][2] While powerful, this reaction is not without its challenges, and the formation of undesired side products can often complicate purification and reduce yields. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these challenges and optimize your reaction outcomes.
Troubleshooting Guide: Minimizing Unwanted Byproducts
This section addresses specific issues you might encounter during your Knoevenagel condensation experiments, offering explanations for their cause and actionable protocols to mitigate them.
Issue 1: Significant Formation of Michael Addition Products
Question: I'm observing a substantial amount of a byproduct with a mass corresponding to the addition of a second molecule of my active methylene compound to the desired Knoevenagel product. How can I prevent this Michael addition?
Explanation: The α,β-unsaturated product of the Knoevenagel condensation is an excellent Michael acceptor. The enolate of your active methylene compound, still present in the reaction mixture, can act as a nucleophile and attack the β-position of the newly formed double bond, leading to a 1,4-conjugate addition (Michael addition) product.[3][4] This is particularly prevalent when there is an excess of the active methylene compound or when the reaction is allowed to proceed for an extended period.
Troubleshooting Protocol: Suppressing Michael Addition
-
Stoichiometry Control:
-
Action: Carefully control the molar ratio of your reactants. Use a strict 1:1 ratio of the carbonyl compound to the active methylene compound.[3]
-
Rationale: Avoiding an excess of the nucleophilic active methylene compound minimizes the chances of a second addition to the product.
-
-
Reaction Monitoring:
-
Action: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Rationale: Quench the reaction as soon as the starting carbonyl compound is consumed to prevent the Knoevenagel product from reacting further.
-
-
Gradual Addition:
-
Action: Add the active methylene compound slowly to the reaction mixture containing the aldehyde/ketone and the catalyst.
-
Rationale: This maintains a low instantaneous concentration of the nucleophile, favoring the initial Knoevenagel condensation over the subsequent Michael addition.
-
-
Catalyst Choice:
Issue 2: Self-Condensation of the Carbonyl Compound
Question: My aldehyde (or ketone) is undergoing self-condensation, leading to aldol products and diminishing the yield of my desired Knoevenagel product. How can I stop this?
Explanation: Aldehydes and ketones with α-hydrogens can undergo self-condensation in the presence of a base, a reaction that competes with the Knoevenagel condensation.[7] This is more likely to occur with strong bases, which can deprotonate the α-carbon of the carbonyl compound, initiating the aldol reaction.
Troubleshooting Protocol: Preventing Self-Condensation
-
Catalyst Selection:
-
Action: Employ a weak base as the catalyst.[7]
-
Rationale: Weakly basic amines like piperidine, pyridine, or ammonium salts are generally sufficient to deprotonate the highly acidic active methylene compound but are not strong enough to significantly deprotonate the less acidic α-carbon of the aldehyde or ketone.[7][8]
-
-
Substrate Reactivity:
-
Action: Ensure your methylene compound is sufficiently "active."
-
Rationale: The methylene protons should be acidic enough to be deprotonated by a weak base. Compounds like malononitrile, ethyl cyanoacetate, and Meldrum's acid are ideal.[1][7] The presence of a highly reactive methylene compound can help prevent the self-condensation of an aldehyde that has an alpha-hydrogen.[9]
-
Issue 3: Unwanted Decarboxylation
Question: When using malonic acid or its monoesters, I'm getting a mixture of products, some of which have lost a carboxyl group. How can I control this decarboxylation?
Explanation: The Knoevenagel condensation product derived from malonic acid is a β-dicarboxylic acid, which can readily undergo decarboxylation, especially at elevated temperatures, to yield an α,β-unsaturated carboxylic acid.[10][11] This is a key feature of the Doebner modification of the Knoevenagel condensation.[7][10][11] While often desired, uncontrolled decarboxylation can lead to product mixtures if the initial Knoevenagel adduct is the target.
Troubleshooting Protocol: Managing Decarboxylation
-
Temperature Control:
-
Action: Maintain a low reaction temperature.
-
Rationale: Decarboxylation is a thermally driven process. Running the reaction at room temperature or below can often preserve the dicarboxylic acid product.
-
-
Solvent and Catalyst Choice (The Doebner Modification):
-
Action: To intentionally promote decarboxylation, use pyridine as both the solvent and a catalyst, often with a co-catalyst like piperidine.[7][10]
-
Rationale: Pyridine has been shown to facilitate the decarboxylation step.[10] This modification is useful for the direct synthesis of cinnamic acids and their derivatives.[6][10]
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Knoevenagel condensation and where do side reactions originate?
The Knoevenagel condensation proceeds through a few key steps:
-
Enolate Formation: A basic catalyst deprotonates the active methylene compound to form a resonance-stabilized enolate ion.[8][12]
-
Nucleophilic Attack: The enolate attacks the carbonyl carbon of the aldehyde or ketone.[8][12]
-
Dehydration: The resulting intermediate undergoes elimination of a water molecule to form the α,β-unsaturated product.[7][8][13]
Side reactions typically stem from the reactivity of the intermediates and products. The enolate can react with the product (Michael addition), or the catalyst can be strong enough to promote self-condensation of the carbonyl compound.
Q2: How does my choice of solvent affect the reaction and the formation of side products?
The solvent plays a crucial role in reactant solubility, reaction rate, and even product selectivity.[14][15]
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These are commonly used and can facilitate the reaction, often leading to high yields.[16][17] However, in some cases, they can slow down the reaction compared to polar aprotic solvents.[14]
-
Polar Aprotic Solvents (e.g., DMF, Acetonitrile): These solvents can accelerate the reaction and often lead to excellent conversion and selectivity.[14][15] DMF, in particular, has been shown to be a superior solvent in some systems.[14]
-
Nonpolar Solvents (e.g., Toluene, Diethyl Ether): These may result in longer reaction times but can still provide high selectivity.[14]
-
Solvent-Free Conditions: In the spirit of green chemistry, running the reaction neat or with minimal solvent can be highly efficient and environmentally friendly.[18]
Q3: Which catalyst is best for my Knoevenagel condensation?
The ideal catalyst depends on your specific substrates and desired reaction conditions.
-
Weak Amines: Piperidine and pyridine are classic, effective catalysts.[10][19]
-
Ammonium Salts: Ammonium salts like ammonium bicarbonate are considered more environmentally benign alternatives to pyridine and piperidine.[8][18]
-
Heterogeneous Catalysts: Solid catalysts like metal oxides, zeolites, and functionalized silica offer the significant advantage of easy separation and reusability, aligning with green chemistry principles.[5][6]
-
Organocatalysts: Proline and its derivatives have been shown to be efficient catalysts for this transformation.[20]
Visualizing Reaction Pathways and Troubleshooting
To better understand the interplay between the main reaction and potential side reactions, the following diagrams illustrate the mechanistic pathways and a logical troubleshooting workflow.
Caption: Mechanism of Knoevenagel condensation and common side reactions.
Caption: Troubleshooting workflow for Knoevenagel condensation side products.
Data Summary: Catalyst and Solvent Selection
The following table provides a general guide for selecting appropriate catalysts and solvents to favor the desired Knoevenagel product.
| Target Outcome | Recommended Catalyst Type | Recommended Solvent | Rationale |
| Maximize Yield, Minimize Side Reactions | Weak amines (Piperidine, Pyridine), Ammonium Salts | Polar Aprotic (DMF, Acetonitrile), Polar Protic (Ethanol) | Balances reactivity of active methylene compound with minimal activation of the carbonyl for self-condensation. Solvents effectively solvate intermediates.[8][14][16][17] |
| Promote Decarboxylation (Doebner) | Piperidine in Pyridine | Pyridine | Pyridine acts as both a basic catalyst and a medium that facilitates the decarboxylation of the intermediate.[7][10] |
| Green Chemistry Approach | Heterogeneous Catalysts (Zeolites, Metal Oxides), Ammonium Bicarbonate | Solvent-free or Ethanol/Water | Catalysts are easily recoverable and reusable. Avoids hazardous solvents like pyridine.[5][6][18] |
References
- Recent developments in Knoevenagel condensation reaction: a review. (2022). Journal of Advanced Scientific Research. [Link]
- The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds.
- Knoevenagel condens
- A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation. (2021). Dalton Transactions. [Link]
- Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature.
- RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar. [Link]
- A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation. (2021). Dalton Transactions. [Link]
- Optimization conditions of Knoevenagel condensation reactions.
- Knoevenagel Condensation Doebner Modific
- Exploring the role of solvent polarity in mechanochemical Knoevenagel condensation: in situ investigation and isolation of reaction intermedi
- Optimizing reaction condition for Knoevenagel condensation of benzaldehyde and malononitrile. [a].
- The Knoevenagel condensation is a special case of the aldol conde... Study Prep in Pearson+. [Link]
- Optimization of conditions for Knoevenagel condensation reaction [a].
- The green Knoevenagel condensation: solvent-free condens
- Solvent effect on the Knoevenagel reaction a.
- Knoevenagel condensation mechanism and applic
- Video: Aldol Condensation with β-Diesters: Knoevenagel Condens
- The Knoevenagel Condens
- Michael Addition Reaction Mechanism. Chemistry Steps. [Link]
- Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Deriv
- Knoevenagel condens
- Site-Specific Tandem Knoevenagel Condensation–Michael Addition To Generate Antibody–Drug Conjug
- Effect of the solvent on Knoevenagel condensation.
- Mechanism of the Organocatalyzed Decarboxylative Knoevenagel−Doebner Reaction. A Theoretical Study. (2010). The Journal of Physical Chemistry A. [Link]
- The Importance and Applications of Knoevenagel Reaction (Brief Review).
- Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Deriv
- Knoevenagel/Michael-addition/cyclization/ring-opening cascade between aldehydes 1, 3-arylisoxazol-5(4H).
- Catalysts used for Knoevenagel condensation.
- Knoevenagel reaction. Slideshare. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. youtube.com [youtube.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Knoevenagel Condensation [organic-chemistry.org]
- 12. purechemistry.org [purechemistry.org]
- 13. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. Exploring the role of solvent polarity in mechanochemical Knoevenagel condensation: in situ investigation and isolation of reaction intermediates - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP02883F [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pure.tue.nl [pure.tue.nl]
- 19. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Fluorocinnamic Acid and Troubleshooting Oiling Out
This technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-Fluorocinnamic acid. Oiling out during crystallization is a common yet challenging issue that can compromise purity and yield. This document provides a framework for understanding, troubleshooting, and preventing this phenomenon, grounded in established physicochemical principles and field-proven methodologies.
Section 1: Understanding the Compound and the Crystallization Challenge
A successful purification strategy begins with a thorough understanding of both the target molecule and the potential pitfalls of the chosen method.
FAQ 1: What are the key physicochemical properties of this compound relevant to its purification?
Understanding the fundamental properties of this compound is critical for designing an effective crystallization protocol. The compound's high melting point is advantageous, as oiling out is more frequently encountered with substances that have low melting points.[1][2] Its solubility profile dictates the choice of appropriate solvents for recrystallization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Significance for Crystallization | Source(s) |
|---|---|---|---|
| Molecular Formula | C₉H₇FO₂ | - | |
| Molecular Weight | 166.15 g/mol | - | |
| Appearance | White to off-white solid/powder | Visual indicator of purity. | |
| Melting Point (mp) | 178-180 °C (lit.) | A high mp suggests oiling out is more likely due to kinetic factors or impurities rather than the compound's intrinsic properties. A depressed/broadened mp indicates impurities.[3] | [4] |
| Solubility | Limited in water; soluble in organic solvents like ethanol and methanol. | Essential for selecting a suitable single or mixed-solvent system for recrystallization.[5][6] |[5][7] |
FAQ 2: What is "oiling out" and why does it occur?
Oiling out, or liquid-liquid phase separation (LLPS), is a phenomenon where a solute precipitates from a supersaturated solution as a liquid phase (an "oil" or emulsion) rather than as a solid crystalline phase.[8] This is a significant problem because impurities are often more soluble in the oily product phase than in the bulk solvent, leading to poor purification.[2][8] The resulting oil may eventually solidify into an amorphous or glassy solid that is difficult to handle and filter.[8]
Several factors can cause oiling out:
-
High Degree of Supersaturation: If the solution is cooled too rapidly, the concentration of the solute exceeds the solubility limit to such an extent that the system separates into two liquid phases instead of allowing time for ordered crystal nucleation and growth.[8][9]
-
Presence of Impurities: Impurities can depress the melting point of the solute.[2] If the melting point of the impure mixture is below the temperature at which crystallization should occur, the solute will separate as a molten liquid.[1][2]
-
Kinetically Hindered Nucleation: Sometimes, the solute molecules have difficulty arranging themselves into an ordered crystal lattice, causing them to aggregate as a disordered liquid phase instead.[8]
Caption: Divergent pathways in crystallization.
Section 2: Troubleshooting Guide: Oiling Out Has Occurred
When oiling out is observed, a systematic approach is required to salvage the purification. The following questions guide you through immediate corrective actions and subsequent optimization steps.
Q1: My this compound has oiled out. What is the immediate corrective action?
The primary goal is to return the system to a single liquid phase and then re-attempt crystallization under more favorable conditions that reduce the degree of supersaturation.
Protocol 1: The "First Response" to Oiling Out
-
Re-heat the Solution: Place the flask back on the heat source and heat until the oil completely redissolves, forming a clear, homogeneous solution.
-
Add More Solvent: Add a small amount (e.g., 5-10% of the initial volume) of the same hot solvent to the solution. This decreases the overall concentration and, therefore, the saturation point.[2]
-
Ensure Slow Cooling: This is the most critical step. Insulate the flask (e.g., with glass wool or by placing it in a large beaker of hot water—a makeshift Dewar) to ensure the cooling rate is as slow as possible. Slow cooling prevents the rapid buildup of supersaturation that triggers oiling out.[1][9]
-
Observe: Monitor the solution as it cools. If oiling out reoccurs, the issue may be more complex than just the cooling rate, requiring the strategies outlined below.
Q2: I've tried the "First Response," but the compound still oils out. What's next?
If simple reheating and slow cooling fail, you must modify the crystallization conditions more significantly. The following workflow provides a logical progression of troubleshooting steps.
Caption: Troubleshooting workflow for oiling out.
Protocol 2: Inducing Crystallization with Seeding Seeding provides a template of a pre-formed, ordered crystal lattice, encouraging the solute molecules to deposit in a crystalline form rather than as a disordered oil.[10]
-
Obtain Seed Crystals: If you have a small amount of pure this compound, use that. If not, try to generate some by dissolving a tiny amount of the crude material in a minimal amount of a volatile solvent (like dichloromethane) in a watch glass and letting it evaporate quickly. The small crystals that form can be used.
-
Prepare the Solution: Re-heat your main solution until the oil dissolves completely.
-
Cool to Near Saturation: Allow the solution to cool slowly. The ideal point to add the seed crystal is just as the solution becomes cloudy (the saturation point) or slightly before. If you add the seed to a very hot, undersaturated solution, it will simply dissolve.
-
Introduce the Seed: Add one or two small seed crystals to the solution.
-
Continue Slow Cooling: Do not disturb the flask. Allow the crystals to grow slowly from the seed point.
Protocol 3: Modifying the Solvent System (Mixed-Solvent Recrystallization) If seeding fails, the solvent system itself may be inappropriate. A mixed-solvent system can provide finer control over solubility. For this compound, an ethanol/water system is a logical choice.
-
Select Solvents: Choose a "soluble" solvent in which the compound is readily soluble (e.g., ethanol) and an "anti-solvent" in which it is poorly soluble (e.g., water). The two solvents must be miscible.[1]
-
Dissolve the Compound: Heat the "soluble" solvent (ethanol) and dissolve the crude this compound in the minimum required amount to form a clear solution.
-
Add the Anti-Solvent: While the solution is still hot, add the anti-solvent (water) dropwise until you observe persistent cloudiness (turbidity). This indicates you have reached the saturation point.
-
Re-clarify: Add a few drops of the hot "soluble" solvent (ethanol) until the solution becomes clear again.
-
Cool Slowly: As with other methods, allow the solution to cool very slowly and undisturbed to promote the growth of pure crystals.
Section 3: Proactive Strategies to Prevent Oiling Out
The most effective way to deal with oiling out is to prevent it from happening in the first place.
Q1: How can I design my initial experiment to minimize the risk of oiling out?
-
Impurity Removal: If your crude material is highly impure or colored, consider a pre-purification step. Dissolving the crude product in a suitable solvent, adding activated charcoal (1-2% by weight), heating for a few minutes, and performing a hot filtration can remove non-polar, colored impurities that often promote oiling out.[2][9]
-
Optimal Solvent Choice: Perform small-scale solubility tests with various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, and mixtures with water or hexanes) to find a system where the compound has high solubility when hot and very low solubility when cold.[11]
-
Control Supersaturation: Always use the absolute minimum amount of hot solvent needed to fully dissolve your compound. After dissolution, cool the solution as slowly as possible. Avoid placing the flask directly in an ice bath from a high temperature.
Section 4: Purity Assessment
After successful recrystallization, it is essential to verify the purity of the final product.
-
Melting Point Analysis: A pure compound will have a sharp melting point that matches the literature value (178-180 °C). Impurities cause the melting point to be depressed and broaden over a wider range.[3]
-
Chromatographic Methods (HPLC, TLC): High-Performance Liquid Chromatography (HPLC) is a highly sensitive method to quantify purity and detect trace impurities.[12] Thin-Layer Chromatography (TLC) can provide a quick qualitative assessment.
-
Spectroscopic Methods (NMR): Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the chemical structure and identify impurities by detecting signals that do not correspond to this compound.[12][13]
References
- Brainly. (2024). Why do crystals oil out and what are the remedies and prevention methods?
- Mettler Toledo. Oiling Out in Crystallization.
- Reddit. (2013). Recrystallization (help meeeeee). r/chemistry.
- Pathiranage, A. L., et al. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. World Journal of Organic Chemistry.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- Mandegary, A., et al. (2016). Isolation of Cinnamic Acid Derivatives from the Bulbs of Allium tripedale. PubMed Central.
- National Center for Biotechnology Information. This compound. PubChem Compound Database.
- Google Patents. Method for obtaining high-purity cinnamic acid.
- ResearchGate. Isolation of Cinnamic Acid Derivatives from the Bulbs of Allium tripedale.
- LookChem. 4-Fluorocinnamic acid 459-32-5 wiki.
- The Pharma Innovation Journal. (2019). Cinnamic acid derivatives.
- Google Patents. Preparation method of fluorocinnamic acid.
- Alchemist-chem. 4-Fluorocinnamic Acid Exporter.
- Wikipedia. Cinnamic acid.
- Solubility of Things. 4-Chlorocinnamic acid.
- Veeprho. Cinnamic Acid Impurities and Related Compound.
- Scientific Research Publishing. Crystallization of Curcumin and Cinnamic Acid from Aqueous Solutions of Hydrotropes.
- Pharmaceutical Technology. Evaluating Impurities in Drugs (Part II of III).
- UMass Lowell. Chem 267. Recrystallization - Part 2.
Sources
- 1. reddit.com [reddit.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Cinnamic acid - Wikipedia [en.wikipedia.org]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. mt.com [mt.com]
- 9. brainly.com [brainly.com]
- 10. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 13. Isolation of Cinnamic Acid Derivatives from the Bulbs of Allium tripedale - PMC [pmc.ncbi.nlm.nih.gov]
How to address inconsistent melting points in synthesized 2-Fluorocinnamic acid
Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the synthesis of 2-Fluorocinnamic acid, specifically focusing on the common issue of inconsistent melting points. Our goal is to provide expert-driven, actionable insights to help you troubleshoot, purify, and validate your synthesized compounds effectively.
Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common questions and initial problems encountered when synthesizing this compound.
Q1: My synthesized this compound has a melting point of 172-176°C, but the literature value is 178-180°C. What's wrong?
A low and broad melting point range is a classic indicator of an impure sample.[1][2][3] Pure crystalline compounds have a sharp, defined melting point, typically within a 0.5-1.0°C range. The presence of impurities disrupts the crystal lattice of the solid, which weakens the intermolecular forces holding the molecules together.[4][5] Consequently, less energy is required to transition the substance from a solid to a liquid, resulting in a "melting point depression."[2][4] The broad range occurs because different parts of the mixture melt at different temperatures as the impurities become more concentrated in the remaining solid.[1]
Q2: Could the discrepancy be due to synthesizing the wrong isomer?
This is a valid consideration. The position of the fluorine atom on the phenyl ring significantly impacts the compound's physical properties, including its melting point. It is crucial to confirm that your starting materials (e.g., 2-Fluorobenzaldehyde) were correct.
| Compound | Position of Fluorine | Literature Melting Point (°C) |
| This compound | 2 | 178-180 [6][7] |
| 3-Fluorocinnamic acid | 3 | 162-164[7][8] |
| 4-Fluorocinnamic acid | 4 | 209-210[7] |
| α-Fluorocinnamic acid | α | 156-159[7] |
If your melting point is closer to one of the other isomers, a mix-up in starting materials is a strong possibility.
Q3: My melting point is sharp, but still lower than expected. Could it be the cis-isomer?
Yes, this is another possibility. Cinnamic acids can exist as cis (Z) and trans (E) geometric isomers. The trans isomer is generally more thermodynamically stable and common.[9][10] The two isomers have different physical properties due to differences in molecular symmetry and how they pack in a crystal lattice.[11]
-
trans-2-Fluorocinnamic acid: mp 178-180 °C[6]
-
cis-2-Fluorocinnamic acid: Data for the pure cis-isomer is less common, but it is expected to have a different, often lower, melting point than the trans-isomer. For example, the parent trans-cinnamic acid melts at 133 °C, while its cis-isomer melts at 68 °C.[10][12]
Synthesis methods like the Perkin or Knoevenagel condensation typically favor the formation of the more stable trans isomer.[6][13] However, exposure to UV light (including fluorescent lab lighting or sunlight) can cause trans-to-cis isomerization.[9][14]
Q4: What are the most likely impurities from the synthesis?
Common impurities depend on the synthetic route. For a Doebner-Knoevenagel condensation using 2-Fluorobenzaldehyde and malonic acid, potential impurities include:
-
Unreacted Starting Materials: Residual 2-Fluorobenzaldehyde or malonic acid.
-
Side-Products: Products from self-condensation or other unintended reactions.
-
Residual Solvents: Solvents used in the reaction or workup (e.g., pyridine, ethanol) can become trapped in the crystal lattice.[15]
In-Depth Troubleshooting and Resolution Workflow
If the FAQs did not resolve your issue, this section provides a structured approach to diagnosing and solving the problem.
Logical Troubleshooting Workflow
The following diagram outlines a systematic process for identifying the root cause of melting point inconsistencies.
Caption: Troubleshooting workflow for inconsistent melting points.
Step 1: Verify Your Measurement Technique
Before assuming a chemical issue, ensure your measurement technique is sound. Inaccurate measurements are a common source of error.[15][16]
-
Heating Rate: The heating rate near the expected melting point should be slow and steady, around 1-2°C per minute.[3] Rapid heating does not allow for thermal equilibrium between the sample and the thermometer, leading to erroneously high and broad readings.[17]
-
Sample Preparation: The sample must be completely dry and finely powdered.[18] Pack the sample tightly in the capillary tube to a height of 2-3 mm.[17]
-
Calibration: Ensure your melting point apparatus is calibrated against standards with known melting points.
Step 2: Purification via Recrystallization
Recrystallization is the most effective method for purifying solid organic compounds like this compound.[19][20] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent system at different temperatures.[20] A mixed-solvent system of ethanol and water is highly effective for cinnamic acids.[21][22]
Experimental Protocol: Recrystallization of this compound
-
Solvent Selection: The ideal solvent pair is one in which the compound is soluble at high temperatures but insoluble at low temperatures (e.g., ethanol), and another in which the compound is poorly soluble at all temperatures (e.g., water).[22][23]
-
Dissolution: Place your crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid. This ensures the solution is saturated.
-
Induce Crystallization: While the solution is still hot, add drops of water until the solution becomes slightly cloudy (the cloud point). This indicates that the solution is supersaturated and the compound is beginning to precipitate. Add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals, as it allows impurities to be excluded from the growing crystal lattice.[20]
-
Ice Bath: Once the flask has reached room temperature and crystal formation has begun, place it in an ice-water bath for at least 15-20 minutes to maximize the yield of crystals.[21][22]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities on the surface.
-
Drying: Dry the crystals completely in a vacuum oven. Residual solvent can depress the melting point.[15]
After purification, re-measure the melting point. A successful recrystallization should result in a significantly sharper and higher melting point, closer to the literature value.
Step 3: Analytical Verification of Purity and Structure
If melting point issues persist after purification, or to confirm the identity of your product, use spectroscopic and chromatographic methods.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for determining the purity of a sample with high accuracy.[][25] It separates the components of a mixture, and the area of each peak in the resulting chromatogram is proportional to the concentration of that component.
| Parameter | Recommended Condition | Rationale |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides excellent separation for aromatic carboxylic acids.[25] |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | A standard mobile phase for polar analytes, ensuring good peak shape.[25] |
| Gradient | Start at 30% B, ramp to 90% B over 20 minutes | A gradient elution is necessary to separate the main compound from potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Detection | UV at 270-280 nm | The aromatic ring and conjugated system of cinnamic acid provide strong UV absorbance in this range. |
A purity of >98% (by peak area normalization) is typically considered good for a synthesized compound at the research stage.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is indispensable for confirming the chemical structure and identifying isomers.
-
¹H NMR: For trans-2-Fluorocinnamic acid, you should observe two doublets for the vinylic protons (the -CH=CH- group) with a large coupling constant (J ≈ 16 Hz), which is characteristic of a trans configuration. The aromatic protons will show a complex splitting pattern consistent with a 1,2-disubstituted (ortho) benzene ring. The carboxylic acid proton will appear as a broad singlet. The presence of a second set of vinylic doublets with a smaller coupling constant (J ≈ 12 Hz) would indicate the presence of the cis-isomer.
-
¹³C NMR & DEPT: These spectra can confirm the number and types of carbon atoms (CH₃, CH₂, CH, C) in the molecule, providing further structural validation.[26]
Summary of Key Takeaways
-
Depressed and Broad Melting Point: The most common sign of impurities.[1][3]
-
Purification is Key: Recrystallization is the primary method to remove impurities and should be the first step in troubleshooting.[19][20]
-
Isomers Matter: Be aware of both positional (2-fluoro vs. 3-fluoro vs. 4-fluoro) and geometric (cis vs. trans) isomers, as they have distinct melting points.
-
Technique is Crucial: Incorrect melting point measurement technique can lead to misleading results.[15][17]
-
Verify with Analysis: Use modern analytical techniques like HPLC and NMR to definitively assess purity and confirm the structure of your synthesized compound.[][27]
By following this guide, you can systematically diagnose the cause of inconsistent melting points, effectively purify your this compound, and confidently validate the final product.
References
- TutorChase. (n.d.). How do impurities affect the melting point of a substance?
- Chemistry Stack Exchange. (2021). Effect of impurities on melting and boiling points.
- Homework.Study.com. (n.d.). What are the effects of impurities on the melting point and boiling point?
- JoVE. (2020). Melting Points - Concept.
- JoVE. (2020). Recrystallization - Procedure.
- Pathiranage, A. L. (n.d.). Esterification, Purification and Identification of Cinnamic Acid Esters.
- CrystEngComm (RSC Publishing). (n.d.). Solid-state photochemistry of cis-cinnamic acids: a competition between [2 + 2] addition and cis–trans isomerization.
- YouTube. (2023). What Causes Inconsistent Melting Points In Chemistry?
- PubMed Central. (n.d.). Isolation of Cinnamic Acid Derivatives from the Bulbs of Allium tripedale.
- Oxford Academic. (2023). Investigation of trans-to-cis isomerization of cinnamic acid in Arabidopsis using stable-isotope-labeled cinnamic acid.
- Canadian Science Publishing. (n.d.). Photochemical and thermal isomerizations of cis- and trans-cinnamic acids, and their photostationary state.
- PubMed. (2023). Investigation of trans-to-cis isomerization of cinnamic acid in Arabidopsis using stable-isotope-labeled cinnamic acid.
- Google Patents. (n.d.). Method for obtaining high-purity cinnamic acid.
- Wikipedia. (n.d.). Cinnamic acid.
- Bartleby.com. (n.d.). Recrystallization Of Cinnamic Acid Lab Report.
- Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide.
- ResearchGate. (n.d.). Isolation of Cinnamic Acid Derivatives from the Bulbs of Allium tripedale.
- Chemistry LibreTexts. (2022). 3.6D: Mixed Solvent Crystallization.
- JoVE. (2020). Recrystallization - Prep.
- YouTube. (2023). Why Are Melting Points Inconsistent For Pure Chemistry Compounds?
- Chemistry Steps. (n.d.). Boiling Point and Melting Point in Organic Chemistry.
- The Pharma Innovation Journal. (2019). Cinnamic acid derivatives.
- YouTube. (2024). How To Determine Melting Point Of Organic Compounds?
- University of Calgary. (n.d.). Melting point determination.
- Quora. (2018). Why are the melting points and boiling points of organic compounds low?
- Mettler Toledo. (n.d.). DETERMINATION OF MELTING POINTS.
- PubChem - NIH. (n.d.). This compound.
- Fluorine notes. (2019). Synthesis of 2-fluorooctanoic acid: an advanced organic chemistry laboratory experiment.
- Cheméo. (n.d.). Chemical Properties of m-fluorocinnamic acid (CAS 458-46-8).
- LinkedIn. (2024). Analytical Method Development and Validation in Pharmaceuticals.
- Chromatography Forum. (2006). How do you perform purity analysis?
- FooDB. (2010). Showing Compound cis-Cinnamic acid (FDB012698).
Sources
- 1. tutorchase.com [tutorchase.com]
- 2. Video: Melting Points - Concept [jove.com]
- 3. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 4. homework.study.com [homework.study.com]
- 5. echemi.com [echemi.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 20595-30-6 CAS MSDS (3-Fluorocinnamic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Cinnamic acid - Wikipedia [en.wikipedia.org]
- 11. Boiling Point and Melting Point in Organic Chemistry - Chemistry Steps [chemistrysteps.com]
- 12. Showing Compound cis-Cinnamic acid (FDB012698) - FooDB [foodb.ca]
- 13. thepharmajournal.com [thepharmajournal.com]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. m.youtube.com [m.youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. youtube.com [youtube.com]
- 18. uomus.edu.iq [uomus.edu.iq]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Recrystallization Of Cinnamic Acid Lab Report - 1950 Words | Bartleby [bartleby.com]
- 21. Video: Recrystallization - Procedure [jove.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Video: Recrystallization - Prep [jove.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 27. resolvemass.ca [resolvemass.ca]
Technical Support Center: Optimizing Catalyst Selection for High-Yield Cinnamic Acid Synthesis
Welcome to the Technical Support Center for Cinnamic Acid Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for producing high-yield cinnamic acid and its derivatives. Here, we address common challenges encountered in the laboratory with scientifically grounded explanations and practical, field-proven solutions.
Section 1: Navigating Synthesis Routes and Catalyst Selection
The synthesis of cinnamic acid is predominantly achieved through two classical organic reactions: the Perkin reaction and the Knoevenagel condensation.[1][2] The choice between these routes, and the selection of an appropriate catalyst, are critical decisions that directly impact reaction efficiency, yield, and purity.
Choosing Your Synthesis Pathway: Perkin vs. Knoevenagel
A fundamental decision in cinnamic acid synthesis is the choice between the Perkin reaction and the Knoevenagel condensation. The following diagram outlines a decision-making workflow based on key experimental considerations.
Caption: Decision workflow for selecting a cinnamic acid synthesis route.
Section 2: Troubleshooting the Perkin Reaction
The Perkin reaction, while a classic method, often presents challenges related to harsh reaction conditions and catalyst sensitivity.[3][4]
Frequently Asked Questions (FAQs) - Perkin Reaction
Q1: My Perkin reaction yield is consistently low. What are the primary causes and how can I improve it?
A1: Low yields in the Perkin condensation are a common issue and can often be traced back to several key factors:
-
Incomplete Reaction: The Perkin reaction typically requires high temperatures (around 160-180°C) and prolonged reaction times (4-8 hours) to reach completion.[3] Ensure your reaction is maintained at the optimal temperature for a sufficient duration.
-
Moisture Contamination: The presence of water can hydrolyze the acetic anhydride and deactivate the alkali salt catalyst, such as sodium acetate. It is crucial to use anhydrous reagents and thoroughly dried glassware.[3][4]
-
Suboptimal Reagent Ratio: The molar ratio of reactants is critical. An excess of acetic anhydride is often employed to drive the reaction forward. Experimenting with stoichiometry can lead to significant yield improvements.[3]
-
Catalyst Choice: While sodium acetate is commonly used, potassium acetate has been shown to produce higher yields under similar conditions.[5][6]
Q2: I'm observing significant byproduct formation in my Perkin reaction. What are these byproducts and how can I minimize them?
A2: A primary challenge with the Perkin reaction is the potential for side reactions, especially given the basic conditions and high temperatures. Aldehydes, in the presence of a base, can sometimes lead to the formation of unwanted side products.[7][8] To mitigate this, ensure precise temperature control and consider using the mildest possible reaction conditions that still afford a reasonable reaction rate.
Q3: Can I use a different catalyst besides sodium or potassium acetate?
A3: While alkali salts of the corresponding carboxylic acid are the traditional catalysts for the Perkin reaction, other weak bases can be used.[2][9] Triethylamine has also been explored as a potential base.[4] However, for the classic Perkin reaction, anhydrous sodium or potassium acetate remains the standard.[8][10]
Quantitative Data Summary: Perkin Reaction Parameters
The following tables provide a summary of how different experimental parameters can influence the yield of cinnamic acid in a Perkin reaction.
Table 1: Effect of Reaction Time and Temperature on Cinnamic Acid Yield
| Temperature (°C) | Reaction Time (hours) | Yield (%) |
| 180 | 4 | ~20 |
| 180 | 8 | 70-72 |
| 150 | 8 | 70-75 |
| 180 | 24 | 70-75 |
Data compiled from multiple sources.[11]
Table 2: Effect of Catalyst on Cinnamic Acid Yield (Benzaldehyde with Acetic Anhydride at 180°C for 8 hours)
| Catalyst | Yield (%) |
| Sodium Acetate | Lower Yields |
| Potassium Acetate | 70-72 |
Data compiled from a comparative study.[5][6][11]
Section 3: Troubleshooting the Knoevenagel Condensation
The Knoevenagel condensation offers a more versatile and often milder alternative to the Perkin reaction for cinnamic acid synthesis.[1]
Frequently Asked Questions (FAQs) - Knoevenagel Condensation
Q1: I'm not getting any product in my Knoevenagel condensation. What should I check first?
A1: A complete lack of product in a Knoevenagel condensation often points to fundamental issues with your reagents or catalyst. Here's a systematic troubleshooting approach:
-
Reagent Quality: Verify the purity of your aromatic aldehyde and malonic acid. Aldehydes can oxidize over time, and impure malonic acid can inhibit the reaction. Using freshly distilled aldehyde is recommended.[12]
-
Catalyst Activity: The choice and activity of the base catalyst are paramount. Weak bases like pyridine and piperidine are commonly used.[12] Ensure your catalyst is not old or degraded.
-
Reaction Conditions: While often milder than the Perkin reaction, Knoevenagel condensations still require appropriate temperatures and reaction times to proceed. Monitor your reaction by TLC to determine if the reaction is simply proceeding very slowly.[12]
Q2: My Knoevenagel reaction is producing a complex mixture of products. What are the likely side reactions?
A2: Several side reactions can complicate a Knoevenagel condensation:
-
Self-Condensation of the Aldehyde: This is more prevalent with enolizable aldehydes and under strongly basic conditions. To minimize this, add the aldehyde slowly to the mixture of malonic acid and the catalyst.[12]
-
Michael Addition: The α,β-unsaturated product can act as a Michael acceptor for another molecule of deprotonated malonic acid. Using a weaker base can help to reduce this side reaction.[12]
Q3: What are some "greener" catalyst alternatives to the traditional pyridine/piperidine system?
A3: Due to the toxicity of pyridine, several more environmentally benign catalyst systems have been developed:
-
Triethylamine (TEA): TEA can be used as a substitute for pyridine, often in combination with a catalytic amount of piperidine.[13]
-
DABCO (1,4-Diazabicyclo[2.2.2]octane): This amine catalyst has been shown to be efficient for the synthesis of cinnamic acids under mild conditions.[14][15]
-
Sodium Hydroxide (NaOH): Under microwave irradiation, NaOH can be an effective catalyst.[16][17]
-
Phase Transfer Catalysts: Systems like tetrabutylammonium bromide (TBAB) in water with K2CO3 under microwave irradiation offer a green alternative.[18]
Experimental Protocol: Knoevenagel-Doebner Synthesis of Cinnamic Acid
This protocol describes the Doebner modification of the Knoevenagel condensation, which uses pyridine as a solvent and a catalytic amount of piperidine, leading to in-situ decarboxylation.[12]
Materials:
-
Benzaldehyde (freshly distilled)
-
Malonic acid
-
Pyridine
-
Piperidine
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Hydrochloric acid (concentrated)
-
Büchner funnel and filter flask
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve malonic acid in pyridine. To this solution, add benzaldehyde followed by a catalytic amount of piperidine.
-
Heating: Attach a reflux condenser and heat the mixture gently. The reaction progress can be monitored by observing CO2 evolution.
-
Work-up: After the reaction is complete (typically 1-2 hours), cool the mixture and pour it into a mixture of crushed ice and concentrated hydrochloric acid.
-
Isolation: The precipitated crude cinnamic acid is collected by vacuum filtration using a Büchner funnel.
-
Purification: The crude product can be purified by recrystallization from hot water or an ethanol/water mixture.
Section 4: Advanced Troubleshooting and Optimization
Catalyst Deactivation and Regeneration
Catalyst deactivation can be a significant issue, particularly in industrial-scale synthesis. For heterogeneous catalysts, deactivation can occur due to coking, where carbonaceous deposits block active sites.[19] Regeneration strategies, such as calcination at high temperatures, may be employed depending on the specific catalyst. For homogeneous base catalysts, deactivation is less common, but ensuring anhydrous conditions is critical to prevent hydrolysis and inactivation.[3]
Solvent Effects
The choice of solvent can significantly influence reaction rates and yields. In the Knoevenagel condensation, polar solvents are generally preferred. Toluene has been identified as an effective solvent when using triethylamine as a base.[13] Green chemistry approaches often advocate for the use of water or solvent-free conditions, which can be facilitated by microwave irradiation.[1][18]
Troubleshooting Workflow: Low Yield
The following diagram provides a systematic approach to troubleshooting low yields in cinnamic acid synthesis.
Caption: A logical workflow for troubleshooting low yield in cinnamic acid synthesis.
References
- Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity. bepls.
- synthesis of cinnamic acid based on perkin reaction using sonochemical method and its potential. SciSpace.
- Perkin reaction. Wikipedia.
- Chemistry Perkin Reaction Mechanism. SATHEE.
- Preparation of cinnamic acid (Perkin condensation). ChemlQSoc.
- Synthesis of α-Methylene Cinnamic Acid Using Sodium Hydroxide as a Catalyst Under Microwave Irradiation. Pdfs.semanticscholar.org.
- (PDF) A Simple and Straightforward Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation Employing DABCO as Catalyst. ResearchGate.
- A Simple and Straightforward Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation Employing DABCO as Catalyst. Asian Journal of Chemistry.
- Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. Semantic Scholar.
- Synthesis of cinnamic acid by Knoevenagel reaction and the optimization of process conditions. ResearchGate.
- Perkin Reaction: Rapid and Efficient Process Optimization Through a Microwave/Design of Experiments Couple. CORE.
- A new pyridine free Knoevenagel condensation protocol for synthesis of cinnamic acids. Royal Society of Chemistry.
- A Concise Introduction of Perkin Reaction. Longdom Publishing.
- Cinnamic acid derivatives. The Pharma Innovation Journal.
- Influence of solvent on yield in final product a. ResearchGate.
- Enzymatic Synthesis Of Cinnamate And Optimization. Globe Thesis.
- SYNTHESIS OF CINNAMIC ACID BASED ON PERKIN REACTION USING SONOCHEMICAL METHOD AND ITS POTENTIAL AS PHOTOPROTECTIVE AGENT. UNPAD.
- Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. Beilstein Journal of Organic Chemistry.
- Perkin Reaction. J&K Scientific LLC.
- Effect of different catalyst at 65 ℃ on the reduction of cinnamic acid. ResearchGate.
- Synthesis of α-Methylene Cinnamic Acid Using Sodium Hydroxide as a Catalyst Under Microwave Irradiation. Pdfs.semanticscholar.org.
- Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research.
- Microwave-Assisted Synthesis of trans-Cinnamic Acid for Highly Efficient Removal of Copper from Aqueous Solution. ACS Omega.
- Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. MDPI.
- Preparation of cinnamic acid. Google Patents.
- Synthesis of cinnamic acids. Reagents and reaction conditions: (a) pyridine. ResearchGate.
- Perkin Reaction - Learn Organic Chemistry like never before. YouTube.
- Optimizing the Reaction Conditions. ResearchGate.
- Process for the production of cinnamic acid. Google Patents.
- Production of trans-cinnamic acid by whole-cell bioconversion from l-phenylalanine in engineered Corynebacterium glutamicum. National Institutes of Health.
Sources
- 1. bepls.com [bepls.com]
- 2. Perkin reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide [mdpi.com]
- 6. The Synthesis of Cinnamic Acid_Chemicalbook [chemicalbook.com]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. jocpr.com [jocpr.com]
- 9. longdom.org [longdom.org]
- 10. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. asianpubs.org [asianpubs.org]
- 16. theaic.org [theaic.org]
- 17. theaic.org [theaic.org]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. pubs.acs.org [pubs.acs.org]
Challenges in the purification of crude 2-Chlorocinnamic acid and solutions
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals encountering challenges in the purification of crude 2-Chlorocinnamic acid. Synthesized most commonly via Perkin or Knoevenagel condensation reactions, crude 2-Chlorocinnamic acid is often contaminated with starting materials, side-products, and its geometric isomer.[1][2] This document provides practical, troubleshooting-focused solutions in a direct question-and-answer format to address common purification hurdles.
Purification Challenges: An Overview
The primary goal in purifying crude 2-Chlorocinnamic acid is the removal of three main classes of impurities:
-
Unreacted Starting Materials: Primarily 2-chlorobenzaldehyde and malonic acid (or acetic anhydride/sodium acetate in the Perkin reaction).[3]
-
Reaction Side-Products: Resinous byproducts or decarboxylated intermediates can form, especially at the high temperatures often required for synthesis.[1]
-
cis-Isomer: The synthesis typically yields the thermodynamically more stable trans-isomer, but the cis-isomer is a common and often difficult-to-remove impurity.[4][5]
The purification strategy must be robust enough to separate the target molecule from these structurally and chemically similar compounds.
Logical Workflow for Purification & Analysis
The general pathway from a crude reaction mixture to a verified pure product involves a series of logical steps.
Caption: General workflow for purification and analysis of 2-Chlorocinnamic acid.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific experimental issues in a Q&A format.
Q1: My crude product is a sticky oil or resin, not a solid. What went wrong and how do I proceed?
Answer: "Oiling out" instead of crystallizing is a common issue that typically indicates the presence of significant impurities lowering the melting point of the mixture, or that the solution is supersaturated and precipitating above the product's melting point.[6]
Causality:
-
High Impurity Load: Unreacted 2-chlorobenzaldehyde, which is a liquid at room temperature, is a frequent culprit. Resinous polymerization by-products also contribute.[7]
-
Rapid Precipitation: If the solution cools too quickly, the product can crash out of solution at a temperature above its melting point, forming an oil.[6]
Solutions:
-
Re-dissolve and Dilute: Return the flask to the heat source, add more of the more soluble solvent (e.g., ethanol in an ethanol/water system), and ensure everything fully re-dissolves. Cooling the solution more slowly from a slightly more dilute state can promote proper crystal lattice formation.[6]
-
Perform an Acid-Base Extraction: Before recrystallization, dissolve the crude oil in a suitable organic solvent like ethyl acetate. Wash the organic layer with a saturated sodium bicarbonate solution. The 2-Chlorocinnamic acid will move to the aqueous layer as its sodium salt, leaving non-acidic impurities like 2-chlorobenzaldehyde behind in the organic layer.[7][8] Separate the aqueous layer and re-acidify it with concentrated HCl to precipitate the cleaner, solid product, which can then be filtered and recrystallized.[7]
-
Charcoal Treatment: If the oil has a dark color, it may contain polymeric impurities. After re-dissolving, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling.[9]
Q2: After recrystallization, my yield is very low. How can I improve it?
Answer: Low yield is typically a result of using too much solvent, premature crystallization during filtration, or incomplete precipitation.
Causality & Solutions:
-
Excess Solvent: The goal of recrystallization is to create a saturated solution at high temperature. Using an excessive volume of solvent will keep more of your product dissolved in the mother liquor even after cooling.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude solid. If you've already added too much, you can carefully boil off some of the solvent to re-concentrate the solution.[6]
-
-
Premature Crystallization: If crystals form in the filter funnel during a hot filtration step (used to remove insoluble impurities), you will lose product.
-
Solution: Ensure your funnel and receiving flask are pre-heated (e.g., by placing them over the boiling solvent flask) before filtering. Perform the filtration as quickly as possible. If crystals do form, you can try washing them through with a small amount of fresh, hot solvent.
-
-
Incomplete Precipitation: The solubility of 2-Chlorocinnamic acid is not zero, even in a cold solvent.
Q3: My NMR spectrum shows peaks that don't belong to the product. How do I identify and remove the impurities?
Answer: The most common impurities are starting materials and the cis-isomer, each with characteristic NMR signals.
Identification & Removal Strategy:
-
2-Chlorobenzaldehyde: Look for a sharp singlet around 10 ppm (aldehyde proton) and aromatic signals corresponding to the starting material.
-
Removal: This aldehyde is not acidic. An acid-base wash, as described in Q1, is highly effective.[7] The aldehyde will remain in the organic layer (e.g., ethyl acetate) while the desired carboxylic acid moves to the basic aqueous layer.
-
-
Malonic Acid: This will appear as a singlet around 3.4 ppm in DMSO-d₆.
-
cis-2-Chlorocinnamic Acid: This is the most challenging impurity to remove as its chemical properties are very similar to the trans-isomer. The vinylic protons of the cis isomer will have a smaller coupling constant (J ≈ 12 Hz) compared to the trans isomer (J ≈ 16 Hz).
Q4: How do I set up a column to separate the cis and trans isomers?
Answer: Column chromatography separates compounds based on their differential adsorption to a stationary phase.[12] For cinnamic acid derivatives, normal-phase chromatography using silica gel is a standard approach.
Causality: The trans-isomer is more linear and generally packs better into a crystal lattice, making it less soluble. In chromatography, its higher symmetry can lead to slightly weaker interactions with the polar silica gel compared to the less symmetrical cis-isomer, causing it to elute first.
Protocol: Column Chromatography Purification
-
Stationary Phase Preparation: Prepare a slurry of silica gel (e.g., 60-120 mesh) in the initial, least polar mobile phase (e.g., hexane or petroleum ether).[12] Pour this into a glass column to create a packed bed.
-
Sample Loading: Dissolve the crude 2-Chlorocinnamic acid in a minimal amount of a slightly more polar solvent like dichloromethane or the mobile phase itself.[12] Carefully add this solution to the top of the silica bed.
-
Elution: Begin eluting with a non-polar solvent system, such as a mixture of hexane and ethyl acetate (e.g., 9:1 v/v).[12][13]
-
Gradient Elution: Gradually increase the polarity of the mobile phase by slowly increasing the proportion of ethyl acetate (e.g., to 8:2, 7:3). This will help elute the compounds from the column. The less polar trans-isomer is expected to elute before the more polar cis-isomer.
-
Fraction Collection & Analysis: Collect the eluent in small fractions. Analyze each fraction using Thin Layer Chromatography (TLC) with a UV lamp to identify which fractions contain the pure product.[12] Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-Chlorocinnamic acid.
Caption: Troubleshooting decision tree for 2-Chlorocinnamic acid purification.
Data & Protocols
Physicochemical Properties
This data is essential for planning purification and verifying the final product.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₇ClO₂ | [14][15] |
| Molecular Weight | 182.61 g/mol | [7] |
| Appearance | White to light yellow crystalline solid | [4][14] |
| Melting Point | 208-212 °C | [14][16] |
| pKa | 4.23 (at 25 °C) | [14] |
| Water Solubility | Insoluble / Sparingly soluble | [14][17] |
Solvent Selection for Recrystallization
The choice of solvent is critical for effective recrystallization. The ideal solvent should dissolve the compound well when hot but poorly when cold.[18] An ethanol/water mixture is a commonly cited and effective system.[7]
| Solvent | Solubility Characteristics | Source(s) |
| Ethanol | Soluble | [7][14] |
| Methanol | Soluble | [19] |
| Ethyl Acetate | Soluble | [14][17] |
| Acetone | Soluble | [14][17] |
| Dichloromethane | Soluble | [14][17] |
| Toluene | Soluble | [19] |
| Water | Insoluble | [14][17] |
Protocol: Recrystallization from Ethanol/Water
This protocol is a standard procedure for purifying crude 2-Chlorocinnamic acid.[7]
-
Dissolution: Place the crude 2-Chlorocinnamic acid in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture on a hot plate until the solid dissolves completely.
-
Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot filtration through a pre-heated funnel into a clean, pre-heated flask.
-
Precipitation: While the ethanol solution is still hot, slowly add hot water dropwise until the solution becomes faintly cloudy (the saturation point). Add a drop or two more of hot ethanol to just re-dissolve the precipitate and make the solution clear again.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 20 minutes to maximize crystal formation.[6]
-
Isolation: Collect the pure crystals by vacuum filtration using a Büchner funnel.[9]
-
Washing: Wash the crystals on the filter paper with a small amount of cold water to remove any residual soluble impurities.[7]
-
Drying: Allow the crystals to air dry on the filter paper or dry them further in a desiccator to remove all traces of solvent.
References
- Ou, B., Li, X., Huang, L., Ke, Y., Che, C., Liu, X., & Li, Y. (2022). Determination of 2-Chlorocinnamic Acid Solubility in 16 Solvents: Model Correlation, Molecular Simulation and Solvent Effects Analysis.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2011). A Microscale Approach to Organic Laboratory Techniques. Cengage Learning.
- Globaltextiles.com. (n.d.). 2-Chlorocinnamic acid. [Link]
- El-Sayed, M. T., et al. (2021). New Neuroprotective Derivatives of Cinnamic Acid by Biotransformation. RSC Advances.
- ResearchGate. (n.d.). Isolation of Cinnamic Acid Derivatives from the Bulbs of Allium tripedale. [Link]
- Cheméo. (n.d.). Chemical Properties of 2-Chlorocinnamic acid (CAS 3752-25-8). [Link]
- NIST. (n.d.). 2-Chlorocinnamic acid. In NIST Chemistry WebBook. [Link]
- P212121. (n.d.). 2-Chlorocinnamic acid, predominantly trans. [Link]
- ResearchGate. (2005). A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. [Link]
- PubChem. (n.d.). 2-Chlorocinnamic acid. [Link]
- MDPI. (2005). Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. [Link]
- CP Lab Chemicals. (n.d.). 2-Chlorocinnamic acid, predominantly trans, min 99%, 100 grams. [Link]
- ResearchGate. (n.d.).
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
- University of Massachusetts Boston. (n.d.). Chem 267.
- Veeprho. (n.d.).
- International Journal of Scientific Research. (2019). Process for The Separation of the (Dl) Cis- Trans-2, 2-Dimethyl-3-(2, 2-Disubstitutedvinyl)
- EMU Physics Department. (2023).
- University of Rochester Department of Chemistry. (n.d.).
- Google Patents. (n.d.). Converting method for cis and trans isomers of cinnamic acid compound.
- Google Patents. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CAS 3752-25-8: 2-Chlorocinnamic acid | CymitQuimica [cymitquimica.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide | MDPI [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 14. 2-Chlorocinnamic acid | 3752-25-8 [chemicalbook.com]
- 15. 2-Chlorocinnamic acid [webbook.nist.gov]
- 16. 3752-25-8 Cas No. | 2-Chlorocinnamic acid | Apollo [store.apolloscientific.co.uk]
- 17. 2-Chlorocinnamic acid CAS#: 3752-25-8 [m.chemicalbook.com]
- 18. physics.emu.edu.tr [physics.emu.edu.tr]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: HPLC Separation of Fluorocinnamic Acid Isomers
Welcome to the technical support center for the chromatographic separation of fluorocinnamic acid (FCA) isomers. This guide is designed for researchers, analytical scientists, and drug development professionals who are working with these challenging compounds. Here, we will address common issues encountered during High-Performance Liquid Chromatography (HPLC) method development and provide in-depth, field-proven insights to help you achieve robust and reproducible separations.
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific experimental problems. We will explore the causality behind these issues and provide step-by-step solutions.
**Q1: Why am I seeing poor resolution or complete co-elution of my ortho-, meta-, and para-fluorocinnamic acid isomers on a standard C18 column?
This is the most common challenge when separating positional isomers. While structurally similar, their subtle differences in polarity and electronic properties can be exploited. If a standard C18 column isn't providing separation, it's because the primary separation mechanism—hydrophobicity—is insufficient to differentiate between the isomers.
Root Causes & Solutions:
-
Insufficient Mobile Phase Optimization: The ionization state of the carboxylic acid group is a critical handle for manipulating retention and selectivity.[1][2]
-
The Causality: Fluorocinnamic acids are weak acids. At a mobile phase pH near their acid dissociation constant (pKa), the molecules exist in both ionized (more polar, less retained) and non-ionized (less polar, more retained) forms.[3][4] Operating at a pH far from the pKa ensures a uniform ionic state, leading to sharper peaks and more stable retention times.[3][5] For acidic compounds like FCAs, lowering the pH suppresses ionization, increases hydrophobicity, and significantly lengthens retention time.[2][5]
-
Protocol: Adjust the mobile phase pH to be at least 1.5-2 units below the pKa of the FCA isomers. The pKa of benzoic acid is ~4.2, and while fluorine substitution will alter this slightly (the electron-withdrawing nature of fluorine generally increases acidity, lowering the pKa), a starting pH of 2.5 - 3.0 is highly recommended.[6] Use a buffer like phosphate or formate to maintain a stable pH.[7]
-
-
Inadequate Stationary Phase Selectivity: A C18 phase relies on non-polar interactions. The FCA isomers have very similar hydrophobic characteristics, necessitating a stationary phase with alternative interaction mechanisms.
-
The Causality: Phenyl-based stationary phases, such as Phenyl-Hexyl or Pentafluorophenyl (PFP) , offer a different selectivity compared to C18 columns.[8][9] These columns can engage in π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of the analytes.[10] The position of the fluorine atom influences the electron density of the aromatic ring, leading to differential π-π interactions that can resolve the isomers.[10][11] PFP phases, in particular, offer a unique combination of π-π, dipole-dipole, and ion-exchange interactions that are highly effective for separating halogenated positional isomers.[12]
-
Recommendation: Screen a Phenyl-Hexyl and/or a PFP column. These phases often provide the necessary selectivity that C18 columns lack for this specific application.[8][9][12]
-
Troubleshooting Workflow for Poor Resolution
Caption: Troubleshooting workflow for resolving FCA isomers.
Q2: My peaks are exhibiting significant tailing. What is causing this, and how can I improve the peak shape?
Peak tailing for acidic compounds is a classic chromatography problem, often stemming from unwanted secondary interactions with the stationary phase.[6]
Root Causes & Solutions:
-
Secondary Silanol Interactions: Most reversed-phase columns are based on silica, which has residual silanol groups (Si-OH) on its surface. At mid-range pH values (e.g., pH 4-7), these silanols can become deprotonated (Si-O⁻) and interact ionically with any positively charged sites on your analyte or, more commonly, cause repulsion and mixed-mode interactions with the ionized carboxylate group of the FCA, leading to tailing.[6][13]
-
The Causality: By operating at a low mobile phase pH (e.g., < 3.0), you suppress the ionization of the silanol groups, minimizing these secondary interactions.[6] This ensures that the primary retention mechanism is the intended hydrophobic interaction, resulting in more symmetrical peaks.
-
Protocol: As with improving resolution, ensure your mobile phase pH is between 2.5 and 3.0. This single adjustment often solves both resolution and peak shape issues for acidic analytes.[6]
-
-
Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to peak distortion, including tailing and fronting.[14][15]
-
The Causality: The stationary phase has a finite capacity. When this capacity is exceeded, the equilibrium between the mobile and stationary phases is disrupted, causing molecules to travel through the column at different rates, which broadens and distorts the peak.
-
Protocol: Perform a loading study. Systematically reduce your injection volume or sample concentration by 50% in successive runs. If peak shape improves, you were likely overloading the column. Find the highest concentration that still produces a symmetrical peak.
-
-
Mismatched Sample Solvent: Dissolving your sample in a solvent that is much stronger (i.e., has a higher percentage of organic solvent) than your initial mobile phase conditions can cause distorted peaks.[14]
-
The Causality: When the strong sample solvent enters the column, it creates a localized pocket of mobile phase that is stronger than the surrounding eluent. This causes the analyte band to spread out and elute prematurely and unevenly, resulting in broad or split peaks.
-
Protocol: Ideally, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will fully dissolve your sample.
-
| Parameter | Recommended Starting Point | Effect on Separation |
| Column | Phenyl-Hexyl or PFP, 4.6 x 150 mm, <3 µm | Provides π-π interactions for isomer selectivity. |
| Mobile Phase A | 0.1% Formic Acid in Water | Low pH suppresses ionization, improving retention and peak shape. |
| Mobile Phase B | Acetonitrile | Good UV transparency and low viscosity. |
| Gradient | 10-90% B over 15 minutes | A good starting point for screening. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Temperature | 30 °C | Controls viscosity and can affect selectivity. |
| Detection (UV) | ~270-275 nm | Cinnamic acids have a strong absorbance maximum in this range.[16] |
| Injection Volume | 5 µL | Minimize to prevent column overload. |
Frequently Asked Questions (FAQs)
Q: What is the primary difference in chromatographic behavior between the ortho-, meta-, and para- isomers?
The elution order depends heavily on the stationary phase and mobile phase conditions. However, a general principle is that the ortho- isomer often behaves differently from the meta- and para- isomers due to steric hindrance and intramolecular effects. The fluorine atom in the ortho position is physically close to the carboxylic acid group, which can influence its acidity and interaction with the stationary phase. The pKa of ortho-substituted benzoic acids is often lower (more acidic) than the meta and para isomers due to the "ortho effect."[17][18][19] This difference in acidity can be a key factor in achieving separation when the mobile phase pH is carefully controlled.
Q: Is a C18 column ever a viable option?
While challenging, it's not impossible. If you are restricted to a C18 column, success hinges on maximizing all other chromatographic levers. This includes using a very low pH (2.5), potentially using a different organic modifier like methanol (which can offer different selectivity than acetonitrile for aromatic compounds), and operating at a lower temperature to enhance subtle interaction differences. However, for robust method development, a phenyl-based column is the more direct path to success.[8][9]
Q: How do I select the optimal UV detection wavelength?
Cinnamic acid and its derivatives typically exhibit a maximum absorbance (λmax) between 260 nm and 280 nm due to the conjugated system of the aromatic ring and the double bond.[16][20] To determine the optimal wavelength for your specific isomers and mobile phase, it is best practice to run a UV-Vis scan using a diode array detector (DAD) or by injecting a standard and monitoring across a spectrum. A wavelength around 272 nm is a common and effective starting point.[16]
Q: My method works for standards, but I see peak distortion with my extracted sample. Why?
This is often a matrix effect. Components from your sample matrix can interfere with the chromatography.
-
Check for Overload: Your target analytes might be at a low concentration, but high concentrations of other matrix components can still cause column overload.
-
Sample Prep: Ensure your sample preparation method (e.g., Solid-Phase Extraction or Liquid-Liquid Extraction) is effectively removing interfering compounds.
-
Use a Guard Column: A guard column is a small, disposable column placed before your analytical column. It will "catch" strongly retained matrix components that could otherwise foul your expensive analytical column.[21]
Experimental Protocol: Generic Method Development for FCA Isomers
-
System Preparation:
-
Prepare Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.
-
Prepare Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile.
-
Install a Phenyl-Hexyl (or PFP) column (e.g., 4.6 x 150 mm, 2.7 µm).
-
Equilibrate the system with 90% A / 10% B for at least 15 minutes or until a stable baseline is achieved.[21]
-
-
Sample Preparation:
-
Prepare a mixed stock solution containing all three FCA isomers at approximately 1 mg/mL in methanol or acetonitrile.
-
Dilute this stock solution to a working concentration of ~10 µg/mL using the initial mobile phase composition (90% A / 10% B).
-
-
Initial Gradient Run:
-
Set the column temperature to 30 °C.
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detector to 272 nm.
-
Inject 5 µL of the working standard.
-
Run the following gradient:
-
0.0 min: 10% B
-
15.0 min: 90% B
-
17.0 min: 90% B
-
17.1 min: 10% B
-
20.0 min: 10% B (re-equilibration)
-
-
-
Optimization:
-
Assess Resolution: Examine the initial chromatogram. If peaks are closely eluting, increase the gradient time (e.g., from 15 minutes to 25 minutes) to decrease the slope and improve separation.
-
Assess Retention: If peaks elute too early, consider starting with a lower initial %B (e.g., 5%).
-
Assess Peak Shape: If peak tailing is observed, double-check that the mobile phase pH is indeed low (~2.7-2.8) and consider reducing the sample concentration.
-
Separation Mechanism on a Phenyl-Hexyl Column
Caption: Differential π-π interactions enable isomer separation.
References
- Back to Basics: The Role of pH in Retention and Selectivity.
- Exploring the Role of pH in HPLC Separ
- UV/Vis spectrum of cis-cinnamic acid, trans-cinnamic acid, reaction...
- Effect of mobile phase pH on reversed-phase HPLC separ
- The use of Mobile Phase pH as a Method Development Tool.
- The Importance Of Mobile Phase PH in Chromatographic Separ
- UV spectra of (a) hydroxycinnamic acid derivatives, (b) quercetin...
- Assessment of Hydroxycinnamic Acids Potential for Use as Multifunctional Active Ingredients in Sunscreens, Via a Compar
- Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP. MicroSolv. [Link]
- How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]
- HPLC Troubleshooting Guide. SCION Instruments. [Link]
- Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography. Queen's University Belfast. [Link]
- HPLC Troubleshooting Guide. [Link]
- Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent. [Link]
- UV spectrum of cinnamic acid.
- Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. NIH. [Link]
- [Reader Insight] A Guide to Selective Columns for Isomer Separation.
- Strategies for Method Development and Optimiz
- Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Agilent. [Link]
- Phenyl Stationary Phases for HPLC. Element Lab Solutions. [Link]
- Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. Mastelf. [Link]
- Expert Guide to Troubleshooting Common HPLC Issues. AELAB. [Link]
- HPLC Troubleshooting Guide. [Link]
- Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]
- The pKa values of a few ortho-, meta-, and para-substituted benzo... Pearson. [Link]
- Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. [Link]
- Method Development Guide (rev. 05/04). HPLC. [Link]
- 2-Fluorocinnamic acid. PubChem. [Link]
- Separation of cis and trans isomers of naturally occuring hydroxycinnamic acids by high-pressure liquid chromatography.
- The pKa values of ortho-, meta-, and para-methoxybenzoic acids ar... Study Prep in Pearson+. [Link]
- A Strategy for Developing HPLC Methods for Chiral Drugs.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. moravek.com [moravek.com]
- 4. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 5. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 7. hplc.eu [hplc.eu]
- 8. welch-us.com [welch-us.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. pure.qub.ac.uk [pure.qub.ac.uk]
- 12. agilent.com [agilent.com]
- 13. silicycle.com [silicycle.com]
- 14. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 15. drawellanalytical.com [drawellanalytical.com]
- 16. researchgate.net [researchgate.net]
- 17. The pKa values of a few ortho-, meta-, and para-substituted benzo... | Study Prep in Pearson+ [pearson.com]
- 18. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 22. mastelf.com [mastelf.com]
- 23. aelabgroup.com [aelabgroup.com]
Minimizing thermal degradation of 2-Fluorocinnamic acid during synthesis
Technical Support Center: 2-Fluorocinnamic Acid Synthesis
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with its synthesis, with a specific focus on mitigating thermal degradation. This document provides in-depth troubleshooting advice and frequently asked questions based on established synthetic methodologies and field-proven insights.
Understanding the Challenge: Thermal Degradation
This compound, a valuable building block in medicinal chemistry and materials science, presents a significant challenge during synthesis due to its susceptibility to thermal degradation.[1] The primary degradation pathway is thermal decarboxylation, where the molecule loses carbon dioxide (CO₂) at elevated temperatures to form 2-fluorostyrene.[2][3] This side reaction not only reduces the yield but also introduces impurities that can be difficult to remove, compromising the quality of the final product.
The key to a successful synthesis is precise control over reaction parameters, particularly temperature, to favor the desired condensation reaction over the competing degradation pathway.
Caption: Primary thermal degradation pathway via decarboxylation.
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific problems encountered during the synthesis of this compound using common methods like the Perkin reaction and Knoevenagel-Doebner condensation.
Q1: I'm observing a low yield and significant dark discoloration in my Perkin reaction. What's causing this and how can I fix it?
A1: Root Cause Analysis & Corrective Actions
This is a classic sign of thermal degradation and side-product formation, which is common in the Perkin reaction due to the high temperatures required.[4][5] The reaction involves condensing 2-fluorobenzaldehyde with an acid anhydride (like acetic anhydride) using an alkali salt (like sodium acetate) as a catalyst, typically at temperatures between 160-180°C.[6]
Troubleshooting Protocol:
-
Strict Temperature Control: The high temperatures necessary to drive the Perkin condensation also accelerate the decarboxylation of the product.[4]
-
Action: Use a high-precision heating mantle with a thermocouple to maintain the temperature at the lowest effective point. Instead of aiming for a fixed 180°C, try running small-scale trials at 160°C, 165°C, and 170°C to find the optimal balance between reaction rate and product stability.
-
-
Minimize Reaction Time: Prolonged exposure to heat, even at a slightly lower temperature, will increase degradation.
-
Action: Monitor the reaction's progress every 30-60 minutes using Thin-Layer Chromatography (TLC). Spot the reaction mixture against the 2-fluorobenzaldehyde starting material. Once the starting material spot has disappeared or is very faint, proceed with the work-up. Do not heat the reaction longer than necessary.[5]
-
-
Maintain an Inert Atmosphere: At high temperatures, atmospheric oxygen can cause oxidative side reactions, leading to colored, polymeric impurities.
-
Action: Equip your reaction flask with a nitrogen or argon inlet and maintain a positive pressure of inert gas throughout the heating process. This simple step can significantly improve the color profile of your crude product.
-
-
Refined Purification Strategy: A robust work-up and purification are critical to remove any degradation products and colored impurities.
-
Action: After cooling, the standard procedure is to pour the reaction mixture into water and then acidify with HCl to precipitate the crude this compound.[4][7] To further purify, recrystallization is highly effective. A mixed solvent system, such as ethanol and water, is often successful. Dissolve the crude product in a minimum amount of hot ethanol and slowly add hot water until the solution becomes slightly turbid. Allow it to cool slowly to form pure crystals, leaving the colored impurities in the mother liquor.[8]
-
Q2: My Knoevenagel-Doebner condensation is producing a significant amount of an unknown byproduct, reducing my final yield. How can I improve the selectivity?
A2: Optimizing for Selectivity
The Knoevenagel-Doebner condensation, which reacts 2-fluorobenzaldehyde with malonic acid in the presence of a basic catalyst like pyridine or piperidine, is generally milder than the Perkin reaction. However, improper temperature control or catalyst choice can still promote decarboxylation and other side reactions.[9][10]
Troubleshooting Protocol:
-
Two-Stage Temperature Profile: The reaction proceeds in two stages: the initial condensation followed by decarboxylation. These stages have different optimal temperatures.
-
Action: Conduct the initial condensation at a moderate temperature (e.g., 40-60°C) until the aldehyde is consumed (monitor by TLC).[11] Then, gently increase the heat (e.g., to 80-100°C or mild reflux) to drive the decarboxylation of the intermediate.[12] Avoid vigorous, prolonged refluxing, which can cause the final product to degrade.
-
-
Catalyst and Solvent Selection: The base is not just a catalyst but also influences the reaction medium. Pyridine is common but can be harsh.[13]
-
Action: Consider using piperidine as a catalyst in a solvent like ethanol or toluene. This decouples the catalytic and solvent roles, allowing for better temperature moderation.[12][13] For a "greener" approach, methods using water as a solvent with a phase-transfer catalyst have been developed, which can offer milder conditions.[14]
-
-
Stoichiometry of Malonic Acid: Using a large excess of malonic acid is unnecessary and can lead to purification difficulties.
-
Action: Use a slight excess of malonic acid (e.g., 1.1 to 1.2 equivalents). This ensures the complete conversion of the aldehyde without complicating the work-up.
-
Caption: Generalized workflow for synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the best analytical methods to detect and quantify thermal degradation?
A1: A multi-technique approach is recommended for comprehensive analysis.
-
High-Performance Liquid Chromatography (HPLC): This is the primary tool for quantification.[15] Using a C18 reversed-phase column with a UV detector (monitoring around 270 nm) can effectively separate the polar this compound from the non-polar 2-fluorostyrene degradation product.[6][16] This allows for accurate calculation of purity and yield.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural confirmation.[17] The disappearance of the characteristic carboxylic acid proton signal (~12-13 ppm) and the emergence of new signals in the vinylic region (~5-7 ppm) are clear indicators of decarboxylation.[18]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for identifying volatile byproducts like 2-fluorostyrene, especially at trace levels.[15]
Q2: Between the Perkin, Knoevenagel-Doebner, and Heck reactions, which is least prone to thermal degradation?
A2: Generally, the Knoevenagel-Doebner condensation offers the mildest reaction conditions and is therefore often the best choice for minimizing thermal stress. The Perkin reaction is notorious for requiring high heat.[4] The Heck reaction, while powerful, involves expensive palladium catalysts and its thermal profile can vary, but it typically avoids the extreme temperatures of the Perkin method.[1]
| Parameter | Perkin Reaction | Knoevenagel-Doebner Condensation | Heck Reaction |
| Starting Materials | 2-Fluorobenzaldehyde, Acetic Anhydride | 2-Fluorobenzaldehyde, Malonic Acid | 2-Haloaryl precursor, Acrylic Acid |
| Catalyst/Base | Sodium/Potassium Acetate | Pyridine, Piperidine | Palladium Complex, Base |
| Typical Temperature | High (160-180°C)[6] | Mild to Moderate (40-100°C)[12] | Moderate (80-120°C) |
| Key Advantage | Inexpensive reagents | High yields, mild conditions | High functional group tolerance[19] |
| Degradation Risk | High | Low to Moderate | Moderate |
Q3: What are the ideal storage conditions for purified this compound to ensure long-term stability?
A3: To prevent degradation over time, proper storage is crucial.
-
Temperature: Store in a cool environment. Refrigeration (2-8°C) is recommended.
-
Light: Protect from light by using an amber glass vial or storing it in a dark cabinet.
-
Atmosphere: For high-purity reference standards or long-term archival, storing under an inert atmosphere (argon or nitrogen) can prevent slow oxidative degradation.
-
Purity: Ensure the material is free from residual acid, base, or metal catalysts from the synthesis, as these can promote degradation even under ideal storage conditions.
References
- Royal Society of Chemistry. (2016). Decarboxylative functionalization of cinnamic acids. Organic & Biomolecular Chemistry.
- ResearchGate. (n.d.). Mechanism of the decarboxylation of cinnamic dicarboxylic acid 4a....
- National Institutes of Health. (2020). Decarboxylation in Natural Products Biosynthesis. PubMed Central.
- MDPI. (2023). Investigation of Cinnamic Acid Derivatives as Alternative Plasticizers for Improved Ductility of Polyvinyl Chloride Films. MDPI.
- ResearchGate. (2025). Decarboxylation reaction of cinnamic acids 2.
- Taylor & Francis Online. (2017). Decarboxylation of cinnamic acids using a ruthenium sawhorse. Taylor & Francis Online.
- Royal Society of Chemistry. (n.d.). Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. RSC Publishing.
- Semantic Scholar. (n.d.). Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids.
- Wikipedia. (n.d.). Perkin reaction.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- ResearchGate. (n.d.). Microbiological degradation of cinnamic acid and its hydroxyl-derivatives.
- Longdom Publishing. (n.d.). A Concise Introduction of Perkin Reaction. Journal of Organic and Inorganic Chemistry.
- National Institutes of Health. (2011). Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. PubMed Central.
- Bulletin of Environment, Pharmacology and Life Sciences. (2023). Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity. BEPLS.
- Asian Journal of Chemistry. (2017). A Simple and Straightforward Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation Employing DABCO as Catalyst. Asian Journal of Chemistry.
- ResearchGate. (n.d.). Effect of temperature on Knoevenagel condensation of 4-nitrobenzaldehyde and 1,3-dihydroindol-2-one.
- Health and Safety Executive. (2021). ANALYTICAL METHOD SUMMARIES.
- ResearchGate. (n.d.). Effects of different temperatures on Knoevenagel condensation.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of certain cinnamic acid derivatives through heck coupling reaction and evaluation of their antioxidant activities.
- National Institutes of Health. (n.d.). This compound.
- SpringerLink. (n.d.). Degradation of cinnamic acid by a newly isolated bacterium Stenotrophomonas sp. TRMK2.
- National Institutes of Health. (2021). Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. PubMed Central.
- Fluorine notes. (2019). Synthesis of 2-fluorooctanoic acid: an advanced organic chemistry laboratory experiment.
- Chemistry LibreTexts. (2023). Heck Reaction.
- MDPI. (2001). THE COMPARATIVE STUDY OF THE KINETICS OF KNOEVENAGEL CONDENSATION UNDER MICROWAVE AND CONVENTIONAL CONDITIONS.
- AAPS PharmSciTech. (2022). Recent Trends in Analytical Techniques for Impurity Profiling.
- MDPI. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.
- ResolveMass Laboratories Inc. (n.d.). Identification and profiling of impurities in Pharmaceuticals.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Cinnamic acid derivatives: A new chapter of various pharmacological activities.
- SciSpace. (2020). synthesis of cinnamic acid based on perkin reaction using sonochemical method and its potential.
- Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification.
- Oriental Journal of Chemistry. (2017). The Importance and Applications of Knoevenagel Reaction (Brief Review). Oriental Journal of Chemistry.
- Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid.
- Scientific Research Publishing. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. Journal of Laboratory Chemical Education.
- Jurnal Kimia dan Pendidikan Kimia. (2020). SYNTHESIS OF CINNAMIC ACID BASED ON PERKIN REACTION USING SONOCHEMICAL METHOD AND ITS POTENTIAL AS PHOTOPROTECTIVE AGENT.
- Google Patents. (n.d.). Method for obtaining high-purity cinnamic acid.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scispace.com [scispace.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. EP0484122A2 - Method for obtaining high-purity cinnamic acid - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Knoevenagel Condensation [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. bepls.com [bepls.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. resolvemass.ca [resolvemass.ca]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 19. Heck Reaction [organic-chemistry.org]
Technical Support Center: Enhancing the Stability of 2-Fluorocinnamic Acid in Solution
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with 2-Fluorocinnamic acid. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered during experimental work. Our goal is to equip you with the scientific understanding and practical methodologies to ensure the integrity of your this compound solutions.
I. Frequently Asked Questions (FAQs): Core Stability Concepts
This section addresses fundamental questions regarding the stability of this compound in solution.
Q1: What are the primary degradation pathways for this compound in solution?
A1: Based on the behavior of its parent compound, cinnamic acid, this compound is susceptible to two primary degradation pathways:
-
Photodegradation: Exposure to ultraviolet (UV) light can induce cis-trans isomerization of the double bond and [2+2] cycloaddition reactions, leading to the formation of cyclobutane dimers like truxillic and truxinic acids. This can alter the compound's physicochemical and biological properties[1].
-
Oxidative Degradation: The presence of dissolved oxygen or oxidizing agents can lead to the oxidation of the molecule. While less common than photodegradation, it is a potential source of instability, especially during long-term storage or in the presence of certain metal ions[1].
Q2: How does pH influence the stability of this compound solutions?
A2: The pH of the solution is a critical factor in maintaining the stability of this compound, primarily by influencing its susceptibility to photodegradation. Studies on cinnamic acid have shown that increasing the pH to neutral or slightly alkaline conditions significantly decreases the rate of photodegradation[2][3]. While this compound is generally resistant to major pH-induced degradation in the range of 3-11, controlling the pH is a key strategy for minimizing light-induced degradation[4][5][6].
Q3: What are the initial signs of this compound degradation in my solution?
A3: Visual inspection can sometimes provide initial clues, such as a change in color or the formation of a precipitate. However, significant degradation, particularly isomerization, can occur without any visible changes[1]. The most reliable method for detecting and quantifying degradation is through analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC). The appearance of new peaks or a decrease in the peak area of the parent this compound are definitive indicators of degradation.
II. Troubleshooting Guide: Common Stability Issues and Solutions
This guide provides a structured approach to troubleshooting common stability problems encountered with this compound solutions.
Issue 1: Rapid Loss of Compound Purity in Solution
If you observe a rapid decrease in the concentration of this compound in your prepared solutions, consult the following troubleshooting steps.
Potential Causes and Recommended Solutions
| Potential Cause | Underlying Science | Recommended Solution |
| Light Exposure | This compound, like other cinnamic acid derivatives, is susceptible to photodegradation via isomerization and cycloaddition upon exposure to UV light[1]. | Work under amber or UV-filtered lighting. Use amber glassware or vials wrapped in aluminum foil for all solutions. Store samples in the dark when not in use[1]. |
| Inappropriate pH | The rate of photodegradation of cinnamic acids is pH-dependent, with increased stability at higher pH values[2][3]. The pKa of 4-Fluorocinnamic acid is approximately 3.99, and the pKa of this compound is predicted to be around 4.10[7][8]. At pH values near the pKa, the compound exists as a mixture of the acid and its conjugate base, which can influence its photoreactivity. | If your experimental conditions permit, adjust the pH of the solution to be neutral or slightly alkaline (pH 7.0-7.5) using a suitable buffer system (e.g., phosphate buffer). |
| Oxidative Stress | Dissolved oxygen in the solvent can contribute to the oxidative degradation of the compound, especially over extended periods or in the presence of catalysts[1]. | Degas your solvents prior to use by sparging with an inert gas (e.g., nitrogen or argon) or by sonication under vacuum. |
| Incompatible Solvent | The choice of solvent can influence the stability of the compound. Protic solvents, for instance, may participate in photochemical reactions. | If feasible, test the stability of this compound in a few different solvents of varying polarity to identify the one that offers the best stability for your application. Acetonitrile and methanol are common choices. |
Decision Workflow for Investigating Purity Loss
Workflow for troubleshooting purity loss of this compound.
Issue 2: Appearance of Unknown Peaks in Chromatograms
The emergence of new peaks in your HPLC or UPLC chromatograms indicates the formation of degradation products.
Identifying Potential Degradation Products
| Stress Condition | Likely Degradation Pathway | Potential Degradation Products |
| Photolytic (UV Light) | cis-trans Isomerization, [2+2] Cycloaddition | cis-2-Fluorocinnamic acid, Truxillic and truxinic acid analogs |
| Oxidative (e.g., H₂O₂) | Oxidation of the double bond or aromatic ring | Epoxides, aldehydes (e.g., 2-Fluorobenzaldehyde), or further oxidized species. |
| Acid/Base Hydrolysis | Generally stable, but extreme conditions may promote side-chain cleavage. | 2-Fluorobenzoic acid has been observed as a degradation product of 4-Fluorocinnamic acid in microbial degradation studies, suggesting this is a possible, though likely slow, chemical degradation product[6]. |
Experimental Workflow for Degradant Identification
Workflow for identifying degradation products.
III. Advanced Stabilization Strategies
For applications requiring enhanced stability, consider the following formulation approaches.
Q4: Can I use antioxidants to stabilize my this compound solution?
A4: Yes, the use of antioxidants can be an effective strategy to prevent oxidative degradation. Common antioxidants used in pharmaceutical formulations include:
-
Butylated hydroxytoluene (BHT): A synthetic phenolic antioxidant that acts as a free radical scavenger[5][9].
-
Tocopherols (Vitamin E): Natural antioxidants that are effective in inhibiting lipid peroxidation and can scavenge peroxyl radicals[5][9].
-
Ascorbic Acid (Vitamin C): A water-soluble antioxidant that can act synergistically with other antioxidants like Vitamin E[10].
The choice of antioxidant will depend on the solvent system and the specific requirements of your experiment. It is recommended to perform compatibility and efficacy studies to determine the optimal antioxidant and its concentration.
Q5: How can cyclodextrins improve the stability of this compound?
A5: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with guest molecules, effectively encapsulating the labile parts of the molecule within their hydrophobic cavity[3][4]. This encapsulation can:
-
Enhance Photostability: By shielding the double bond and aromatic ring from UV radiation, cyclodextrins can significantly reduce the rate of photodegradation[11].
-
Improve Solubility: For poorly soluble compounds, cyclodextrin complexation can increase aqueous solubility, which may in turn enhance stability by preventing precipitation[2][4].
-
Reduce Oxidative Degradation: Encapsulation can limit the access of oxidizing agents to the molecule.
Commonly used cyclodextrins include α-cyclodextrin, β-cyclodextrin, and hydroxypropyl-β-cyclodextrin (HP-β-CD)[2][3][4][11]. The formation of an inclusion complex can be confirmed by techniques such as NMR spectroscopy or UV-Vis spectrophotometry.
IV. Experimental Protocols
This section provides detailed protocols for assessing and improving the stability of this compound.
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and develop a stability-indicating analytical method, in accordance with ICH guidelines[12][13][14][15].
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
2. Stress Conditions (perform each in parallel):
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place 1 mL of the stock solution in an oven at 80°C for 48 hours.
-
Photodegradation: Expose 1 mL of the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be wrapped in aluminum foil to exclude light.
3. Sample Analysis:
-
After the specified time, neutralize the acid and base hydrolysis samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC or UPLC-MS method.
4. Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control to identify new peaks corresponding to degradation products.
-
Use the mass spectrometry data to propose structures for the degradation products[16].
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately quantify the active ingredient in the presence of its degradation products, impurities, and excipients.
1. Column and Mobile Phase Selection:
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically effective.
2. Method Development and Optimization:
-
Inject the mixture of stressed samples from the forced degradation study.
-
Optimize the gradient, flow rate, and column temperature to achieve baseline separation of the parent peak from all degradation product peaks.
-
A photodiode array (PDA) detector is recommended to check for peak purity.
3. Validation:
-
Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The method is considered stability-indicating if it can resolve the parent drug from all degradation products formed during forced degradation studies.
V. References
-
Stability improvement of UV-filter between methoxy cinnamic acid derivatives and cyclodextrins inclusion complexes based on DFT and TD-DFT investigations. PubMed. [Link]
-
Studies of the Formation of Inclusion Complexes Derivatives of Cinnamon Acid with α-Cyclodextrin in a Wide Range of Temperatures Using Conductometric Methods. National Institutes of Health. [Link]
-
Cyclodextrin-Based Delivery Systems and Hydroxycinnamic Acids: Interactions and Effects on Crucial Parameters Influencing Oral Bioavailability—A Review. National Institutes of Health. [Link]
-
4-Fluorocinnamic Acid Exporter | Fine Fluorinated Chemical in Bulk. Wellt. [Link]
-
Comparing Antioxidant Cosmetic Preservatives. Knowde. [Link]
-
Synergistic Effect of combined some natural and synthetic antioxidants to increase oxidative stability using DPPH test. Iraqi Journal of Agricultural Sciences. [Link]
-
Complete Biodegradation of 4-Fluorocinnamic Acid by a Consortium Comprising Arthrobacter sp. Strain G1 and Ralstonia sp. Strain H1. ResearchGate. [Link]
-
Forced Degradation Studies. MedCrave. [Link]
-
Forced Degradation and Stability Testing. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
-
Antioxidants Added to Fat and Oil Containing Food to Prevent Rancidity. Wellt Chemicals. [Link]
-
HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS. [Link]
-
Development of validated stability-indicating assay methods—critical review. Scilit. [Link]
-
Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives. National Institutes of Health. [Link]
-
Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology. National Institutes of Health. [Link]
-
Fluorine-Specific Detection Using ICP-MS Helps to Identify PFAS Degradation Products in Nontargeted Analysis. PubMed. [Link]
-
Synthetic and natural antioxidant additives in food stabilization: current applications and future research. ResearchGate. [Link]
-
Cyclodextrins and Their Derivatives as Drug Stability Modifiers. MDPI. [Link]
-
Liquid Chromatography-Mass Spectrometry for the Determination of Cinnamic Acids. ResearchGate. [Link]
-
Development and Validation of Stability Indicating RP-UPLC Method for Simultaneous Determination in Fixed Dose Combination of Ezetimibe and Simvastatin. Longdom Publishing. [Link]
-
LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. National Institutes of Health. [Link]
-
Development and Validation of a Stability-indicating UPLC-DAD Method for the Simultaneous Determination of Ivermectin and Praziquantel in Pharmaceutical Tablets and Dissolution Media. PubMed. [Link]
-
LC/MS/MS chromatograms for two transitions of a possible product of... ResearchGate. [Link]
-
Development and validation of stability indicating UPLC methods for related substances and assay analyses of ricobendazole hydrochloride. PubMed. [Link]
-
Development and validation of stability indicating spectrophotometric and HPTLC methods for determination of acemetacin. European Journal of Chemistry. [Link]
-
Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. ResearchGate. [Link]
-
Investigation of the Photocatalytic Performance, Mechanism, and Degradation Pathways of Rhodamine B with Bi2O3 Microrods under Visible-Light Irradiation. MDPI. [Link]
-
alpha-Fluorocinnamic acid. PubChem. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. aladdin-e.com [aladdin-e.com]
- 3. Studies of the Formation of Inclusion Complexes Derivatives of Cinnamon Acid with α-Cyclodextrin in a Wide Range of Temperatures Using Conductometric Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclodextrin-Based Delivery Systems and Hydroxycinnamic Acids: Interactions and Effects on Crucial Parameters Influencing Oral Bioavailability—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparing Antioxidant Cosmetic Preservatives - Periodical [periodical.knowde.com]
- 6. researchgate.net [researchgate.net]
- 7. resolvemass.ca [resolvemass.ca]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. welltchemicals.com [welltchemicals.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Stability improvement of UV-filter between methoxy cinnamic acid derivatives and cyclodextrins inclusion complexes based on DFT and TD-DFT investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. biopharminternational.com [biopharminternational.com]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 15. sgs.com [sgs.com]
- 16. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Activities of 2-Fluorocinnamic Acid and 4-Fluorocinnamic Acid
Introduction: The Strategic Importance of Fluorine Placement in Cinnamic Acid Scaffolds
In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into bioactive scaffolds is a well-established strategy to modulate a molecule's physicochemical properties and enhance its pharmacological profile. Cinnamic acid and its derivatives, a class of naturally occurring phenolic compounds, have long been recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1] The introduction of a highly electronegative fluorine atom to the phenyl ring of cinnamic acid can significantly alter its electronic distribution, acidity, lipophilicity, and metabolic stability, thereby influencing its interaction with biological targets.
This guide provides an in-depth comparative analysis of two constitutional isomers: 2-Fluorocinnamic acid and 4-Fluorocinnamic acid. While seemingly minor, the positional difference of the fluorine atom—ortho versus para—can lead to profound differences in their biological activities. This document is intended for researchers, scientists, and drug development professionals to provide a comprehensive, data-driven comparison to inform rational drug design and guide future research.
Physicochemical Properties: A Tale of Two Isomers
The position of the fluorine atom on the phenyl ring directly influences the molecule's electronic properties, which in turn dictates its acidity (pKa) and lipophilicity (logP). These parameters are critical for predicting a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | This compound | 4-Fluorocinnamic Acid | Cinnamic Acid (Reference) |
| Structure | (E)-3-(2-fluorophenyl)prop-2-enoic acid | (E)-3-(4-fluorophenyl)prop-2-enoic acid | trans-3-phenyl-2-propenoic acid |
| pKa (Predicted) | 4.10 | 4.43 | 4.44 |
| logP (Computed) | 1.9 | 1.92 | 2.13 |
Expert Analysis: The lower predicted pKa of this compound compared to its 4-fluoro isomer and the parent cinnamic acid is attributed to the "ortho effect." The close proximity of the highly electronegative fluorine atom to the carboxylic acid group exerts a strong inductive electron-withdrawing effect, stabilizing the carboxylate anion and increasing acidity. This enhanced acidity can lead to stronger interactions with biological targets. The computed logP values suggest that both fluoro-isomers are slightly less lipophilic than cinnamic acid, which may influence their cell membrane permeability.
Comparative Biological Efficacy: A Review of the Evidence
Direct comparative studies on the biological activities of this compound and 4-Fluorocinnamic acid are limited in the scientific literature. However, by examining studies on each isomer and their derivatives, we can infer potential differences in their efficacy.
Antimicrobial Activity
Anticancer Activity
The anticancer potential of cinnamic acid derivatives is a burgeoning area of research.[5] While direct comparative cytotoxicity data for 2- and 4-Fluorocinnamic acid is sparse, the available information on their derivatives suggests that the position of the fluorine atom is critical for activity. For example, some studies on cinnamide derivatives have indicated that the nature and position of substituents on the phenyl ring significantly influence their cytotoxic effects.[1] The proposed mechanisms of action for the anticancer effects of cinnamic acid derivatives include the induction of apoptosis and cell cycle arrest.[6]
dot graph "Anticancer_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
"Fluorocinnamic Acid" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Cancer Cell" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Apoptosis" [shape=doublecircle, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Cell Cycle Arrest" [shape=doublecircle, fillcolor="#FBBC05", fontcolor="#202124"];
"Fluorocinnamic Acid" -> "Cancer Cell" [label="Induces"]; "Cancer Cell" -> "Apoptosis" [label="Undergoes"]; "Cancer Cell" -> "Cell Cycle Arrest" [label="Undergoes"]; }
Caption: Proposed anticancer mechanisms of fluorocinnamic acids.Enzyme Inhibition
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is of interest for the treatment of hyperpigmentation.[7] While a direct comparison is not available, a review on tyrosinase inhibitors mentions chlorocinnamic acids as uncompetitive inhibitors of the catecholase activity of mushroom tyrosinase, suggesting that fluorinated analogs may also exhibit inhibitory activity.[8] The inhibitory potential is likely influenced by the substitution pattern on the phenyl ring.
The anti-inflammatory properties of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of cyclooxygenase (COX) enzymes. Cinnamic acid derivatives have been investigated as potential COX inhibitors.[9] While specific IC50 values for 2- and 4-Fluorocinnamic acid are not provided in the search results, the literature suggests that fluorination can enhance the potency and selectivity of COX-2 inhibition.[9]
dot graph "COX_Inhibition_Pathway" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
"Arachidonic Acid" [fillcolor="#FBBC05", fontcolor="#202124"]; "COX-1 / COX-2" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Prostaglandins" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Inflammation" [shape=doublecircle, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Fluorocinnamic Acids" [shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
"Arachidonic Acid" -> "COX-1 / COX-2"; "COX-1 / COX-2" -> "Prostaglandins"; "Prostaglandins" -> "Inflammation"; "Fluorocinnamic Acids" -> "COX-1 / COX-2" [label="Inhibit"]; }
Caption: Inhibition of the prostaglandin synthesis pathway by fluorocinnamic acids.Experimental Protocols: A Guide to In Vitro Evaluation
To facilitate further research and direct comparison, this section provides standardized protocols for key biological assays.
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Methodology:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 well-isolated colonies of the test microorganism.
-
Transfer the colonies to a tube containing sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound (2- or 4-Fluorocinnamic acid) in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Include a growth control (broth and inoculum without compound) and a sterility control (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
dot graph "MIC_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
A [label="Prepare Bacterial Inoculum"]; B [label="Prepare Serial Dilutions of Compound"]; C [label="Inoculate Microtiter Plate"]; D [label="Incubate at 37°C for 16-20h"]; E [label="Visually Assess for Growth"]; F [label="Determine MIC", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
A -> C; B -> C; C -> D -> E -> F; }
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.Anticancer Activity: MTT Assay for Cell Viability
Objective: To assess the cytotoxic effect of a compound on cancer cell lines by measuring metabolic activity.
Methodology:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
-
Compound Treatment:
-
Prepare various concentrations of the test compounds (2- and 4-Fluorocinnamic acid) in the appropriate cell culture medium.
-
Replace the medium in the wells with the medium containing the test compounds.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
-
Solubilization and Absorbance Measurement:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting cell viability against the logarithm of the compound concentration.
-
Conclusion and Future Directions
The comparative analysis of this compound and 4-Fluorocinnamic acid highlights the profound impact of fluorine's positional chemistry on the physicochemical properties of the cinnamic acid scaffold. The ortho-substitution in this compound is predicted to increase its acidity, a factor that could enhance its interaction with biological targets. While direct comparative data on their biological activities is currently lacking in the literature, the available information on their derivatives suggests that both isomers warrant further investigation as potential antimicrobial, anticancer, and enzyme-inhibitory agents.
This guide underscores a significant gap in the current understanding of these two isomers and emphasizes the need for direct, head-to-head comparative studies. Future research should focus on:
-
Systematic in vitro screening: Evaluating the antimicrobial, anticancer, and enzyme-inhibitory activities of both 2- and 4-Fluorocinnamic acid against a broad panel of targets under standardized conditions.
-
Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways modulated by each isomer to understand the structure-activity relationship.
-
In vivo efficacy and safety profiling: Assessing the therapeutic potential and toxicity of the more active isomer in preclinical animal models.
By addressing these research gaps, the scientific community can unlock the full therapeutic potential of these intriguing fluorinated cinnamic acid derivatives.
References
- IC 50 values for selected compounds versus DO activity of human tyrosinase.
- IC50 values determined for COX-1 and COX-2; data are shown as standard devi
- A Comparative Guide to the Anticancer Efficacy of Cinnamic Acid Deriv
- IC50 values for compounds 1 and 2 in various cancer cell lines and a...
- Cinnamic Acid Derivatives and Their Biological Efficacy - PMC - PubMed Central
- Synthesis and Antibacterial Activity of Difluoromethyl Cinnamoyl Amides - ResearchG
- An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)
- Table 2 Summary of in vitro COX inhibition assays. IC 50 values reflect...
- Exploring the Molecular Mechanism of Cinnamic Acid-Mediated Cytotoxicity in Triple Negative MDA-MB-231 Breast Cancer Cells - PubMed
- Evaluation of the Antibacterial Activity of Cinnamic Acid and Its Derivatives: Synergistic Effects with Cloxacillin - MDPI
- Summary of the IC50 (µ M) values of the tested derivatives against a panel of cancer cells.
- IC 50 values for the inhibition of COX-1 and COX-2 in the human whole...
- (PDF)
- Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formul
- Design, synthesis and evaluation of cinnamic acid ester derivatives as mushroom tyrosinase inhibitors - PMC - NIH
- IC 50 values of samples showing anticancer activity against different cancer cell lines studied.
- Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity - NIH
- New phenolic cinnamic acid derivatives as selective COX-2 inhibitors.
- Design, synthesis and evaluation of cinnamic acid ester derivatives as mushroom tyrosinase inhibitors - MedChemComm (RSC Publishing)
- Anti-tyrosinase and antimelanogenic effect of cinnamic acid derivatives from Prunus mahaleb L.
- Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity - MDPI
- Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies - MDPI
- cytotoxicity ic50 values: Topics by Science.gov
- IC 50 of inhibition activity of the synthesized compounds in the...
- Minimum inhibitory concentration (MIC) [µg/mL] of the compounds on...
- Potential COX-2 inhibitors modulating NF-κB/MAPK signaling pathways: Design, synthesis and evaluation of anti-inflammatory activity of Pterostilbene-carboxylic acid derivatives with an oxime ether moiety - PubMed
- The values of IC50 of the four compounds against MDA-MB-231 cells after...
- (A) IC50 values for anticancer activity of compounds 6, 7a–7j and CA4...
- 4-Fluorocinnamic acid 99 459-32-5 - Sigma-Aldrich
- Synthesis and Antibacterial Activity of Difluoromethyl Cinnamoyl Amides - OUCI
- Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC - PubMed Central
- Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - ResearchG
- Synthesis, Anti-Tyrosinase Activity, and Spectroscopic Inhibition Mechanism of Cinnamic Acid–Eugenol Esters - PMC - NIH
- Variations in IC 50 Values with Purity of Mushroom Tyrosinase - MDPI
- Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC - NIH
- IC50 values of the cancer cell lines used in this study and the Phoenix...
- IC 50 of various tyrosinase inhibitors | Download Table - ResearchG
- A comprehensive review on tyrosinase inhibitors - PMC - PubMed Central
- Antimicrobial Activity of 4-Chlorocinnamic Acid Deriv
- Application Notes and Protocols for Investigating the Antimicrobial Activity of 2-Chlorocinnamic Acid - Benchchem
Sources
- 1. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Exploring the Molecular Mechanism of Cinnamic Acid-Mediated Cytotoxicity in Triple Negative MDA-MB-231 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to 2-, 3-, and 4-Fluorocinnamic Acids for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the strategic incorporation of fluorine into organic scaffolds is a widely employed strategy to modulate physicochemical and biological properties. Cinnamic acids and their derivatives, known for their diverse bioactivities, serve as a versatile backbone for such modifications. This guide provides an in-depth comparative analysis of the ortho- (2-), meta- (3-), and para- (4-) isomers of fluorocinnamic acid, offering a comprehensive overview of their properties, supported by experimental data and detailed methodologies, to inform rational design and application in research and drug development.
Physicochemical Properties: The Impact of Fluorine's Positional Isomerism
The position of the highly electronegative fluorine atom on the phenyl ring of cinnamic acid exerts a profound influence on the molecule's electronic distribution, which in turn dictates its key physicochemical properties such as acidity (pKa), lipophilicity (logP), and melting point. These parameters are critical for predicting a compound's pharmacokinetic and pharmacodynamic behavior.
A summary of the key physicochemical properties of the three fluorocinnamic acid isomers is presented in Table 1.
Table 1: Physicochemical Properties of 2-, 3-, and 4-Fluorocinnamic Acid
| Property | 2-Fluorocinnamic Acid | 3-Fluorocinnamic Acid | 4-Fluorocinnamic Acid |
| Molecular Formula | C₉H₇FO₂ | C₉H₇FO₂ | C₉H₇FO₂ |
| Molecular Weight ( g/mol ) | 166.15 | 166.15 | 166.15 |
| CAS Number | 451-69-4[1] | 20595-30-6[2] | 459-32-5[3] |
| Melting Point (°C) | 178-180[1] | 162-164[4] | 209-210[5] |
| pKa | ~4.10 (Predicted)[5] | ~4.29 (Predicted)[5] | 3.99 - 4.43 (Predicted)[5] |
| logP | ~1.9 (Computed)[5] | ~2.2 (Predicted)[5] | 1.92 (Calculated)[5] |
| Appearance | Solid[1] | Crystalline Solid | White to off-white solid[6] |
| Solubility | - | - | Slightly soluble in water; soluble in ethanol, methanol, chloroform[6] |
Causality Behind Property Differences:
-
Acidity (pKa): The electron-withdrawing inductive effect of the fluorine atom stabilizes the carboxylate anion, thereby increasing the acidity (lowering the pKa) of fluorocinnamic acids compared to unsubstituted cinnamic acid (pKa ≈ 4.44)[5][7]. The magnitude of this effect is position-dependent. The ortho-isomer is predicted to be the most acidic due to the proximity of the fluorine atom to the carboxylic acid group, which maximizes the inductive effect. The meta-isomer shows a less pronounced effect, while the para-isomer's influence is a combination of inductive and resonance effects.
-
Lipophilicity (logP): The introduction of a fluorine atom generally increases the lipophilicity of a molecule. However, the effect is nuanced and depends on the overall molecular context. The predicted and calculated logP values for the three isomers are relatively similar, suggesting that the position of the fluorine atom in this scaffold does not drastically alter the overall lipophilicity.
-
Melting Point: The significant difference in melting points, particularly the higher melting point of the 4-fluoro isomer, can be attributed to differences in crystal lattice packing and intermolecular interactions. The more symmetrical para-isomer likely allows for more efficient packing in the solid state, leading to stronger intermolecular forces that require more energy to overcome.
Spectroscopic Fingerprints: A Comparative Analysis
Spectroscopic techniques are indispensable for the structural elucidation and differentiation of isomers. The following sections detail the characteristic spectral features of 2-, 3-, and 4-fluorocinnamic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each proton and carbon atom in the molecule. The position of the fluorine atom significantly influences the chemical shifts and coupling constants of the aromatic protons and carbons.
Diagram 1: General Structure of Fluorocinnamic Acid
Caption: General chemical structure of fluorocinnamic acid isomers.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying functional groups. The IR spectra of all three isomers will exhibit characteristic absorptions for the carboxylic acid O-H stretch (a broad band around 2500-3300 cm⁻¹), the C=O stretch (around 1680-1710 cm⁻¹), and the C=C stretch of the alkene and aromatic ring (around 1600-1650 cm⁻¹)[8]. The position of the C-F bond vibration (typically in the 1000-1400 cm⁻¹ region) and the out-of-plane C-H bending vibrations of the substituted benzene ring will be the most informative for distinguishing between the isomers.
UV-Visible (UV-Vis) Spectroscopy
Chemical Reactivity and Stability
The chemical reactivity of the fluorocinnamic acid isomers is primarily dictated by the carboxylic acid functionality and the fluorinated aromatic ring.
-
Carboxylic Acid Reactions: All three isomers will undergo typical carboxylic acid reactions, such as esterification, amide formation, and reduction. The rate of these reactions may be subtly influenced by the electronic effects of the fluorine substituent.
-
Aromatic Ring Reactivity: The fluorine atom is a deactivating, ortho-, para-directing group for electrophilic aromatic substitution. This means that reactions such as nitration or further halogenation will be slower than for unsubstituted cinnamic acid and will primarily occur at positions ortho and para to the fluorine atom. The reactivity of the aromatic ring towards nucleophilic aromatic substitution will be enhanced, particularly for the 2- and 4-isomers where the fluorine is in an activated position relative to the electron-withdrawing side chain.
Biological Activities and Implications for Drug Development
The introduction of fluorine into the cinnamic acid scaffold can significantly impact its biological activity. Fluorination can enhance metabolic stability, improve binding affinity to target proteins, and alter the pharmacokinetic profile of a drug candidate.[2]
While direct comparative biological studies of all three isomers are limited, research on fluorinated cinnamic acids and their derivatives has revealed a range of activities:
-
Antimicrobial Activity: Cinnamic acid derivatives are known for their antimicrobial properties. Fluorination has been shown to enhance this activity, particularly against Mycobacterium tuberculosis.[7] The position of the fluorine atom can be a critical determinant of potency.[7]
-
Anticancer Activity: Cinnamic acid and its derivatives have demonstrated cytotoxic effects against various cancer cell lines.[7] Fluorinated analogs are often investigated as precursors for more potent anticancer agents.[10]
-
Enzyme Inhibition: Derivatives of fluorocinnamic acids have been explored as inhibitors of various enzymes. For example, 4-fluorocinnamic acid has been studied in the context of biodegradation by bacterial enzymes.[11]
Diagram 2: General Workflow for Evaluating Fluorocinnamic Acids in Drug Discovery
Caption: A generalized workflow for the evaluation of fluorocinnamic acid isomers in a drug discovery program.
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential.
Determination of pKa by Potentiometric Titration
This protocol outlines a standard method for determining the acid dissociation constant (pKa) of a carboxylic acid.
Workflow Diagram 3: pKa Determination by Potentiometric Titration
Caption: Step-by-step workflow for determining the pKa of a fluorocinnamic acid isomer.
Detailed Steps:
-
Solution Preparation: Prepare a ~0.01 M solution of the fluorocinnamic acid isomer in a suitable solvent (e.g., a water-ethanol mixture to ensure solubility). Prepare a standardized ~0.1 M solution of NaOH.
-
Calibration: Calibrate a pH meter using at least two standard buffer solutions that bracket the expected pKa.
-
Titration: Place a known volume of the acid solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode in the solution. Add the NaOH solution in small, precise increments, recording the pH after each addition has stabilized.
-
Data Analysis: Plot the pH values against the volume of NaOH added. The equivalence point is the point of steepest inflection on the curve. The half-equivalence point is the volume of NaOH that is half of the volume at the equivalence point. The pKa is the pH at the half-equivalence point.[3][12]
Determination of logP by HPLC
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a common and reliable method for the indirect determination of the octanol-water partition coefficient (logP).
Detailed Steps:
-
System Preparation: Use a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer at a relevant pH) and an organic modifier (e.g., methanol or acetonitrile).
-
Calibration: Prepare a series of standard compounds with known logP values that span the expected logP range of the fluorocinnamic acid isomers. Inject each standard and record its retention time. Create a calibration curve by plotting the known logP values against the logarithm of the capacity factor (k').
-
Sample Analysis: Dissolve the fluorocinnamic acid isomer in the mobile phase and inject it into the HPLC system. Record the retention time.
-
Calculation: Calculate the capacity factor (k') for the isomer and use the calibration curve to determine its logP value.[13][14]
Spectroscopic Analysis
UV-Vis Spectroscopy:
-
Sample Preparation: Prepare a dilute solution of the fluorocinnamic acid isomer in a UV-transparent solvent (e.g., ethanol or methanol) to a concentration of approximately 10⁻⁴ to 10⁻⁵ M.
-
Data Acquisition: Use a dual-beam UV-Vis spectrophotometer and scan the absorbance from 200 to 400 nm, using the solvent as a blank.
-
Analysis: Determine the wavelength of maximum absorbance (λmax).[9]
IR Spectroscopy:
-
Sample Preparation: For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands for the functional groups present.
NMR Spectroscopy:
-
Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
Analysis: Assign the chemical shifts and coupling constants to the respective nuclei in the molecule.
Conclusion
The positional isomerism of the fluorine atom in 2-, 3-, and 4-fluorocinnamic acid leads to distinct physicochemical and spectroscopic properties. The ortho-isomer is predicted to be the most acidic, while the para-isomer exhibits the highest melting point, suggesting significant differences in their intermolecular interactions. These variations have important implications for their potential applications in drug design and materials science. While a comprehensive, direct comparative study of their biological activities is an area for future research, the existing data on fluorinated cinnamic acids highlight their potential as valuable scaffolds for the development of new therapeutic agents. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate and characterize these and other related compounds.
References
- Alchemist-chem.com.
- BenchChem. A Comparative Analysis of Trans-3,4-Difluorocinnamic Acid and its Positional Isomer. URL
- PubChem. 4-Fluorocinnamic acid. URL
- BenchChem. A Comparative Analysis of Fluorinated vs. Non-Fluorinated Cinnamic Acids for Drug Development. URL
- Agilent. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. URL
- Harvard University Department of Chemistry and Chemical Biology. Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. URL
- Creative Bioarray.
- Biosynth. 3-Fluorocinnamic acid. URL
- Sigma-Aldrich. trans-3-Fluorocinnamic acid 98. URL
- PubChem. This compound. URL
- Google Patents. Determination of log P coefficients via a RP-HPLC column. URL
- Sigma-Aldrich. This compound 98. URL
- Lifescience Global. Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by. URL
- Biosynth. 3-Fluorocinnamic acid. URL
- Moodle. IR and UV–Vis Spectroscopy of Carboxylic Acids. URL
- Google Patents. Determination of logP coefficients via a RP-HPLC column. URL
- ACS Publications. High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. URL
- ResearchGate. (PDF)
- Organic Chemistry Tutor. How to Estimate the pKa Values Using the pKa Table. URL
- Chemistry LibreTexts. 11.9: Spectroscopy of Carboxylic Acids and Nitriles. URL
- MDPI. Cinnamic Acid Derivatives and Their Biological Efficacy. URL
- BenchChem. A Comparative Analysis of Cis- and Trans-2-Chlorocinnamic Acid in Biological Assays. URL
- Sigma-Aldrich. 4-Fluorocinnamic acid 99. URL
- National Institutes of Health. Complete Biodegradation of 4-Fluorocinnamic Acid by a Consortium Comprising Arthrobacter sp. Strain G1 and Ralstonia sp. Strain H1. URL
- PubMed. Fluorine in drug design: a case study with fluoroanisoles. URL
- bioRxiv. Investigation of the isomerization of trans- and cis-cinnamic acid in Arabidopsis using stable-isotope-labeled cinnamic acid isomers. URL
- MDPI. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. URL
- National Institutes of Health.
- University of California, Davis.
- PubMed Central. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA)
- European Journal of Engineering and Technology Research.
- ResearchGate. (PDF) In vitro evaluation of biological activity of cinnamic, caffeic, ferulic and chlorogenic acids with use of Escherichia coli K-12 RECA::GFP biosensor strain. URL
- Sigma-Aldrich. a-Fluorocinnamic acid 98. URL
- Semantic Scholar. Fluorine in drug design: a case study with fluoroanisoles. URL
- Cheméo. Chemical Properties of «alpha»-Fluorocinnamic acid (CAS 350-90-3). URL
- Sigma-Aldrich. This compound 98. URL
Sources
- 1. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. This compound | C9H7FO2 | CID 735833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Cinnamic Acid Derivatives and Their Biological Efficacy | MDPI [mdpi.com]
- 8. IR and UV–Vis Spectroscopy of Carboxylic Acids [moodle.tau.ac.il]
- 9. Experiment 2: UV-Vis Spectrophotometric Characterization of DOC [civil.northwestern.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Complete Biodegradation of 4-Fluorocinnamic Acid by a Consortium Comprising Arthrobacter sp. Strain G1 and Ralstonia sp. Strain H1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. web.williams.edu [web.williams.edu]
- 13. agilent.com [agilent.com]
- 14. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to the Chromatographic Purity Validation of Synthesized 2-Fluorocinnamic Acid
Executive Summary
In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is not merely a regulatory formality but a foundational pillar of scientific integrity. 2-Fluorocinnamic acid (2-FCA) serves as a critical building block in the synthesis of a variety of pharmacologically active molecules, making the validation of its purity a critical control point.[1][2] This guide provides an in-depth, experience-driven comparison of analytical methodologies for assessing the purity of synthesized 2-FCA, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will dissect the causality behind experimental choices, present a self-validating protocol in accordance with ICH guidelines, and contrast the primary method with viable alternatives, supported by experimental data and logical workflows.
The Analyte: Understanding this compound and Its Synthetic Heritage
This compound ((2E)-3-(2-fluorophenyl)prop-2-enoic acid) is an aromatic carboxylic acid whose utility in medicinal chemistry is enhanced by the presence of the fluorine atom, which can modulate properties like lipophilicity, metabolic stability, and binding affinity.[2][3] Its molecular structure and properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₇FO₂ | [4] |
| Molecular Weight | 166.15 g/mol | [4][5] |
| Melting Point | 178-180 °C | [3][5] |
| Appearance | Solid | [5] |
| pKa (Predicted) | 4.10 | [2] |
The purity of a given batch of 2-FCA is intrinsically linked to its synthesis route. Common methods like the Perkin or Knoevenagel condensation reactions, which typically involve the condensation of 2-fluorobenzaldehyde with an acid anhydride or malonic acid, can introduce a predictable spectrum of impurities.[1]
Potential Process-Related Impurities:
-
Starting Materials: Unreacted 2-fluorobenzaldehyde.
-
Geometric Isomers: The thermodynamically less stable (Z)-isomer, or cis-2-Fluorocinnamic acid.
-
Related Substances: By-products from side reactions or impurities present in the starting materials.[6]
-
Degradation Products: Arising from instability during synthesis or storage.
An effective analytical method must be able to selectively resolve the 2-FCA peak from all these potential contaminants.
The Gold Standard: Reversed-Phase HPLC for Purity Determination
High-Performance Liquid Chromatography (HPLC) is the definitive technique for the quantitative analysis of non-volatile and semi-volatile organic compounds, making it ideally suited for 2-FCA. Reversed-phase chromatography, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar, is the preferred mode of separation.
The Causality of Method Design: The core principle is to manipulate the polarity of the analyte to control its retention on the non-polar C18 column. As a carboxylic acid, 2-FCA's ionization state is pH-dependent. At a pH above its pKa (~4.1), it exists as the highly polar carboxylate anion, leading to poor retention. By acidifying the mobile phase (pH < 3), we suppress this ionization, rendering the molecule more neutral and significantly increasing its retention time, which is crucial for achieving separation from more polar impurities. Gradient elution, starting with a highly aqueous mobile phase and gradually increasing the organic solvent concentration, allows for the elution of a wide range of impurities with varying polarities within a single analytical run.
Experimental Protocol: HPLC Purity Assay
This protocol is designed to be a self-validating system, incorporating system suitability tests to ensure the chromatographic system is performing adequately before sample analysis.
1. Instrumentation and Consumables:
-
HPLC System with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV Detector.
-
Stationary Phase: C18 Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Methanol or a 50:50 mixture of Mobile Phase A and B.
-
Reference Standard: this compound, >99.5% purity.
-
Sample: Synthesized this compound.
2. Chromatographic Conditions:
-
Column Temperature: 30 °C.
-
Detection Wavelength: 278 nm.
-
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 90 | 10 |
| 30.0 | 90 | 10 |
3. Sample Preparation:
-
Reference Standard Solution: Accurately weigh and dissolve the 2-FCA reference standard in the diluent to a final concentration of approximately 0.5 mg/mL.
-
Sample Solution: Prepare the synthesized 2-FCA in the same manner as the reference standard.
4. Analysis Workflow:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Perform a blank injection (diluent only) to ensure no system peaks interfere.
-
Inject the Reference Standard Solution five times.
-
System Suitability Test (SST): Verify that the system is fit for purpose. The Relative Standard Deviation (%RSD) for the peak area of the five replicate injections should be ≤ 2.0%. The tailing factor for the 2-FCA peak should be ≤ 2.0.
-
If SST passes, inject the Sample Solution in duplicate.
-
Calculate the purity by area percent, assuming all impurities have a similar response factor to the main peak.
Caption: A logical flow for validating an analytical method per ICH Q2(R1) guidelines.
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is the superior choice, it is instructive to compare its performance against other common analytical techniques.
| Parameter | HPLC-UV | Gas Chromatography (GC-FID) | Thin-Layer Chromatography (TLC) |
| Principle | Liquid-phase separation based on polarity. | Gas-phase separation based on volatility and column interaction. | Solid-liquid separation based on polarity. |
| Quantitation | Excellent (High Precision & Accuracy) | Good, but requires derivatization for 2-FCA. [9] | Semi-quantitative at best; primarily qualitative. |
| Resolution | Very High | Excellent | Low to Moderate |
| Sensitivity | High (µg/mL to ng/mL) | Very High (especially with MS) | Low (mg/mL to µg/mL) |
| Sample Prep | Simple dissolution. | Complex: Requires derivatization to make 2-FCA volatile (e.g., esterification). | Simple spotting. |
| Throughput | Moderate (20-40 min/sample) | Moderate (depends on derivatization) | High (multiple samples per plate) |
| Best Use Case | Gold standard for purity/impurity quantification. | Analysis of volatile impurities (e.g., residual solvents). | Rapid reaction monitoring, qualitative impurity check. |
Conclusion of Comparison: HPLC provides the best combination of resolution, sensitivity, and quantitation for the intended purpose of validating the purity of 2-FCA. Gas Chromatography is handicapped by the need for a derivatization step, which introduces complexity and potential variability. [9]TLC, while useful for quick checks during synthesis, lacks the quantitative power and resolution required for final purity validation.
Final Assessment
The robust and reliable determination of purity for synthesized this compound is most effectively achieved through a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. The protocol detailed in this guide, grounded in the principles of chromatographic separation and validated against the rigorous standards of ICH Q2(R1), provides a trustworthy system for ensuring product quality. [10][11]This analytical rigor is indispensable for researchers, scientists, and drug development professionals who rely on the integrity of their chemical starting materials to build the next generation of therapeutics.
References
- Validation of Analytical Methods in Accordance With ICH Guidelines Q2. Scribd. [Link]
- Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
- Liquid Chromatography-Mass Spectrometry for the Determination of Cinnamic Acids.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
- Quality Guidelines. ICH. [Link]
- Development and validation of a bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and cinnamic acid in rat plasma: application for pharmacokinetic studies. RSC Publishing. [Link]
- Encapsulation of Cinnamic Acid on Plant-Based Proteins: Evaluation by HPLC, DSC and FTIR-ATR. National Institutes of Health (NIH). [Link]
- HPLC Analysis, Isolation and Characterization of Sinapic Acid from Brassica Juncea Seed Extract. Journal of Chemical Health Risks. [Link]
- Analysis of the trans-Cinnamic Acid Content in Cinnamomum spp. and Commercial Cinnamon Powder Using HPLC. Scirp.org. [Link]
- This compound | C9H7FO2 | CID 735833. PubChem, National Institutes of Health (NIH). [Link]
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S.
- Chemical Properties of «alpha»-Fluorocinnamic acid (CAS 350-90-3). Cheméo. [Link]
- Rapid and Simultaneous Determination of Free Aromatic Carboxylic Acids and Phenols in Commercial Juices by GC-MS after Ethyl Chloroformate Derivatization.
- Process for the purification of aromatic carboxylic acids.
- Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. National Institutes of Health (NIH). [Link]
- Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. National Institutes of Health (NIH). [Link]
- Cinnamic Acid Impurities and Rel
- General procedures for the purification of Carboxylic acids. LookChem. [Link]
- Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. MDPI. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound | C9H7FO2 | CID 735833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-氟肉桂酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. veeprho.com [veeprho.com]
- 7. Analysis of the trans-Cinnamic Acid Content in Cinnamomum spp. and Commercial Cinnamon Powder Using HPLC [scirp.org]
- 8. Encapsulation of Cinnamic Acid on Plant-Based Proteins: Evaluation by HPLC, DSC and FTIR-ATR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
A Comparative Guide to the Antimicrobial Activity of Fluorinated vs. Non-Fluorinated Cinnamic Acids
Introduction: The Promise of Cinnamic Acid and the Strategic Advantage of Fluorination
Cinnamic acid, a naturally occurring organic acid found in plants like cinnamon, has long been recognized for its broad spectrum of biological activities, including notable antimicrobial properties.[1][2] Its derivatives are considered promising scaffolds in the development of new therapeutic agents due to their low toxicity and diverse pharmacological profiles.[3][4] However, in the face of escalating antimicrobial resistance, the need for novel compounds with enhanced potency is more critical than ever.[5] This has led researchers to explore synthetic modifications of the cinnamic acid skeleton to amplify its inherent bioactivity.
One of the most powerful strategies in modern medicinal chemistry is the introduction of fluorine atoms into a lead compound. The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly alter a molecule's physicochemical and biological characteristics.[6][7] Incorporating fluorine can enhance metabolic stability, improve cell membrane permeability, and increase binding affinity to target enzymes, often leading to a significant boost in therapeutic efficacy.[8]
This guide provides an in-depth comparison of the antimicrobial performance of fluorinated cinnamic acids against their non-fluorinated counterparts. We will delve into the mechanistic implications of fluorination, present supporting experimental data from the literature, and provide detailed protocols for the key assays used to evaluate these compounds. Our objective is to offer researchers and drug development professionals a clear, evidence-based understanding of why fluorination is a critical tool in harnessing the full antimicrobial potential of the cinnamic acid scaffold.
Mechanistic Insights: How Fluorination Can Amplify Antimicrobial Action
The antimicrobial action of cinnamic acid and its derivatives is generally attributed to their ability to disrupt microbial cell integrity and function.[8] The primary proposed mechanisms include:
-
Membrane Disruption: The lipophilic nature of the phenyl ring allows these compounds to intercalate into the bacterial cell membrane, increasing its permeability and leading to the leakage of essential intracellular components.[8]
-
Enzyme Inhibition: Cinnamic acids can interfere with crucial cellular enzymes. For instance, they have been proposed to inhibit bacterial enzymes involved in cell wall synthesis or energy metabolism.[5]
The strategic placement of a fluorine atom can potentiate these mechanisms. Fluorine's high electronegativity creates a strong electron-withdrawing effect, which can alter the acidity (pKa) and lipophilicity (logP) of the molecule.[1] These changes can significantly influence how the compound interacts with bacterial targets:
-
Enhanced Lipophilicity and Membrane Permeation: While seemingly counterintuitive for the most electronegative element, fluorination can increase a molecule's lipophilicity, facilitating its passage across the lipid-rich bacterial membrane to reach intracellular targets.[7]
-
Altered Acidity and Target Binding: The electron-withdrawing nature of fluorine stabilizes the carboxylate anion of cinnamic acid, thereby increasing its acidity (lowering the pKa).[1] This modification can enhance hydrogen bonding interactions with amino acid residues in the active sites of target enzymes, leading to more potent inhibition.
Comparative Analysis of Physicochemical Properties
The decision to fluorinate a compound is rooted in the predictable changes it imparts on key physicochemical parameters that govern its pharmacokinetic and pharmacodynamic profile. The table below summarizes the predicted and calculated effects of fluorination on the acidity and lipophilicity of cinnamic acid.
| Compound Name | Chemical Structure | pKa | logP |
| Cinnamic Acid | (E)-3-phenylpropenoic acid | 4.44 | 2.13 |
| 2-Fluorocinnamic Acid | (E)-3-(2-fluorophenyl)prop-2-enoic acid | 4.10 (Predicted) | 1.90 (Computed) |
| 3-Fluorocinnamic Acid | (E)-3-(3-fluorophenyl)prop-2-enoic acid | 4.29 (Predicted) | 2.20 (Predicted) |
| 4-Fluorocinnamic Acid | (E)-3-(4-fluorophenyl)prop-2-enoic acid | 4.43 (Predicted) | 1.92 (Calculated) |
| Data sourced from BenchChem.[1] |
This data illustrates that fluorination, particularly at the ortho position, can increase acidity (lower pKa) due to the strong inductive effect of the fluorine atom. These subtle yet significant modifications are foundational to the enhanced biological activity observed in fluorinated analogues.
Comparative Antimicrobial Performance: Experimental Evidence
The true measure of fluorination's impact lies in direct experimental comparisons of antimicrobial activity. While comprehensive data across all bacterial species is still emerging, studies on Mycobacterium tuberculosis provide a compelling case for the dramatic enhancement of potency.
| Compound | Target Organism | Activity Metric | Value | Fold Improvement |
| Cinnamic Acid | Mycobacterium tuberculosis H37Ra | IC₅₀ | >30 µg/mL | - |
| 4-Fluorocinnamic Acid Derivative | Mycobacterium tuberculosis H37Ra | IC₅₀ | 0.36 µg/mL | >83x |
| Cinnamic Acid | Staphylococcus aureus | MIC | 0.5 mg/mL (500 µg/mL) | - |
| Cinnamic Acid | Escherichia coli | MIC | 1-2 mg/mL (1000-2000 µg/mL) | - |
| 4-Fluoro Cinnamamide Derivative | Methicillin-Resistant S. aureus (MRSA) | Oxacillin MIC Potentiation | Lowers MIC to 2-4 µg/mL | Potentiator |
| Data compiled from multiple sources.[1][9][10][11][12][13] |
The data clearly demonstrates that the introduction of a fluorine atom at the para position of a cinnamic acid derivative results in a remarkable increase in activity against M. tuberculosis, transforming a weakly active compound into a highly potent one.[9] Furthermore, studies on cinnamamide derivatives show that a 4-fluoro substitution is highly effective in potentiating the activity of conventional antibiotics like oxacillin against resistant strains such as MRSA.[10] This suggests that fluorinated cinnamic acids may also have significant potential as adjuvants in combination therapy.
Experimental Protocols: A Guide to Antimicrobial Evaluation
To ensure the reproducibility and validity of antimicrobial activity data, standardized experimental protocols are essential. Here, we provide step-by-step methodologies for three core assays.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14] It is the foundational metric for quantifying antimicrobial potency. The broth microdilution method is a highly accurate and widely used technique for determining MIC values.[10]
Methodology:
-
Preparation of Stock Solutions: Dissolve the test compounds (fluorinated and non-fluorinated cinnamic acids) in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions.
-
Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in a liquid growth medium (e.g., Mueller-Hinton Broth). This creates a gradient of decreasing compound concentrations across the wells.
-
Inoculum Preparation: Prepare a standardized bacterial suspension adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension further to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate, including a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (i.e., no turbidity) is observed.
Impact of fluorination on cinnamic acid properties.
Conclusion and Future Outlook
The experimental evidence strongly supports the conclusion that fluorination is a highly effective strategy for enhancing the antimicrobial activity of cinnamic acid derivatives. The dramatic improvement in potency against Mycobacterium tuberculosis and the ability to potentiate existing antibiotics against resistant pathogens like MRSA highlight the significant therapeutic potential of this chemical modification. [1][10] The observed enhancements are logically grounded in the fundamental physicochemical changes induced by the fluorine atom, namely its influence on lipophilicity and electronic properties, which in turn improves the molecule's ability to interact with microbial targets. [7] For researchers in the field, this guide underscores the value of incorporating fluorinated analogues in screening campaigns for new antimicrobial agents. Future work should focus on generating more direct comparative data for fluorinated versus non-fluorinated cinnamic acids against a broader panel of clinically relevant pathogens, including Gram-positive and Gram-negative bacteria. A systematic exploration of the structure-activity relationship regarding the position and number of fluorine substituents will be crucial for optimizing this promising class of compounds for drug development.
References
- Structure-activity study of fluorine or chlorine-substituted cinnamic acid derivatives with tertiary amine side chain in acetylcholinesterase and butyrylcholinesterase inhibition. (2019). Drug Dev Res, 80(4), 496-506.
- Cinnamic Acid Derivatives and Their Biological Efficacy. (2020). Molecules, 25(16), 3639.
- Structure–activity relationship of the cinnamamide family of antibiotic potentiators for methicillin-resistant Staphylococcus aureus (MRSA). (2017). Bioorg Med Chem Lett, 27(15), 3467-3471.
- Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. (2022). ResearchGate.
- Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. (2014). Molecules, 19(12), 19292-19349.
- Lowest MIC values with at least 70% inhibition of S. aureus ATCC 29213 respiratory activity. (n.d.). ResearchGate.
- Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. (2022). ACS Omega, 7(40), 35688-35701.
- MIC 50 (mM) against S. aureus and E.coli, and calculated global electrophilicities. (n.d.). ResearchGate.
- Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. (2022). Int J Mol Sci, 23(4), 2118.
- Fluorine substituent effects (on bioactivity). (2025). ResearchGate.
- Minimum inhibitory concentration values of natural and synthetic cinnamic acids 1–24. (n.d.). ResearchGate.
- (PDF) Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. (2014). ResearchGate.
- (PDF) Cinnamic Acid Derivatives and Their Biological Efficacy. (2020). ResearchGate.
- Hydrocinnamic Acid and Perillyl Alcohol Potentiate the Action of Antibiotics against Escherichia coli. (2023). Pharmaceuticals (Basel), 16(2), 253.
- Antimicrobial Activity of Cinnamic Acid, Citric Acid, Cinnamaldehyde, and Levulinic Acid Against Foodborne Pathogens. (2014). TRACE: Tennessee Research and Creative Exchange.
- Minimum inhibitory concentration (MIC) [µg/mL] of the compounds on... (n.d.). ResearchGate.
- Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. (2014). Molecules, 19(12), 19292-19349.
- Evaluation of the Antibacterial Activity of Cinnamic Acid and Its Derivatives: Synergistic Effects with Cloxacillin. (2023). Molecules, 28(15), 5851.
- A Review of Cinnamic Acid's Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives. (2024). Molecules, 29(17), 3929.
- (PDF) Synthesis, Characterization and evaluation of Anti-inflammatory and Antimicrobial Properties of some Cinnamic Acid Derivatives. (2020). ResearchGate.
- Time-Kill Kinetics Assay. (n.d.). Emery Pharma.
- How to do a Kirby-Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). Hardy Diagnostics.
- Antimicrobial Activity of Methyl Cinnamate, Cinnamic Acid and Cinnamic Acid Derivatives Derived from Alpinia malaccensis Rhizome. (2023). CABI Digital Library.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Structure–activity relationship of the cinnamamide family of antibiotic potentiators for methicillin-resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. trace.tennessee.edu [trace.tennessee.edu]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Enhanced Efficacy of Fluorinated Cinnamic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into pharmacologically active molecules is a well-established strategy in medicinal chemistry for enhancing therapeutic efficacy. This guide provides a comprehensive comparison of fluorinated cinnamic acid derivatives against their non-fluorinated counterparts, focusing on the scientific rationale and experimental data that underscore their improved performance.
The Rationale for Fluorination: A Physicochemical Perspective
Cinnamic acid, a naturally occurring aromatic carboxylic acid, and its derivatives exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3] The introduction of fluorine, the most electronegative element, into the cinnamic acid scaffold profoundly alters its electronic and steric properties, leading to significant improvements in its pharmacological profile.[4][5]
Key physicochemical modifications imparted by fluorination include:
-
Increased Acidity: The strong electron-withdrawing nature of fluorine stabilizes the carboxylate anion, thereby increasing the acidity (lowering the pKa) of the carboxylic acid.[6] This can enhance interactions with biological targets.
-
Modulated Lipophilicity: While fluorine is highly electronegative, its small size allows it to participate in hydrophobic interactions. The effect on lipophilicity (logP) is context-dependent and can be fine-tuned by the position of the fluorine atom on the phenyl ring.[6]
-
Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making fluorinated compounds more resistant to metabolic degradation by enzymes like cytochrome P450.[4][7] This often leads to a longer biological half-life and improved bioavailability.[7]
-
Altered Conformation and Binding: Fluorine substitution can influence the conformation of the molecule, leading to more favorable binding interactions with target enzymes and receptors.[8]
Comparative Efficacy: A Data-Driven Analysis
The tangible benefits of fluorinating cinnamic acid derivatives are evident across various therapeutic areas. The following sections present a comparative analysis of their efficacy, supported by experimental data.
Cinnamide derivatives have emerged as a promising framework for the development of novel anticancer agents, targeting pathways such as tubulin polymerization and EGFR tyrosine kinase.[9] Fluorination has been shown to significantly enhance the cytotoxic activity of these compounds.
A study on a series of newly synthesized cinnamide-fluorinated derivatives demonstrated potent antiproliferative activity against the HepG2 liver cancer cell line.[9] Notably, an imidazolone derivative bearing a N-(N-pyrimidin-2-ylbenzenesulphamoyl) moiety (compound 6) exhibited an IC50 value of 4.23 μM, which was more potent than the staurosporine reference compound (IC50 = 5.59 μM).[9][10] This compound also demonstrated significant inhibitory activity against EGFR with an IC50 value of 0.13 μM.[9] Further analysis revealed that this derivative induced cell cycle arrest at the G1 phase and promoted apoptosis in HepG2 cells.[9][10]
Table 1: Comparative Cytotoxic Activity of Fluorinated Cinnamide Derivatives against HepG2 Liver Cancer Cells
| Compound | IC50 (μM) | Reference Compound (Staurosporine) IC50 (μM) |
| Imidazolone derivative 6 | 4.23[9][10] | 5.59[9][10] |
| Triaryl-1,2,4-triazinone derivative 7 | 5.59[10] | 5.59[10] |
Fluorination can also bolster the antimicrobial and anti-inflammatory effects of cinnamic acid derivatives.
In the context of antibacterial activity, fluorinated cinnamic acids have shown enhanced efficacy, particularly against Mycobacterium tuberculosis.[1][6] For instance, a 4-fluoro phenyl ring substitution in a cinnamic acid derivative resulted in the most active compound against the H37Ra strain of Mycobacterium tuberculosis, with an IC50 of 0.36 µg/mL.[1][11]
Cinnamic acid derivatives are also known to possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[6][7] Fluorination can enhance the potency and selectivity of these derivatives for the COX-2 isoform, which is a key target for anti-inflammatory drugs.[6]
Table 2: Comparative Antibacterial Activity against Mycobacterium tuberculosis
| Compound | IC50 (µg/mL) |
| 4-fluoro phenyl substituted cinnamic acid derivative | 0.36[1][11] |
| Cinnamic acid | >30[11] |
Experimental Protocols: A Guide to Assessing Efficacy
To ensure the rigorous evaluation of these compounds, standardized and validated experimental protocols are essential. The following provides a step-by-step methodology for a key assay used to determine anticancer efficacy.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of chemical compounds on cell lines.
Protocol:
-
Cell Culture: Culture human cancer cell lines (e.g., A549 lung carcinoma, HepG2 liver carcinoma) in the appropriate medium supplemented with fetal bovine serum and antibiotics. Maintain the cells at 37°C in a humidified atmosphere with 5% CO2.[7]
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to attach overnight.[7]
-
Compound Treatment: Prepare a series of dilutions of the test compounds (fluorinated and non-fluorinated cinnamic acid derivatives) in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a positive control (e.g., colchicine) and a vehicle control (e.g., DMSO).[12]
-
Incubation: Incubate the plates for 48 hours at 37°C.[12]
-
MTT Addition: After incubation, remove the medium and add 100 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C to allow for the formation of formazan crystals.[12]
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Visualizing the Path to Enhanced Efficacy
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Pathway of fluorinated cinnamide's anticancer action.
Conclusion
The strategic fluorination of cinnamic acid derivatives represents a powerful and effective approach to enhancing their therapeutic potential. The introduction of fluorine atoms favorably modulates key physicochemical properties, leading to demonstrably improved biological activity, particularly in the realms of anticancer and antimicrobial applications. The experimental data clearly supports the enhanced efficacy of these fluorinated analogs, making them highly promising candidates for further drug development.
References
- A Comparative Analysis of Fluorinated vs. Non-Fluorinated Cinnamic Acids for Drug Development - Benchchem.
- Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents - PMC - NIH.
- Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem.
- A Comparative Analysis of the Biological Activities of trans-3,4-Difluorocinnamic Acid and trans-Cinnamic Acid - Benchchem.
- Applications of Fluorine in Medicinal Chemistry | Request PDF - ResearchGate.
- Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents | ACS Omega - ACS Publications.
- Cinnamic Acid Derivatives and Their Biological Efficacy - PMC - PubMed Central.
- Novel Cinnamic Acid Derivatives as Potential Anticancer Agents: Synthesis, In Vitro Cytotoxicity and Molecular Docking Studies - Biointerface Research in Applied Chemistry.
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
- Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review.
- Cinnamic Acid Derivatives and Their Biological Efficacy - MDPI.
- Cinnamic Acid Derivatives and Their Biological Efficacy - Semantic Scholar.
- (PDF) Cinnamic Acid Derivatives and Their Biological Efficacy - ResearchGate.
- Antioxidant and antimicrobial activities of cinnamic acid derivatives - PubMed.
Sources
- 1. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Cinnamic Acid Derivatives and Their Biological Efficacy | Semantic Scholar [semanticscholar.org]
- 4. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-Fluorocinnamic Acid
For: Researchers, scientists, and drug development professionals.
Abstract
The robust and reliable quantification of 2-Fluorocinnamic acid, a key intermediate in pharmaceutical synthesis and a valuable building block in materials science, is paramount for ensuring product quality, consistency, and regulatory compliance. This guide provides a comprehensive framework for the cross-validation of analytical methods tailored for this compound. By delving into the principles and practicalities of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectroscopy, we offer a comparative analysis grounded in established validation standards. This document is designed to equip researchers and quality control professionals with the expertise to select, develop, and cross-validate analytical methods, ensuring data integrity across different laboratories, instruments, and time.
Introduction: The Analytical Imperative for this compound
This compound (2-FCA) is a substituted aromatic carboxylic acid whose utility in the synthesis of pharmaceuticals and specialty chemicals necessitates stringent analytical control. The fluorine substitution on the phenyl ring imparts unique chemical properties that can influence reaction kinetics, product purity, and ultimately, the safety and efficacy of a final drug product. Therefore, the ability to accurately and precisely measure 2-FCA in various matrices—from raw materials to in-process samples and final product impurity profiles—is not merely a procedural step but a cornerstone of quality assurance.
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1][2] Cross-validation takes this a step further by comparing the results from two or more distinct analytical methods or the same method across different laboratories to ensure consistency and reliability.[3][4] This is critical during method transfer between R&D and QC departments, when comparing a new method to an established one, or when data from multiple sites must be consolidated for regulatory submissions.[3][5] This guide will navigate the complexities of cross-validating the most common analytical techniques for 2-FCA.
Overview of Primary Analytical Techniques
The choice of an analytical method is governed by the specific requirements of the analysis: Is it for identifying the compound, quantifying its purity (assay), or detecting trace-level impurities? Each technique offers a unique combination of selectivity, sensitivity, and speed.
-
High-Performance Liquid Chromatography (HPLC): Often coupled with a UV detector, HPLC is the workhorse for the analysis of non-volatile, polar compounds like 2-FCA. Its high resolution and quantitative accuracy make it ideal for assay and impurity determination.
-
Gas Chromatography-Mass Spectrometry (GC-MS): While 2-FCA is not inherently volatile, derivatization (e.g., silylation) can make it amenable to GC-MS analysis.[6] This technique combines the powerful separation capabilities of GC with the definitive identification power of MS, making it excellent for identifying unknown impurities and confirming the structure of the analyte.[7][8]
-
UV-Vis Spectroscopy: A simpler, more rapid technique, UV-Vis spectroscopy is useful for straightforward concentration measurements in pure solutions. The aromatic ring and conjugated double bond in 2-FCA give it a distinct UV absorbance profile.[9][10]
The Foundation: Regulatory Guidance on Method Validation
Before delving into specific methods, it is crucial to understand the regulatory landscape. The International Council for Harmonisation (ICH) guideline Q2(R1) "Validation of Analytical Procedures: Text and Methodology" provides a comprehensive framework for validation.[1][11][12] Similarly, the U.S. Food and Drug Administration (FDA) offers detailed guidance for industry on this topic.[13][14] These documents establish the key validation parameters that must be assessed.
Key Validation Parameters (as per ICH Q2(R1)): [11]
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.[1][15]
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results (repeatability, intermediate precision).
-
Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[15]
Comparative Analysis of Analytical Methods
The following sections provide a detailed comparison of HPLC-UV, GC-MS, and UV-Vis for the analysis of 2-FCA. The performance characteristics are based on typical results found for cinnamic acid and its derivatives, as specific validation reports for 2-FCA are not always publicly available.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is arguably the most versatile and widely used technique for 2-FCA. A reversed-phase method using a C18 column is the standard approach.
Causality in Method Design:
-
Mobile Phase: A mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer is used. 2-FCA is an acid; therefore, acidifying the mobile phase (e.g., with 0.1% formic or acetic acid) suppresses the ionization of its carboxylic acid group. This ensures the analyte is in a single, non-ionized form, leading to a sharp, symmetrical peak and reproducible retention times on a non-polar C18 column.
-
Column: A C18 stationary phase provides excellent retention for the moderately polar 2-FCA molecule through hydrophobic interactions.
-
Detection: The conjugated system of the phenyl ring and the acrylic acid side chain in 2-FCA results in strong UV absorbance, typically around 270-280 nm, allowing for sensitive detection.[9][10]
Typical Performance Characteristics:
| Parameter | Typical Performance for Cinnamic Acid Derivatives |
| Linearity (R²) | > 0.999[16][17] |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (%RSD) | < 2.0% |
| LOD | 0.01 - 0.1 µg/mL[16][18] |
| LOQ | 0.03 - 0.3 µg/mL[16][18] |
Advantages:
-
High precision and accuracy suitable for assays.
-
Excellent for separating 2-FCA from structurally similar impurities (e.g., isomers, precursors).
-
Non-destructive, allowing for sample recovery if needed.
Disadvantages:
-
Higher cost of instrumentation and solvents compared to UV-Vis.
-
Requires more extensive method development.
Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis, 2-FCA's polarity and low volatility must be addressed through derivatization, typically by converting the carboxylic acid to a more volatile silyl ester (e.g., using BSTFA).
Causality in Method Design:
-
Derivatization: This step is essential to prevent poor peak shape and thermal degradation in the hot GC injection port and column.
-
Column: A mid-polarity column (e.g., 5% phenyl polysiloxane) is typically used to separate the derivatized 2-FCA from other sample components.
-
Detection: The mass spectrometer provides two dimensions of data: retention time and mass spectrum. This allows for highly specific detection and identification based on the molecule's fragmentation pattern, making it the "gold standard" for forensic substance identification.[8]
Typical Performance Characteristics:
| Parameter | Typical Performance for Cinnamic Acid Derivatives |
| Linearity (R²) | > 0.995 |
| Accuracy (% Recovery) | 95.0 - 105.0% |
| Precision (%RSD) | < 5.0% |
| LOD | < 1 ng/mL[19] |
| LOQ | 1–5 ng/mL[19] |
Advantages:
-
Exceptional specificity and structural confirmation from the mass spectrum.[8]
-
Extremely high sensitivity, ideal for trace impurity analysis.
-
Effective for analyzing volatile and semi-volatile organic compounds that may be present as impurities.[7]
Disadvantages:
-
Requires a derivatization step, which adds time, complexity, and a potential source of error.
-
Thermal degradation of the analyte can be a concern if conditions are not optimized.[8]
UV-Vis Spectroscopy
This technique relies on the principle that molecules absorb light at specific wavelengths. For 2-FCA, the absorbance maximum (λmax) in a solvent like methanol is typically observed in the 270-280 nm range.
Causality in Method Design:
-
Solvent: The choice of solvent can slightly shift the λmax. A polar solvent like methanol or ethanol is common. It is critical to use the same solvent for the blank, standards, and samples.
-
Measurement: According to the Beer-Lambert law, absorbance is directly proportional to concentration. A calibration curve is constructed by measuring the absorbance of several standards of known concentration.
Typical Performance Characteristics:
| Parameter | Typical Performance |
| Linearity (R²) | > 0.998 |
| Accuracy (% Recovery) | 97.0 - 103.0% |
| Precision (%RSD) | < 3.0% |
| LOD | ~0.1 µg/mL |
| LOQ | ~0.3 µg/mL |
Advantages:
-
Rapid and simple to perform.
-
Low cost of instrumentation.
-
Non-destructive.
Disadvantages:
-
Low specificity; any substance that absorbs at the same wavelength will interfere with the measurement.
-
Generally suitable only for pure substances or simple mixtures where interfering substances are absent.
The Cross-Validation Protocol: A Step-by-Step Guide
Cross-validation is performed to ensure that two methods produce comparable results.[4] Here, we outline a protocol for cross-validating a new LC-MS method against a validated HPLC-UV method. The objective is to demonstrate that the new method is "fit for purpose" and its results are equivalent to the established method.[2][20]
Defining the Scope and Acceptance Criteria
First, define the purpose of the cross-validation. Is it for method transfer, or to replace an existing method? Based on this, establish clear, pre-defined acceptance criteria. A common approach is to compare the mean results from both methods for a set of samples. The difference between the means should be statistically insignificant.
Statistical Tools:
-
Student's t-test: To compare the means of the two datasets.
-
F-test: To compare the variance (precision) of the two methods.
-
Equivalence Testing (e.g., Two One-Sided Tests - TOST): A statistical approach to demonstrate that the difference between methods is within a pre-specified, practically irrelevant margin.
Acceptance Criteria Example:
-
The 95% confidence interval for the ratio of the means (New Method / Validated Method) must be within [0.95, 1.05].
-
The precision (%RSD) of the new method must be within 1.5 times the precision of the validated method.
Experimental Workflow
The core of cross-validation involves analyzing the same homogenous samples with both methods.[5]
Step 1: Sample Selection
-
Select at least three batches of 2-FCA material.
-
The samples should cover the analytical range, ideally at low, medium, and high concentrations (e.g., 80%, 100%, and 120% of the target concentration).
Step 2: Sample Preparation
-
Prepare a single, homogenous stock solution from each batch.
-
From each stock, prepare replicate samples (e.g., n=6) for analysis by each method. This ensures that any observed differences are due to the methods, not sample heterogeneity.
Step 3: Analysis
-
Analyze the prepared samples using the fully validated HPLC-UV method according to its standard operating procedure (SOP).
-
Analyze the corresponding samples using the new LC-MS method.
-
It is recommended that analyses be performed by different analysts to incorporate inter-analyst variability.
Step 4: Data Evaluation
-
Calculate the mean, standard deviation, and %RSD for the results from each method for each batch.
-
Apply the pre-defined statistical tests to compare the datasets.
-
Summarize the results in a clear table.
Visualizing the Workflow
A clear workflow ensures the process is understood and followed consistently.
Caption: Workflow for the cross-validation of two analytical methods.
Conclusion and Recommendations
The cross-validation of analytical methods for this compound is a mandatory exercise in regulated environments to ensure data consistency and reliability.
-
For routine QC and assay determination, a validated HPLC-UV method is the recommended choice due to its robustness, precision, and cost-effectiveness.
-
For impurity identification and trace-level analysis, GC-MS (with derivatization) or a more sensitive LC-MS method provides unparalleled specificity and sensitivity.
-
UV-Vis spectroscopy should be reserved for quick, in-process checks of relatively pure solutions where high specificity is not required.
A successful cross-validation study, supported by a comprehensive protocol and robust statistical analysis, provides documented evidence that different analytical methods yield equivalent results. This builds confidence in the data, facilitates seamless method transfer between laboratories, and ultimately upholds the quality and integrity of the final product.
References
- Analytical Procedures and Methods Validation for Drugs and Biologics. U.S.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. ECA Academy. [Link]
- Quality Guidelines.
- Q2(R2) Validation of Analytical Procedures March 2024. U.S.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
- FDA Releases Guidance on Analytical Procedures.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S.
- Highlights from FDA's Analytical Test Method Valid
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
- Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It M
- Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmoniz
- Development and validation of a bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and cinnamic acid in rat plasma: application for pharmacokinetic studies. RSC Publishing. [Link]
- Development and validation of bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and cinnamic acid in rat plasma: Application for pharmacokinetic studies | Request PDF.
- Cross-Validations in Regulated Bioanalysis.
- Cross and Partial Validation. European Bioanalysis Forum. [Link]
- Typical GC/MS chromatograph of O. vulgare L. where: 1, cinnamic acid;...
- Simultaneous determination of 5 phenolic acids involved in the phenylpropanoid pathway of postharvest wax apple (Syzygium samarangenese [Blume] Merrill & L.M. Perry)
- Analysis of the trans-Cinnamic Acid Content in Cinnamomum spp. and Commercial Cinnamon Powder Using HPLC. Scirp.org. [Link]
- Aromatic resin characterisation by gas chromatography-mass spectrometry.
- Development and validation of an ultra-high performance liquid chromatography/triple quadrupole mass spectrometry method for analyzing microbial-derived grape polyphenol metabolites. NIH. [Link]
- Gas Chromatography Mass Spectrometry (GC-MS) | Analysis. SCION Instruments. [Link]
- Gas chromatography–mass spectrometry. Wikipedia. [Link]
- Q2(R2) Validation of Analytical Procedures. U.S.
- Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. NIH. [Link]
- (PDF) Validation of Analytical Methods.
- UV spectra of (a) hydroxycinnamic acid derivatives, (b) quercetin...
- Guidelines for the Validation of Chemical Methods for the Foods Program. U.S.
- The Fitness for Purpose of Analytical Methods. Eurachem. [Link]
- 7. Validation of analytical methods. Eurachem. [Link]
- UV spectrum of cinnamic acid | Download Scientific Diagram.
- UV spectrum of Cinnamic acid. | Download Scientific Diagram.
- Assessment of Hydroxycinnamic Acids Potential for Use as Multifunctional Active Ingredients in Sunscreens, Via a Compar
Sources
- 1. fda.gov [fda.gov]
- 2. eurachem.org [eurachem.org]
- 3. pharmaguru.co [pharmaguru.co]
- 4. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Aromatic resin characterisation by gas chromatography-mass spectrometry. Raw and archaeological materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gas Chromatography Mass Spectrometry (GC-MS) | Analysis [scioninstruments.com]
- 8. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 12. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 13. fda.gov [fda.gov]
- 14. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 15. propharmagroup.com [propharmagroup.com]
- 16. cabidigitallibrary.org [cabidigitallibrary.org]
- 17. Analysis of the trans-Cinnamic Acid Content in Cinnamomum spp. and Commercial Cinnamon Powder Using HPLC [scirp.org]
- 18. Development and validation of a bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and cinnamic acid in rat plasma: application for pharmacokinetic studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Cinnamic Acid Analysis Service - Creative Proteomics [creative-proteomics.com]
- 20. biopharminternational.com [biopharminternational.com]
A Comparative Guide to 2-Fluorocinnamic Acid and Other Halogenated Cinnamic Acids in Catalysis
For researchers, scientists, and professionals in drug development, the choice of a catalyst or ligand is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic pathway. Among the vast arsenal of organic molecules available, halogenated cinnamic acids have emerged as versatile scaffolds. Their utility is not limited to being synthetic intermediates; their unique electronic and steric properties make them intriguing candidates for roles in catalysis.[1][2]
This guide provides an in-depth comparison of 2-fluorocinnamic acid against its heavier halogen counterparts—2-chloro, 2-bromo, and 2-iodocinnamic acid. We will move beyond a simple cataloging of applications to dissect the fundamental principles that govern their performance, supported by experimental data and detailed protocols.
The Halogen Effect: A Primer on Electronic and Steric Influence
The identity of the halogen atom at the ortho-position of the cinnamic acid backbone is not a trivial substitution. It profoundly alters the molecule's electronic character and spatial configuration, which in turn dictates its interaction with metal centers or substrates in a catalytic cycle.
Electronic Effects: The electronegativity and polarizability of the halogen are key.
-
Fluorine: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I). This can significantly influence the electron density of the aromatic ring and the carboxylic acid group.
-
Chlorine, Bromine, Iodine: As we move down the group, electronegativity decreases, and polarizability increases. These heavier halogens can participate in more complex electronic interactions, including the potential for halogen bonding.[3][4]
Steric Effects: The size of the halogen atom (van der Waals radius) impacts the steric environment around a catalytic center, influencing substrate approach and the stability of intermediates.[5][6]
Halogen Bonding: A particularly relevant non-covalent interaction for heavier halogens (especially iodine and bromine) is halogen bonding.[7] This is an attractive interaction between an electrophilic region on the halogen atom (the σ-hole) and a Lewis base.[4] In a catalytic context, this directional bonding can be exploited to activate substrates or control stereochemistry, an area of growing interest in organocatalysis.[3][8]
Figure 1: Key property trends among halogens relevant to catalysis.
Comparative Analysis in Catalytic Applications
While direct, side-by-side comparisons of all four 2-halocinnamic acids in a single catalytic system are rare in the literature, we can synthesize a comparative overview by examining their roles in different but related transformations.
Role as Substrates and Precursors in Palladium-Catalyzed Reactions
Halogenated cinnamic acids are frequently employed as building blocks in palladium-catalyzed cross-coupling reactions, where the carbon-halogen bond is the site of reactivity. The nature of the halogen directly impacts the ease of oxidative addition to the palladium center, a critical step in many catalytic cycles.
-
2-Iodo and 2-Bromocinnamic Acid: These are highly valued substrates in reactions like Heck, Suzuki, and Sonogashira couplings.[1][9] The relatively weak C-I and C-Br bonds facilitate oxidative addition to Pd(0) catalysts. 2-Bromocinnamic acid, for instance, is a key intermediate for synthesizing complex heterocycles like γ-lactams.[1][10]
-
2-Chlorocinnamic Acid: The stronger C-Cl bond makes it a more challenging substrate for oxidative addition compared to its bromo and iodo analogs.[2] However, this can be an advantage, allowing for selective reactions at other sites in the molecule or requiring more active catalyst systems.
-
This compound: The C-F bond is exceptionally strong and generally unreactive towards oxidative addition under standard cross-coupling conditions. This renders this compound unsuitable as a substrate in this context. Instead, its utility lies in reactions where the fluorine atom acts as a directing group or is involved in a different type of transformation, such as intramolecular nucleophilic substitution to form coumarins upon heating.[11]
Table 1: Qualitative Comparison in Pd-Catalyzed Cross-Coupling Reactions (as Substrates)
| Halogenated Cinnamic Acid | Reactivity in Oxidative Addition | Common Applications |
| 2-Iodocinnamic acid | High | Precursor in cross-coupling and cyclization reactions.[9] |
| 2-Bromocinnamic acid | Good | Synthesis of heterocycles, pharmaceuticals, and materials.[1][12] |
| 2-Chlorocinnamic acid | Moderate to Low | Building block requiring more active catalysts.[2][13] |
| This compound | Very Low / Inert | Not typically used as a cross-coupling substrate.[11] |
Use in Asymmetric Catalysis
The development of chiral halogenated compounds is crucial for the pharmaceutical industry.[14] Halogenated cinnamic acids and their derivatives can play a role in asymmetric synthesis, either as chiral catalysts themselves or as substrates in stereoselective reactions.
Experimental Section: A Representative Protocol
To illustrate the practical application of these compounds, here is a representative protocol for a reaction where a halogenated cinnamic acid is a key reactant. The synthesis of 2-chlorocinnamic acid via the Perkin reaction is a classic method.[13][16]
Protocol: Synthesis of 2-Chlorocinnamic Acid via Perkin Reaction[13]
Objective: To synthesize 2-chlorocinnamic acid from 2-chlorobenzaldehyde and acetic anhydride.
Materials:
-
2-Chlorobenzaldehyde (1 equivalent)
-
Acetic Anhydride (1.5-2.5 equivalents)
-
Anhydrous Sodium Acetate (1-1.5 equivalents)
-
Saturated Sodium Bicarbonate Solution
-
Concentrated Hydrochloric Acid
-
Ethanol
-
Distilled Water
Procedure:
-
Combine 2-chlorobenzaldehyde, acetic anhydride, and anhydrous sodium acetate in a round-bottom flask fitted with a reflux condenser.
-
Heat the reaction mixture to 160-180°C for 3-5 hours.
-
Allow the mixture to cool slightly before carefully pouring it into a beaker of water.
-
Neutralize excess acetic anhydride by adding a saturated solution of sodium bicarbonate until the solution is basic. This converts the product to its water-soluble sodium salt.
-
Remove any unreacted 2-chlorobenzaldehyde via steam distillation.
-
Filter the hot solution to remove any resinous byproducts.
-
Cool the filtrate and acidify with concentrated hydrochloric acid, with stirring, until the precipitation of 2-chlorocinnamic acid is complete.
-
Collect the crude product by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude solid from an ethanol/water mixture to yield pure 2-chlorocinnamic acid.
Self-Validation: The purity of the final product should be verified by measuring its melting point (literature: 208-210 °C) and through spectroscopic analysis (e.g., ¹H NMR, ¹³C NMR, IR).[13]
Figure 2: Experimental workflow for the Perkin synthesis of 2-chlorocinnamic acid.
Conclusion and Future Outlook
The choice between 2-fluoro-, 2-chloro-, 2-bromo-, and 2-iodocinnamic acid in catalysis is a nuanced decision governed by the specific transformation desired.
-
This compound stands apart due to the inertness of its C-F bond in many catalytic cycles, making it a poor choice for cross-coupling reactions where C-X bond cleavage is required. Its value lies in its strong electron-withdrawing nature and its ability to participate in unique cyclization reactions.[11]
-
2-Bromo- and 2-Iodocinnamic Acids are the workhorses for palladium-catalyzed cross-coupling reactions, offering high reactivity due to their relatively weaker carbon-halogen bonds.[1][9] Their potential as halogen-bond donors in asymmetric catalysis is a promising and rapidly developing field.[8]
-
2-Chlorocinnamic Acid occupies an intermediate position. Its moderate reactivity can be exploited for selective transformations and provides a balance between stability and reactivity.[17]
Future research should focus on direct comparative studies of these molecules as ligands in various catalytic systems, particularly in asymmetric synthesis. Quantifying their impact on reaction rates, yields, and enantioselectivity will provide a clearer roadmap for catalyst design and selection. The continued exploration of halogen bonding as a mode of activation in catalysis will undoubtedly uncover new and exciting applications for these versatile building blocks.[4]
References
- The Role of 2-Bromocinnamic Acid in Advanced Organic Synthesis. (URL: )
- 2-Bromocinnamic acid | 7499-56-1 - Benchchem. (URL: )
- This compound | 18944-77-9 - Benchchem. (URL: )
- Chloroperoxidase-catalyzed halogenation of trans-cinnamic acid and its deriv
- Cinnamic acid derivatives: A new chapter of various pharmacological activities - Journal of Chemical and Pharmaceutical Research. (URL: )
- Buy 2-Iodocinnamic acid | 90276-19-0 - Smolecule. (URL: )
- CAS 7345-79-1: trans-2-bromocinnamic acid | CymitQuimica. (URL: )
- A Comparative Guide to the Structure-Activity Relationship of Halogenated Cinnamic Acid Deriv
- Recent advances in synthetic approaches for bioactive cinnamic acid deriv
- An In-depth Technical Guide on 2-Chlorocinnamic Acid Derivatives and Their Potential Uses - Benchchem. (URL: )
- The Scientific Journey of 2-Chlorocinnamic Acid:
- Application of Halogen Bonding to Organocatalysis: A Theoretical Perspective. (URL: [Link])
- Halogen Bonding in Organocatalysis | Request PDF - ResearchG
- Application Notes and Protocols for the Synthesis of 2-Chlorocinnamic Acid via Perkin Reaction - Benchchem. (URL: )
- The asymmetric synthesis of halogenated compounds from carboxylic acids is world first | ScienceDaily. (URL: [Link])
- Asymmetric Counteranion-Directed Halogen Bonding C
- Application of Halogen Bonding to Organocatalysis: A Theoretical Perspective - MDPI. (URL: [Link])
- A Comprehensive Technical Guide to 2-Chlorocinnamic Acid - Benchchem. (URL: )
- Tuning Catalytic Activity with Steric and Electron- Withdrawing Effects of Porphyrin Substituent - RSC Publishing. (URL: [Link])
- Asymmetric Counteranion-Directed Halogen Bonding C
- Tuning catalytic activity with steric and electron-withdrawing effects of a porphyrin substituent - Catalysis Science & Technology (RSC Publishing). (URL: [Link])
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. [PDF] Application of Halogen Bonding to Organocatalysis: A Theoretical Perspective | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Tuning catalytic activity with steric and electron-withdrawing effects of a porphyrin substituent - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Asymmetric Counteranion-Directed Halogen Bonding Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buy 2-Iodocinnamic acid | 90276-19-0 [smolecule.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. CAS 7345-79-1: trans-2-bromocinnamic acid | CymitQuimica [cymitquimica.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. sciencedaily.com [sciencedaily.com]
- 15. Collection - Asymmetric Counteranion-Directed Halogen Bonding Catalysis - Journal of the American Chemical Society - Figshare [figshare.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Benchmarking the performance of 2-Fluorocinnamic acid derivatives in bioassays
In the landscape of modern drug discovery, the strategic incorporation of fluorine into organic scaffolds is a well-established strategy to enhance metabolic stability, binding affinity, and overall pharmacological profiles. Cinnamic acid and its derivatives, a class of naturally occurring compounds, have long been recognized for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2]. The introduction of a fluorine atom, particularly at the ortho-position of the phenyl ring to form 2-Fluorocinnamic acid (2-FCA), significantly alters the molecule's electronic and conformational properties, offering a promising avenue for the development of novel therapeutic agents[3]. This guide provides an in-depth, objective comparison of 2-FCA derivatives' performance in key bioassays, supported by experimental data and detailed methodologies, to empower researchers in drug development.
The Rationale for Fluorination at the Ortho-Position
The choice to place a fluorine atom at the 2-position of the cinnamic acid scaffold is a deliberate one, rooted in fundamental principles of medicinal chemistry. Fluorine is the most electronegative element, and its placement on the aromatic ring imparts a strong electron-withdrawing inductive effect. This electronic perturbation can influence the acidity of the carboxylic acid group (pKa) and the molecule's overall lipophilicity (logP), both critical parameters for pharmacokinetics[3]. Specifically, the ortho-positioning can lead to unique intramolecular interactions and steric effects that are absent in the meta- and para-isomers, potentially leading to altered binding conformations with biological targets and, consequently, distinct bioactivity profiles.
Comparative Performance in Anticancer Bioassays
The anticancer potential of cinnamic acid derivatives is a major focus of research, with many studies demonstrating their ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines[1][4]. The introduction of the 2-fluoro substituent can modulate this activity.
Cytotoxicity Screening: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for in vitro cytotoxicity screening. It measures the metabolic activity of cells, which in most cases, correlates with cell viability. A lower IC50 value (the concentration required to inhibit 50% of cell growth) indicates higher potency.
While comprehensive comparative studies on a wide range of 2-FCA derivatives are still emerging, the available data indicates that derivatization into amides and esters can yield compounds with significant cytotoxicity. For instance, studies on various cinnamic acid amides have shown IC50 values ranging from micromolar to sub-micromolar concentrations against cell lines like HeLa (cervical cancer), MCF-7 (breast cancer), and SW620 (colon cancer)[5][6]. The nature of the amine or alcohol moiety used for derivatization plays a crucial role in determining the potency.
| Derivative Type | Cancer Cell Line | Representative IC50 (µM) | Key Structural Features for Activity |
| Cinnamic Acid Amides | HeLa, MCF-7, K562 | 42 - 166 | Electron-withdrawing groups on the amine portion can enhance activity[5]. |
| Primaquine-Cinnamic Amide Conjugates | SW620 (Colon) | 0.3 (for o-fluoro derivative 3h) | The ortho-fluoro substitution showed potent activity against this specific cell line[6]. |
| Cinnamic Acyl Sulfonamides | MCF-7 (Breast) | 0.17 µg/mL (for compound 56a) | The presence of a benzdioxan group on one phenyl ring and no substitution on the other was favorable[7]. |
| 2-Cyanocinnamic Acid Amides | MG-MID (Cancer Cell Line) | GI50 = 3.903 | The cyano group in conjunction with other substitutions can lead to potent growth inhibition[8]. |
Note: The data presented is a synthesis from multiple sources to illustrate the range of activities and may not represent a direct head-to-head comparison under identical conditions.
Benchmarking Antimicrobial Efficacy
Cinnamic acid and its derivatives are known to possess antimicrobial properties, often attributed to their ability to disrupt microbial cell membranes[9]. Fluorination has been shown to enhance this activity.
Determining Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the gold standard for measuring the in vitro activity of an antimicrobial agent. It is the lowest concentration of a compound that visibly inhibits the growth of a microorganism after a standardized incubation period.
Studies have shown that halogenated cinnamic acids can be effective against a range of bacteria and fungi. For example, some N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamide derivatives have demonstrated potent activity against Staphylococcus and Enterococcus species with MIC values as low as 1–2 µg/mL[10]. While specific and extensive comparative data for a series of 2-FCA derivatives is limited, the principle that halogenation can enhance antimicrobial potency is well-supported. For instance, a 4-fluoro substituted cinnamic acid derivative showed significantly higher activity against Mycobacterium tuberculosis than the parent compound[7]. This suggests that 2-fluoro substitution is a promising strategy for developing new antimicrobial agents.
| Derivative Class | Target Organism | Representative MIC (µg/mL) | Structure-Activity Relationship Insights |
| Cinnamic Acid-Secnidazole Hybrids | Bacillus subtilis, S. aureus, E. coli, P. aeruginosa | 3.13 - 6.25 (for p-bromo derivative) | Halogen position significantly impacts activity; ortho-bromo was less active than para-bromo[11]. |
| Cinnamic Acid Amides | Staphylococcus sp., Enterococcus sp. | 1 - 2 | Introduction of different substituents on the aromatic moiety can enhance activity[11]. |
| General Cinnamic Amides | S. epidermidis, S. aureus | 4 - 32 | Amide derivatives showed promising activity against Gram-positive bacteria[11]. |
Modulation of Key Signaling Pathways
From a Senior Application Scientist's perspective, understanding the mechanism of action is as crucial as quantifying the potency. This compound derivatives, like other cinnamic acids, exert their anticancer effects by modulating critical intracellular signaling pathways that control cell proliferation, survival, and apoptosis.
The NF-κB and STAT3 Pathways: Prime Targets in Oncology
The Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathways are frequently dysregulated in cancer, leading to increased cell survival, proliferation, and inflammation[12][13]. Inhibition of these pathways is a key strategy in cancer therapy.
Cinnamic acid derivatives have been shown to inhibit both STAT3 and NF-κB transcriptional activity[14]. The introduction of a 2-fluoro substituent can influence the binding affinity of the derivative to key proteins in these pathways, such as the STAT3 SH2 domain, which is crucial for its activation[13][15]. The electron-withdrawing nature of fluorine can alter the charge distribution of the phenyl ring, potentially enhancing interactions with the protein's active site.
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, every protocol must be a self-validating system. The following are detailed, step-by-step methodologies for the key bioassays discussed.
Protocol 1: MTT Assay for In Vitro Cytotoxicity
This protocol is designed to assess the cytotoxic effects of 2-FCA derivatives on cancer cell lines.
1. Cell Culture and Seeding:
- Culture human cancer cell lines (e.g., HeLa, MCF-7) in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
- Trypsinize and seed the cells into 96-well plates at a density of 5,000-10,000 cells/well. Allow them to adhere overnight.
2. Compound Treatment:
- Prepare a stock solution (e.g., 10 mM) of the 2-FCA derivative in DMSO.
- Perform serial dilutions in culture medium to achieve a range of final concentrations for testing.
- Replace the overnight culture medium with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
3. Incubation:
- Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours).
4. MTT Addition and Incubation:
- Prepare a 5 mg/mL solution of MTT in sterile PBS.
- Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
5. Solubilization of Formazan:
- Carefully aspirate the medium from each well.
- Add 100 µL of DMSO to each well to dissolve the formazan crystals.
- Gently shake the plate for 15 minutes to ensure complete dissolution.
6. Absorbance Measurement and Data Analysis:
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle-treated control cells.
- Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This protocol determines the MIC of 2-FCA derivatives against bacterial strains.
1. Preparation of Inoculum:
- Culture the bacterial strain (e.g., S. aureus) in an appropriate broth (e.g., Mueller-Hinton Broth) overnight at 37°C.
- Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 CFU/mL.
2. Preparation of Compound Dilutions:
- In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton broth to each well.
- Add 50 µL of the stock solution of the 2-FCA derivative (in a suitable solvent like DMSO, ensuring the final solvent concentration is not inhibitory) to the first well and perform serial twofold dilutions across the plate.
3. Inoculation:
- Add 50 µL of the standardized bacterial inoculum to each well.
- Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
4. Incubation:
- Incubate the plate at 37°C for 18-24 hours.
5. Determination of MIC:
- Visually inspect the wells for turbidity (bacterial growth).
- The MIC is the lowest concentration of the compound at which there is no visible growth.
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate a key signaling pathway and a general experimental workflow.
Caption: Inhibition of the STAT3 signaling pathway by a this compound derivative.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Biological Evaluation of Novel Primaquine-Cinnamic Acid Conjugates of the Amide and Acylsemicarbazide Type [mdpi.com]
- 7. Cinnamic Acid Derivatives and Their Biological Efficacy [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Modulation of Nrf2 and NF-κB Signaling Pathways by Naturally Occurring Compounds in Relation to Cancer Prevention and Therapy. Are Combinations Better Than Single Compounds? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New sulfurated derivatives of cinnamic acids and rosmaricine as inhibitors of STAT3 and NF-κB transcription factors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New sulfurated derivatives of cinnamic acids and rosmaricine as inhibitors of STAT3 and NF-κB transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis of 2-Fluorocinnamic Acid: A Head-to-Head Comparison of Key Routes
For researchers, medicinal chemists, and professionals in drug development, the synthesis of functionalized aromatic compounds like 2-Fluorocinnamic acid is a critical step in the creation of novel therapeutics and materials. The presence of the fluorine atom can significantly alter the pharmacokinetic and physicochemical properties of a molecule, making efficient and scalable synthetic routes to such intermediates highly valuable. This guide provides an in-depth, head-to-head comparison of the most common and effective synthesis routes for this compound, grounded in experimental data and practical insights.
At a Glance: A Comparative Overview of Synthesis Routes
| Parameter | Knoevenagel Condensation | Perkin Reaction | Heck Reaction | Wittig Reaction |
| Starting Materials | 2-Fluorobenzaldehyde, Malonic acid, Base (e.g., Pyridine, Piperidine, Ammonium acetate) | 2-Fluorobenzaldehyde, Acetic anhydride, Alkali acetate | 2-Halo(fluoro)benzene (e.g., 2-fluoroiodobenzene), Acrylic acid, Palladium catalyst, Base | 2-Fluorobenzaldehyde, (Carboxymethylene)triphenylphosphorane or related ylide |
| Typical Yield | High to quantitative (can exceed 82%)[1] | Moderate to high (~71% for similar chloro-analogue)[2][3] | Moderate (~36% for a similar bromo-analogue)[3] | Good to excellent, but can be dependent on ylide stability |
| Reaction Conditions | Mild to moderate heating (e.g., 70°C)[1] | High temperature (reflux, >160°C)[2] | Moderate heating | Room temperature to mild heating[4] |
| Key Advantages | High yields, milder conditions than the Perkin reaction, can be adapted for greener solvents.[1][5] | Well-established, uses relatively inexpensive starting materials.[3] | High functional group tolerance.[3] | High stereoselectivity for the trans-isomer with stabilized ylides, mild conditions.[6][7] |
| Key Disadvantages | Use of potentially hazardous bases like pyridine (though greener alternatives exist).[1][8] | High temperatures and long reaction times can lead to byproduct formation.[9] | Requires an expensive palladium catalyst, and aryl fluorides can be less reactive.[3] | Stoichiometric amounts of triphenylphosphine oxide byproduct are generated. |
The Knoevenagel Condensation: The Workhorse of Cinnamic Acid Synthesis
The Knoevenagel condensation is a highly reliable and versatile method for the synthesis of cinnamic acids and their derivatives.[8][10] It involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst.[10]
Mechanistic Insight
The reaction proceeds through a series of steps initiated by the deprotonation of the active methylene compound by the base to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of the aldehyde, followed by dehydration to yield the α,β-unsaturated product. When malonic acid is used, the initial condensation product often undergoes spontaneous decarboxylation under the reaction conditions to afford the cinnamic acid.
Caption: A simplified workflow of the Knoevenagel condensation for this compound synthesis.
Experimental Protocol: Green Synthesis Approach
This protocol is adapted from a greener synthesis of fluorocinnamic acid, which replaces the often-used toxic solvent pyridine with an ionic liquid and a milder catalyst.[1]
Materials:
-
2-Fluorobenzaldehyde
-
Malonic Acid
-
Ammonium Acetate (catalyst)
-
1-Butyl-3-methylimidazolium toluenesulfonate (ionic liquid solvent)
-
Ethanol
-
Deionized Water
Procedure:
-
To a reaction flask, add 2-Fluorobenzaldehyde (1 equivalent), malonic acid (1.1 equivalents), ammonium acetate (0.8 equivalents), and the ionic liquid solvent.
-
Heat the mixture to approximately 70°C with stirring.
-
After an initial reaction period (e.g., 30 minutes), add a second portion of malonic acid (1.1 equivalents).
-
Continue the reaction at 70°C for an additional 2.5 hours.
-
Cool the reaction mixture to room temperature.
-
Add a small amount of 5% aqueous ethanol to precipitate the product.
-
Collect the crude product by suction filtration. The ionic liquid and catalyst can be recovered from the filtrate.
-
Wash the filter cake with water.
-
Recrystallize the crude product from 95% ethanol to obtain pure this compound.
A patent for a similar reaction to produce 4-fluorocinnamic acid reported a yield of 82.5% with a purity of 98.3%.[1] This method is advantageous due to its high yield, the use of a recyclable and environmentally benign solvent, and milder reaction conditions compared to the Perkin reaction.[1]
The Perkin Reaction: A Classic Route with Modern Adaptations
The Perkin reaction is a well-established method for synthesizing α,β-unsaturated aromatic acids, first reported by William Henry Perkin in 1868.[2][11][12] It involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the corresponding acid, which acts as a base catalyst.[2][11]
Mechanistic Insight
The reaction is initiated by the deprotonation of the acid anhydride at the α-carbon by the basic salt to form an enolate. This enolate then adds to the aromatic aldehyde in an aldol-type reaction. The resulting alkoxide is acetylated by another molecule of the anhydride, and subsequent elimination of a carboxylate group leads to the formation of the α,β-unsaturated acid.
Caption: Key steps in the Perkin reaction for the synthesis of this compound.
Experimental Protocol
This protocol is a general procedure for the Perkin reaction, adapted for the synthesis of a halogenated cinnamic acid.[2]
Materials:
-
2-Fluorobenzaldehyde
-
Acetic Anhydride
-
Anhydrous Sodium Acetate
-
Saturated Sodium Bicarbonate Solution
-
Concentrated Hydrochloric Acid
-
Ethanol
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 2-Fluorobenzaldehyde (1 equivalent), acetic anhydride (1.5-2.5 equivalents), and anhydrous sodium acetate (1-1.5 equivalents).
-
Heat the mixture to 160-180°C for 3-5 hours.
-
After the reaction is complete, allow the mixture to cool slightly and then pour it into water.
-
Add a saturated sodium bicarbonate solution until the mixture is alkaline to convert the cinnamic acid to its soluble sodium salt.
-
Steam distill the mixture to remove any unreacted 2-Fluorobenzaldehyde.
-
Cool the remaining solution and, if necessary, decolorize it with activated charcoal and filter.
-
Acidify the filtrate with concentrated hydrochloric acid to precipitate the this compound.
-
Collect the product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an ethanol/water mixture.
For the synthesis of 2-chlorocinnamic acid, a similar protocol reports an expected yield of around 71%.[2] While the Perkin reaction is robust and uses inexpensive reagents, the high temperatures and long reaction times are notable drawbacks.[9]
Palladium-Catalyzed Cross-Coupling Reactions: The Heck Reaction
The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[13] For the synthesis of this compound, this would typically involve the coupling of a 2-fluoroaryl halide with acrylic acid.
Mechanistic Insight
The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by the insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination releases the cinnamic acid product and a palladium-hydride species, which then undergoes reductive elimination with a base to regenerate the active Pd(0) catalyst.
Caption: A simplified representation of the Heck reaction's catalytic cycle.
Experimental Protocol
The following is a general procedure for a Heck reaction to synthesize a substituted cinnamic acid.[14]
Materials:
-
2-Fluoroiodobenzene (or 2-Fluorobromobenzene)
-
Acrylic Acid
-
Palladium(II) Acetate (catalyst)
-
Triethylamine (base)
-
Acetonitrile (solvent)
-
3 M Hydrochloric Acid
Procedure:
-
To a reaction vial, add the 2-fluoroaryl halide (1 equivalent), acrylic acid (1.2 equivalents), triethylamine (2 equivalents), palladium(II) acetate (e.g., 2 mol%), and acetonitrile.
-
Heat the mixture to 80-90°C with stirring for 1-2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once complete, cool the reaction to room temperature and transfer it to a beaker containing 3 M HCl to precipitate the product.
-
Collect the solid product by suction filtration.
-
Further purification can be achieved by recrystallization.
A similar Heck reaction using bromoiodobenzene and acrylic acid reported a yield of 35.74%.[14] The Heck reaction offers the advantage of high functional group tolerance, but the cost of the palladium catalyst and the potential for lower reactivity of aryl chlorides can be limiting factors.[3]
The Wittig Reaction: A Stereoselective Approach
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent).[4][6] For this compound, this would involve the reaction of 2-Fluorobenzaldehyde with a stabilized ylide such as (carboxymethylene)triphenylphosphorane.
Mechanistic Insight
The reaction is believed to proceed through a [2+2] cycloaddition between the ylide and the carbonyl compound to form a four-membered oxaphosphetane intermediate. This intermediate then fragments to give the alkene and triphenylphosphine oxide. The formation of the very strong phosphorus-oxygen double bond is a major driving force for the reaction. Stabilized ylides generally lead to the formation of the thermodynamically more stable (E)-alkene.[6]
Caption: The Wittig reaction pathway leading to this compound.
Experimental Protocol: Solvent-Free Approach
This protocol is adapted from a solvent-free Wittig reaction for the synthesis of ethyl cinnamate.[4][15]
Materials:
-
2-Fluorobenzaldehyde
-
(Carboxymethylene)triphenylphosphorane (or a related ylide that can be hydrolyzed to the acid)
-
Hexanes (for extraction)
Procedure:
-
In a conical vial, place 2-Fluorobenzaldehyde (1 equivalent) and a magnetic stir vane.
-
Add the phosphorus ylide (1.15 equivalents) to the stirring aldehyde at room temperature.
-
Continue stirring for 15-30 minutes. The reaction is often complete within this time.
-
Add hexanes to the vial and stir to extract the product.
-
Filter the hexane solution to remove the solid triphenylphosphine oxide byproduct.
-
Evaporate the hexanes to obtain the crude product.
-
If the ester is formed, it will need to be hydrolyzed to the carboxylic acid.
The Wittig reaction offers mild reaction conditions and high stereoselectivity for the trans-isomer when using a stabilized ylide.[6] However, a significant drawback is the generation of a stoichiometric amount of triphenylphosphine oxide, which can sometimes complicate purification.
Green Chemistry and Sustainability Considerations
When selecting a synthetic route, it is increasingly important to consider the principles of green chemistry.[16][17] Metrics such as Atom Economy, E-Factor (Environmental Factor), and Process Mass Intensity (PMI) can be used to quantitatively assess the environmental impact of a chemical process.[16][18]
-
Atom Economy: This metric, developed by Barry Trost, considers how many atoms of the reactants are incorporated into the final product. Addition and rearrangement reactions have 100% atom economy, while substitution and elimination reactions are less efficient.
-
E-Factor: Introduced by Roger Sheldon, the E-Factor is the ratio of the mass of waste to the mass of the product. A lower E-Factor indicates a greener process.
-
Process Mass Intensity (PMI): This metric is the ratio of the total mass of materials used (reactants, solvents, reagents, process water) to the mass of the final product. A lower PMI is desirable.
The Knoevenagel condensation, particularly with greener solvent and catalyst systems, often presents a more favorable green chemistry profile compared to the Perkin reaction, which requires high temperatures, or the Heck and Wittig reactions, which can generate significant waste (palladium salts and phosphine oxide, respectively).[1][5]
Characterization and Quality Control
Regardless of the synthetic route chosen, proper characterization of the final product is essential to confirm its identity and purity. The following analytical techniques are typically employed for this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic signals for the aromatic, vinylic, and carboxylic acid protons.
-
¹³C NMR: Will provide signals for each unique carbon atom in the molecule.
-
-
Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the carboxylic acid O-H and C=O stretches, the C=C alkene stretch, and C-F bond vibrations.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Melting Point: A sharp melting point range is indicative of high purity.
Conclusion
The synthesis of this compound can be approached through several well-established synthetic routes. The Knoevenagel condensation stands out as a highly efficient and often greener option, particularly with modern modifications that avoid hazardous solvents like pyridine.[1][5] The Perkin reaction , while classic and utilizing inexpensive reagents, is hampered by harsh reaction conditions.[2][9] The Heck and Wittig reactions offer good functional group tolerance and stereoselectivity, respectively, but come with the drawbacks of expensive catalysts or significant byproduct formation.
The choice of the optimal synthesis route will ultimately depend on the specific requirements of the researcher or organization, including factors such as scale, cost, available equipment, and green chemistry considerations. This guide provides the foundational knowledge and practical protocols to make an informed decision for the efficient and effective synthesis of this compound.
References
- BenchChem. (2025). A Comparative Guide to the Synthesis of Cinnamyl Cinnamate: Established Protocols and Novel Approaches.
- Gałuszka, A., Migaszewski, Z., & Namieśnik, J. (2013). Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. Molecules, 18(9), 10928-10946.
- Google Patents. (2015). CN102633625B - Preparation method of fluorocinnamic acid.
- The Royal Society of Chemistry. (2012).
- Anastas, P. T., & Warner, J. C. (2000). Green Chemistry: Theory and Practice. Oxford University Press.
- bepls. (2023).
- Mitran, C., & Dinica, R. M. (2007). Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. Arkivoc, 2007(i), 94-98.
- Pawar, H. S., Wagha, A. S., & Lali, A. M. (2015). Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. New Journal of Chemistry.
- Rao, T. S., & Venkateswarlu, V. (1950). The condensation of aldehydes with malonic acid. Journal of the Indian Chemical Society, 27(1), 115-117.
- Comoy, C., et al. (2018). Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers. Molecules, 23(10), 2533.
- Weizman, H. (2017). A Solvent Free Wittig Reaction. Chem 235.
- D'Souza, L. J. (2004). Wittig Reaction Using a Stabilized Phosphorus Ylid: An Efficient and Stereoselective Synthesis of Ethyl trans-Cinnamate.
- Averesch, N. J. H., & Wehrs, M. (2021). Production of Cinnamic and p-Hydroxycinnamic Acids in Engineered Microbes. Frontiers in Bioengineering and Biotechnology, 9, 746835.
- Unknown. (n.d.). Solvent Free Wittig Reactions.
- Hannah. (2013). Intro to Organometallics: The Heck Reaction. Odinity.
- Tobiszewski, M., & Namieśnik, J. (2017). Green Chemistry Metrics, A Review. Molecules, 22(7), 1056.
- Unknown. (n.d.). Perkin Reaction.
- Sheldon, R. A. (2017). The E Factor: Fifteen years on. Green Chemistry, 19(1), 18-43.
- BenchChem. (2025). A Comparative Analysis of Perkin and Knoevenagel Reactions for Cinnamic Acid Synthesis.
- Yuliani, S. R., & Ismed, F. (2020). synthesis of cinnamic acid based on perkin reaction using sonochemical method and its potential as photoprotective agent. JKPK (Jurnal Kimia dan Pendidikan Kimia), 5(1), 54-61.
- Graham, C., et al. (2015). Fluorine gas for life science syntheses: green metrics to assess selective direct fluorination for the synthesis of 2-fluoromalonate esters. Green Chemistry, 17(2), 929-934.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 2-Chlorocinnamic Acid via Perkin Reaction.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- BenchChem. (2025). A Head-to-Head Comparison of Synthesis Routes for 2-Chlorocinnamic Acid.
- J&K Scientific LLC. (2021). Perkin Reaction.
- Unknown. (n.d.). 27. A Solvent Free Wittig Reaction.
- Scribd. (2020). Perkin Reaction.
- WebAssign. (n.d.).
- Breitmaier, E., & Voelter, W. (2000). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
- Doc Brown's Chemistry. (n.d.). 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid.
- Zhang, C. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 2-Chloro-6-fluorobenzaldehyde.
- Thiel, V., et al. (2019). Improving trans-cinnamic acid production in a model cyanobacterium.
- Michalska, D., et al. (2010). The spectroscopic (FT-IR, FT-Raman and 1H, 13C NMR) and theoretical studies of cinnamic acid and alkali metal cinnamates.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- BenchChem. (2025). A Comparative Guide to the Synthesis of Cinnamyl Cinnamate: Established Protocols and Novel Approaches.
- Cioc, R. C., et al. (2005). Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. Molecules, 10(8), 963-970.
- Sadowska, A., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium.
- White Rose eTheses Online. (n.d.).
- Johnson Matthey Technology Review. (1999).
- PubMed Central. (n.d.).
- PubChem. (n.d.). This compound.
- ResearchGate. (2018). Microwave-Promoted Heck Reaction Using Pd(OAc)2 as Catalyst under Ligand-Free and Solvent-Free Conditions.
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Fluoropyridine-3-boronic acid with Aryl Halides.
- Scite.ai. (n.d.). 2.14 Other Condensation Reactions (Knoevenagel, Perkin, Darzens).
- The Chemical Educator. (2007).
- Sigma-Aldrich. (n.d.). a-Fluorocinnamic acid 98 350-90-3.
- BenchChem. (2025). Review of literature on substituted cinnamylamines.
Sources
- 1. CN102633625B - Preparation method of fluorocinnamic acid - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. www1.udel.edu [www1.udel.edu]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. community.wvu.edu [community.wvu.edu]
- 7. [PDF] Wittig Reaction Using a Stabilized Phosphorus Ylid: An Efficient and Stereoselective Synthesis of Ethyl trans-Cinnamate | Semantic Scholar [semanticscholar.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. scispace.com [scispace.com]
- 10. bepls.com [bepls.com]
- 11. jk-sci.com [jk-sci.com]
- 12. scribd.com [scribd.com]
- 13. The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis | Johnson Matthey Technology Review [technology.matthey.com]
- 14. odinity.com [odinity.com]
- 15. webassign.net [webassign.net]
- 16. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. toc.library.ethz.ch [toc.library.ethz.ch]
Verifying the Structure of 2-Fluorocinnamic Acid: A Spectroscopic Comparison Guide
In the landscape of pharmaceutical research and drug development, the unambiguous structural verification of novel and existing chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth, practical comparison of spectroscopic data to definitively confirm the structure of 2-Fluorocinnamic acid, contrasting it with its isomers, 3-Fluorocinnamic acid and 4-Fluorocinnamic acid. By delving into the nuances of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), we will illustrate how these techniques, when used in concert, provide a self-validating system for structural elucidation. This guide is intended for researchers, scientists, and professionals in drug development who rely on precise molecular characterization.
The Imperative of Isomeric Differentiation
Spectroscopic Analysis Workflow
Our approach is a multi-pronged analytical strategy where each technique provides a unique piece of the structural puzzle. The convergence of data from IR, ¹H NMR, ¹³C NMR, and MS provides a robust and trustworthy confirmation of the molecular structure.
Caption: Workflow for the spectroscopic verification of this compound.
Infrared (IR) Spectroscopy: Identifying the Key Functional Groups
Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the case of this compound, we expect to see characteristic absorptions for the carboxylic acid, the carbon-carbon double bond of the alkene, and the aromatic ring.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Instrument Preparation: Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent like isopropanol and allowing it to dry completely.
-
Background Collection: Acquire a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove environmental interferences (e.g., CO₂ and water vapor).
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Pressure Application: Apply consistent pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
Data Interpretation:
The IR spectrum of this compound will display several key peaks that are also present in its isomers, confirming the core cinnamic acid structure.
| Functional Group | Expected Absorption Range (cm⁻¹) | Observed in this compound |
| O-H stretch (Carboxylic Acid) | 3300-2500 (broad) | ~3000 (broad) |
| C-H stretch (Aromatic & Vinylic) | 3100-3000 | ~3070 |
| C=O stretch (Carboxylic Acid) | 1725-1700 | ~1690 |
| C=C stretch (Alkene) | 1650-1600 | ~1630 |
| C=C stretch (Aromatic) | 1600-1450 | ~1580, 1490 |
| C-F stretch | 1400-1000 | ~1230 |
While the IR spectrum confirms the presence of the cinnamic acid framework and a C-F bond, it is generally insufficient to definitively distinguish between the 2-fluoro, 3-fluoro, and 4-fluoro isomers as their IR spectra are often very similar. The primary utility of IR in this context is the rapid confirmation of the expected functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Key to Isomer Differentiation
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and spatial arrangement of atoms in a molecule. Both ¹H and ¹³C NMR are indispensable for distinguishing between the fluorocinnamic acid isomers. The position of the fluorine atom significantly influences the chemical shifts and coupling patterns of the nearby protons and carbons.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., 0.6-0.7 mL of CDCl₃ or DMSO-d₆) in a clean NMR tube.[1][2] Ensure the sample is fully dissolved.
-
Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Locking and Shimming: The instrument will lock onto the deuterium signal of the solvent and shim the magnetic field to ensure homogeneity.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum. A standard pulse sequence is typically used.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum. Proton decoupling is commonly used to simplify the spectrum to a series of singlets (though C-F coupling will still be present).[3]
¹H NMR Analysis: A Tale of Three Isomers
The ¹H NMR spectrum provides a wealth of information. The key to differentiating the isomers lies in the chemical shifts and coupling patterns of the aromatic protons.
Caption: Structure of this compound with key protons labeled.
Comparative ¹H NMR Data (Aromatic Region, ~7.0-8.0 ppm):
| Isomer | Aromatic Proton Environment and Expected Splitting Pattern |
| This compound | Four distinct aromatic protons, each exhibiting complex splitting due to coupling with neighboring protons and the fluorine atom. The proton ortho to the fluorine will show a large coupling to fluorine. |
| 3-Fluorocinnamic Acid | Four distinct aromatic protons. The protons ortho and para to the fluorine will show coupling to the fluorine atom. |
| 4-Fluorocinnamic Acid | Two sets of equivalent aromatic protons due to symmetry. This results in two distinct signals, each appearing as a doublet of doublets (or a more complex multiplet due to coupling with both the adjacent proton and the fluorine).[4] |
Key Differentiator: The symmetry in 4-Fluorocinnamic acid leads to a simpler aromatic region in its ¹H NMR spectrum compared to the more complex, asymmetric patterns of the 2-fluoro and 3-fluoro isomers. The distinction between the 2- and 3-isomers can be made by analyzing the specific coupling constants and the through-space Nuclear Overhauser Effect (NOE), if necessary.
¹³C NMR Analysis: The Influence of the Electronegative Fluorine
The ¹³C NMR spectrum provides information about the carbon framework. The highly electronegative fluorine atom directly influences the chemical shifts of the carbon atoms, and importantly, couples to them, resulting in splitting of the carbon signals. This C-F coupling is diagnostic.
Comparative ¹³C NMR Data (Key Signals):
| Isomer | C-F Bearing Carbon (C-F) | Other Aromatic Carbons |
| This compound | A doublet with a large ¹JCF coupling constant (~250 Hz). | Other aromatic carbons will show smaller ²JCF, ³JCF, and ⁴JCF couplings. |
| 3-Fluorocinnamic Acid | A doublet with a large ¹JCF coupling constant (~245 Hz). | Other aromatic carbons will show smaller C-F couplings. |
| 4-Fluorocinnamic Acid | A doublet with a large ¹JCF coupling constant (~250 Hz).[4] | The ipso-carbon (attached to the vinyl group) will show a smaller C-F coupling. |
Key Differentiator: While all isomers will show a carbon signal split into a doublet by the fluorine, the chemical shifts of the other aromatic carbons and the vinylic carbons will differ due to the varying inductive and resonance effects of the fluorine in the ortho, meta, and para positions. The pattern of C-F coupling across the entire aromatic ring is unique for each isomer.[5][6]
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and insights into its structure through fragmentation patterns. For the fluorocinnamic acid isomers, we expect them to have the same molecular weight.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Derivatization: Carboxylic acids are often derivatized (e.g., silylation) to increase their volatility for GC analysis.[7]
-
Injection: The derivatized sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the column's stationary phase.
-
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized (e.g., by electron impact).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
Data Interpretation:
All three isomers will show a molecular ion peak (M⁺) at an m/z corresponding to the molecular weight of C₉H₇FO₂ (166.15 g/mol ).
Expected Fragmentation Pattern:
The fragmentation of cinnamic acids is well-documented.[8] Common fragmentation pathways include:
-
Loss of a hydroxyl radical (-OH): [M - 17]⁺
-
Loss of a carboxyl group (-COOH): [M - 45]⁺
-
Decarboxylation (-CO₂): [M - 44]⁺
For this compound, a characteristic fragmentation is the loss of HF, which is not as favorable for the meta and para isomers.[8] This provides a key piece of evidence for the ortho substitution pattern.
Caption: Simplified fragmentation pathway for this compound in MS.
Conclusion: A Synthesis of Spectroscopic Evidence
The definitive structural verification of this compound is achieved not by a single technique but by the logical synthesis of data from multiple spectroscopic methods.
-
IR Spectroscopy provides a rapid screen for the essential functional groups (carboxylic acid, alkene, aromatic ring).
-
¹H and ¹³C NMR Spectroscopy are the most powerful tools for distinguishing between the ortho, meta, and para isomers, based on the unique chemical shifts and coupling patterns induced by the position of the fluorine atom.
-
Mass Spectrometry confirms the molecular weight and offers corroborating evidence for the ortho-position of the fluorine through its characteristic fragmentation pattern.
By employing this comprehensive spectroscopic approach, researchers can have high confidence in the structural integrity of their compounds, a critical requirement for advancing drug discovery and development programs.
References
- Go Up. (2023, July 24).
- MIT OpenCourseWare. (n.d.). 8.
- MetBioNet. (n.d.).
- CORE. (n.d.). The fragmentations of substituted cinnamic acids after electron impact.
- Iowa State University Chemical Instrumentation Facility. (n.d.).
- Health, Safety and Environment Office. (n.d.). E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy.
- Prediction of 19F NMR Chemical Shifts for Fluorinated Arom
- University College London. (n.d.).
- National Institutes of Health. (n.d.). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues.
- National Institutes of Health. (n.d.). The precious Fluorine on the Ring: Fluorine NMR for biological systems.
- Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
- SpringerLink. (n.d.).
- PubChem. (n.d.). This compound.
- ResearchGate. (2025, August 6). Influence of fluorine substituents on the NMR properties of phenylboronic acids | Request PDF.
- SpringerLink. (n.d.).
- Oxford Academic. (n.d.). Gas Chromatography–Mass Spectrometry Analysis of Organic Acids: Altered Quantitative Response for Aqueous Calibrators and Dilute Urine Specimens | Clinical Chemistry.
- SciSpace. (n.d.).
- Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table - Organofluorine.
- Polymer Chemistry Characterization Lab. (n.d.).
- Science Ready. (n.d.).
- ChemicalBook. (n.d.). This compound(451-69-4)FT-IR.
- Thermo Fisher Scientific. (n.d.).
- Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy.
- Agilent. (n.d.).
- The Royal Society of Chemistry. (n.d.).
- Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR.
- National Institutes of Health. (n.d.). Systematic Comparison of Sets of 13C NMR Spectra That Are Potentially Identical. Confirmation of the Configuration of a Cuticular Hydrocarbon from the Cane Beetle Antitrogus parvulus.
- Chemistry LibreTexts. (2023, August 29).
- Doc Brown's Chemistry. (n.d.). 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid.
- ResearchGate. (n.d.). Carbon-fluorine coupling constants, n J CF.
- ChemicalBook. (n.d.). 4-FLUOROCINNAMIC ACID(14290-86-9) IR Spectrum.
- ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000930).
- NIST WebBook. (n.d.). 4-Fluorocinnamic acid.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Calculated and experimental 13 C NMR chemical shifts | Download Table.
- University of Ottawa NMR Facility Blog. (2007, October 9).
- ChemicalBook. (n.d.). 4-FLUOROCINNAMIC ACID(14290-86-9) 1H NMR spectrum.
- ChemicalBook. (n.d.). 4-FLUOROCINNAMIC ACID(14290-86-9) 13C NMR spectrum.
- 4. 13C NMR Spectroscopy. (n.d.).
- Emsley, J. W., Phillips, L., & Wray, V. (1976). FLOURINE COUPLING CONSTANTS. Progress in NMR Spectroscopy, 10, 83-756.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
Sources
- 1. ocw.mit.edu [ocw.mit.edu]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. rsc.org [rsc.org]
- 5. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 6. researchgate.net [researchgate.net]
- 7. Screening of Organic Acidurias by Gas Chromatography-Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. files01.core.ac.uk [files01.core.ac.uk]
A Comparative Guide to the Enzyme Inhibitory Activity of Cinnamic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, the pursuit of effective enzyme inhibitors is a cornerstone of therapeutic innovation. Naturally occurring compounds, with their inherent structural diversity and biological activity, offer a rich reservoir for the identification of novel lead structures. Among these, cinnamic acid and its hydroxylated isomers, the coumaric acids, have garnered significant attention for their diverse pharmacological properties, including their ability to modulate the activity of key enzymes implicated in a range of pathologies.
This guide provides a comprehensive comparative analysis of the enzyme inhibitory activity of cinnamic acid and its ortho-, meta-, and para-coumaric acid isomers. We will delve into their differential effects on therapeutically relevant enzymes—tyrosinase, cholinesterases, and α-glucosidase—supported by experimental data and mechanistic insights. This document is designed to serve as a technical resource for researchers and professionals in the field, offering a foundation for informed decision-making in drug design and development programs.
The Significance of Isomerism in Enzyme Inhibition
Cinnamic acid is a naturally occurring organic acid with a phenyl group attached to an acrylic acid moiety. Its isomers, o-coumaric acid, m-coumaric acid, and p-coumaric acid, are distinguished by the position of a hydroxyl group on the phenyl ring. This seemingly subtle structural variation has profound implications for their physicochemical properties and, consequently, their biological activity. The differential positioning of the hydroxyl group alters the molecule's polarity, hydrogen bonding capacity, and overall stereochemistry, leading to distinct interactions with the active sites of enzymes. Understanding these structure-activity relationships is paramount for the rational design of more potent and selective enzyme inhibitors.
Comparative Inhibitory Activity: A Data-Driven Overview
The inhibitory potential of cinnamic acid and its isomers has been evaluated against several key enzymes. The following sections provide a comparative analysis of their efficacy, supported by half-maximal inhibitory concentration (IC50) values.
Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a primary strategy for the treatment of hyperpigmentation disorders. The inhibitory activities of cinnamic acid isomers against human tyrosinase reveal a striking dependence on the hydroxyl group's position.
| Compound | IC50 (µM) |
| Cinnamic Acid | 200[1] |
| o-Coumaric Acid | 300[1] |
| m-Coumaric Acid | 270[1] |
| p-Coumaric Acid | 3[1] |
As the data indicates, p-coumaric acid is a significantly more potent inhibitor of human tyrosinase compared to its ortho and meta counterparts, and the parent cinnamic acid[1]. This highlights the critical role of the para-hydroxyl group in the interaction with the enzyme's active site.
α-Glucosidase Inhibition
α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is an established therapeutic approach for managing type 2 diabetes. While comprehensive comparative data for all three isomers is limited, available information suggests that hydroxycinnamic acids are effective inhibitors. For instance, extracts rich in 3-hydroxycinnamic acid (m-coumaric acid) have demonstrated notable α-glucosidase inhibitory activity. Molecular docking studies have shown that p-coumaric acid can interact strongly with α-glucosidase, with a calculated binding energy of -5.84 kcal/mol and a theoretical inhibition constant (Ki) of 52.14 µM[2]. Further research is needed to establish a complete comparative profile of the isomers.
Cholinesterase Inhibition
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are crucial enzymes in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Their inhibition is a key strategy in the management of Alzheimer's disease. While a number of coumarin derivatives have been investigated as cholinesterase inhibitors, specific comparative data for the o-, m-, and p-coumaric acid isomers is not yet well-established in the literature. This represents an area ripe for further investigation to explore the potential of these isomers in the context of neurodegenerative diseases.
Mechanistic Insights: The "Why" Behind the Inhibition
The differential inhibitory activities of the cinnamic acid isomers can be attributed to their unique interactions with the enzyme active sites.
The Structural Basis of Tyrosinase Inhibition
The superior inhibitory potency of p-coumaric acid against tyrosinase is a direct consequence of its structural similarity to the enzyme's natural substrate, L-tyrosine. This allows it to act as a competitive inhibitor, binding to the active site and preventing the substrate from accessing it. Molecular docking studies further illuminate this interaction, revealing that the para-hydroxyl group of p-coumaric acid can form key hydrogen bonds with amino acid residues within the tyrosinase active site, leading to a stable enzyme-inhibitor complex.
Caption: General workflow for the tyrosinase inhibition assay.
α-Glucosidase Inhibition Assay (Spectrophotometric Method)
This assay determines the inhibitory effect on α-glucosidase by measuring the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).
Materials and Reagents:
-
α-Glucosidase from Saccharomyces cerevisiae (e.g., 1.0 U/mL in phosphate buffer)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) (5 mM in phosphate buffer)
-
Phosphate buffer (100 mM, pH 6.8)
-
Sodium carbonate (Na2CO3) solution (100 mM)
-
Test compounds (cinnamic acid isomers) dissolved in a suitable solvent
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds.
-
Add 50 µL of the test compound solution and 50 µL of the α-glucosidase solution to each well of a 96-well plate.
-
Include a control group with 50 µL of the solvent.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of the pNPG solution to each well.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of the sodium carbonate solution.
-
Measure the absorbance at 405 nm.
-
Calculate the percentage of inhibition and the IC50 value as described for the tyrosinase assay.
Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric assay measures cholinesterase activity by quantifying the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, resulting from the reaction of thiocholine (a product of substrate hydrolysis) with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).
Materials and Reagents:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (e.g., 100 mM, pH 8.0)
-
Test compounds (cinnamic acid isomers)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare working solutions of the enzyme, substrate, and DTNB in the phosphate buffer.
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add 20 µL of the test compound solution, 140 µL of phosphate buffer, 20 µL of DTNB solution, and 20 µL of the enzyme solution.
-
Include a control group with the solvent instead of the test compound.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the substrate solution.
-
Immediately measure the absorbance at 412 nm in a kinetic mode for 10-15 minutes.
-
Calculate the rate of reaction and the percentage of inhibition to determine the IC50 value.
Conclusion and Future Directions
The comparative analysis of cinnamic acid and its isomers reveals a clear and compelling structure-activity relationship in the context of enzyme inhibition. The position of the hydroxyl group on the phenyl ring is a critical determinant of inhibitory potency, with p-coumaric acid emerging as a particularly potent inhibitor of human tyrosinase.
While this guide provides a solid foundation, further research is warranted to fully elucidate the therapeutic potential of these compounds. Specifically, a comprehensive comparative study of the o-, m-, and p-coumaric acid isomers against a broader panel of enzymes, including the cholinesterases and α-glucosidase, would be highly valuable. Such studies, coupled with detailed kinetic and molecular modeling analyses, will undoubtedly pave the way for the development of novel and effective enzyme inhibitors for a variety of therapeutic applications.
References
- Boo, Y. C. (2019). p-Coumaric Acid as An Active Ingredient in Cosmetics: A Review Focusing on its Antimelanogenic Effects. Antioxidants, 8(8), 275. [Link]
- Proença, C., Freitas, M., Ribeiro, D., Tomé, A. C., Oliveira, E. F. T., Sousa, J. L. C., ... & Fernandes, E. (2021). Coumaric acid derivatives as tyrosinase inhibitors: Efficacy studies through in silico, in vitro and ex vivo approaches. Bioorganic Chemistry, 114, 105125. [Link]
- Zarghi, A., & Arfaei, S. (2011). Selective COX-2 inhibitors: a review of their structure-activity relationships. Iranian journal of pharmaceutical research: IJPR, 10(4), 655. [Link]
- Yenilmez Güngör, Ö., Yalcin, E., Çavuşoğlu, K., & Özkan, B. (2023). Chemical profiling by LC–MS/MS and GC–MS and biological activity assessment of different extracts of Portulaca oleracea through in-vitro and in-silico approaches. Scientific Reports, 13(1), 1989. [Link]
- Li, X., Wu, X., Chen, H., & Gao, Y. (2020). Tyrosinase inhibition by p‐coumaric acid ethyl ester identified from camellia pollen. Food Science & Nutrition, 8(1), 389-397. [Link]
- García-Molina, F., Muñoz, J. L., García-Ruiz, P. A., García-Cánovas, F., & Rodríguez-López, J. N. (2017). Spectrophotometric characterization of the action of tyrosinase on p-coumaric and caffeic acids: characteristics of the o-caffeoquinone. Journal of agricultural and food chemistry, 65(17), 3378-3386. [Link]
- Singla, R. K., & Piplani, P. (2016). Coumarin derivatives as potential inhibitors of acetylcholinesterase: Synthesis, molecular docking and biological studies. Bioorganic & medicinal chemistry letters, 26(19), 4647-4652. [Link]
- Kumar, A., & Singh, A. (2019). Research Note Molecular docking studies for discovery of plant-derived α-glucosidase inhibitors. CABI Agriculture and Bioscience, 1(1), 1-8. [Link]
- Simamora, A., Limanto, A., & Timotius, K. H. (2021). Antioxidant, α-Glucosidase Inhibitory Activity and Molecular Docking Study of Gallic Acid, Quercetin and Rutin: A Comparative Study. Cell and BioPharmaceutical Institute, 1(1), 1-11. [Link]
- Chai, W. M., Li, X., Wu, X. J., Chen, H. Y., & Gao, Y. S. (2020). Computational docking simulation of binding between tyrosinase and p-coumaric acid ethyl ester. Food Science & Nutrition, 8(1), 389-397. [Link]
- Kumar, V., & Duhan, M. (2021). Discovery of Novel Coumarin Derivatives as Potential Dual Inhibitors against α-Glucosidase and α-Amylase for the Management of Post-Prandial Hyperglycemia via Molecular Modelling Approaches. Molecules, 26(11), 3169. [Link]
- Khan, K. M., Taha, M., Rahim, F., Siddiqui, S., Jamil, W., Khan, M., ... & Perveen, S. (2018). Synthesis, α-Glucosidase Inhibition and Molecular Docking Study of Coumarin Based Derivatives. Letters in Drug Design & Discovery, 15(1), 47-57. [Link]
- Perera, H. D. A. C., & Handuwalage, C. S. (2015). IC 50 values for α-glucosidase and α-amylase inhibitory activities of the plant extracts. Journal of Pharmacognosy and Phytochemistry, 4(3), 164-168. [Link]
- Chokchaisiri, R., Chaichompoo, W., & Tiyaboonchai, W. (2021). Quantitative Analysis and In Silico Molecular Docking Screening for Acetylcholinesterase Inhibitor and ADME Prediction of Coumarins and Carbazole Alkaloids from Clausena harmandiana.
- Singla, R. K., & Piplani, P. (2016). Coumarin derivatives as potential inhibitors of acetylcholinesterase: Synthesis, molecular docking and biological studies. Bioorganic & medicinal chemistry letters, 26(19), 4647-4652. [Link]
Sources
A Senior Application Scientist's Guide to Method Validation: Quantitative NMR for 2-Fluorocinnamic Acid
For researchers, scientists, and drug development professionals, the precise quantification of active pharmaceutical ingredients (APIs) is a cornerstone of quality, safety, and efficacy. While High-Performance Liquid Chromatography (HPLC) has long been the industry's workhorse, quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful, direct, and often more efficient primary method for purity and potency determination.[1][2][3] This guide provides an in-depth, experience-driven comparison of qNMR and traditional chromatographic methods, centered on the validation of a qNMR assay for the quantification of 2-Fluorocinnamic acid, a common building block in medicinal chemistry.
This document moves beyond a simple recitation of steps, delving into the causality behind experimental choices and grounding every protocol in the principles of scientific integrity. We will follow the validation framework established by the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating how qNMR not only meets but often exceeds the requirements for a robust analytical procedure.[4][5][6]
The qNMR Advantage: A Paradigm Shift in Quantification
Unlike chromatographic techniques that rely on comparing the response of an analyte to that of a chemically identical reference standard, qNMR is a primary ratio method.[7][8] The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[1][8][9] This allows for the quantification of an analyte by co-dissolving it with a known amount of a certified internal standard and comparing the integrals of specific, non-overlapping signals.[1][10]
This seemingly simple difference has profound implications for drug development:
-
Speed and Efficiency: Method development is significantly faster. There is no need to develop complex mobile phases or gradient elution methods. For early-phase development, this can dramatically reduce timelines and costs.[2][11]
-
Reduced Reference Standard Burden: A single, stable, and well-characterized internal standard can be used to quantify a multitude of different analytes, eliminating the need to synthesize, purify, and characterize a unique reference standard for every new compound and its impurities.[2][12]
-
Structural Confirmation and Quantification in One: The NMR spectrum inherently provides structural confirmation of the analyte while simultaneously delivering quantitative data.[1][7][13] This dual-purpose analysis is invaluable for impurity identification and process monitoring.
However, the power of qNMR is only realized through a rigorous validation process that demonstrates the method is suitable for its intended purpose.
Validating the qNMR Method for this compound
The validation of an analytical method is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications. For the quantification of this compound, we will validate the qNMR method for specificity, linearity, range, accuracy, and precision, as mandated by ICH Q2(R1).[4][5][6]
Core Experimental Workflow
The foundation of our validation is a robust and reproducible experimental protocol.
Caption: Figure 1: General qNMR Experimental Workflow.
The Causality Behind Key Choices:
-
Internal Standard Selection (Maleic Acid): The choice of an internal standard is critical.[14] Maleic acid is selected because its vinyl protons produce a sharp singlet at ~6.3 ppm in DMSO-d6, which is well-resolved from the signals of this compound.[12] It is non-volatile, stable, not hygroscopic, and available as a high-purity certified reference material, ensuring accurate weighing and minimal signal overlap.[15][16]
-
Solvent (DMSO-d6): Deuterated dimethyl sulfoxide (DMSO-d6) is chosen for its excellent ability to dissolve both the analyte and the internal standard, ensuring a homogeneous solution critical for accurate integration.[16]
-
Acquisition Parameters (Relaxation Delay D1): To ensure accurate quantification, all protons being measured must fully relax back to equilibrium between pulses. The relaxation delay (D1) must be set to at least 5 times the longest spin-lattice relaxation time (T1) of the protons of interest (both analyte and standard). This prevents signal saturation and ensures the integral is truly proportional to the number of nuclei.[17]
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
Experimental Protocol:
-
Acquire a ¹H-NMR spectrum of this compound alone in DMSO-d6.
-
Acquire a ¹H-NMR spectrum of the Maleic Acid internal standard alone in DMSO-d6.
-
Acquire a spectrum of a mixture of the two.
-
Spike the analyte sample with known related impurities (e.g., cinnamic acid, 3-fluorocinnamic acid) and acquire a spectrum.
Acceptance Criteria & Rationale: The signals chosen for quantification must be free from interference. For this compound, the vinyl proton doublet at approximately 7.7 ppm is well-separated from other aromatic signals. For Maleic Acid, the vinyl singlet at ~6.3 ppm is in a clean region of the spectrum. The spiked sample must show that the signals from potential impurities do not overlap with the quantification signals of the analyte or the internal standard. This visual confirmation is a key advantage of qNMR, as all proton-containing species are typically visible.
Caption: Figure 2: Analyte and Standard for qNMR.
Linearity and Range
Linearity demonstrates that the analytical procedure's results are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the procedure has been shown to have a suitable level of precision, accuracy, and linearity.
Experimental Protocol:
-
Prepare a stock solution of the Maleic Acid internal standard at a fixed concentration (e.g., 10 mg/mL in DMSO-d6).
-
Prepare five concentration levels of this compound, typically ranging from 80% to 120% of the target analytical concentration (e.g., 8, 9, 10, 11, and 12 mg/mL).
-
For each concentration level, prepare three independent samples by adding a fixed volume of the internal standard stock solution.
-
Acquire and process the ¹H-NMR spectrum for each of the 15 samples.
-
Plot the calculated mass of the analyte versus the known weighed mass.
Acceptance Criteria & Rationale: The plot should be linear, and the coefficient of determination (R²) should be ≥ 0.995. This confirms a direct proportional relationship between the analyte concentration and the instrumental response, a fundamental requirement for any quantitative method.[18]
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
Experimental Protocol:
-
Use the data from the linearity study at three concentration levels (e.g., 80%, 100%, and 120%).
-
Calculate the percent recovery for each of the nine samples using the formula: (Measured Mass / Weighed Mass) * 100.
Acceptance Criteria & Rationale: The mean percent recovery should be within 98.0% to 102.0% for each concentration level. This demonstrates that the method can accurately quantify the analyte without significant systematic error.
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six independent samples of this compound at 100% of the target concentration, each with the internal standard.
-
Analyze all six samples on the same day, with the same operator and instrument.
-
Calculate the mean purity and the relative standard deviation (%RSD).
-
-
Intermediate Precision:
-
Repeat the repeatability experiment on a different day, with a different operator, or on a different instrument.
-
Compare the results from both sets of experiments.
-
Acceptance Criteria & Rationale: The %RSD for repeatability should be ≤ 1.0%. For intermediate precision, the results from the two different conditions should be statistically comparable. This ensures the method is rugged and provides consistent results under varied, yet typical, laboratory conditions.
Performance Comparison: qNMR vs. HPLC
To provide a clear, objective comparison, the following table summarizes the expected validation data for the qNMR method alongside typical results for a standard reversed-phase HPLC-UV method for the same analyte.
| Validation Parameter | qNMR Method | Typical HPLC-UV Method | Commentary |
| Specificity | High; demonstrated by non-overlapping signals in the full spectrum. | High; demonstrated by peak purity analysis and separation from known impurities. | qNMR often provides broader specificity as all proton-bearing species are observed, not just UV-active ones. |
| Linearity (R²) | ≥ 0.999 | ≥ 0.999 | Both methods demonstrate excellent linearity. |
| Range | 80-120% of nominal concentration | 80-120% of nominal concentration | Ranges are typically defined by regulatory requirements and are comparable. |
| Accuracy (% Recovery) | 99.0% - 101.0% | 98.5% - 101.5% | Both methods provide high accuracy. qNMR can be inherently more accurate as it is less dependent on the purity of a homologous reference standard.[8] |
| Precision (% RSD) | ≤ 0.5% | ≤ 1.0% | Modern qNMR can achieve precision comparable to or better than HPLC.[9] |
| Method Development Time | ~1-2 days | ~1-2 weeks | This is a major advantage for qNMR, especially in early development.[2] |
| Analysis Time per Sample | ~10-15 minutes | ~20-30 minutes | Runtimes are often shorter for qNMR. |
| Solvent Consumption | < 1 mL deuterated solvent per sample | > 20 mL organic solvent per sample | qNMR is a significantly "greener" technique.[1][19] |
Conclusion: An Authoritative and Trustworthy Alternative
The validation of a qNMR method for the quantification of this compound demonstrates its suitability as a precise, accurate, and reliable analytical technique. Its performance is not merely comparable to traditional HPLC but offers distinct advantages in speed, efficiency, information content, and sustainability.[1][2] For drug development professionals, embracing qNMR is not about replacing chromatography but about expanding the analytical toolbox with a powerful, primary method that can accelerate timelines, reduce costs, and provide a deeper understanding of the chemical entities being developed. The data-driven validation process, grounded in ICH principles, provides the authoritative evidence required to confidently deploy this technique in a regulated environment.
References
- Expanding the Analytical Toolbox: Pharmaceutical Application of Quantit
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Google Search.
- Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Google Search.
- Quantitative NMR Methods in Pharmaceuticals: Purity Assurance - P
- A Guide to Quantitative NMR (qNMR) - Emery Pharma. Google Search.
- SwRI upgrades nuclear magnetic resonance laboratory for pharmaceutical R&D. Southwest Research Institute.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
- Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Google Search.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
- Quality Guidelines.
- Internal Standard for qNMR (Calibration Standard for qNMR).
- Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.
- Stimuli Article (qNMR). US Pharmacopeia (USP).
- Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains. Taylor & Francis Online.
- Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. YouTube.
- Application of quantitative NMR in pharmaceutical analysis: Method qualification and potency determin
- Let's try doing quantit
- ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF REL
- Qualitative and Quantitative Application of NMR in Rilmenidine Dihydrogen Phosphate API and Its Related Impurity-B and Correlati. International Journal of Pharmaceutical Sciences Review and Research.
- qNMR – a modern altern
- Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. SwRI upgrades nuclear magnetic resonance laboratory for pharmaceutical R&D | Southwest Research Institute [swri.org]
- 3. QNMR – a modern alternative to HPLC - Almac [almacgroup.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. fda.gov [fda.gov]
- 6. fda.gov [fda.gov]
- 7. spectroscopyeurope.com [spectroscopyeurope.com]
- 8. usp.org [usp.org]
- 9. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 10. emerypharma.com [emerypharma.com]
- 11. tandfonline.com [tandfonline.com]
- 12. enovatia.com [enovatia.com]
- 13. spectroscopyeurope.com [spectroscopyeurope.com]
- 14. youtube.com [youtube.com]
- 15. Internal Standard for qNMR (Calibration Standard for qNMR) | [Analytical Chemistry][Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 16. resolvemass.ca [resolvemass.ca]
- 17. Let’s try doing quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 18. ovid.com [ovid.com]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of 2-Fluorocinnamic Acid and 2-Chlorocinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis and medicinal chemistry, the nuanced differences between structurally similar molecules can lead to vastly different outcomes in reactivity and biological activity. This guide provides an in-depth comparison of 2-Fluorocinnamic acid and 2-Chlorocinnamic acid, two halogenated derivatives of cinnamic acid. By examining their electronic properties and performance in key chemical transformations, this document aims to equip researchers with the insights necessary to make informed decisions in experimental design and drug development.
Introduction: A Tale of Two Halogens
This compound and 2-Chlorocinnamic acid share a common cinnamic acid backbone, featuring a carboxylic acid group conjugated with a phenyl ring. The key distinction lies in the halogen substituent at the ortho (2-) position of the phenyl ring. This seemingly minor difference has profound implications for the electronic distribution within the molecules, thereby influencing their reactivity.
| Property | This compound | 2-Chlorocinnamic acid |
| Molecular Formula | C₉H₇FO₂ | C₉H₇ClO₂ |
| Molecular Weight | 166.15 g/mol | 182.61 g/mol |
| Appearance | Solid | White to light yellow crystalline solid/powder |
| Melting Point | 178-180 °C | 208-210 °C |
| CAS Number | 451-69-4 | 3752-25-8 |
The Decisive Factor: Electronic Effects of Fluorine vs. Chlorine
The reactivity of these compounds is largely dictated by the interplay of two opposing electronic effects exerted by the halogen substituents: the inductive effect (-I) and the resonance (or mesomeric) effect (+M).
-
Inductive Effect (-I): This is an electron-withdrawing effect transmitted through the sigma bonds. Due to its higher electronegativity, fluorine exerts a stronger -I effect than chlorine. This effect tends to withdraw electron density from the aromatic ring and the carboxylic acid group, increasing the electrophilicity of the carbonyl carbon and the acidity of the carboxylic proton.
-
Resonance Effect (+M): This is an electron-donating effect where the lone pair of electrons on the halogen atom is delocalized into the π-system of the aromatic ring. For this effect to be significant, effective overlap between the p-orbitals of the halogen and the carbon of the benzene ring is crucial. The 2p orbital of fluorine overlaps more effectively with the 2p orbital of carbon compared to the larger 3p orbital of chlorine. Consequently, fluorine exhibits a stronger +M effect than chlorine.
A critical point of understanding is that for halogens, the inductive effect generally outweighs the resonance effect. However, the relative strengths of these opposing forces determine the overall electronic character of the substituted ring and, consequently, the molecule's reactivity.
Hammett Constants: A Quantitative Look
The Hammett equation provides a quantitative framework for assessing the electronic influence of substituents on the reactivity of aromatic compounds. The substituent constant, sigma (σ), is a measure of the electronic effect of a substituent.
| Substituent | σ (meta) | σ (para) |
| -F | +0.337 | +0.062 |
| -Cl | +0.373 | +0.227 |
While these values are for meta and para positions, they provide a general indication of the electronic-withdrawing nature of these halogens. The positive values confirm that both are electron-withdrawing groups.
Comparative Reactivity in Key Transformations
The differences in electronic effects directly translate to variations in reactivity in several common organic reactions.
Acidity of the Carboxylic Acid
The acidity of the carboxylic acid proton is influenced by the stability of the resulting carboxylate anion. A stronger electron-withdrawing effect from the substituent will stabilize the negative charge on the carboxylate, leading to a higher acidity (lower pKa).
Given fluorine's stronger inductive effect, one might initially predict that this compound would be a stronger acid than 2-chlorocinnamic acid. However, the stronger +M effect of fluorine donates electron density to the ring, which can partially counteract the inductive withdrawal. In contrast, chlorine's weaker +M effect offers less opposition to its inductive pull. This complex interplay makes a definitive a priori prediction challenging without experimental pKa values. For instance, in the case of p-substituted benzoic acids, p-fluorobenzoic acid is a weaker acid than p-chlorobenzoic acid due to the dominant +M effect of fluorine destabilizing the conjugate base.
Reactivity of the Carboxylic Acid Group
The reactivity of the carboxylic acid group towards nucleophilic acyl substitution is primarily governed by the electrophilicity of the carbonyl carbon.
-
2-Chlorocinnamic acid is expected to be more reactive towards nucleophiles. The stronger net electron-withdrawing character of the 2-chlorophenyl group (due to the less effective +M effect of chlorine) renders the carbonyl carbon more electrophilic compared to the 2-fluorophenyl substituted analogue.
This has practical implications in the synthesis of derivatives such as amides and esters. For instance, the synthesis of N-aryl-2-chlorocinnamamides proceeds by converting the carboxylic acid to a more reactive acid chloride using thionyl chloride, followed by reaction with a substituted aniline.
Electrophilic Aromatic Substitution on the Phenyl Ring
In electrophilic aromatic substitution (EAS) reactions, the halogen substituents are deactivating due to their strong -I effect, making both 2-fluoro- and 2-chlorocinnamic acid less reactive than cinnamic acid itself. However, they are ortho-, para-directing due to the +M effect, which stabilizes the arenium ion intermediate when the electrophile adds to these positions.
When comparing the two, This compound is expected to be more reactive in EAS reactions than 2-chlorocinnamic acid . This is because the stronger +M effect of fluorine, resulting from better orbital overlap, more effectively donates electron density to the ring to stabilize the intermediate carbocation, despite its stronger -I effect.
Synthesis Methodologies
Both this compound and 2-Chlorocinnamic acid can be synthesized via classic organic reactions, with the choice of starting material being the key variable.
Perkin Reaction
The Perkin reaction is a well-established method for synthesizing cinnamic acids. It involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid.
Experimental Protocol: Synthesis of 2-Chlorocinnamic Acid via Perkin Reaction
-
Reaction Setup: In a round-bottom flask, combine 2-chlorobenzaldehyde, acetic anhydride, and anhydrous sodium acetate.
-
Heating: Heat the reaction mixture, for instance, to 180°C for approximately 5 hours.
-
Work-up: After cooling, pour the mixture into water.
-
Purification:
-
Make the solution alkaline with a sodium carbonate solution to convert the product to its soluble sodium salt.
-
Remove any unreacted aldehyde by steam distillation.
-
Acidify the remaining solution with hydrochloric acid to precipitate the crude 2-chlorocinnamic acid.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an ethanol/water mixture to obtain the pure compound.
-
Knoevenagel Condensation
The Knoevenagel condensation is another effective method, often preferred for its milder conditions and high yields. It involves the reaction of an aldehyde with an active methylene compound, such as malonic acid, catalyzed by a weak base like pyridine or piperidine.
Experimental Protocol: Synthesis of this compound via Knoevenagel Condensation (Adapted from similar syntheses)
-
Reactant Preparation: In a round-bottom flask, combine 2-fluorobenzaldehyde and malonic acid in pyridine, which acts as both the solvent and catalyst.
-
Heating: Heat the reaction mixture, for example, on a water bath, until the evolution of carbon dioxide ceases.
-
Work-up and Isolation: After cooling, pour the reaction mixture into a mixture of ice and hydrochloric acid to precipitate the product.
-
Purification: Collect the crude this compound by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water).
Conclusion: A Summary of Reactivity Differences
| Feature | This compound | 2-Chlorocinnamic Acid | Rationale |
| Acidity | Likely less acidic | Likely more acidic | The dominant +M effect of fluorine can destabilize the carboxylate anion more than the weaker +M effect of chlorine. |
| Reactivity of -COOH Group | Less reactive | More reactive | The net electron-withdrawing effect is greater for the 2-chlorophenyl group, making the carbonyl carbon more electrophilic. |
| Electrophilic Aromatic Substitution | More reactive | Less reactive | The stronger +M effect of fluorine provides greater stabilization to the arenium ion intermediate. |
References
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 2-Chlorocinnamic Acid via Perkin Reaction. BenchChem.
- BenchChem. (2025). A Comprehensive Technical Guide to 2-Chlorocinnamic Acid. BenchChem.
- BenchChem. (2025).
- Gauth. (n.d.). fluorine is more electronegative than chlorine even then p-fluorobenzoic acid is a weaker. Gauth.
- BenchChem. (n.d.). This compound | 18944-77-9. BenchChem.
- Wikipedia. (n.d.).
- Unknown. (n.d.).
- Unknown. (n.d.). Table 13.1 Selected Hammett substituent constants and susceptibility factors.
- ACS Publications. (n.d.). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings | ACS Omega.
- PubMed Central (PMC). (n.d.). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. PubMed Central (PMC).
- Chemistry Stack Exchange. (2016). Rate of EAS in chlorobenzene and fluorobenzene. Chemistry Stack Exchange.
- Quora. (2020). Why does fluorine show more mesomeric effects than chlorine?. Quora.
- Unknown. (n.d.). Table 1: Hammett constants for some common substituents.
- SciSpace. (n.d.). A survey of Hammett substituent constants and resonance and field parameters. SciSpace.
- ResearchGate. (n.d.). Hammett constants σ for fluoro-substituents.
- Sigma-Aldrich. (n.d.). This compound 98 451-69-4. Sigma-Aldrich.
- ChemicalBook. (n.d.). This compound synthesis. ChemicalBook.
A Senior Application Scientist's Guide to the Reproducible Synthesis of 2-Fluorocinnamic Acid
In the landscape of pharmaceutical development and materials science, the consistent, scalable, and reproducible synthesis of key intermediates is paramount. 2-Fluorocinnamic acid, a valuable building block, is no exception. The strategic incorporation of a fluorine atom onto the cinnamic acid scaffold can significantly modulate a molecule's physicochemical and biological properties, including its acidity, lipophilicity, and metabolic stability.[1][2] However, the synthesis of this compound is not without its challenges, and achieving run-to-run consistency is a critical hurdle for researchers.
This guide provides an in-depth evaluation of the common synthetic routes to this compound, focusing on the practical aspects of reproducibility. We will move beyond simple protocols to dissect the causality behind experimental choices, identify key variables that govern success, and offer data-driven insights to guide your synthetic strategy.
Comparative Overview of Synthetic Strategies
The synthesis of cinnamic acid derivatives is well-trodden ground in organic chemistry. Three primary workhorse reactions are typically employed: the Perkin reaction, the Wittig reaction, and the Heck reaction. Each presents a unique set of advantages and disadvantages regarding reagent availability, reaction conditions, yield, and, most importantly, reproducibility.
| Parameter | Perkin Reaction | Wittig Reaction | Heck Reaction |
| Primary Reactants | 2-Fluorobenzaldehyde, Acetic Anhydride | 2-Fluorobenzaldehyde, Phosphonium Ylide | 2-Halo-fluorobenzene or 2-Fluorophenylboronic acid, Acrylic Acid |
| Typical Conditions | High Temperature (180°C), Long Reaction Time (5-8h)[3][4] | Varies: -78°C to RT, Anhydrous[5][6] | Moderate to High Temperature, Palladium Catalyst[7][8] |
| Reported Yield | Moderate (~70-75%)[3][9] | Generally Good to High | Variable, depends on catalyst and substrates |
| Key Reproducibility Challenges | Strict requirement for anhydrous reagents, high temperature control, byproduct formation.[10] | Ylide stability, precise stoichiometry of strong bases, removal of triphenylphosphine oxide.[5] | Catalyst activity and lifetime, ligand selection, potential for side reactions.[7] |
| Stereoselectivity | Typically yields the more stable (E)-isomer.[10] | Tunable; non-stabilized ylides often favor (Z)-alkene, stabilized ylides favor (E)-alkene.[11][12] | Highly stereoselective for the (E)-isomer. |
| Scalability Concerns | Poor heat transfer at scale due to high temperatures, potential for charring.[13] | Handling large volumes of pyrophoric bases (e.g., n-BuLi), difficult purification from byproducts.[14] | Cost of palladium catalyst, ensuring efficient mixing for heterogeneous catalysts. |
Method 1: The Perkin Reaction
The Perkin reaction is a classic method for generating α,β-unsaturated aromatic acids by condensing an aromatic aldehyde with an acid anhydride, using an alkali salt of the acid as a base catalyst.[15] It is a robust, albeit forceful, method for synthesizing cinnamic acids.
Mechanism and Reproducibility Insights
The reaction proceeds via the formation of an enolate from the acetic anhydride, which then performs an aldol-type condensation with the 2-fluorobenzaldehyde.[4] Subsequent intramolecular acyl transfer and elimination yield the product.
Caption: Simplified workflow of the Perkin reaction mechanism.
The primary challenge to reproducibility lies in the harsh conditions. The high temperatures (often ~180°C) and long reaction times can lead to the formation of resinous byproducts, complicating purification.[4][10] Furthermore, the reaction is highly sensitive to moisture; the presence of water can hydrolyze the acetic anhydride and deactivate the acetate base. Meticulous drying of reagents, particularly the sodium acetate, is crucial for consistent yields.[10]
Experimental Protocol: Perkin Synthesis
This protocol is adapted from established procedures for similar substituted benzaldehydes.[4]
-
Preparation: Ensure all glassware is oven-dried. To a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 2-fluorobenzaldehyde (1.0 eq), freshly fused and crushed anhydrous sodium acetate (1.0 eq), and acetic anhydride (2.0 eq).
-
Reaction: Heat the reaction mixture in an oil bath to 180°C with vigorous stirring. Maintain this temperature for 5-8 hours. Causality Note: The high temperature is necessary to drive the condensation and elimination steps. Vigorous stirring is essential for mixing the heterogeneous components.
-
Work-up: Allow the mixture to cool slightly and pour it cautiously into a beaker of water (approx. 5x the reaction volume). If any unreacted aldehyde is present, it can be removed at this stage by steam distillation.[16]
-
Isolation: Boil the aqueous solution with a small amount of activated charcoal for 15 minutes to decolorize, then filter the hot solution to remove the charcoal and any resinous materials.[4]
-
Precipitation: Cool the filtrate and acidify with concentrated hydrochloric acid until the precipitation of this compound is complete (typically pH 1-2).[3]
-
Purification: Collect the crude product by vacuum filtration, wash thoroughly with cold water, and dry. For higher purity, recrystallize the product from an ethanol/water mixture.[4]
Method 2: The Wittig Reaction
The Wittig reaction is a powerful and versatile method for creating alkenes by reacting an aldehyde or ketone with a phosphonium ylide (a Wittig reagent).[12][17] It offers milder conditions compared to the Perkin reaction and provides an opportunity to control stereochemistry.
Mechanism and Reproducibility Insights
The synthesis involves two key stages: the formation of the phosphonium salt and its subsequent deprotonation to form the reactive ylide, followed by the reaction of the ylide with the aldehyde.
Caption: The two-stage process of the Wittig reaction.
Reproducibility is heavily influenced by the generation and handling of the ylide. The use of strong, pyrophoric bases like n-butyllithium (n-BuLi) requires strictly anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon).[5] Inaccurate titration of the n-BuLi can lead to incomplete ylide formation or side reactions, resulting in variable yields.
A major challenge in purification is the removal of the triphenylphosphine oxide byproduct.[5] Its polarity is often similar to the desired product, making chromatographic separation tedious. While some methods favor its precipitation, achieving complete removal without significant product loss can be inconsistent, especially at a larger scale.
Experimental Protocol: Wittig Synthesis
This protocol for a stabilized ylide is designed for safety and reproducibility, adapted from similar procedures.[5]
-
Ylide Generation:
-
Under an inert atmosphere (N₂ or Ar), add methyl (triphenylphosphoranylidene)acetate (a stable ylide, 1.1 eq) to a flame-dried round-bottom flask.
-
Dissolve the ylide in anhydrous tetrahydrofuran (THF).
-
-
Reaction with Aldehyde:
-
In a separate flame-dried flask, dissolve 2-fluorobenzaldehyde (1.0 eq) in anhydrous THF.
-
Slowly add the aldehyde solution to the ylide solution at 0°C (ice bath) via a dropping funnel over 20-30 minutes. Causality Note: A slow addition at low temperature helps to control any potential exotherm and can improve stereoselectivity.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight. Monitor progress by Thin Layer Chromatography (TLC).
-
-
Hydrolysis & Work-up:
-
Cool the reaction mixture to 0°C and add a solution of sodium hydroxide (e.g., 2M aqueous NaOH) to hydrolyze the intermediate methyl ester. Stir at room temperature until hydrolysis is complete (monitored by TLC or LC-MS).
-
Quench the reaction by the slow addition of water and transfer the mixture to a separatory funnel.
-
Wash the aqueous layer with a nonpolar solvent like diethyl ether or ethyl acetate to remove the triphenylphosphine oxide byproduct. This may require multiple extractions.
-
-
Purification:
-
Carefully acidify the aqueous layer with cold 1M HCl to precipitate the this compound.
-
Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallization may be necessary for higher purity.
-
Method 3: The Heck Reaction
The Mizoroki-Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[18] For synthesizing this compound, this typically involves coupling a 2-fluoro-substituted aryl halide with acrylic acid or one of its esters.
Mechanism and Reproducibility Insights
The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product and regenerate the catalyst.
A significant advancement for reproducibility and sustainability is the use of arylboronic acids in place of aryl halides, which avoids the generation of halide waste.[7]
Caption: A simplified catalytic cycle for the Heck reaction.
Reproducibility hinges on the palladium catalyst's activity. The choice of ligand, solvent, and base can dramatically affect the reaction's efficiency and the catalyst's turnover number. Phosphine-free catalyst systems are gaining traction as they can offer greater stability and ease of handling.[7] The purity of the starting materials is also critical, as impurities can poison the catalyst. Run-to-run consistency requires careful control over the quality of the catalyst, precise exclusion of oxygen (which can deactivate the catalyst), and consistent reaction temperature.
Experimental Protocol: Heck Synthesis (Halide-Free)
This conceptual protocol is based on modern, greener Heck-type reactions.[7]
-
Preparation: To a Schlenk flask under an inert atmosphere, add 2-fluorophenylboronic acid (1.0 eq), acrylic acid (1.2 eq), a palladium source (e.g., Pd(OAc)₂, 1-5 mol%), and a suitable oxidant (e.g., a copper(II) salt, if necessary for catalyst regeneration).[7]
-
Reaction: Add a suitable solvent (e.g., DMF or water as a co-solvent) and a base (e.g., K₂CO₃). Heat the mixture to the optimized temperature (e.g., 80-120°C) and stir until the reaction is complete as monitored by an appropriate analytical method (HPLC, LC-MS).
-
Work-up: Cool the reaction mixture, dilute with water, and filter to remove the catalyst and any insoluble materials.
-
Purification: Wash the aqueous solution with a solvent like ethyl acetate to remove non-polar impurities. Acidify the aqueous phase with HCl to precipitate the this compound. Collect the product via filtration, wash with cold water, and dry.
Conclusion: Selecting a Reproducible Path Forward
Evaluating the reproducibility of this compound synthesis requires a nuanced understanding of each method's inherent variables.
-
The Perkin Reaction , while seemingly straightforward, is a brute-force method whose reproducibility is challenged by its harsh conditions and sensitivity to moisture. It is best suited for situations where raw material cost is a primary driver and downstream purification is robust.
-
The Wittig Reaction offers greater flexibility and milder conditions, but its reproducibility is critically dependent on the precise handling of highly reactive organometallic reagents and overcoming the significant challenge of byproduct removal.
-
The Heck Reaction , particularly modern variations using boronic acids, presents a highly efficient and stereoselective route.[7] While catalyst cost and sensitivity can be a concern, its high atom economy and milder conditions make it an attractive and potentially highly reproducible option once the process parameters are rigorously optimized.
For research and development professionals, achieving reproducibility is not about finding a single "perfect" protocol but about understanding and controlling the critical parameters of the chosen method. This guide serves as a foundational tool for making an informed choice and troubleshooting the inevitable challenges on the path to a consistent and scalable synthesis of this compound.
References
- Simionescu, C. I., Comanita, E., Păstrăvanu, M., & Comanita, B. (n.d.). Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. Molecules. [Link]
- J&K Scientific LLC. (2021). Perkin Reaction. [Link]
- Organic Reactions. (n.d.). Wittig Reaction - Common Conditions. [Link]
- Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]
- Wikipedia. (n.d.). Wittig reaction. [Link]
- Longdom Publishing. (n.d.). A Concise Introduction of Perkin Reaction. [Link]
- ResearchGate. (n.d.). Perkin reaction (cinnamic acid synthesis). [Link]
- Master Organic Chemistry. (2018). The Wittig Reaction. [Link]
- Szyling, J., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Molecules. [Link]
- MDPI. (n.d.). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. [Link]
- Reisman, H. B. (1993). Problems in scale-up of biotechnology production processes. Critical Reviews in Biotechnology. [Link]
- PubChem. (n.d.). This compound.
- ResearchGate. (n.d.). Synthesis, applications and Structure-Activity Relationship (SAR)
- Journal of Chemical and Pharmaceutical Research. (2016). Synthesis of certain cinnamic acid derivatives through heck coupling reaction and evaluation of their antioxidant activities. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. researchgate.net [researchgate.net]
- 10. jk-sci.com [jk-sci.com]
- 11. Wittig Reaction [organic-chemistry.org]
- 12. Wittig reaction - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. longdom.org [longdom.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Orthogonal Identification of 2-Fluorocinnamic Acid
In the landscape of pharmaceutical development and chemical synthesis, the unequivocal confirmation of a molecule's identity is the bedrock upon which all subsequent research is built. An error in identification can lead to misinterpreted data, failed experiments, and significant loss of resources. This guide provides an in-depth, multi-technique strategy for the identity confirmation of 2-Fluorocinnamic acid (CAS No: 451-69-4) against a certified reference standard.
This is not merely a checklist of procedures but a methodological framework grounded in the principles of analytical chemistry. We will employ an orthogonal approach, using multiple, independent analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). This ensures that the confirmation is robust, reliable, and self-validating, as the weaknesses of one technique are compensated for by the strengths of another.[1]
The Principle of Orthogonal Confirmation
The core philosophy is to probe different molecular properties. NMR spectroscopy elucidates the precise arrangement of atoms and their connectivity within the molecule. Mass spectrometry provides an exact molecular weight and a fragmentation "fingerprint." Chromatography assesses the compound's physicochemical behavior in a separation system and its purity. When data from all three techniques align perfectly between the test sample and a certified reference standard, the identity is confirmed with the highest degree of scientific certainty.
Caption: Orthogonal workflow for identity confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR is the most powerful technique for unambiguous structure elucidation. For this compound (C₉H₇FO₂), we utilize ¹H, ¹³C, and ¹⁹F NMR to create a complete structural picture. The key is not just the chemical shifts, but the coupling constants (J-values), especially those involving the fluorine atom, which provide definitive evidence of its position on the phenyl ring.
Causality Behind the Protocol: We use a deuterated solvent like DMSO-d₆, in which the acidic proton of the carboxyl group is often observable and the compound is soluble.[2] The reference standard, Tetramethylsilane (TMS), is set to 0 ppm, providing a universal calibration point for comparing spectra.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound test sample and dissolve it in ~0.7 mL of DMSO-d₆. Prepare an identical sample of the certified reference standard (CRS) in a separate NMR tube.
-
Instrument Setup: Use a 300 MHz (or higher) NMR spectrometer. Shim the instrument using the deuterium lock signal from the solvent to ensure magnetic field homogeneity.
-
Data Acquisition:
-
¹H NMR: Acquire a proton spectrum for both the sample and the CRS.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
¹⁹F NMR: If available, acquire a fluorine spectrum, which provides a highly specific signal.
-
-
Data Processing: Process the raw data (FID) using Fourier transformation. Phase the spectra and perform baseline correction. Calibrate the ¹H and ¹³C spectra to the residual solvent peak (DMSO at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).[2]
Data Comparison: Expected vs. Experimental
The spectra from the test sample must be superimposable with those from the CRS. Key features to compare are:
-
Chemical Shifts (δ): The position of each signal.
-
Integration: The relative number of protons for each signal in the ¹H spectrum.
-
Multiplicity: The splitting pattern of each signal (e.g., singlet, doublet, triplet, multiplet).
-
Coupling Constants (J): The distance between peaks in a multiplet, which is crucial for confirming connectivity and the trans configuration of the alkene protons.
Table 1: Representative NMR Data for this compound (in DMSO-d₆)
| Nucleus | Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling (J, Hz) |
| ¹H | Carboxylic Acid (-COOH) | ~12.5 | Broad Singlet |
| Aromatic (4H) | 7.2 - 7.8 | Multiplet | |
| Alkene (2H) | 6.6 (d), 7.6 (d) | Doublets, J ≈ 16 Hz (trans coupling) | |
| ¹³C | Carbonyl (-C=O) | ~167 | Singlet |
| Alkene (-CH=CH-) | 120 - 145 | Doublets (due to ¹⁹F coupling) | |
| Aromatic (C-F) | ~160 | Doublet (large ¹JCF coupling) | |
| Aromatic (5 carbons) | 115 - 135 | Singlets and Doublets | |
| ¹⁹F | Aromatic (C-F) | -110 to -120 | Singlet or Multiplet |
Note: Exact chemical shifts can vary slightly based on solvent and concentration. The critical comparison is against the concurrently run CRS.[2][3][4]
Mass Spectrometry (MS): The Molecular Weight and Fingerprint
MS provides the molecular weight of the analyte with high precision, serving as a primary check for the correct molecular formula. The fragmentation pattern, which results from breaking the molecule apart in the gas phase, is a reproducible fingerprint that further confirms the structure.
Causality Behind the Protocol: Electrospray Ionization (ESI) is a "soft" ionization technique suitable for polar molecules like carboxylic acids, often allowing for the clear observation of the molecular ion or a pseudo-molecular ion (e.g., [M-H]⁻ in negative mode). High-resolution mass spectrometry (HRMS) can determine the mass to within a few parts per million (ppm), allowing for the unambiguous determination of the elemental composition.
Experimental Protocol: MS Analysis
-
Sample Preparation: Prepare dilute solutions (e.g., 1-10 µg/mL) of the test sample and the CRS in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source. The instrument can be a standalone system (direct infusion) or coupled to an HPLC (LC-MS).
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source.
-
Acquire spectra in both positive and negative ion modes to maximize information.
-
Obtain a full scan spectrum to identify the molecular ion.
-
Perform fragmentation (MS/MS) on the molecular ion to generate a fragmentation pattern.
-
-
Data Analysis: Identify the molecular ion peak. For this compound (C₉H₇FO₂), the exact neutral mass is 166.0430 Da.[3]
-
In negative mode, expect [M-H]⁻ at m/z 165.0352.
-
In positive mode, expect [M+H]⁺ at m/z 167.0508 or [M+Na]⁺ at m/z 189.0327.
-
Data Comparison: Expected vs. Experimental
The test sample and CRS must exhibit the same ions under identical conditions.
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Ion | Formula | Calculated m/z | Observed m/z (Sample) | Observed m/z (CRS) | Key Fragments (m/z) |
| [M-H]⁻ | C₉H₆FO₂⁻ | 165.0352 | Match ± 5 ppm | Match ± 5 ppm | 121 ([M-H-CO₂]⁻) |
| [M+H]⁺ | C₉H₈FO₂⁺ | 167.0508 | Match ± 5 ppm | Match ± 5 ppm | 149 ([M+H-H₂O]⁺), 121 ([M+H-HCOOH]⁺) |
The observation of the correct molecular ion within 5 ppm of the calculated mass and an identical fragmentation pattern between the sample and the CRS provides powerful evidence of identity.[3][5]
High-Performance Liquid Chromatography (HPLC): Purity and Retention Behavior
HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[6] For identity confirmation, the key metric is the retention time (RT). Under identical analytical conditions, an authentic sample and its reference standard will elute from the column at the exact same time.
Causality Behind the Protocol: Reversed-phase HPLC is the method of choice for moderately polar organic molecules like this compound.[6] A C18 column provides a nonpolar stationary phase. The mobile phase, a mixture of an aqueous acid (to suppress ionization of the carboxylic acid and ensure good peak shape) and an organic solvent like acetonitrile or methanol, is used to elute the compound. A Photodiode Array (PDA) detector adds a second layer of confirmation by acquiring a UV-Vis spectrum at the apex of the chromatographic peak.
Experimental Protocol: HPLC-PDA Analysis
-
Sample and Standard Preparation: Prepare stock solutions of the test sample and CRS in the mobile phase or a compatible solvent (e.g., methanol) at a concentration of ~1 mg/mL. Create working solutions by diluting the stocks to ~0.1 mg/mL.
-
HPLC System Conditions (Representative):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (e.g., 50:50 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
PDA Detector: Scan from 200-400 nm, monitor at max wavelength (e.g., ~270 nm).[7]
-
-
Analysis Sequence:
-
Equilibrate the system until a stable baseline is achieved.
-
Inject a solvent blank.
-
Inject the CRS solution multiple times (e.g., n=5) to establish system suitability and average retention time.
-
Inject the test sample solution.
-
-
Data Analysis: Compare the chromatograms of the test sample and the CRS.
Data Comparison: Expected vs. Experimental
Table 3: Comparative HPLC-PDA Data
| Parameter | Certified Reference Standard (CRS) | Test Sample | Acceptance Criteria |
| Retention Time (RT) | e.g., 5.42 min | 5.42 min | RT of sample peak must be within ± 2% of the CRS RT. |
| UV-Vis Spectrum | λmax at ~270 nm | λmax at ~270 nm | The UV spectra must be spectrally identical (match factor > 990). |
| Purity (Area %) | > 98.0% | > 98.0% | The purity should be consistent and meet specifications. |
A co-injection, where the sample and CRS are mixed and injected, should result in a single, sharp, symmetrical peak, providing definitive proof of identity.
Conclusion: Synthesizing the Evidence
The identity of a this compound sample is confirmed with a high degree of confidence only when all three orthogonal methods yield corroborating results. The test sample must:
-
Produce ¹H, ¹³C, and ¹⁹F NMR spectra that are identical to the certified reference standard in all aspects (chemical shift, multiplicity, and coupling constants).
-
Display a molecular ion in the mass spectrum corresponding to the exact mass of C₉H₇FO₂ and a fragmentation pattern that matches the reference standard.
-
Exhibit a single major peak in the HPLC chromatogram with the same retention time and UV-Vis spectrum as the reference standard.
By adhering to this rigorous, self-validating protocol, researchers, scientists, and drug development professionals can proceed with their work, assured of the foundational integrity of their starting material.
References
- PubChem.this compound Compound Summary (CID 735833).
- PubChem.alpha-Fluorocinnamic acid Compound Summary (CID 1550911).
- The Royal Society of Chemistry.
- Shimadzu Corporation.
- Moon Freight Services.Packing and Shifting Services. Accessed January 9, 2026. [Link]
- Silverstein, R. M., et al.Reference Spectra from Spectrometric Identification of Organic Compounds. Accessed January 9, 2026. [Link]
- NIST.2-Chlorocinnamic acid - NIST WebBook. Accessed January 9, 2026. [Link]
- Pharmacognosy Journal.HPLC Quantification of Hydroxycinnamic and Organic Acids. Accessed January 9, 2026. [Link]
- ChemCon GmbH.Identity determination and purity testing. Accessed January 9, 2026. [Link]
- CABI Digital Library.Simultaneous determination of 5 phenolic acids... by high performance liquid chromatography. Accessed January 9, 2026. [Link]
- Pharmacia.HPLC-DAD analysis of flavonoids and hydroxycinnamic acids in Aster novi-belgii L. Accessed January 9, 2026. [Link]
Sources
- 1. Identity determination and purity testing [chemcon.com]
- 2. rsc.org [rsc.org]
- 3. This compound | C9H7FO2 | CID 735833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Certified Reference Materials for ¹⁹F NMR [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. shimadzu.com [shimadzu.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Fluorocinnamic Acid
For the modern researcher, excellence extends beyond the benchtop; it encompasses a rigorous commitment to safety and environmental stewardship. Handling specialized reagents like 2-Fluorocinnamic acid, a key intermediate in pharmaceutical synthesis and materials science, demands a comprehensive understanding of its lifecycle, from application to disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of this compound, ensuring the protection of personnel and the environment. We will move beyond simple checklists to explain the chemical rationale behind these essential protocols.
Hazard Profile and Immediate Safety Protocols
Before any disposal procedure, a clear understanding of the compound's inherent risks is paramount. This compound is classified as a hazardous substance.[1] Its primary risks are:
-
Irritation: It is a known irritant, causing significant irritation to the skin, eyes, and respiratory system.[2][3]
-
Toxicity: Some safety data indicates it is toxic if swallowed.[4][5]
Upon thermal decomposition, which is a key consideration for disposal, it can release highly toxic and corrosive gases, including carbon monoxide (CO), carbon dioxide (CO2), and gaseous hydrogen fluoride (HF).[1][6][7]
Personal Protective Equipment (PPE): Your First Line of Defense
Adherence to proper PPE is non-negotiable. The following table summarizes the required equipment when handling this compound in any capacity, including preparation for disposal.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles compliant with EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[1][8] | Protects against dust particles and potential splashes, preventing serious eye irritation.[2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use.[7][9] | Prevents direct skin contact, which can cause irritation.[10] Proper glove removal technique is critical to avoid cross-contamination.[9] |
| Body Protection | Laboratory coat and appropriate protective clothing.[1][8] | Minimizes the risk of skin contact on arms and body. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator is required when dusts are generated.[4][8][9] | Protects against the inhalation of airborne particles, which can cause respiratory tract irritation.[9] |
Immediate First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[1][11]
-
Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing.[7][11]
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, seek medical attention.[11][12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[5][7]
The Cornerstone of Disposal: Correct Waste Segregation
The single most critical step in the proper disposal of this compound is its correct identification and segregation as a Halogenated Organic Waste .[13]
Causality: Halogenated compounds, particularly fluorinated ones, require specialized disposal methods due to the high energy of the carbon-fluorine (C-F) bond.[14][15] Mixing this waste with non-halogenated streams contaminates the entire container, forcing the entire volume to be treated by the more complex and expensive halogenated waste disposal process. Furthermore, improper mixing can lead to dangerous chemical reactions. For example, mixing with strong oxidizing agents should be avoided as it may result in ignition.[16]
Procedure:
-
Designate a specific, clearly labeled hazardous waste container for "Halogenated Organic Solids" or "Halogenated Organic Waste."
-
Ensure the container is made of a compatible material (e.g., high-density polyethylene) and has a secure, tightly closing lid.[17]
-
Affix a hazardous waste label detailing the contents, including the full chemical name "this compound," and the approximate quantity.
Disposal Pathways: A Decision-Making Framework
The appropriate disposal procedure depends on the nature and quantity of the waste. The following diagram outlines the decision-making process for handling this compound waste.
Caption: Decision workflow for this compound disposal.
Pathway 1: Small Spill and Contamination Cleanup
For minor spills or cleaning chemically contaminated labware (e.g., weighing boats, spatulas).
Protocol:
-
Ensure Safety: Ensure the area is well-ventilated and all personnel are wearing the appropriate PPE (see table above). Remove all sources of ignition.[6][16]
-
Containment: Prevent further spread of the powder.
-
Cleanup: Do NOT use a dry brush, which can generate dust.[16] Carefully sweep up the solid material using a dustpan and brush or absorb with an inert material (e.g., vermiculite, dry sand) and place it into a designated, labeled container for hazardous waste.[6][17]
-
Final Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), then with soap and water. The cleaning materials are now also considered hazardous waste.
-
Packaging: Place all contaminated materials (spilled powder, absorbent, cleaning cloths, gloves) into a suitable, sealed, and clearly labeled container for "Halogenated Organic Waste."[16]
-
Disposal: The sealed container must be disposed of via a licensed professional waste disposal service.[17]
Pathway 2: Bulk Waste Disposal (The Standard Protocol)
This is the mandatory procedure for disposing of unused product, expired chemicals, or reaction residues.
Protocol:
-
Packaging: Keep the chemical in its original container if possible. If not, transfer it to a compatible, sealable container suitable for solid waste. Ensure the container is tightly closed.[17]
-
Labeling: Clearly label the container as "Hazardous Waste" and list "this compound" as the primary component.[11] Include any other known chemicals in the mixture.
-
Storage: Store the sealed container in a cool, dry, well-ventilated area, away from incompatible substances, while awaiting pickup.[6]
-
Professional Disposal: The ONLY acceptable method for final disposal is through a licensed and approved hazardous waste disposal company.[6][11] This material must be offered to a professional service for disposal; it cannot be treated by laboratory staff for final release.[17]
The Science of Destruction: High-Temperature Incineration
The professional disposal service will transport the segregated halogenated waste to a specialized facility. The industry-standard and environmentally required method for destroying halogenated organic compounds like this compound is high-temperature incineration .
-
Why Incineration? The C-F bond is one of the strongest single bonds in organic chemistry, making fluorinated compounds more thermally stable than their chlorinated counterparts.[14][15] Effective destruction requires the high temperatures (>900°C) and controlled conditions achievable only in a hazardous waste incinerator to ensure complete breakdown of the molecule.[18][19]
-
Managing Byproducts: The combustion process breaks down the molecule into simpler, but still hazardous, components like hydrogen fluoride (HF).[6][16] For this reason, the incinerator must be equipped with an afterburner and a scrubber system .[9][17] The scrubber uses a basic solution (e.g., a caustic scrubber) to neutralize the acidic HF gas, converting it into a manageable salt solution before it can be released into the atmosphere.[20]
-
Products of Incomplete Combustion (PICs): Improper incineration conditions can lead to the formation of smaller, potentially hazardous fluorinated byproducts.[19] This underscores the necessity of using a certified facility with properly calibrated and monitored equipment.
Prohibited Disposal Methods: Actions to Avoid
To ensure safety and compliance, the following methods are strictly forbidden:
-
DO NOT Dispose Down the Drain: this compound is not suitable for drain disposal under any circumstances. This can cause environmental damage and is a violation of waste regulations.[6][9]
-
DO NOT Place in Regular Trash: This poses a risk to sanitation workers and the environment.
-
DO NOT Attempt Uncontrolled Incineration: Burning the material in a standard furnace or fume hood is dangerous and ineffective. It will release toxic and corrosive HF gas and other hazardous products.[16]
-
DO NOT Dispose in a Landfill: Landfilling of halogenated organic wastes is highly restricted.[21][22] Regulations, such as those from the EPA, set strict limits on the concentration of halogenated compounds that can be land-disposed to prevent the leaching of persistent chemicals into soil and groundwater.[20][23]
Clarifying the Role of Neutralization
As this compound is an acid, a common question arises regarding neutralization.
Crucial Point: Neutralization is a tool for spill management , not a method for final disposal.[24]
While you can neutralize the acidity of a small spill using a weak base like sodium bicarbonate or sodium carbonate to make it safer to handle during cleanup, the resulting product (sodium 2-fluoro-cinnamate) is still a halogenated organic compound.[24][25][26] This neutralized residue must be collected, containerized, and disposed of as halogenated hazardous waste via incineration.[26] Attempting to neutralize bulk quantities can generate significant heat and is not a recommended or compliant disposal procedure.[24][27]
By adhering to these scientifically grounded procedures, you uphold the highest standards of laboratory safety and contribute to the responsible management of chemical resources, building a foundation of trust in your research practices.
References
- Emissions from incineration of fluoropolymer materials - NILU. (2009).
- 2,3-Dichloro-5-fluorocinnamic acid - AK Scientific, Inc. Safety Data Sheet.
- Chemical Label: this compound.
- Tsang, W., Burgess Jr, D. R., & Babushok, V. (1998). On the Incinerability of Highly Fluorinated Organic Compounds. Combustion Science and Technology, 139(1-6), 385-402.
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (1982). U.S. Environmental Protection Agency.
- trans-Cinnamic acid - Safety Data Sheet. Aldrich.
- On the Incinerability of Highly Fluorinated Organic Compounds. (1998). Combustion Science and Technology.
- TITLE 35: ENVIRONMENTAL PROTECTION, SUBTITLE G: WASTE DISPOSAL, CHAPTER I: POLLUTION CONTROL BOARD, SUBCHAPTER c: HAZARDOUS WASTE OPERATING REQUIREMENTS, PART 729, SUBPART B: HALOGENATED SOLVENTS. Illinois Pollution Control Board.
- Section 729.241 Aqueous Solutions of Halogenated Compounds. Illinois Pollution Control Board.
- 4-Fluorocinnamic acid - Santa Cruz Biotechnology Safety Data Sheet.
- Hazardous Waste Segregation Guidelines.
- Per- and polyfluorinated substances in waste incinerator flue gases. (2014). RIVM.
- Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. (2020). U.S. Environmental Protection Agency.
- How to Treat Acid Waste: A Comprehensive Guide. (2024). Greenflow.
- 4-Fluorocinnamic acid - MilliporeSigma Safety Data Sheet.
- Neutralize Acids and Bases – Quick Tips. BHHC Safety Center.
- 4-Fluorocinnamic acid - Fisher Scientific Safety Data Sheet.
- trans-Cinnamic acid - Thermo Fisher Scientific Safety Data Sheet.
- Neutralization Guide. University of Georgia Environmental Safety Division.
- 4-Fluorocinnamic acid - PubChem. National Institutes of Health.
- Cinnamic Acid - Breckland Scientific Supplies Material Safety Data Sheet.
- This compound - Fisher Scientific Safety Data Sheet (UK).
- 4-Fluorocinnamic acid - Thermo Fisher Scientific Safety Data Sheet (China).
- Hazardous Waste Management Facilities and Units. U.S. Environmental Protection Agency.
- 4-Chloro-2-fluorocinnamic acid - Thermo Fisher Scientific Safety Data Sheet.
- trans-Cinnamic acid - ScienceLab.com Safety Data Sheet.
Sources
- 1. fishersci.com [fishersci.com]
- 2. chemical-label.com [chemical-label.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. aksci.com [aksci.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. schoolcraft.mi.safeschoolssds.com [schoolcraft.mi.safeschoolssds.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. bucknell.edu [bucknell.edu]
- 14. tandfonline.com [tandfonline.com]
- 15. tandfonline.com [tandfonline.com]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. bio.vu.nl [bio.vu.nl]
- 18. nilu.com [nilu.com]
- 19. epa.gov [epa.gov]
- 20. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 21. pcb.illinois.gov [pcb.illinois.gov]
- 22. Section 729 [ilga.gov]
- 23. epa.gov [epa.gov]
- 24. bhhcsafetycenter.com [bhhcsafetycenter.com]
- 25. How to Treat Acid Waste: A Comprehensive Guide [greenflow.com]
- 26. esd.uga.edu [esd.uga.edu]
- 27. 7.1.1 General Neutralization Procedures | Environment, Health and Safety [ehs.cornell.edu]
A Strategic Guide to Personal Protective Equipment for Handling 2-Fluorocinnamic Acid
In the landscape of pharmaceutical research and organic synthesis, the cinnamic acid scaffold is a cornerstone for developing a diverse array of therapeutic agents. The introduction of a fluorine atom, as in 2-Fluorocinnamic acid, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. However, this structural alteration also necessitates a meticulous approach to laboratory safety. This guide provides an in-depth, experience-driven framework for selecting and using Personal Protective Equipment (PPE) when handling this compound, ensuring both personal safety and the integrity of your research.
Understanding the Hazard Profile of this compound
Before detailing PPE requirements, it is crucial to understand the inherent risks associated with this compound. According to safety data sheets (SDS), this compound is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2] The solid, often crystalline, nature of this compound means that airborne dust particles are a primary route of exposure.[3] Therefore, our protective strategy must be multi-faceted, addressing potential contact with skin, eyes, and the respiratory system.
Core Principles of PPE Selection: A Risk-Based Approach
The selection of PPE should not be a static, one-size-fits-all protocol. Instead, it must be a dynamic process based on a risk assessment of the specific procedure being undertaken. The quantity of the substance, the duration of handling, and the engineering controls in place (e.g., fume hood, ventilated enclosure) are all critical variables.
It is imperative to emphasize that PPE is the last line of defense. The primary method for controlling exposure should always be the implementation of robust engineering controls. When handling this compound, especially in powder form, all operations should be conducted within a certified chemical fume hood or a powder containment hood.[4] This minimizes the concentration of airborne particles and is the most effective way to prevent respiratory exposure.
Essential Personal Protective Equipment for this compound
Based on its hazard profile, the following PPE is mandatory for handling this compound.
Given that this compound causes serious eye irritation, robust eye protection is non-negotiable.[1][5]
-
Minimum Requirement: Safety glasses with side shields that conform to EN 166 (EU) or ANSI Z87.1 (US) standards.
-
Best Practice/High-Risk Scenarios: When there is a significant risk of splashing or dust generation (e.g., weighing large quantities, transfers), chemical splash goggles are required. For maximum protection, a full-face shield worn over safety glasses is recommended.[6]
Causality: The cornea and conjunctiva are highly sensitive to chemical irritants. Direct contact with this compound dust can lead to immediate pain, inflammation, and potentially long-term damage. The complete seal provided by goggles or the barrier of a face shield is essential to prevent this.
The compound is a known skin irritant.[2][7] Therefore, appropriate chemical-resistant gloves are a critical component of your PPE.
-
Recommended Material: Nitrile rubber gloves are a suitable choice for handling solid this compound and for incidental contact. They offer good chemical resistance and dexterity.
-
Protocol: Always inspect gloves for any signs of degradation or punctures before use.[2][4] It is crucial to follow proper glove removal techniques to avoid contaminating your skin. After handling the chemical, remove gloves and wash your hands thoroughly.
Causality: The skin's lipid barrier can be compromised by chemical irritants, leading to dermatitis, redness, and inflammation.[3] Consistent use of appropriate gloves prevents the initial contact required to trigger these adverse effects.
To prevent the contamination of personal clothing and skin, appropriate body protection is essential.
-
Standard Practice: A laboratory coat is the minimum requirement. It should be fully buttoned to provide maximum coverage.
-
Enhanced Protection: For tasks with a higher potential for dust generation, such as large-scale weighing or charging a reactor, consider the use of disposable overalls to provide a more complete barrier.
Causality: Personal clothing can become a secondary source of exposure if contaminated with chemical dust. A lab coat or overalls act as a removable barrier, preventing the transfer of the chemical outside of the laboratory environment.
Under normal laboratory conditions with proper engineering controls (i.e., a chemical fume hood), respiratory protection is typically not required.[1][2] However, in specific situations, it becomes necessary.
-
Scenarios Requiring Respiratory Protection:
-
Large-scale operations where dust generation is unavoidable.
-
Emergency situations, such as a significant spill outside of a containment device.
-
Maintenance or cleaning of contaminated equipment where dust may become airborne.
-
-
Recommended Respirator: A NIOSH (US) or EN 149 (EU) approved particulate respirator (e.g., N95, FFP2) is recommended. For higher concentrations or in emergency situations, a respirator with a P100/FFP3 filter may be necessary.
Causality: Inhalation of this compound dust can lead to irritation of the nose, throat, and lungs.[7][8] A particulate respirator functions by filtering out these airborne particles before they can be inhaled.
PPE Selection Summary
| Task/Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Small-Scale Weighing (<1g) in Fume Hood | Safety glasses with side shields | Nitrile gloves | Laboratory coat | Not typically required |
| Large-Scale Weighing (>1g) or Transfer | Chemical splash goggles | Nitrile gloves | Laboratory coat | N95/FFP2 respirator recommended |
| Reaction Setup/Workup | Safety glasses with side shields | Nitrile gloves | Laboratory coat | Not typically required |
| Spill Cleanup (Outside Fume Hood) | Chemical splash goggles and face shield | Nitrile gloves | Disposable overalls | P100/FFP3 respirator |
Procedural Workflow for Donning and Doffing PPE
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Caption: PPE Donning and Doffing Sequence.
Spill and Emergency Plan
In the event of a spill, the immediate priority is to ensure personnel safety.
-
Evacuate and Alert: Alert others in the vicinity and evacuate the immediate area if necessary.
-
Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the table above for "Spill Cleanup."
-
Containment: For a solid spill, carefully sweep up the material and place it into a suitable, labeled container for disposal.[1][8] Avoid actions that could generate dust.
-
Decontamination: Clean the spill area with an appropriate solvent and decontaminate any tools used.
-
Disposal: Dispose of the spilled material and any contaminated cleaning supplies as hazardous waste in accordance with local, state, and federal regulations.[4][7]
Waste Disposal
All waste materials contaminated with this compound, including empty containers, used gloves, and cleaning materials, must be treated as hazardous waste.[3][4] These should be collected in a clearly labeled, sealed container and disposed of through an approved chemical waste management program.
By adhering to this comprehensive guide, researchers and scientists can confidently handle this compound, mitigating the risks and fostering a culture of safety and scientific excellence in the laboratory.
References
- Fisher Scientific. (2024, February 10). Safety Data Sheet: this compound.
- Thermo Fisher Scientific. (2025, September 12). Safety Data Sheet: this compound.
- Fisher Scientific. (2021, December 22). Safety Data Sheet: 4-Fluorocinnamic acid.
- Sigma-Aldrich. (2024, August 24). Safety Data Sheet: trans-Cinnamic acid.
- Thermo Fisher Scientific. (2021, December 22). Safety Data Sheet: 4-Fluorocinnamic acid.
- PubChem. (n.d.). 4-Fluorocinnamic acid.
- MilliporeSigma. (2025, June 2).
- Thermo Fisher Scientific. (2025, September 22). Safety Data Sheet: 4-Chloro-2-fluorocinnamic acid.
- Santa Cruz Biotechnology. (n.d.).
- Axxence. (2025, February 20).
- Fisher Scientific. (2025, December 22). Safety Data Sheet: this compound.
- Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
- Occupational Safety and Health Administration. (n.d.).
Sources
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. hazmatschool.com [hazmatschool.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
